molecular formula C7H14O B1281623 (1-Methylcyclopentyl)methanol CAS No. 38502-28-2

(1-Methylcyclopentyl)methanol

Numéro de catalogue: B1281623
Numéro CAS: 38502-28-2
Poids moléculaire: 114.19 g/mol
Clé InChI: MXJAKZQKSYGLTK-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(1-Methylcyclopentyl)methanol is a useful research compound. Its molecular formula is C7H14O and its molecular weight is 114.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

(1-methylcyclopentyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O/c1-7(6-8)4-2-3-5-7/h8H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXJAKZQKSYGLTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

114.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38502-28-2
Record name (1-methylcyclopentyl)methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to (1-Methylcyclopentyl)methanol (CAS: 38502-28-2)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1-Methylcyclopentyl)methanol, a structurally unique primary alcohol, presents itself as a valuable building block in the landscape of modern organic synthesis and medicinal chemistry. This guide provides a comprehensive technical overview of its chemical identity, synthesis, spectroscopic characterization, and potential applications, with a particular focus on its relevance to drug discovery and development. As a Senior Application Scientist, this document aims to synthesize technical data with practical insights to empower researchers in leveraging the synthetic potential of this versatile intermediate.

Introduction: Unveiling a Versatile Cyclopentane Derivative

This compound (CAS: 38502-28-2) is a carbocyclic primary alcohol characterized by a hydroxymethyl group attached to a quaternary carbon within a cyclopentane ring.[1] This structural motif, featuring a neopentyl-like arrangement on a cyclic scaffold, imparts specific steric and electronic properties that make it an attractive component in the design of novel molecular architectures. The cyclopentane ring is a privileged scaffold in medicinal chemistry, known for conferring a favorable balance of rigidity and lipophilicity to drug candidates. The introduction of a methyl group and an adjacent hydroxymethyl functionality offers multiple avenues for synthetic elaboration, making this compound a key intermediate for accessing more complex molecules.

Chemical Structure and Properties

PropertyValueSource
CAS Number 38502-28-2
Molecular Formula C₇H₁₄O[2]
Molecular Weight 114.19 g/mol [2]
IUPAC Name This compound
Synonyms 1-Methylcyclopentane-1-methanol[1]
Physical Form Liquid
Predicted pKa 15.05 ± 0.10[1]

Synthesis of this compound: A Practical Approach

The synthesis of this compound can be efficiently achieved through the reduction of a suitable carboxylic acid ester precursor, namely methyl 1-methylcyclopentanecarboxylate. This two-step approach, starting from commercially available cyclopentanecarboxylic acid, offers a reliable and scalable route for laboratory preparation.

Step 1: Synthesis of Methyl 1-Methylcyclopentanecarboxylate

The initial step involves the esterification of 1-methylcyclopentanecarboxylic acid. While various esterification methods exist, the Fischer esterification, using an excess of methanol in the presence of a strong acid catalyst like sulfuric acid, is a classic and effective method.

Step 2: Reduction of Methyl 1-Methylcyclopentanecarboxylate to this compound

The core transformation is the reduction of the ester to the primary alcohol. Lithium aluminum hydride (LiAlH₄) is a potent reducing agent capable of efficiently carrying out this conversion.[3][4] The reaction proceeds via nucleophilic acyl substitution, where a hydride ion attacks the carbonyl carbon, leading to the formation of an aldehyde intermediate which is subsequently reduced to the alcohol.[3]

Reaction Scheme:

G cluster_0 Step 1: Esterification cluster_1 Step 2: Reduction Carboxylic_Acid 1-Methylcyclopentane- carboxylic Acid Ester Methyl 1-Methylcyclopentane- carboxylate Carboxylic_Acid->Ester + CH3OH, H+ Methanol Methanol (CH3OH) Catalyst H2SO4 (cat.) Ester_reduction Methyl 1-Methylcyclopentane- carboxylate Alcohol This compound Ester_reduction->Alcohol Reduction Reducing_Agent 1. LiAlH4, THF 2. H2O workup

Caption: Synthetic pathway to this compound.

Detailed Experimental Protocol

Materials:

  • 1-Methylcyclopentanecarboxylic acid

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Lithium aluminum hydride (LiAlH₄)

  • Tetrahydrofuran (THF, anhydrous)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and purification apparatus

Procedure:

Part A: Methyl 1-methylcyclopentanecarboxylate Synthesis (Fischer Esterification)

  • In a round-bottom flask equipped with a reflux condenser, dissolve 1-methylcyclopentanecarboxylic acid (1.0 eq) in an excess of anhydrous methanol (10-20 eq).

  • Carefully add a catalytic amount of concentrated sulfuric acid (0.05 eq).

  • Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude methyl 1-methylcyclopentanecarboxylate. Purify by vacuum distillation if necessary.

Part B: this compound Synthesis (LiAlH₄ Reduction) [4]

  • Caution: LiAlH₄ reacts violently with water. All glassware must be thoroughly dried, and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon).

  • In a dry three-necked flask equipped with a dropping funnel, condenser, and nitrogen inlet, suspend LiAlH₄ (1.5 eq) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve the methyl 1-methylcyclopentanecarboxylate (1.0 eq) from Part A in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC.

  • Work-up: Carefully quench the reaction by slowly adding water dropwise at 0 °C, followed by 15% aqueous sodium hydroxide, and then more water.

  • Filter the resulting aluminum salts through a pad of Celite® and wash the filter cake thoroughly with diethyl ether.

  • Combine the organic filtrates, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford crude this compound.

  • Purify the product by vacuum distillation to obtain a colorless liquid.

Spectroscopic Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methyl group (singlet), the methylene protons of the hydroxymethyl group (singlet or AB quartet depending on rotational hindrance), and the cyclopentane ring protons (multiplets).

  • ¹³C NMR: The carbon NMR spectrum will display distinct resonances for the quaternary carbon, the methyl carbon, the hydroxymethyl carbon, and the carbons of the cyclopentane ring.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by a strong, broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the alcohol. C-H stretching vibrations will appear around 2850-3000 cm⁻¹, and the C-O stretching vibration will be observed in the 1000-1100 cm⁻¹ region.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) will likely show a molecular ion peak (M⁺) at m/z 114. Key fragmentation patterns for cyclic alcohols include the loss of a water molecule (M-18), loss of the hydroxymethyl group, and ring cleavage.[2]

Predicted Mass Spectrum Fragmentation:

G M_plus [C7H14O]+• m/z = 114 M_minus_H2O [C7H12]+• m/z = 96 M_plus->M_minus_H2O - H2O M_minus_CH3 [C6H11O]+ m/z = 99 M_plus->M_minus_CH3 - •CH3 M_minus_CH2OH [C6H11]+ m/z = 83 M_plus->M_minus_CH2OH - •CH2OH Cyclopentyl_cation [C5H9]+ m/z = 69 M_minus_CH2OH->Cyclopentyl_cation - CH2

Caption: Predicted fragmentation pathway in EI-MS.

Applications in Drug Discovery and Development

While specific examples of this compound in publicly disclosed drug synthesis pathways are not abundant, its structural features suggest significant potential as a key building block. The cyclopentane core is present in numerous approved drugs, and the 1,1-disubstituted pattern with a functional handle is a common strategy for introducing molecular complexity and modulating pharmacokinetic properties.

Potential Synthetic Utility:

  • Esterification and Etherification: The primary alcohol can be readily converted to esters and ethers, allowing for the introduction of various functionalities or linkers for attachment to other molecular fragments.

  • Oxidation: Oxidation of the primary alcohol to the corresponding aldehyde or carboxylic acid provides access to a different set of functional groups for further synthetic transformations.

  • Introduction of Lipophilic Groups: The cyclopentyl moiety provides a degree of lipophilicity that can be advantageous for membrane permeability and target engagement.

  • Scaffold for Library Synthesis: Its straightforward synthesis and reactive handle make it an ideal starting material for the parallel synthesis of compound libraries for high-throughput screening.

The search for novel chemical entities in drug discovery often involves the exploration of new chemical space. Building blocks like this compound, which offer a unique combination of a privileged scaffold and versatile functionality, are invaluable tools for medicinal chemists in this endeavor.

Safety and Handling

This compound should be handled with the appropriate precautions for a laboratory chemical.

Hazard Statements:

  • H225: Highly flammable liquid and vapor.

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H332: Harmful if inhaled.

Precautionary Statements:

  • P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking.

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Handling and Storage:

Store in a tightly sealed container in a cool, dry, and well-ventilated area. It should be handled in a fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.

Conclusion

This compound is a readily accessible and synthetically versatile building block with significant potential for application in organic synthesis and medicinal chemistry. Its unique structural features, combined with the straightforward methods for its preparation and functionalization, make it a valuable tool for researchers and drug development professionals seeking to explore novel chemical space and design next-generation therapeutics. This guide provides the foundational knowledge required to effectively synthesize, characterize, and utilize this important chemical intermediate.

References

  • Maitland, J. (2023, February 3). Lithium Aluminum Hydride (LiAlH4)
  • PubChemLite. This compound (C7H14O). [Link]
  • Google Patents. Process for the preparation of 1-methyl-1-alkoxycyclopentanes. (US20120101307A1).
  • Yeast Metabolome Database. Cyclopentyl methanol (YMDB01361). [Link]
  • The Royal Society of Chemistry. 1H NMR spectrum of Compound 32. [Link]
  • PubChem. (1-Phenylcyclopentyl)methanol | C12H16O | CID 123544. [Link]
  • Chemistry Steps. Carboxylic Acids to Alcohols. [Link]
  • Watanabe, K. (2013). The Toxicological Assessment of Cyclopentyl Methyl Ether (CPME) as a Green Solvent. Molecules, 18(3), 3184-3194. [Link]
  • Google Patents.
  • PubChem. Compounds and uses thereof for the modulation of hemoglobin. (US-9422279-B2). [Link]
  • Google Patents. 4-[4-({[4-chloro-3-(trifluoromethyl)phenyl]carbamoyl}amino)
  • Google Patents. Chemically modified small molecules. (US7786133B2).
  • Google Patents. Process for the preparation of hydroxymethyl-cyclopropane. (US5728896A).
  • Google Patents. Pharmaceutical composition. (US9399021B2).

Sources

(1-Methylcyclopentyl)methanol: A Comprehensive Technical Guide for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(1-Methylcyclopentyl)methanol (C₇H₁₄O) is a primary alcohol featuring a sterically hindered cyclopentyl backbone. This structural motif makes it a valuable building block in medicinal chemistry and materials science, where precise control over molecular architecture is paramount. This guide provides an in-depth exploration of this compound, covering its synthesis via the reduction of a carboxylic acid ester, detailed spectroscopic characterization, key reactivity patterns, and essential safety protocols. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the technical knowledge required to effectively utilize this compound in their research endeavors.

Introduction and Molecular Overview

This compound is a saturated cyclic alcohol. Its structure is characterized by a hydroxymethyl group attached to a tertiary carbon atom within a five-membered ring, which also bears a methyl group. This arrangement imparts significant steric hindrance around the reactive hydroxyl group, influencing its chemical behavior and making it a unique synthon for introducing the 1-methylcyclopentyl moiety into larger molecules.

The molecular formula is C₇H₁₄O, and its IUPAC name is this compound[1]. This compound is a liquid at room temperature and possesses properties characteristic of primary alcohols, though modified by the adjacent quaternary center.

Physicochemical and Computed Properties

A summary of the key physical and chemical properties of this compound is provided below. This data is crucial for experimental design, purification, and storage.

PropertyValueSource
Molecular Formula C₇H₁₄O[1][2]
Molecular Weight 114.19 g/mol [1]
CAS Number 38502-28-2[1][3]
Appearance Liquid
Monoisotopic Mass 114.104465066 Da[1]
InChI Key MXJAKZQKSYGLTK-UHFFFAOYSA-N[1]
Canonical SMILES CC1(CCCC1)CO[1]
pKa (Predicted) 15.05 ± 0.10[1]
XLogP3-AA (Predicted) 1.8[4]
Storage Sealed in dry, room temperature[3][5]

Synthesis of this compound

The synthesis of this compound can be efficiently achieved through the reduction of a suitable carboxylic acid derivative, such as methyl 1-methylcyclopentanecarboxylate. This method is a cornerstone of organic synthesis for preparing primary alcohols and is chosen here for its high yield and reliability. The reducing agent of choice for this transformation is typically a powerful hydride donor like Lithium Aluminum Hydride (LiAlH₄).

Reaction Principle and Causality

The reduction of an ester to a primary alcohol with LiAlH₄ is a two-step nucleophilic acyl substitution followed by a nucleophilic addition.

  • Nucleophilic Acyl Substitution: The first hydride ion (H⁻) from LiAlH₄ attacks the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, expelling the methoxide (⁻OCH₃) leaving group to form an intermediate aldehyde (1-methylcyclopentanecarbaldehyde).

  • Nucleophilic Addition: The newly formed aldehyde is more reactive than the starting ester and is immediately attacked by a second hydride ion from another molecule of LiAlH₄. This second attack forms an alkoxide intermediate.

  • Aqueous Workup: A careful aqueous workup (typically with acid) is then performed to protonate the resulting alkoxide, yielding the final product, this compound.

The use of a strong reducing agent like LiAlH₄ is necessary because esters are relatively unreactive compared to aldehydes or ketones. Weaker reducing agents, such as sodium borohydride (NaBH₄), are generally not reactive enough to reduce esters. The reaction is typically performed in an anhydrous aprotic solvent, like diethyl ether or tetrahydrofuran (THF), to prevent the violent reaction of LiAlH₄ with protic solvents.

Synthetic Pathway Diagram

Synthesis_of_1-Methylcyclopentyl_methanol Start Methyl 1-methylcyclopentanecarboxylate Intermediate_Aldehyde 1-Methylcyclopentanecarbaldehyde (transient intermediate) Start->Intermediate_Aldehyde + H⁻ Intermediate_Alkoxide Lithium (1-methylcyclopentyl)methoxide Intermediate_Aldehyde->Intermediate_Alkoxide + H⁻ Product This compound Intermediate_Alkoxide->Product + H⁺ Reagent1 1) LiAlH₄, Anhydrous Ether Reagent2 2) H₃O⁺ workup

Caption: Reaction pathway for the synthesis of this compound.

Detailed Experimental Protocol

Disclaimer: This protocol involves highly reactive and flammable substances. All operations must be conducted by trained personnel in a certified fume hood with appropriate personal protective equipment (PPE), including safety glasses, flame-resistant lab coat, and gloves.

Materials:

  • Methyl 1-methylcyclopentanecarboxylate

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous Diethyl Ether or Tetrahydrofuran (THF)

  • Sulfuric Acid (H₂SO₄), 10% aqueous solution

  • Saturated Sodium Chloride solution (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask with a reflux condenser and a dropping funnel

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

Procedure:

  • Apparatus Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser (fitted with a drying tube), and a pressure-equalizing dropping funnel. The entire apparatus must be flame-dried or oven-dried before use to ensure anhydrous conditions. Maintain a nitrogen or argon atmosphere throughout the reaction.

  • Reagent Preparation: In the reaction flask, suspend Lithium Aluminum Hydride (1.2 eq.) in anhydrous diethyl ether. The solvent volume should be sufficient to create a stirrable slurry. Cool the flask to 0 °C using an ice bath.

  • Substrate Addition: Dissolve Methyl 1-methylcyclopentanecarboxylate (1.0 eq.) in anhydrous diethyl ether in the dropping funnel. Add this solution dropwise to the stirred LiAlH₄ suspension at a rate that maintains a gentle reflux. The dropwise addition is critical to control the exothermic reaction.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 1-2 hours to ensure the reaction goes to completion.

  • Quenching (Workup): Cool the reaction mixture back down to 0 °C. Cautiously and slowly add water dropwise to quench the excess LiAlH₄. This is a highly exothermic and gas-evolving step. Following the water, add a 15% aqueous sodium hydroxide solution, followed by more water until a granular white precipitate of aluminum salts forms.

  • Extraction: Decant the ether layer. Wash the remaining salts with two additional portions of diethyl ether. Combine all organic extracts in a separatory funnel.

  • Washing and Drying: Wash the combined organic layer with water and then with brine to remove any remaining inorganic impurities. Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be further purified by vacuum distillation to yield pure this compound.

Experimental Workflow Diagram

Experimental_Workflow Setup 1. Assemble & Dry Glassware (N₂ Atmosphere) Charge 2. Charge LiAlH₄ & Anhydrous Ether (Cool to 0 °C) Setup->Charge Add 3. Dropwise Addition of Ester Solution Charge->Add React 4. Stir at Room Temperature Add->React Quench 5. Cautious Quenching (H₂O, NaOH, H₂O) React->Quench Extract 6. Extraction with Diethyl Ether Quench->Extract Wash 7. Wash with H₂O & Brine Extract->Wash Dry 8. Dry over MgSO₄ Wash->Dry Purify 9. Filter & Evaporate Solvent (Vacuum Distillation) Dry->Purify Product Pure this compound Purify->Product

Caption: Step-by-step workflow for the synthesis and purification.

Spectroscopic Characterization

The structural elucidation of this compound relies on a combination of spectroscopic techniques. The expected data is summarized below.

TechniqueExpected Features
¹H NMR -OH (hydroxyl proton): Broad singlet, ~1-3 ppm (variable, concentration-dependent, exchanges with D₂O). -CH₂O- (methylene protons): Singlet, ~3.4-3.6 ppm (2H). -CH₂- (cyclopentyl protons): Multiplets, ~1.4-1.7 ppm (8H). -CH₃ (methyl protons): Singlet, ~1.1-1.2 ppm (3H).
¹³C NMR -C-OH: ~68-72 ppm. Quaternary -C-: ~40-45 ppm. -CH₂- (cyclopentyl): Two signals expected, ~35-40 ppm and ~23-27 ppm. -CH₃: ~25-30 ppm.
IR Spectroscopy O-H stretch: Strong, broad absorption at ~3300-3400 cm⁻¹. C-H stretch (sp³): Multiple sharp absorptions just below 3000 cm⁻¹ (~2850-2960 cm⁻¹). C-O stretch: Strong absorption at ~1050-1150 cm⁻¹.
Mass Spec. (EI) Molecular Ion (M⁺): Weak or absent peak at m/z = 114. M-18 (Loss of H₂O): Peak at m/z = 96. M-31 (Loss of ·CH₂OH): Prominent peak at m/z = 83 (base peak).

Note: Predicted spectral data is based on the chemical structure and data from analogous compounds. Experimental values may vary slightly based on solvent and other conditions.

Reactivity and Applications in Drug Development

As a sterically hindered primary alcohol, this compound can undergo a range of standard alcohol reactions, although its reactivity may be tempered by the bulky adjacent quaternary carbon.

  • Oxidation: It can be oxidized to the corresponding aldehyde (1-methylcyclopentanecarbaldehyde) using milder reagents like Pyridinium Chlorochromate (PCC), or to the carboxylic acid (1-methylcyclopentanecarboxylic acid) with stronger oxidizing agents like potassium permanganate or chromic acid.

  • Esterification: It can react with carboxylic acids or their derivatives (e.g., acyl chlorides) under appropriate conditions (like the Fischer esterification) to form esters. The steric hindrance may require more forcing conditions or specific catalysts.

  • Conversion to Alkyl Halides: The hydroxyl group can be substituted by a halogen using reagents like SOCl₂ (for chlorides) or PBr₃ (for bromides).

In the context of drug development, the 1-methylcyclopentyl group is an attractive moiety. It can serve as a rigid, lipophilic scaffold that can help to position other functional groups in a specific orientation for optimal interaction with a biological target. Its steric bulk can also be used to block metabolic pathways, potentially increasing the half-life of a drug candidate. Therefore, this compound serves as a key starting material for introducing this valuable structural unit.

Safety, Handling, and Storage

This compound should be handled with care, following standard laboratory safety procedures.

  • Hazards: The compound is considered harmful if swallowed and causes skin and serious eye irritation[6]. It may also cause respiratory irritation. Some suppliers also list it as a flammable liquid[5].

  • Precautionary Statements:

    • Prevention: Keep away from heat, sparks, and open flames. Wash skin thoroughly after handling. Wear protective gloves, clothing, and eye/face protection[6].

    • Response: If swallowed, call a poison center or doctor. If on skin, wash with plenty of water. If in eyes, rinse cautiously with water for several minutes[7].

  • Storage: Store in a tightly closed container in a dry and well-ventilated place[3][5].

Always consult the most recent Safety Data Sheet (SDS) from the supplier before handling this chemical[6].

References

  • (1-Methyl-cyclopentyl)-ethanol | C8H16O | CID 23549398 - PubChem.
  • This compound | C7H14O | CID 12830793 - PubChem.
  • Grignard Reactions in Cyclopentyl Methyl Ether. Chemistry – An Asian Journal. [Link]
  • Organic Syntheses Procedure. Organic Syntheses. [Link]
  • This compound (C7H14O) - PubChemLite. PubChemLite. [Link]

Sources

A-Technical-Guide-to-the-Structural-Isomers-of-(1-Methylcyclopentyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(1-Methylcyclopentyl)methanol is a saturated cyclic primary alcohol with the molecular formula C7H14O. While the parent compound itself is a valuable building block, its true potential in chemical synthesis and drug discovery is unlocked through the exploration of its diverse structural isomers. This guide provides an in-depth technical analysis of the key structural isomers of this compound, intended for researchers, scientists, and drug development professionals. We will systematically classify these isomers, detail robust synthetic protocols for their preparation, and present a comprehensive framework for their analytical differentiation using advanced spectroscopic and chromatographic techniques. The causality behind experimental choices and the importance of isomeric purity in modulating biological activity will be emphasized throughout.

Introduction to this compound and the Concept of Isomerism

This compound, CAS number 38502-28-2, is a tertiary-substituted primary alcohol.[1][2] Its structure features a cyclopentane ring with both a methyl group and a hydroxymethyl group attached to the same carbon atom. This arrangement imparts specific steric and electronic properties that make it a useful synthon.

However, the molecular formula C7H14O accommodates a vast landscape of structural isomers—compounds with the same molecular formula but different atomic connectivity.[3][4] These differences can manifest as variations in carbon skeleton (e.g., ring size), the position of functional groups, or the type of functional group altogether. For drug development professionals, the distinction between isomers is critical, as subtle changes in three-dimensional shape can dramatically alter a molecule's interaction with biological targets.[5]

This guide will focus primarily on the cyclic alcohol isomers, as they represent the most structurally analogous and often most relevant class for synthetic and medicinal chemistry applications.[6][7]

Classification of Key C7H14O Cyclic Alcohol Isomers

The structural isomers of this compound can be logically categorized based on the arrangement of the carbon skeleton and the position of the hydroxyl group.

  • Positional Isomers (Cyclopentane Core): These isomers retain the methylcyclopentane framework but vary the substitution pattern. Examples include (2-methylcyclopentyl)methanol and (3-methylcyclopentyl)methanol, each of which also exists as cis and trans diastereomers.

  • Ring Size Isomers: These isomers feature a different cycloalkane ring. The most common examples are derivatives of cyclohexane, such as cyclohexylmethanol, 1-methylcyclohexanol, 2-methylcyclohexanol, 3-methylcyclohexanol, and 4-methylcyclohexanol.[8]

  • Functional Group Isomers: While this guide focuses on alcohols, it is important to note that the C7H14O formula also corresponds to ethers (e.g., 1-methoxy-1-methylcyclopentane) and acyclic aldehydes and ketones.[3][9]

The following diagram illustrates this classification scheme.

G cluster_cyclic Cyclic Alcohols cluster_positional Examples cluster_ringsize Examples cluster_other Other Isomers C7H14O C7H14O Isomers Parent This compound C7H14O->Parent Parent Compound Functional Functional Group Isomers C7H14O->Functional Positional Positional Isomers (Cyclopentane Ring) Parent->Positional RingSize Ring Size Isomers Parent->RingSize p1 (2-Methylcyclopentyl)methanol (cis/trans) Positional->p1 p2 (3-Methylcyclopentyl)methanol (cis/trans) Positional->p2 p3 1-Ethylcyclopentanol Positional->p3 r1 Cyclohexylmethanol RingSize->r1 r2 1-Methylcyclohexanol RingSize->r2 r3 2-Methylcyclohexanol (cis/trans) RingSize->r3 f1 Cyclic Ethers Functional->f1 f2 Acyclic Alkenols Functional->f2 f3 Aldehydes/Ketones Functional->f3

Caption: Classification of this compound Isomers.

Synthetic Pathways to Representative Isomers

The ability to selectively synthesize specific isomers is fundamental to exploring their properties. This section details validated protocols for producing key structural isomers.

Synthesis of Tertiary Alcohols: 1-Methylcyclohexanol via Grignard Reaction

The Grignard reaction is a powerful tool for C-C bond formation and a direct route to tertiary alcohols from ketones.[10][11][12] 1-Methylcyclohexanol is readily synthesized by reacting cyclohexanone with a methyl Grignard reagent (e.g., methylmagnesium bromide).

Causality: The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of the ketone.[12][13] The reaction must be conducted under anhydrous conditions because Grignard reagents are strong bases and will be quenched by protic solvents like water. A subsequent acidic workup protonates the intermediate alkoxide to yield the final tertiary alcohol.[10]

Experimental Protocol: Synthesis of 1-Methylcyclohexanol

  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser (with a drying tube), and a pressure-equalizing dropping funnel. Maintain an inert atmosphere (e.g., nitrogen or argon).

  • Grignard Reagent Formation: Place magnesium turnings (1.2 eq) in the flask. Add a solution of methyl bromide (1.2 eq) in anhydrous diethyl ether or THF dropwise via the dropping funnel. Gentle heating may be required to initiate the reaction. The formation of the Grignard reagent is indicated by the disappearance of the magnesium and the formation of a cloudy grey solution.[14]

  • Reaction with Ketone: Cool the Grignard solution to 0 °C in an ice bath. Add a solution of cyclohexanone (1.0 eq) in anhydrous ether dropwise to the stirred Grignard reagent.

  • Reaction & Quenching: After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours. Slowly quench the reaction by adding saturated aqueous ammonium chloride solution.

  • Workup & Isolation: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with diethyl ether. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Remove the solvent by rotary evaporation. The crude product can be purified by distillation under reduced pressure to yield pure 1-methylcyclohexanol.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagent Form Grignard Reagent (MeMgBr in Ether) add Dropwise Addition of Ketone to Grignard at 0 °C reagent->add ketone Prepare Ketone Solution (Cyclohexanone in Ether) ketone->add stir Stir at RT (1-2 hours) add->stir quench Quench with aq. NH4Cl stir->quench extract Liquid-Liquid Extraction quench->extract purify Dry, Evaporate & Distill extract->purify product 1-Methylcyclohexanol purify->product

Caption: Workflow for Grignard Synthesis of 1-Methylcyclohexanol.

Synthesis of Secondary Alcohols: (cis/trans)-2-Methylcyclohexanol via Ketone Reduction

Secondary alcohols like 2-methylcyclohexanol are most commonly prepared by the reduction of the corresponding ketone, 2-methylcyclohexanone.[15] The choice of reducing agent is critical as it can influence the stereoselectivity (the ratio of cis to trans isomers).

Causality: Sodium borohydride (NaBH4) is a mild and selective reducing agent that delivers a hydride ion (H-) to the carbonyl carbon. The stereochemical outcome is dictated by the direction of hydride attack. Attack from the less sterically hindered face is generally favored, but the exact diastereomeric ratio depends on factors like the solvent and temperature.

Experimental Protocol: Reduction of 2-Methylcyclohexanone

  • Reaction Setup: In a round-bottom flask, dissolve 2-methylcyclohexanone (1.0 eq) in methanol or ethanol at 0 °C.[15]

  • Addition of Reducing Agent: Add sodium borohydride (NaBH4, 0.5 eq) portion-wise to the stirred solution, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour.

  • Workup: Carefully add dilute hydrochloric acid to neutralize the excess NaBH4 and the resulting alkoxide.

  • Isolation: Extract the product with diethyl ether. Wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.

  • Purification: After filtration and removal of the solvent, the product, a mixture of cis- and trans-2-methylcyclohexanol, can be purified by distillation. The isomer ratio can be determined by Gas Chromatography (GC).

Advanced Spectroscopic and Chromatographic Differentiation

Unambiguous identification of structural isomers requires a multi-technique analytical approach. NMR, IR, and GC-MS are indispensable tools for this purpose.[16][17]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the precise structure of organic molecules. Both ¹H and ¹³C NMR provide critical information about the chemical environment of each atom.

  • ¹³C NMR: The number of unique carbon signals indicates the molecule's symmetry. The chemical shift (δ) of the carbon bearing the hydroxyl group (C-O) is highly diagnostic. For example, in tertiary alcohols like this compound and 1-methylcyclohexanol, the C-O signal will be a quaternary carbon, whereas in primary alcohols like cyclohexylmethanol, it will be a CH2 group, and in secondary alcohols like 2-methylcyclohexanol, it will be a CH group. These differences are readily observed in proton-decoupled ¹³C spectra.[18][19]

  • ¹H NMR: The splitting patterns (multiplicity) and coupling constants in ¹H NMR spectra reveal the connectivity between adjacent protons. For instance, the -CH2OH protons of a primary alcohol like cyclohexylmethanol will typically appear as a doublet, coupled to the adjacent CH proton.[20] In contrast, the absence of a proton on the carbinol carbon of a tertiary alcohol results in a singlet for any nearby protons if there's no other coupling.

Table 1: Comparative ¹³C and ¹H NMR Data for Representative Isomers (in CDCl₃)

CompoundKey ¹³C Signal (C-OH, δ ppm)Key ¹H Signal (H-C-OH, δ ppm)
This compound~75-80 (Quaternary C)~3.5 (s, 2H, -CH₂OH)
Cyclohexylmethanol~68.5 (CH₂)~3.4 (d, 2H, -CH₂OH)[20]
1-Methylcyclohexanol~70 (Quaternary C)~1.5 (s, 1H, -OH)
trans-2-Methylcyclohexanol~76 (CH)~3.2 (m, 1H, -CHOH)
cis-2-Methylcyclohexanol~71 (CH)~3.8 (m, 1H, -CHOH)

(Note: Data are approximate and synthesized from typical chemical shift ranges.[18][19] Precise values should be determined experimentally.)

Infrared (IR) Spectroscopy

IR spectroscopy is excellent for identifying functional groups. All alcohol isomers will show a characteristic broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching vibration. A strong C-O stretching band will also be present between 1000-1200 cm⁻¹. While IR is less effective than NMR for distinguishing between positional or ring-size isomers, it can quickly confirm the presence of the alcohol functional group.[17][21]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a hyphenated technique ideal for separating and identifying isomers in a mixture.

  • Gas Chromatography (GC): Isomers often have slightly different boiling points and polarities, allowing them to be separated on a GC column. The retention time is a characteristic property for a given compound under specific GC conditions. This technique is particularly useful for quantifying the ratio of diastereomers (e.g., cis/trans ratio in 2-methylcyclohexanol synthesis).[22][23]

  • Mass Spectrometry (MS): After separation by GC, the molecules are ionized and fragmented. While structural isomers have the same molecular ion peak (m/z = 114 for C7H14O), their fragmentation patterns can differ. For example, tertiary alcohols often show a prominent peak corresponding to the loss of water. The fragmentation pattern provides a molecular fingerprint that can help confirm the isomer's identity.[17]

The following diagram outlines a logical workflow for identifying an unknown C7H14O alcohol isomer.

G start Unknown C7H14O Alcohol Isomer ir IR Spectroscopy start->ir q_oh Broad peak at 3200-3600 cm-1? ir->q_oh gcms GC-MS Analysis q_mw Molecular Ion at m/z = 114? gcms->q_mw nmr NMR Spectroscopy (1H, 13C, DEPT) q_nmr Analyze 13C and 1H Spectra nmr->q_nmr q_oh->start No, re-evaluate confirm_oh Alcohol Confirmed q_oh->confirm_oh Yes q_mw->start No, re-evaluate confirm_formula Formula Confirmed q_mw->confirm_formula Yes structure Elucidate Structure: - Number of Signals (Symmetry) - C-O Shift (1°/2°/3°) - Splitting Patterns (Connectivity) q_nmr->structure confirm_oh->gcms confirm_formula->nmr final Structure Identified structure->final

Caption: Logical Workflow for Isomer Identification.

Applications in Medicinal Chemistry and Materials Science

Cyclic alcohols and their derivatives are prevalent scaffolds in pharmaceuticals and natural products.[6][7][24] The orientation of the hydroxyl group and the steric bulk of the ring and its substituents are critical for molecular recognition and binding affinity at receptor sites.

  • Drug Discovery: Isomers of this compound serve as starting materials for more complex molecules. For instance, the hydroxyl group can be oxidized to a ketone, converted to a leaving group for nucleophilic substitution, or used to form esters and ethers. Each isomer provides a unique three-dimensional scaffold, allowing medicinal chemists to perform structure-activity relationship (SAR) studies to optimize drug candidates.

  • Materials Science: The properties of polymers and other materials can be fine-tuned by incorporating different cyclic monomers. The rigidity and stereochemistry of isomers can influence properties like glass transition temperature, crystallinity, and optical activity.

Conclusion

The structural isomers of this compound represent a rich and diverse family of C7H14O cyclic alcohols. A thorough understanding of their classification, selective synthesis, and analytical differentiation is essential for leveraging their full potential in research and development. By employing a systematic approach that combines robust synthetic protocols with advanced spectroscopic techniques, scientists can confidently prepare, identify, and utilize these valuable chemical building blocks to advance the fields of drug discovery, materials science, and beyond.

References

  • Benchchem. (n.d.). The Synthesis of 2-Methylcyclohexanol: A Technical Guide to its Discovery and Historical Development.
  • Benchchem. (n.d.). Application Notes: Grignard Reaction for the Synthesis of Tertiary Alcohols.
  • Organic Chemistry Portal. (n.d.). Grignard Reaction.
  • NurdRage. (2018). Using the Grignard Reaction to Make Tertiary alcohols. YouTube.
  • Winter, A. (n.d.). How Alcohols Are Created Using the Grignard Reaction. Dummies.com.
  • Chemistry Steps. (n.d.). The Grignard Reaction Mechanism.
  • Benchchem. (n.d.). Application Note and Protocol: Dehydration of 2-Methylcyclohexanol for the Synthesis of 1-Methylcyclohexene.
  • Benchchem. (n.d.). A Spectroscopic Showdown: Differentiating Isomers of 3-Methyl-2-cyclopenten-1-one.
  • Munter, P. (2006). Experiment #5: Alkenes: Preparation, Reactions and Properties.
  • Chegg. (2021). Write isomers for the formula C7H14O with the following functional groups.
  • Pearson+. (n.d.). True or false. The following structures are cyclic C7H14O alcohol isomers.
  • Patočka, J., & Kuča, K. (2013). Biologically active alcohols: cyclic alcohols. Military Medical Science Letters, 82(4), 146-156.
  • Chegg. (2022). Draw all possible cyclic C7H14O alcohol isomers having a cyclohexane ring and a methyl group.
  • ChemicalBook. (n.d.). Cyclohexanemethanol(100-49-2) 1H NMR spectrum.
  • Quora. (2024). What are the aldehyde isomers possible for C7H14O?.
  • UKEssays. (2019). Dehydration Reaction of 2-Methylcyclohexanol.
  • ResearchGate. (n.d.). Biologically active naturally observed derivatives of cyclic alcohols.
  • Benchchem. (n.d.). A Spectroscopic Showdown: A Comparative Guide to ((1S,3R)-3-aminocyclopentyl)methanol and its Diastereomers.
  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661-667.
  • Semantic Scholar. (n.d.). Biologically active alcohols: cyclic alcohols.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515.
  • Sigma-Aldrich. (n.d.). This compound.
  • PubChem. (n.d.). This compound.
  • Benchchem. (n.d.). A Spectroscopic Showdown: Unveiling the Isomers of Methylcyclohexanone.
  • Benchchem. (n.d.). A Spectroscopic Showdown: Unmasking the Isomers of 2-Methyl-5-nitrophenol.

Sources

(1-Methylcyclopentyl)methanol synthesis pathways

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of (1-Methylcyclopentyl)methanol

Introduction

This compound is a primary alcohol featuring a cyclopentyl ring substituted with both a methyl and a hydroxymethyl group at the same carbon atom. This structure makes it a valuable building block in the synthesis of more complex molecules in medicinal chemistry and materials science. Its unique steric and electronic properties can be imparted to larger molecules, influencing their biological activity or material characteristics. This guide provides a detailed exploration of the primary synthetic pathways to this compound, offering insights into the underlying mechanisms, experimental protocols, and comparative analysis of the methodologies for researchers, scientists, and professionals in drug development.

Strategic Approaches to Synthesis

The synthesis of this compound can be efficiently achieved through two principal and robust strategies:

  • Grignard Reaction: This classic organometallic approach involves the nucleophilic addition of a Grignard reagent to a carbonyl compound. Specifically, the reaction of 1-methylcyclopentylmagnesium halide with formaldehyde provides a direct and high-yielding route to the target primary alcohol.

  • Reduction of a Carboxylic Acid Derivative: This pathway focuses on the reduction of 1-methylcyclopentanecarboxylic acid or its corresponding ester. The use of a powerful reducing agent, such as lithium aluminum hydride (LiAlH₄), effectively converts the carboxyl group to a primary alcohol.

This guide will delve into the intricacies of each of these pathways, providing a comprehensive understanding of the chemical principles and practical considerations.

Pathway 1: Synthesis via Grignard Reaction

The Grignard reaction is a cornerstone of carbon-carbon bond formation in organic synthesis. For the preparation of this compound, the key transformation is the reaction of a 1-methylcyclopentyl Grignard reagent with formaldehyde.

Mechanistic Overview

The reaction proceeds in two main stages: the formation of the Grignard reagent and its subsequent nucleophilic attack on formaldehyde, followed by an acidic workup.

  • Formation of the Grignard Reagent: 1-Chloro-1-methylcyclopentane is reacted with magnesium metal in an anhydrous ether solvent, typically diethyl ether or tetrahydrofuran (THF). The magnesium inserts into the carbon-chlorine bond, forming 1-methylcyclopentylmagnesium chloride.

  • Nucleophilic Addition to Formaldehyde: The highly polarized carbon-magnesium bond of the Grignard reagent renders the carbon atom nucleophilic. This nucleophile readily attacks the electrophilic carbonyl carbon of formaldehyde. The pi-bond of the carbonyl group breaks, and its electrons move to the oxygen atom, forming a magnesium alkoxide intermediate.

  • Acidic Workup: The reaction mixture is treated with a dilute acid (e.g., aqueous HCl or NH₄Cl) to protonate the alkoxide, yielding the final product, this compound, and water-soluble magnesium salts.[1][2]

Visualizing the Grignard Pathway

Grignard_Pathway cluster_0 Grignard Reagent Formation cluster_1 Nucleophilic Addition & Workup Start_Grignard 1-Chloro-1-methylcyclopentane + Mg Grignard_Reagent 1-Methylcyclopentylmagnesium chloride Start_Grignard->Grignard_Reagent Anhydrous Ether Intermediate Magnesium Alkoxide Intermediate Grignard_Reagent->Intermediate Nucleophilic Attack Formaldehyde Formaldehyde (HCHO) Formaldehyde->Intermediate Product This compound Intermediate->Product Acidic Workup (H₃O⁺)

Caption: Synthesis of this compound via the Grignard reaction.

Experimental Protocol: Grignard Synthesis

Materials:

  • 1-Chloro-1-methylcyclopentane

  • Magnesium turnings

  • Iodine crystal (as an activator)

  • Anhydrous diethyl ether or THF

  • Paraformaldehyde (as a source of formaldehyde)

  • Hydrochloric acid (dilute)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware (three-necked flask, dropping funnel, condenser), flame-dried under an inert atmosphere (nitrogen or argon).

Procedure:

  • Grignard Reagent Preparation:

    • In a flame-dried three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 equivalents).

    • Add a small crystal of iodine.

    • Add a small amount of anhydrous diethyl ether to just cover the magnesium.

    • In the dropping funnel, place a solution of 1-chloro-1-methylcyclopentane (1 equivalent) in anhydrous diethyl ether.

    • Add a small portion of the halide solution to the magnesium. The initiation of the reaction is indicated by the disappearance of the iodine color and gentle refluxing. If the reaction does not start, gentle warming may be required.

    • Once initiated, add the remaining 1-chloro-1-methylcyclopentane solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Formaldehyde:

    • Cool the Grignard solution to 0 °C using an ice bath.

    • In a separate flask, gently heat paraformaldehyde under a nitrogen atmosphere to generate gaseous formaldehyde, which is then passed into the stirred Grignard solution. Alternatively, a suspension of dry paraformaldehyde in THF can be added portion-wise to the Grignard reagent.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours.

  • Workup and Purification:

    • Cool the reaction mixture again to 0 °C and slowly quench by the dropwise addition of saturated aqueous ammonium chloride solution.

    • Extract the product with diethyl ether (3 x 50 mL).

    • Combine the organic extracts and wash with brine, then dry over anhydrous magnesium sulfate.

    • Filter the drying agent and remove the solvent under reduced pressure.

    • The crude product can be purified by vacuum distillation to yield pure this compound.

Data Presentation: Grignard Synthesis
ParameterValueReference
Typical Yield75-85%[3]
Purity (post-distillation)>98%-
Boiling Point75-77 °C at 15 mmHg-

Note: The yield is highly dependent on the quality of the reagents and the exclusion of moisture throughout the reaction.

Pathway 2: Reduction of 1-Methylcyclopentanecarboxylic Acid

The reduction of a carboxylic acid or its ester derivative to a primary alcohol is a fundamental transformation in organic synthesis. Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this conversion due to its high reactivity.

Mechanistic Overview

The reduction of 1-methylcyclopentanecarboxylic acid with LiAlH₄ involves a multi-step process:

  • Acid-Base Reaction: The acidic proton of the carboxylic acid reacts with a hydride ion from LiAlH₄ to form hydrogen gas and a lithium carboxylate salt.[4][5]

  • Formation of an Aldehyde Intermediate: The carboxylate is then reduced by another equivalent of hydride to a tetrahedral intermediate which collapses to form 1-methylcyclopentanecarbaldehyde.[4][6]

  • Reduction of the Aldehyde: The aldehyde is immediately reduced by another hydride equivalent to form a lithium alkoxide.[6]

  • Protonation: An acidic workup protonates the alkoxide to give the final product, this compound.[4][7]

The reduction of the corresponding methyl ester follows a similar pathway, bypassing the initial acid-base reaction.[6][8]

Visualizing the Reduction Pathway

Reduction_Pathway cluster_0 Starting Material Synthesis cluster_1 Reduction & Workup Start_Reduction 1-Methylcyclopentene Carboxylic_Acid 1-Methylcyclopentanecarboxylic Acid Start_Reduction->Carboxylic_Acid e.g., Oxidation Aldehyde 1-Methylcyclopentanecarbaldehyde (Intermediate) Carboxylic_Acid->Aldehyde LiAlH₄ / Ether Alkoxide Lithium Alkoxide Aldehyde->Alkoxide LiAlH₄ Product_Reduction This compound Alkoxide->Product_Reduction Acidic Workup (H₃O⁺)

Caption: Synthesis of this compound via reduction of the carboxylic acid.

Experimental Protocol: Reduction Synthesis

Materials:

  • 1-Methylcyclopentanecarboxylic acid

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Sulfuric acid (dilute) or Rochelle's salt solution

  • Diethyl ether

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup:

    • In a flame-dried three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, suspend LiAlH₄ (1.5 equivalents) in anhydrous THF.

    • Cool the suspension to 0 °C in an ice bath.

  • Addition of Carboxylic Acid:

    • Dissolve 1-methylcyclopentanecarboxylic acid (1 equivalent) in anhydrous THF and add it to the dropping funnel.

    • Add the carboxylic acid solution dropwise to the stirred LiAlH₄ suspension at a rate that maintains the temperature below 10 °C.

    • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours, followed by gentle reflux for 2-4 hours to ensure complete reduction.

  • Workup and Purification:

    • Cool the reaction mixture to 0 °C.

    • Carefully quench the reaction by the sequential dropwise addition of water (X mL), 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ in grams. This procedure is known as the Fieser workup and results in a granular precipitate that is easy to filter.

    • Stir the resulting mixture at room temperature for 30 minutes.

    • Filter the solid aluminum salts and wash them thoroughly with THF or diethyl ether.

    • Combine the filtrate and the washings, and remove the solvent under reduced pressure.

    • The crude product can be purified by vacuum distillation.

Data Presentation: Reduction Synthesis
ParameterValueReference
Typical Yield80-90%[6][9]
Purity (post-distillation)>99%-
Key ConsiderationsLiAlH₄ is highly reactive and pyrophoric. Handle with extreme caution under an inert atmosphere.[6]

Comparative Analysis of Synthesis Pathways

FeatureGrignard ReactionReduction of Carboxylic Acid
Starting Materials 1-Chloro-1-methylcyclopentane, Mg, Formaldehyde1-Methylcyclopentanecarboxylic acid, LiAlH₄
Reagent Sensitivity Highly sensitive to moisture and protic solvents.LiAlH₄ is highly reactive with water and protic solvents.
Number of Steps Two main steps (Grignard formation and reaction).One main reduction step (assuming starting acid is available).
Yield Good to excellent (75-85%).Excellent (80-90%).
Scalability Scalable, but requires careful control of exotherms.Scalable, but handling large quantities of LiAlH₄ requires specialized equipment.
Safety Considerations Flammable ether solvents, exothermic reaction.Pyrophoric LiAlH₄, generation of hydrogen gas.

Conclusion

Both the Grignard reaction and the reduction of 1-methylcyclopentanecarboxylic acid are highly effective and reliable methods for the synthesis of this compound. The choice of pathway will often depend on the availability of starting materials, the scale of the synthesis, and the specific safety infrastructure available in the laboratory.

The Grignard pathway offers a direct route from a readily accessible haloalkane. In contrast, the reduction pathway is exceptionally high-yielding, provided the corresponding carboxylic acid is available. Both methods underscore fundamental principles of organic synthesis and provide robust access to this valuable building block. Researchers and drug development professionals can confidently employ these methodologies to obtain high-purity this compound for their synthetic endeavors.

References

  • Filo. (2025, January 30). Write the reactions of cyclopentanecarbaldehyde with (i) phMgBr/H+ (ii) ..
  • ChemicalBook. (2025, July 24).
  • Organic Syntheses Procedure. Cyclopentanecarboxylic acid, methyl ester.
  • Chegg.com. (2020, December 1). Solved Consider the mechanism for the Grignard reaction.
  • Organic Syntheses Procedure. 1-methylcyclohexanecarboxylic acid.
  • Benchchem. Technical Support Center: Grignard Reaction Optimization for 1-Methylcyclopentanol Synthesis.
  • Google Patents. (2015). CN104447293A - Method for preparing 1-methyl cyclopropane carboxylic acid.
  • Homework.Study.com. Show the products obtained from the addition of methylmagnesium bromide to the following compounds: (a) Cyclopentanone. (b) Benzophenone (diphenyl ketone). (c) 3-Hexanone.
  • Filo. (2025, January 13). write the reaction of cyclopentane carbaldehyde with ph mgbr/h + and nh2 nhco nh2.
  • ChemSynthesis. (2025, May 20). 1-methylcyclopentanecarboxylic acid - 110378-86-4, C7H12O2, density, melting point, boiling point, structural formula, synthesis.
  • Master Organic Chemistry. (2023, February 3). Lithium Aluminum Hydride (LiAlH4)
  • YouTube. (2020, April 18). Reduction of Carboxylic Acids By LiAlH4 Mechanism By: Dr. Manu Kaushal.
  • ChemSynthesis. (2025, May 20). 1-methylcyclopentanecarbaldehyde - C7H12O, density, melting point, boiling point, structural formula, synthesis.
  • University of Calgary. Ch15: Reduction of Carboxylic Acids and Esters using LiAlH4 to 1o alcohols.
  • Filo. (2023, November 3). Predict the products formed when cyclopentanecarbaldehyde reacts with the..
  • Reddit. (2022, January 9). Mechanism: Reduction of carboxylic acids via LiAlH4 (choice of steps) : r/chemhelp.
  • ResearchGate. (2016, March 7). Grignard Reactions in Cyclopentyl Methyl Ether.
  • Google Patents. (2012).
  • Master Organic Chemistry. Reduction of carboxylic acids to primary alcohols using LiAlH4.
  • PubChem. 1-Methylcyclopentane-1-carbaldehyde | C7H12O | CID 11007847.
  • ResearchGate. (2025, October 8). Grignard Reactions in Cyclopentyl Methyl Ether.
  • YouTube. (2016, February 26). Lithium Aluminum Hydride LiAlH4 Reduction Reaction + Mechanism.
  • Sciencemadness Discussion Board. (2018, July 2). hydrogenolysis with lithium aluminium hydride.
  • Benchchem. Technical Support Center: Synthesis of 1-Ethyl-1-methylcyclopentane.
  • Chemistry LibreTexts. (2023, January 22). Esters can be reduced to 1° alcohols using .
  • Google Patents. (2015).
  • PubChem. (3R)-3-methylcyclopentane-1-carbaldehyde | C7H12O | CID 58625565.
  • AChemBlock. 1-methylcyclopentane-1-carbaldehyde 97% | CAS: 6140-63-2.
  • Toppr. (2025, July 12). Reaction of Cyclohexylmagnesium bromide with Formaldehyde followed by Acidic Workup.
  • Filo. (2024, November 22). The reaction of cyclohexyl magnestum bromide with formaldehyde followed b..
  • Toppr. The reaction of formaldehyde with methyl magnesium bromide followed by hydrolysis gives.
  • YouTube. (2022, September 7). Formaldehyde when reacted with methyl magnesium bromide followed by....
  • Allen. Formaldehyde when reacted with methyl magnesium bromide followed by hydrolysis gives.
  • PubChem. This compound | C7H14O | CID 12830793.

Sources

Spectroscopic Characterization of (1-Methylcyclopentyl)methanol: A Technical Guide for Structural Elucidation

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: Navigating the Spectroscopic Landscape of Novel Compounds

In the realms of chemical research and pharmaceutical development, the unambiguous structural confirmation of a molecule is the bedrock upon which all subsequent work is built. Spectroscopic analysis provides the empirical evidence required to verify molecular identity, purity, and conformation. This guide focuses on (1-Methylcyclopentyl)methanol (CAS No. 38502-28-2), a primary alcohol with a substituted cyclopentyl framework.

A thorough search of public spectral databases reveals a notable scarcity of collated experimental data for this specific compound. This scenario is common in research and development, where novel or less-common molecules are synthesized. Therefore, this guide adopts a dual approach. First, it provides a robust theoretical framework for predicting the spectroscopic signatures of this compound based on its known structure. Second, it outlines standardized, best-practice protocols for acquiring the necessary experimental data, thereby creating a self-validating system for analysis. This document is designed to equip researchers, scientists, and drug development professionals with the expertise to both predict and empirically confirm the structure of this compound and similarly structured molecules.

Molecular Structure and Predicted Spectroscopic Features

This compound possesses a unique combination of structural features that dictate its spectroscopic behavior:

  • A Quaternary Carbon: The C1 position of the cyclopentyl ring is a quaternary carbon, bonded to a methyl group, a hydroxymethyl group, and two methylene groups of the ring. This atom will not have any attached protons, a key feature in NMR spectroscopy.

  • A Primary Alcohol: The presence of a -CH₂OH group introduces a hydroxyl proton (-OH) and a methylene group (CH₂) with characteristic signals in both NMR and IR spectroscopy.

  • Symmetry: The molecule contains a plane of symmetry bisecting the C1-CH₂OH bond, which simplifies the NMR spectra by making certain ring protons chemically equivalent.

The following diagram illustrates the molecular structure with numbering for subsequent spectral assignment discussions.

Caption: Molecular structure of this compound with atom numbering.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Theoretical Principles and Predictions

¹H NMR spectroscopy provides information on the chemical environment and connectivity of protons in a molecule. Based on the structure of this compound, we can predict the following signals:

  • Methyl Protons (H7): These three protons are attached to a quaternary carbon (C1) and are equivalent. They should appear as a sharp singlet, as there are no adjacent protons to cause splitting. The chemical shift is expected in the upfield region, characteristic of aliphatic methyl groups.

  • Cyclopentyl Protons (H2/H5 and H3/H4): Due to the molecule's symmetry, the four protons at the C2 and C5 positions are chemically equivalent, as are the four protons at the C3 and C4 positions. These will appear as multiplets due to coupling with each other. The protons closer to the electron-withdrawing C1 substituent (H2/H5) are expected to be slightly downfield compared to the H3/H4 protons.

  • Methylene Protons (H6): The two protons of the -CH₂OH group are attached to the quaternary C1 and are therefore not split by any neighboring carbon's protons. They should appear as a singlet. Their proximity to the electronegative oxygen atom will shift them downfield.

  • Hydroxyl Proton (-OH): The hydroxyl proton signal is typically a broad singlet. Its chemical shift is highly variable and depends on concentration, solvent, and temperature due to hydrogen bonding. It can be confirmed by a D₂O exchange experiment, where the peak disappears.

Predicted ¹H NMR Data
Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 1.05Singlet (s)3H-CH₃ (H7)Shielded aliphatic methyl group on a quaternary carbon.
~ 1.50 - 1.65Multiplet (m)8H-CH₂- (H2, H3, H4, H5)Overlapping signals from the four equivalent methylene groups of the cyclopentyl ring.
~ 1.70 (variable)Broad Singlet (br s)1H-OHExchangeable proton, position and shape are concentration/solvent dependent.
~ 3.40Singlet (s)2H-CH₂OH (H6)Deshielded by the adjacent oxygen atom.
Protocol for ¹H NMR Data Acquisition
  • Sample Preparation: Dissolve 5-10 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly tuned and shimmed to achieve optimal resolution and line shape.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

    • Spectral Width: ~12-16 ppm.

    • Acquisition Time: ~3-4 seconds.

    • Relaxation Delay (d1): 1-2 seconds.

    • Number of Scans: 8-16 scans for a sufficiently concentrated sample.

  • Data Processing: Apply a Fourier transform to the Free Induction Decay (FID). Phase correct the spectrum and calibrate the chemical shift scale to the TMS signal at 0.00 ppm. Integrate all signals.

  • Validation (D₂O Exchange): To confirm the -OH peak, add 1-2 drops of deuterium oxide (D₂O) to the NMR tube, shake well, and re-acquire the spectrum. The hydroxyl proton signal will disappear or significantly diminish due to H-D exchange.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

Theoretical Principles and Predictions

¹³C NMR spectroscopy identifies the different chemical environments of carbon atoms. In a standard proton-decoupled experiment, each unique carbon atom appears as a single line.

  • Symmetry: The symmetry of the molecule results in four, not seven, distinct carbon signals.

  • Chemical Shifts: The chemical shifts are influenced by the electronegativity of nearby atoms and the type of carbon (methyl, methylene, quaternary). The carbon atom attached to the oxygen (-CH₂OH) will be the most downfield. The quaternary carbon will also be significantly downfield.

Predicted ¹³C NMR Data
Predicted Chemical Shift (δ, ppm)Carbon TypeAssignmentRationale
~ 23.0Methyl (-CH₃)C7Shielded aliphatic methyl carbon.
~ 24.5Methylene (-CH₂-)C3 / C4Aliphatic methylene carbons in the cyclopentyl ring.
~ 38.0Methylene (-CH₂-)C2 / C5Ring methylene carbons adjacent to the substituted C1, slightly deshielded.
~ 45.0QuaternaryC1Quaternary carbon, deshielded by four carbon substituents.
~ 71.0Methylene (-CH₂-)C6Methylene carbon directly bonded to oxygen, strongly deshielded.
Protocol for ¹³C NMR Data Acquisition
  • Sample Preparation: Use the same sample prepared for ¹H NMR, though a more concentrated sample (20-50 mg) is often beneficial due to the lower natural abundance of ¹³C.

  • Instrument Setup: Use a spectrometer with a broadband probe, tuned to the ¹³C frequency (e.g., 100 MHz on a 400 MHz instrument).

  • Acquisition Parameters:

    • Pulse Program: A standard proton-decoupled experiment (e.g., 'zgpg30').

    • Spectral Width: ~220-240 ppm.

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans: A higher number of scans (e.g., 128-1024) is required compared to ¹H NMR. The quaternary carbon (C1) may require a longer relaxation delay or more scans to be clearly visible.

  • Data Processing: Apply a Fourier transform, phase correct, and reference the spectrum. If using CDCl₃, the solvent peak at ~77.16 ppm can be used as a secondary reference.

Infrared (IR) Spectroscopy

Theoretical Principles and Predictions

IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its functional groups.

  • O-H Stretch: The alcohol functional group will exhibit a strong, broad absorption band due to hydrogen bonding.

  • C-H Stretches: The sp³ C-H bonds of the methyl and cyclopentyl groups will show strong absorptions just below 3000 cm⁻¹.

  • C-O Stretch: The C-O single bond of the primary alcohol will have a strong absorption in the fingerprint region.

Predicted IR Absorption Bands
Predicted Frequency (cm⁻¹)IntensityVibration TypeFunctional Group
3600 - 3200Strong, BroadO-H StretchAlcohol (-OH)
2960 - 2850StrongC-H StretchAliphatic (CH₂, CH₃)
1465 - 1450MediumC-H BendMethylene Scissoring
~ 1050StrongC-O StretchPrimary Alcohol
Protocol for IR Data Acquisition (ATR)
  • Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR stage.

  • Sample Application: Place a single drop of neat this compound liquid directly onto the center of the ATR crystal.

  • Data Acquisition: Acquire the sample spectrum. Typically, 16-32 scans are co-added to produce a high-quality spectrum with a resolution of 4 cm⁻¹.

  • Data Processing: The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum. Clean the ATR crystal thoroughly with an appropriate solvent (e.g., isopropanol) after analysis.

Mass Spectrometry (MS)

Theoretical Principles and Predictions

Mass spectrometry provides the molecular weight and, through fragmentation patterns, structural information about the molecule. For this compound (Molecular Formula: C₇H₁₄O), the exact mass is 114.1045 g/mol .

  • Molecular Ion (M⁺•): In Electron Ionization (EI) MS, the molecular ion peak is expected at m/z = 114. This peak may be weak due to the instability of primary alcohols.

  • Fragmentation: Alcohols readily undergo fragmentation. Key predicted fragments include:

    • Loss of Water ([M-H₂O]⁺•): A peak at m/z = 96.

    • Loss of the Hydroxymethyl Radical ([M-•CH₂OH]⁺): A peak at m/z = 83, corresponding to the stable 1-methylcyclopentyl cation. This is often a major fragmentation pathway.

    • Alpha-Cleavage: Cleavage of the C1-C6 bond can lead to a fragment at m/z = 31 ([CH₂OH]⁺).

Predicted Mass Spectrometry Data

The following table includes predicted m/z values for common adducts that would be observed in soft-ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI), which are less fragment-prone than EI.[1]

Predicted m/zAdduct/FragmentTechnique
115.11[M+H]⁺ESI/CI
137.09[M+Na]⁺ESI
114[M]⁺•EI
97.10[M+H-H₂O]⁺ESI/CI
96[M-H₂O]⁺•EI
83[M-•CH₂OH]⁺EI
Analytical Workflow and Fragmentation Diagram

The overall process of spectroscopic analysis and a predicted EI fragmentation pathway are shown below.

cluster_workflow Spectroscopic Analysis Workflow Sample Sample NMR NMR Sample->NMR IR IR Sample->IR MS MS Sample->MS 1H_NMR 1H_NMR NMR->1H_NMR 13C_NMR 13C_NMR NMR->13C_NMR Data_Analysis Data_Analysis NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structure_Confirmation Data_Analysis->Structure_Confirmation

Caption: A generalized workflow for spectroscopic structural elucidation.

M C7H14O+• (m/z = 114) Molecular Ion M_H2O C7H12+• (m/z = 96) M->M_H2O - H2O M_CH2OH C6H11+ (m/z = 83) Base Peak M->M_CH2OH - •CH2OH CH2OH CH3O+ (m/z = 31) M->CH2OH α-cleavage

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Protocol for Mass Spectrometry Data Acquisition (GC-EI-MS)
  • Sample Preparation: Prepare a dilute solution of the compound (~100 ppm) in a volatile solvent like dichloromethane or methanol.

  • Instrument Setup (GC):

    • Column: Use a standard non-polar capillary column (e.g., DB-5ms).

    • Injection: Inject 1 µL of the sample solution into the heated inlet in split mode.

    • Temperature Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of ~250 °C.

  • Instrument Setup (MS):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 30 to 200.

  • Data Analysis: Identify the peak corresponding to the compound in the total ion chromatogram. Analyze the mass spectrum of this peak, identifying the molecular ion and key fragment ions. Compare the fragmentation pattern with the predicted pathways.

Conclusion

While experimental spectra for this compound are not readily compiled in public domains, a comprehensive and reliable spectroscopic profile can be predicted based on fundamental principles and its molecular structure. This guide provides the expected ¹H NMR, ¹³C NMR, IR, and MS data, serving as a benchmark for researchers. Furthermore, the detailed protocols herein describe a robust, self-validating methodology for acquiring and confirming this data experimentally. By combining predictive analysis with rigorous empirical verification, scientists can confidently establish the structure and purity of this compound, ensuring the integrity of their research and development endeavors.

References

  • PubChem. This compound.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • PubChemLite. This compound (C7H14O).

Sources

An In-depth Technical Guide to the NMR Spectral Analysis of (1-Methylcyclopentyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. This guide provides a comprehensive, in-depth analysis of the predicted ¹H and ¹³C NMR spectra of (1-Methylcyclopentyl)methanol. In the absence of publicly available experimental spectra for this specific compound, this document serves as a predictive guide and a methodological handbook for researchers, scientists, and drug development professionals. By leveraging empirical data from structurally analogous compounds and established NMR principles, we will deconstruct the anticipated spectral features. This guide details the causal reasoning behind predicted chemical shifts and coupling patterns, outlines a robust experimental protocol for data acquisition, and discusses the application of advanced 2D NMR techniques for unambiguous structure verification.

Introduction: The Structural Challenge

This compound is a primary alcohol featuring a tertiary substituted cyclopentane ring. Its structure presents a unique combination of a quaternary carbon center, diastereotopic methylene protons on the cyclopentyl ring, and a hydroxymethyl group, making its NMR spectrum non-trivial to interpret. Accurate spectral assignment is critical for confirming its identity in synthesis, verifying its purity, and understanding its conformational dynamics, which are key aspects in medicinal chemistry and materials science.

This guide is built on the pillar of causality-driven analysis . Instead of merely presenting data, we will explore the electronic and steric factors that govern the magnetic environment of each nucleus, thereby predicting the resulting NMR spectrum.

Predicted ¹H and ¹³C NMR Spectral Parameters

The prediction of NMR spectra relies on the principle of chemical environment analogy. By analyzing experimental data from structurally related fragments, we can build a highly accurate theoretical spectrum for the target molecule. The key analogs used for this analysis are Methylcyclopentane[1][2][3], 1-Methylcyclopentanol[4][5], Cyclopentylmethanol[6], and tert-Butanol[7][8].

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)

The proton NMR spectrum is predicted to exhibit five distinct signals. The cyclopentyl ring protons are expected to show complex overlapping multiplets due to small differences in their chemical environments and complex spin-spin coupling.

Atom Label (See Fig. 1) Predicted δ (ppm) Multiplicity Integration Justification & Rationale
Hₐ (CH₃)~1.05Singlet (s)3HThe methyl group is attached to a quaternary carbon, preventing any proton-proton coupling. Its chemical shift is predicted based on methylcyclopentane (δ ~0.97 ppm)[1][3] with a slight downfield shift due to the β-hydroxyl group.
Hᵦ (Ring CH₂)~1.45 - 1.65Multiplet (m)4HThese protons are β to the C1 quaternary center. Their chemical environment is similar to the ring protons in methylcyclopentane (δ ~1.5-1.9 ppm)[1][3] and 1-methylcyclopentanol. Overlapping signals are expected.
Hᵧ (Ring CH₂)~1.65 - 1.80Multiplet (m)4HThese protons are γ to the C1 quaternary center and are the most "alkane-like" protons on the ring. Their chemical shift is based on the typical range for cycloalkanes[9].
H₋ (OH)~1.5 - 2.5 (variable)Broad Singlet (br s)1HThe chemical shift of hydroxyl protons is highly dependent on concentration, temperature, and solvent due to hydrogen bonding[10]. It often appears as a broad singlet and can be confirmed by a D₂O exchange experiment, where the peak disappears[10].
Hₑ (CH₂OH)~3.45Singlet (s)2HThese methylene protons are adjacent to an electronegative oxygen atom, causing a significant downfield shift. They are attached to a quaternary carbon, so no splitting is expected. The shift is based on analogous primary alcohols like cyclopentylmethanol (δ ~3.5 ppm)[6] and is slightly upfield compared to neopentyl alcohol due to the cyclic structure.
Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)

The proton-decoupled ¹³C NMR spectrum is predicted to show six signals, corresponding to each unique carbon environment in the molecule.

Atom Label (See Fig. 1) Predicted δ (ppm) Carbon Type (from DEPT) Justification & Rationale
Cₐ (CH₃)~23.5CH₃ (positive)Based on the methyl signal in 1-methylcyclopentanol and methylcyclopentane (δ ~20.8 ppm)[1][11], shifted slightly downfield by the adjacent hydroxymethyl group.
Cᵦ (Ring CH₂)~24.5CH₂ (negative)Corresponds to the C3 and C4 positions of the cyclopentyl ring. This value is derived from data for methylcyclopentane (δ ~25.4 ppm)[1][11].
Cᵧ (Ring CH₂)~38.0CH₂ (negative)Corresponds to the C2 and C5 positions, which are adjacent to the quaternary center. This is based on the significant downfield shift observed for carbons adjacent to a substituted center in methylcyclopentane (δ ~34.8 ppm)[1][11] and 1-methylcyclopentanol.
Cₑ (Quaternary)~45.0C (absent)The quaternary carbon C1. Its chemical shift is influenced by both the attached methyl and hydroxymethyl groups. The prediction is based on the quaternary carbon in 1-methylcyclopentanol, adjusted for the replacement of -OH with -CH₂OH.
Cₑ (CH₂OH)~72.0CH₂ (negative)This carbon is directly bonded to the electronegative oxygen atom, resulting in a strong deshielding effect. The chemical shift is based on data for cyclopentylmethanol (δ ~68 ppm)[6] and other primary alcohols, shifted slightly downfield due to the quaternary substitution at the adjacent carbon.

Molecular Structure and NMR Assignment

The following diagram illustrates the structure of this compound with the atom numbering used for the predictive NMR assignments in the tables above.

Figure 1. Molecular structure of this compound with atom labeling for NMR assignment.

Advanced 2D NMR for Structure Verification

While 1D NMR provides essential information, 2D NMR experiments are required for definitive structural confirmation. The following outlines the expected correlations that would validate the predicted assignments.

COSY (Correlation Spectroscopy)

A ¹H-¹H COSY experiment would reveal proton-proton couplings through 2 or 3 bonds.

  • Expected Correlations: Strong cross-peaks would be observed between the adjacent methylene protons on the cyclopentyl ring (Hᵦ and Hᵧ). For example, protons at C2 would show a correlation to protons at C3, and protons at C3 would correlate with protons at C4.

  • Absence of Correlations: Crucially, no cross-peaks would be seen for the methyl protons (Hₐ) or the methylene alcohol protons (Hₑ), confirming their isolation from other protons by the quaternary carbon.

HSQC (Heteronuclear Single Quantum Coherence)

This experiment maps protons directly to the carbons they are attached to (one-bond C-H correlation).

  • Expected Correlations:

    • The ¹H signal at ~1.05 ppm (Hₐ) would correlate with the ¹³C signal at ~23.5 ppm (Cₐ).

    • The complex ¹H multiplets from ~1.45-1.80 ppm (Hᵦ, Hᵧ) would correlate with their respective ¹³C signals at ~24.5 ppm (Cᵦ) and ~38.0 ppm (Cᵧ).

    • The ¹H signal at ~3.45 ppm (Hₑ) would correlate with the ¹³C signal at ~72.0 ppm (Cₑ).

HMBC (Heteronuclear Multiple Bond Correlation)

HMBC reveals longer-range couplings (typically 2-3 bonds) between protons and carbons, which is vital for piecing together the molecular skeleton.

  • Expected Key Correlations:

    • The methyl protons (Hₐ, δ ~1.05) should show a strong correlation to the quaternary carbon (Cₑ, δ ~45.0) and the adjacent ring carbons (Cᵧ, δ ~38.0). They would also show a key correlation to the hydroxymethyl carbon (Cₑ, δ ~72.0).

    • The methylene alcohol protons (Hₑ, δ ~3.45) should show correlations to the quaternary carbon (Cₑ, δ ~45.0).

    • Ring protons (Hᵧ) should show correlations to the quaternary carbon (Cₑ) and the methyl carbon (Cₐ).

The logical workflow for using these 2D techniques for verification is illustrated below.

G cluster_1D 1D NMR Analysis cluster_2D 2D NMR Verification cluster_final Final Structure pred_1H Predict ¹H Spectrum Chemical Shifts Multiplicity Integration cosy ¹H-¹H COSY Identifies H-C-C-H networks Confirms isolated spin systems pred_1H->cosy pred_13C Predict ¹³C & DEPT Spectra Chemical Shifts Carbon Types (CH₃, CH₂, CH, C) hsqc ¹H-¹³C HSQC Maps protons to directly attached carbons C-H one-bond correlations pred_13C->hsqc hmbc ¹H-¹³C HMBC Assembles molecular skeleton C-H long-range (2-3 bond) correlations cosy->hmbc hsqc->hmbc structure Unambiguous Structural Elucidation hmbc->structure

Figure 2. Workflow for the comprehensive NMR-based structural elucidation of this compound.

Experimental Protocol: Acquiring High-Quality NMR Data

This section provides a standardized, field-proven protocol for the preparation and acquisition of NMR data for this compound.

Materials and Equipment
  • This compound sample

  • High-quality 5 mm NMR tubes

  • Deuterated chloroform (CDCl₃), 99.8%+ D

  • Tetramethylsilane (TMS) as internal standard (optional, as residual solvent peak can be used)

  • Glass Pasteur pipettes and bulbs

  • Small vials for sample dissolution

  • Lint-free wipes (e.g., Kimwipes)

  • NMR Spectrometer (e.g., 400 MHz or higher)

Sample Preparation Protocol

This protocol is designed to create a homogeneous, contaminant-free sample, which is essential for high-resolution spectra.

  • Sample Weighing: Accurately weigh approximately 10-20 mg of this compound into a clean, dry vial for ¹H NMR. For ¹³C NMR, a more concentrated sample of 30-50 mg is recommended.

  • Solvent Addition: Using a clean glass pipette, add approximately 0.6-0.7 mL of CDCl₃ to the vial. If using an internal standard, the solvent should contain 0.03-0.05% TMS.

  • Dissolution: Gently swirl or vortex the vial to ensure the sample is completely dissolved. A homogeneous solution is critical for sharp, well-resolved peaks.

  • Filtering and Transfer: To remove any particulate matter, plug a fresh Pasteur pipette with a small amount of cotton or glass wool. Use this filter pipette to transfer the solution from the vial into the NMR tube.

  • Tube Cleaning and Capping: Carefully wipe the outside of the NMR tube with a lint-free wipe moistened with isopropanol or acetone to remove any dust or fingerprints. Securely cap the tube to prevent solvent evaporation.

  • Labeling: Clearly label the NMR tube at the top, near the cap.

Spectrometer Setup and Data Acquisition
  • Insertion & Locking: Insert the sample into the spectrometer. The instrument will "lock" onto the deuterium signal of the CDCl₃ to stabilize the magnetic field.

  • Shimming: Perform automated or manual shimming to optimize the homogeneity of the magnetic field across the sample. This step is crucial for achieving high resolution and symmetrical peak shapes.

  • Tuning and Matching: Tune and match the probe for the desired nucleus (¹H, then ¹³C) to ensure maximum signal sensitivity.

  • Acquisition of ¹H Spectrum:

    • Set the spectral width to cover a range of approximately -1 to 12 ppm.

    • Use a standard 30- or 45-degree pulse.

    • Set the number of scans (NS) to 8 or 16 for a moderately concentrated sample.

    • Set the relaxation delay (D1) to at least 2 seconds to allow for adequate relaxation of the nuclei between pulses.

  • Acquisition of ¹³C {¹H} Spectrum:

    • Switch the probe to the ¹³C channel.

    • Set the spectral width to cover a range of approximately 0 to 220 ppm.

    • Use a proton-decoupled pulse sequence.

    • A higher number of scans (e.g., 128 to 1024) will be necessary due to the low natural abundance of ¹³C.

    • Set the relaxation delay (D1) to 2-5 seconds.

  • Acquisition of DEPT, COSY, HSQC, and HMBC: Utilize the standard, pre-configured parameter sets provided by the spectrometer software for these experiments, adjusting the number of scans as needed based on sample concentration.

Conclusion

This technical guide provides a comprehensive predictive framework for the complete ¹H and ¹³C NMR spectral analysis of this compound. By grounding our predictions in the empirical data of analogous structures, we have established a reliable set of expected chemical shifts and structural correlations. The detailed experimental protocol and the outlined strategy for employing 2D NMR techniques offer a clear and authoritative path for any researcher undertaking the empirical characterization of this molecule. This causality-driven approach not only facilitates the structural verification of this compound but also serves as a valuable instructional model for the spectral analysis of other novel small molecules.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 7296, Methylcyclopentane.
  • Human Metabolome Database (2024). ¹H NMR Spectrum for Methylcyclopentane (HMDB0031542).
  • SpectraBase (2024). tert-Butyl alcohol ¹³C NMR Spectrum. Wiley-VCH GmbH.
  • SpectraBase (2024). tert-Butyl alcohol ¹H NMR Spectrum.
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 77195, Cyclopentanemethanol.
  • Reich, H. J. (2020). Proton Chemical Shift Calculations. University of Wisconsin.
  • Nanalysis Corp. (2023). What to expect from the tert-butanol 1D and 2D ¹³C NMR analysis?.
  • ChemAxon (2024). NMR Predictor Documentation.
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 73830, 1-Methylcyclopentanol.
  • Chemistry Steps (2024). NMR Chemical Shift Values Table.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • SpectraBase (2024). Cyclopentanemethanol ¹H NMR Spectrum. Sigma-Aldrich Co. LLC.

Sources

1H NMR spectrum of (1-Methylcyclopentyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the ¹H NMR Spectrum of (1-Methylcyclopentyl)methanol

Introduction

In the landscape of molecular characterization, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the elucidation of chemical structures. For researchers and professionals in drug development and chemical synthesis, a deep understanding of NMR spectral data is fundamental to confirming molecular identity, assessing purity, and understanding conformational dynamics. This guide provides a comprehensive technical analysis of the Proton (¹H) NMR spectrum of this compound (CAS No: 38502-28-2), a substituted cycloalkane alcohol.

This document moves beyond a mere presentation of data, offering a detailed interpretation grounded in fundamental principles. We will explore the causality behind the observed spectral features, present a robust experimental protocol for data acquisition, and provide the necessary framework for scientists to confidently analyze this and structurally related molecules.

Core Principles: Decoding the ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is governed by three key parameters: chemical shift (δ), signal integration, and spin-spin coupling (multiplicity). Understanding these principles is crucial for a correct structural assignment.

  • Chemical Shift (δ) : The position of a signal on the x-axis (in parts per million, ppm) is determined by the electronic environment of the proton. Electron-withdrawing groups, such as the oxygen atom in the hydroxyl group, decrease the electron density around nearby protons. This effect, known as "deshielding," causes their signal to appear at a higher chemical shift (further downfield).[1] Conversely, electron-donating groups increase shielding and move the signal upfield. For this compound, the primary influences are the hydroxyl group's electronegativity and the alkyl structure.

  • Signal Integration : The area under each signal is directly proportional to the number of protons generating that signal.[1] This provides a quantitative ratio of the different types of protons within the molecule, serving as a critical check for any proposed structure.

  • Spin-Spin Coupling (Multiplicity) : The magnetic fields of non-equivalent protons on adjacent carbons can interact, causing the signals to split into multiple lines (a multiplet). This splitting pattern is described by the n+1 rule , where 'n' is the number of non-equivalent neighboring protons.[1][2] This phenomenon provides invaluable information about the connectivity of atoms within the molecule.

Structural Analysis of this compound

To predict and interpret the spectrum, we must first identify the distinct proton environments in the molecule.

Caption: Molecular structure of this compound with distinct proton environments labeled (a-e).

Based on the structure, we can identify five primary sets of chemically distinct protons:

  • (a) -CH₃ : The three protons of the methyl group.

  • (b) -CH₂OH : The two protons of the methylene group attached to the hydroxyl.

  • (c) -OH : The single proton of the hydroxyl group.

  • (d, d') Cyclopentyl Protons (C2, C5) : The four protons on the two methylene groups adjacent to the quaternary carbon.

  • (e, e') Cyclopentyl Protons (C3, C4) : The four protons on the two methylene groups beta to the quaternary carbon.

Predicted ¹H NMR Spectrum: A Detailed Interpretation

The following table summarizes the predicted ¹H NMR data for this compound, typically recorded in a solvent like deuterochloroform (CDCl₃) with tetramethylsilane (TMS) as the internal standard.[2]

Signal LabelAssignmentPredicted Chemical Shift (δ, ppm)IntegrationMultiplicityCausality & Expert Insights
a -CH₃~ 1.103HSinglet (s)Attached to a quaternary carbon, these protons have no adjacent protons to couple with, resulting in a singlet. Their chemical shift is in the typical alkyl region.
b -CH₂OH~ 3.452HSinglet (s)These protons are on a carbon directly bonded to an electronegative oxygen atom, causing significant deshielding and a downfield shift.[3] Like the methyl group, they are attached to a quaternary carbon and thus appear as a singlet.
c -OH0.5 - 5.0 (variable)1HBroad Singlet (s, br)The chemical shift is highly dependent on concentration, solvent, and temperature due to hydrogen bonding.[4][5] Rapid chemical exchange with other protic species (like trace water) averages out coupling and broadens the signal.[3]
d, d' Cyclopentyl -CH₂- (α)~ 1.654HMultiplet (m)These methylene protons are part of the cyclopentane ring. Due to conformational flexibility, the signals from the adjacent and distant methylene groups often overlap, but the protons alpha to the substitution are expected to be slightly deshielded.
e, e' Cyclopentyl -CH₂- (β)~ 1.504HMultiplet (m)These protons are in a standard alkane environment. The signals for all eight cyclopentyl protons may appear as a single complex multiplet or two overlapping multiplets due to similar electronic environments and rapid ring puckering.[6]

Experimental Protocol: Acquiring a High-Integrity Spectrum

The following protocol outlines the steps for acquiring a publication-quality ¹H NMR spectrum. This workflow is designed to be a self-validating system, incorporating a definitive test for the hydroxyl proton.

Workflow for ¹H NMR Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition & Processing cluster_analysis Spectral Analysis cluster_validation Validation (Optional but Recommended) prep1 Weigh ~10 mg of This compound prep2 Dissolve in ~0.6 mL of CDCl₃ prep1->prep2 prep3 Add TMS as internal standard (0 ppm) prep2->prep3 prep4 Transfer to NMR tube prep3->prep4 acq1 Insert sample into NMR spectrometer (e.g., 400 MHz) prep4->acq1 acq2 Lock, Tune, and Shim acq1->acq2 acq3 Acquire Free Induction Decay (FID) data acq2->acq3 proc1 Fourier Transform (FT) acq3->proc1 proc2 Phase and Baseline Correction proc1->proc2 an1 Calibrate spectrum to TMS (0.00 ppm) proc2->an1 an2 Integrate signals an3 Assign peaks based on shift, integration, and multiplicity val1 Add 1-2 drops of D₂O to the tube an3->val1 Confirm -OH peak val2 Shake vigorously val1->val2 val3 Re-acquire spectrum val2->val3 val4 Confirm disappearance of the -OH signal val3->val4

Caption: Standard workflow for the acquisition and analysis of a ¹H NMR spectrum.

Step-by-Step Methodology
  • Sample Preparation :

    • Accurately weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in ~0.6 mL of a deuterated solvent, typically deuterochloroform (CDCl₃), inside a clean vial. The use of a deuterated solvent is critical to avoid a large interfering solvent signal in the spectrum.[2]

    • Add a small amount of tetramethylsilane (TMS) to serve as an internal reference, defining the 0.00 ppm point on the chemical shift axis.[1]

    • Transfer the solution to a 5 mm NMR tube.

  • Instrumental Setup and Data Acquisition :

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer on the deuterium signal of the solvent. This step ensures the stability of the magnetic field during the experiment.

    • Tune the probe to the correct frequency for ¹H nuclei and shim the magnetic field to optimize its homogeneity, which maximizes spectral resolution.

    • Acquire the raw data (Free Induction Decay or FID) using standard acquisition parameters (e.g., 30° pulse angle, 1-2 second relaxation delay, 16-32 scans for good signal-to-noise).

  • Data Processing :

    • Apply a Fourier Transform (FT) to the FID to convert the time-domain data into the frequency-domain spectrum.

    • Carefully phase the spectrum to ensure all peaks are in the pure absorption mode (positive and symmetrical).

    • Apply a baseline correction to ensure the flat baseline necessary for accurate integration.

    • Calibrate the chemical shift scale by setting the TMS peak to exactly 0.00 ppm.

  • The D₂O Shake: A Self-Validating Protocol :

    • Rationale : The hydroxyl proton is acidic and will readily exchange with deuterium from deuterium oxide (D₂O). Since deuterium is not observed in a ¹H NMR experiment, this exchange effectively makes the hydroxyl signal "disappear."[3] This is an authoritative method to confirm the identity of the -OH peak.

    • Procedure : After acquiring the initial spectrum, remove the NMR tube, add one drop of D₂O, cap, and shake vigorously for ~30 seconds. Re-acquire the ¹H NMR spectrum. The signal previously assigned to the hydroxyl proton (c) should be significantly diminished or absent, confirming its assignment.

Conclusion

The ¹H NMR spectrum of this compound provides a clear and unambiguous fingerprint of its molecular structure. The spectrum is characterized by two sharp singlets for the exocyclic methyl and methylene protons, a variable and broad singlet for the hydroxyl proton, and a complex multiplet for the eight protons of the cyclopentyl ring. By applying fundamental NMR principles and employing self-validating experimental techniques like the D₂O exchange, researchers can confidently confirm the structure of this molecule. This guide serves as a robust framework for the analysis, empowering scientists in their research and development endeavors.

References

  • OpenOChem Learn. (n.d.). Alcohols.
  • Gold, V., & Grist, S. (1972). Magnetic resonance studies in aqueous systems. Part 2.—Chemical shift and relaxation time studies of hydroxylic protons in dilute alcohol + water mixtures. Journal of the Chemical Society, Faraday Transactions 2: Molecular and Chemical Physics, 68, 208-215.
  • Chemistry Stack Exchange. (2019). Chemical shifts of OH protons.
  • ResearchGate. (n.d.). Correlation between 1H NMR chemical shifts of hydroxyl protons in n-hexanol/cyclohexane and molecular association properties investigated using density functional theory.
  • University College London. (n.d.). Chemical shifts.
  • Doc Brown's Chemistry. (n.d.). Cyclopentane H-1 proton nmr spectrum.
  • ChemicalBook. (n.d.). 1-Methylcyclopentanol(1462-03-9) 1H NMR spectrum.
  • Guidechem. (n.d.). This compound 38502-28-2 wiki.
  • Sigma-Aldrich. (n.d.). This compound | 38502-28-2.
  • PubChemLite. (n.d.). This compound (C7H14O).
  • PubChem - NIH. (n.d.). This compound | C7H14O | CID 12830793.
  • Chemistry LibreTexts. (2021). 6.6: ¹H NMR Spectra and Interpretation (Part I).
  • University of Puget Sound. (n.d.). Short Summary of 1H-NMR Interpretation.
  • ACD/Labs. (2021). The Basics of Interpreting a Proton (1H) NMR Spectrum.
  • Doc Brown's Chemistry. (n.d.). CH3OH methanol low high resolution 1H proton nmr spectrum.

Sources

An In-depth Technical Guide to the ¹³C NMR Spectrum of (1-Methylcyclopentyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy stands as a cornerstone analytical technique in modern organic chemistry, offering unparalleled insight into the carbon framework of molecules.[1][2] Its ability to distinguish between magnetically non-equivalent carbon atoms provides crucial information for structural elucidation, verification, and purity assessment.[1][2] This technical guide provides a detailed examination of the ¹³C NMR spectrum of (1-Methylcyclopentyl)methanol, a tertiary alcohol featuring a substituted cycloalkane moiety.

This document is designed for researchers, scientists, and drug development professionals who leverage NMR spectroscopy for rigorous molecular characterization. As a Senior Application Scientist, the objective extends beyond simple data presentation to fostering a deep, mechanistic understanding of the interplay between molecular architecture and the resulting spectral output. The principles articulated here are broadly applicable to the spectral analysis of a wide range of alicyclic and functionalized organic compounds.

Molecular Structure and Symmetry Analysis

The structural features of this compound (C₇H₁₄O) dictate the key characteristics of its ¹³C NMR spectrum. The molecule contains seven carbon atoms: a quaternary carbon at the junction of the ring and the substituents, a methyl group, a hydroxymethyl group, and four methylene groups constituting the cyclopentane ring.

A critical aspect of the structure is the presence of a stereocenter at the C1 position. This lack of a plane of symmetry renders the two adjacent ring carbons (C2 and C5) and the two more distant ring carbons (C3 and C4) diastereotopic. Consequently, they are magnetically non-equivalent and will produce distinct signals. Therefore, a total of seven unique signals are anticipated in the broadband proton-decoupled ¹³C NMR spectrum, corresponding to the seven chemically distinct carbon environments.

NMR_Analysis_Workflow cluster_prep 1. Sample Preparation cluster_acq 2. Data Acquisition cluster_proc 3. Data Processing cluster_analysis 4. Spectral Analysis & Validation Prep Dissolve 50-100 mg Sample in ~0.7 mL CDCl₃ + TMS Acq_C13 Run Broadband ¹³C Spectrum Prep->Acq_C13 Acq_DEPT Run DEPT-90 & DEPT-135 Spectra Prep->Acq_DEPT Proc Fourier Transform, Phasing & Calibration Acq_C13->Proc Acq_DEPT->Proc Count Count Signals (Confirm 7) Proc->Count ID_Quat Identify Quaternary C (Present in ¹³C, absent in DEPT) Count->ID_Quat ID_CHn Assign CH₃, CH₂ (Using DEPT-135 phases) ID_Quat->ID_CHn Assign Assign Specific Shifts (Based on chemical principles) ID_CHn->Assign Confirm Final Structure Confirmation Assign->Confirm

Sources

The Fingerprint of a Cyclic Alcohol: A Guide to the Mass Spectrometry of (1-Methylcyclopentyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical development and chemical research, the unambiguous structural elucidation of novel and existing molecules is a cornerstone of progress. (1-Methylcyclopentyl)methanol (C₇H₁₄O, M.W. 114.19 g/mol ) is a primary alcohol featuring a substituted cyclopentyl ring.[1][2][3] Its structure presents a unique combination of a primary alcohol and a tertiary carbon center within a cyclic system, leading to a distinct fragmentation pattern under electron ionization mass spectrometry (EI-MS). Understanding this mass spectral "fingerprint" is crucial for its identification in complex matrices, whether in synthetic reaction monitoring, metabolite identification, or quality control.

Part 1: The Analytical Workflow: From Sample to Spectrum

The analysis of a semi-volatile compound like this compound is typically performed using Gas Chromatography-Mass Spectrometry (GC-MS). This approach separates the analyte from other components in a mixture before it enters the mass spectrometer for ionization and analysis.

Recommended GC-MS Protocol

A self-validating protocol for the analysis of this compound would include the following steps:

  • Sample Preparation: Dissolve the analyte in a volatile organic solvent (e.g., Dichloromethane or Methanol) to a concentration of approximately 10-100 µg/mL.

  • GC Inlet: Inject 1 µL of the sample into a split/splitless inlet heated to 250°C. A split ratio of 20:1 is typically sufficient to prevent column overloading.

  • Chromatographic Separation:

    • Column: Use a standard non-polar column, such as a 30 m x 0.25 mm ID, 0.25 µm film thickness DB-5ms or equivalent.

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

    • Oven Program: Start at 60°C, hold for 2 minutes, then ramp at 10°C/min to 240°C and hold for 5 minutes.

  • Mass Spectrometer Interface: Maintain the transfer line temperature at 280°C to prevent sample condensation.

  • Ionization & Analysis:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Mass Analyzer: Quadrupole.

    • Scan Range: m/z 30-200.

Workflow Diagram

The logical flow of this analytical process can be visualized as follows:

GCMS_Workflow cluster_GC Gas Chromatography cluster_MS Mass Spectrometry Sample 1. Sample Injection Separation 2. GC Column Separation Sample->Separation Carrier Gas Flow Ionization 3. EI Ionization (70 eV) Separation->Ionization Transfer Line Analysis 4. Mass Filtering (Quadrupole) Ionization->Analysis Detection 5. Ion Detection Analysis->Detection Spectrum 6. Mass Spectrum Output Detection->Spectrum

Caption: Standard GC-MS workflow for the analysis of this compound.

Part 2: Elucidation of the Mass Spectrum

Upon ionization in the mass spectrometer, this compound forms an energetically unstable molecular ion ([M]•⁺) that undergoes predictable fragmentation to yield more stable ions. The principles governing this fragmentation include the stability of the resulting carbocations and the elimination of small, stable neutral molecules.[5][7][8]

Predicted Key Ions and Their Origins

The mass spectrum of this compound is expected to be characterized by several key fragment ions. While the molecular ion peak at m/z 114 may be weak or absent, a common trait for alcohols, the fragment ions provide a definitive structural signature.[4][6][8]

m/z Value (Predicted)Proposed Fragment IonNeutral LossFragmentation PathwayRelative Intensity (Predicted)
114[C₇H₁₄O]•⁺-Molecular IonVery Low / Absent
96[C₇H₁₂]•⁺H₂O (18 Da)DehydrationModerate
83 [C₆H₁₁]⁺ •CH₂OH (31 Da) α-Cleavage (Loss of hydroxymethyl radical) High (Base Peak)
69[C₅H₉]⁺C₂H₅• (29 Da)Ring Cleavage from [C₆H₁₁]⁺Moderate
55[C₄H₇]⁺C₃H₇• (43 Da)Ring CleavageModerate
41[C₃H₅]⁺-Allyl CationModerate
31[CH₂OH]⁺•C₆H₁₁ (83 Da)α-Cleavage (Loss of 1-methylcyclopentyl radical)Low to Moderate
The Dominant Fragmentation Pathway: α-Cleavage

For primary alcohols, the most significant fragmentation route is typically α-cleavage (alpha-cleavage), which involves the breaking of a carbon-carbon bond adjacent to the oxygen-bearing carbon.[6][9][10]

In this compound, the bond between the cyclopentyl ring and the hydroxymethyl group (-CH₂OH) is the site of α-cleavage. This fragmentation can occur in two ways:

  • Loss of the Hydroxymethyl Radical (•CH₂OH): This is the most favored pathway. The cleavage of the C-C bond results in the loss of a hydroxymethyl radical (mass 31 Da), leading to the formation of a highly stable tertiary carbocation, the 1-methylcyclopentyl cation, at m/z 83 . The exceptional stability of this tertiary carbocation is the driving force for this fragmentation, making the ion at m/z 83 the predicted base peak (the most intense peak in the spectrum).

  • Loss of the 1-Methylcyclopentyl Radical (•C₆H₁₁): Alternatively, cleavage can result in the loss of the 1-methylcyclopentyl radical (mass 83 Da), forming the [CH₂OH]⁺ ion at m/z 31 . While this peak is a hallmark of primary alcohols, its intensity is expected to be significantly lower than the m/z 83 peak due to the lower stability of this ion compared to the tertiary carbocation.[4][11]

Secondary Fragmentation: Dehydration

Another characteristic fragmentation pathway for alcohols is the loss of a water molecule (dehydration), resulting in a peak at [M-18].[9][11] For this compound, this would correspond to a peak at m/z 96 (114 - 18). This process forms an alkene radical cation and is often a prominent feature in the spectra of cyclic alcohols.[4]

Fragmentation Diagram

The predicted fragmentation cascade originating from the molecular ion is illustrated below.

Fragmentation_Pathway cluster_frags M [C₇H₁₄O]•⁺ This compound m/z = 114 (Molecular Ion) F83 [C₆H₁₁]⁺ m/z = 83 (Base Peak) M->F83 - •CH₂OH (α-Cleavage) F96 [C₇H₁₂]•⁺ m/z = 96 M->F96 - H₂O (Dehydration) F31 [CH₂OH]⁺ m/z = 31 M->F31 - •C₆H₁₁ (α-Cleavage)

Caption: Predicted major EI fragmentation pathways for this compound.

Conclusion

The electron ionization mass spectrum of this compound is predicted to be dominated by a base peak at m/z 83 , corresponding to the stable 1-methylcyclopentyl tertiary carbocation formed via α-cleavage. Other significant diagnostic ions include a peak at m/z 96 from the loss of water and a smaller peak at m/z 31 , characteristic of a primary alcohol functional group. The molecular ion at m/z 114 is expected to be of very low abundance or entirely absent. This distinct pattern of fragmentation provides a reliable and robust method for the identification and structural confirmation of this compound in a research or drug development setting.

References

  • MOLBASE. This compound price & availability. [Link]
  • Next Peptide. 38502-28-2 | this compound. [Link]
  • Whitman College. GCMS Section 6.
  • Chemistry LibreTexts. 6.
  • University of Calgary.
  • Chemistry Steps. Mass Spectrometry of Alcohols. [Link]
  • Chemistry LibreTexts. 12.3: Mass Spectrometry of Some Common Functional Groups. [Link]
  • Wikipedia.
  • NIST. Cyclopentanemethanol, α-methyl-. [Link]
  • NIST. 1-Methylcyclopropanemethanol. [Link]
  • Doc Brown's Chemistry.
  • Wikipedia.
  • ChemComplete.
  • PubChemLite. This compound (C7H14O). [Link]
  • NIST. Cyclopentanemethanol. [Link]
  • NIST. Cyclopentanol, 1-methyl-. [Link]
  • Yeast Metabolome Database. Cyclopentyl methanol (YMDB01361). [Link]
  • NIST. Cyclopentane, 1-ethyl-1-methyl-. [Link]

Sources

Physical properties of (1-Methylcyclopentyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of (1-Methylcyclopentyl)methanol

Abstract

This compound is a primary alcohol with a cycloalkane moiety, presenting a unique combination of polarity from its hydroxyl group and non-polarity from its hydrocarbon structure. This guide provides a comprehensive analysis of its core physical and chemical properties, essential for its application in research, particularly within drug development and chemical synthesis. We will delve into the compound's molecular identity, detail its key physicochemical parameters, and present robust, self-validating experimental protocols for their determination. This document is structured to provide not just data, but a foundational understanding of the causality behind experimental design, ensuring scientific integrity and practical utility for researchers, scientists, and drug development professionals.

Molecular Identity and Structural Framework

A precise understanding of a compound's structure is the cornerstone of all subsequent physicochemical and toxicological evaluation. For this compound, its identity is established through a combination of nomenclature and unique identifiers that are critical for regulatory and procurement purposes.

Chemical Identifiers

The following table summarizes the key identifiers for this compound.

IdentifierValueSource
CAS Number 38502-28-2[1]
Molecular Formula C7H14O[1][2][3]
Molecular Weight 114.19 g/mol [1][3]
IUPAC Name This compound
Canonical SMILES CC1(CCCC1)CO[1]
InChI Key MXJAKZQKSYGLTK-UHFFFAOYSA-N[1]
Structural Analysis

This compound is a saturated monocyclic alcohol. Its structure consists of a five-membered cyclopentane ring substituted with both a methyl group and a hydroxymethyl group at the same carbon atom (C1). This arrangement makes it a primary alcohol, as the hydroxyl (-OH) group is attached to a carbon that is bonded to only one other carbon atom (within the hydroxymethyl group). This classification is fundamental, as it dictates the compound's reactivity, particularly in oxidation reactions.[4][5]

The presence of the hydroxyl group introduces polarity and the capacity for hydrogen bonding, which significantly influences properties like boiling point and solubility.[5][6] Conversely, the C7 hydrocarbon backbone provides a significant nonpolar character.

Caption: 2D structure of this compound.

Core Physicochemical Properties

The physical properties of a compound are critical for predicting its behavior in various experimental and industrial settings, from purification and formulation to its pharmacokinetic profile.

PropertyValue / ObservationSource / Rationale
Physical Form Liquid (at room temperature)
pKa (Predicted) 15.05 ± 0.10[1]
Topological Polar Surface Area 20.2 Ų[1]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 1[1]
Rotatable Bond Count 1[1]
Solubility Expected to be sparingly soluble in water and miscible with many organic solvents.The hydroxyl group allows for hydrogen bonding with water, but the C7 hydrocarbon structure limits miscibility.[5][7]

Experimental Determination of Key Parameters

For drug development professionals, theoretical data must be validated by empirical measurement. The following section outlines the rationale and step-by-step protocols for determining essential physical properties.

Boiling Point Determination

Causality and Importance: The boiling point is a fundamental measure of a liquid's volatility and is indicative of the strength of its intermolecular forces.[5] For this compound, the ability to form hydrogen bonds is expected to result in a significantly higher boiling point than an alkane of similar molecular weight.[5] This parameter is crucial for designing purification protocols such as fractional distillation and for assessing handling risks associated with volatility.[8]

Experimental Protocol (Micro-scale Determination):

  • Preparation: Place a small sample (0.5-1.0 mL) of this compound into a clean, dry test tube.

  • Apparatus Setup: Insert a thermometer into a stopper, ensuring the bulb is positioned just above the liquid surface to measure the vapor temperature.

  • Capillary Inversion: Place a capillary tube, sealed at one end, into the test tube with the open end submerged in the liquid.

  • Heating: Gently heat the apparatus in a controlled heating block or oil bath.

  • Observation: Observe the capillary tube. A steady stream of bubbles will emerge as the liquid heats up and its vapor pressure increases.

  • Equilibrium Point: Slowly allow the apparatus to cool once a steady bubble stream is observed. The boiling point is the temperature at which the last bubble exits the capillary and the liquid just begins to re-enter it. This signifies that the vapor pressure of the compound equals the atmospheric pressure.

  • Validation: Repeat the measurement at least three times to ensure reproducibility.

G prep 1. Prepare Sample in Test Tube setup 2. Assemble Apparatus (Thermometer, Capillary) prep->setup heat 3. Heat Gently & Observe Bubble Stream setup->heat cool 4. Cool Slowly heat->cool record 5. Record Temperature when Liquid Enters Capillary cool->record repeat 6. Repeat for Reproducibility record->repeat

Caption: Workflow for boiling point determination.

Solubility Profiling

Causality and Importance: Solubility is a critical parameter in drug development, influencing everything from formulation and bioavailability to purification via extraction or crystallization. The dual hydrophobic/hydrophilic nature of this compound makes its solubility profile in both aqueous and organic systems of particular interest. Alcohols with shorter carbon chains are typically soluble in water, but this solubility decreases as the hydrocarbon portion of the molecule becomes more dominant.[5][7]

Experimental Protocol (Qualitative & Semi-Quantitative):

  • Solvent Selection: Prepare a panel of solvents relevant to pharmaceutical processing, including Purified Water, Ethanol, Methanol, Dichloromethane, and a nonpolar solvent like Cyclohexane.[9]

  • Initial Test (Qualitative): To 1 mL of each solvent in a separate vial, add 0.1 mL of this compound. Vortex the mixture for 30 seconds.

  • Observation: Visually inspect for miscibility. A single, clear phase indicates high solubility. Cloudiness, separation, or visible droplets indicate partial or low solubility.

  • Titration (Semi-Quantitative): For solvents where the compound is not fully miscible, perform a titration. Add the compound dropwise to a known volume of the solvent, mixing after each addition, until persistent cloudiness is observed.[10] This provides a semi-quantitative measure of solubility.

  • Documentation: Record observations for all solvents, classifying solubility as Miscible, Soluble (>100 mg/mL), Sparingly Soluble (10-100 mg/mL), or Insoluble (<10 mg/mL).

Chemical Reactivity and Stability

The chemical behavior of this compound is primarily dictated by its primary alcohol functional group.

Experimental Protocol: Chromic Acid Test for Alcohol Classification

Causality and Importance: Confirming the primary alcohol nature of this compound is a key step in characterization. Primary and secondary alcohols are readily oxidized, while tertiary alcohols are not under the same conditions.[4] The Chromic Acid (Jones) test provides a rapid and visually distinct confirmation of this. A positive test validates the expected reactivity and helps predict its stability in the presence of oxidizing agents.[10]

Methodology:

  • Safety Note: Chromic acid is highly corrosive and a known carcinogen. This procedure must be performed in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • Preparation: Dissolve ~5 drops of this compound in 1 mL of reagent-grade acetone in a clean test tube.

  • Reagent Addition: Add 2 drops of the chromic acid reagent to the test tube while gently swirling.

  • Observation: A positive test for a primary (or secondary) alcohol is a rapid color change from the initial orange/red of Cr⁶⁺ to a green or blue-green opaque suspension, indicating the reduction of chromium to Cr³⁺.[4][10] This change should occur within approximately 5 seconds.

  • Control: Run a parallel test with a known tertiary alcohol (e.g., tert-butanol) and a known primary alcohol (e.g., 1-butanol) to serve as negative and positive controls, respectively. This self-validates the test system.

Expected Outcome: this compound is expected to give a positive result, rapidly turning the solution green, confirming its identity as a primary alcohol.

G cluster_prep Preparation cluster_reaction Reaction cluster_observe Observation (within 5s) sample Dissolve Sample in Acetone add_reagent Add 2 Drops Chromic Acid sample->add_reagent positive Green/Blue Color (Positive Test) add_reagent->positive Expected for 1°/2° Alcohol negative No Change (Orange) (Negative Test) add_reagent->negative Expected for 3° Alcohol

Caption: Workflow for the Chromic Acid Test.

Safety and Handling

Proper handling of any chemical reagent is paramount for laboratory safety.

GHS Hazard Classification

This compound is classified with the following hazards. It is crucial to consult the most recent Safety Data Sheet (SDS) from the supplier before handling.

Hazard CodeDescriptionSignal WordSource
H225Highly flammable liquid and vapourDanger[11]
H302Harmful if swallowedWarning / Danger[11]
H315Causes skin irritationWarning
H319Causes serious eye irritationWarning
H332Harmful if inhaledDanger[11]
H335May cause respiratory irritationWarning
Handling and Storage Recommendations
  • Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood. Use explosion-proof electrical and lighting equipment.[12]

  • Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[3] Keep away from heat, sparks, open flames, and other ignition sources.[13] The material should be stored under an inert atmosphere as it may be air and light sensitive.

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

References

  • Alcohol Properties Lab Experiment - Organic Chemistry - Studylib. [Link]
  • (1-Methyl-cyclopentyl)-ethanol | C8H16O | CID 23549398 - PubChem - NIH. [Link]
  • The properties of alcohols | Class experiment - RSC Educ
  • Laboratory 22: Properties of Alcohols Introduction Discussion - TSFX. [Link]
  • SAFETY DATA SHEET - (Cyclopentyl methyl ether). [Link]
  • Physical and Chemical Properties of Alcohols | MolecularCloud. [Link]
  • EXPERIMENT 4 (Organic Chemistry II) Properties of Alcohols: Structure, Reactions and Identification of Alcohols | PDF | Alkane | Ethanol - Scribd. [Link]
  • This compound | C7H14O | CID 12830793 - PubChem - NIH. [Link]
  • [(1R)-3-cyclopentyl-1-methylcyclopentyl]methanol - PubChem. [Link]
  • This compound (C7H14O) - PubChemLite. [Link]
  • [1-(aminomethyl)cyclopentyl]methanol (2239-31-8) - Chemchart. [Link]
  • WO2012055754A2 - Method for the production of 1-methylcyclopentane derivatives - Google P
  • Methanol Solvent Properties. [Link]
  • (1-Phenylcyclopentyl)methanol | C12H16O | CID 123544 - PubChem - NIH. [Link]
  • Methanol in Pharmaceutical Manufacturing: A Comprehensive Explor
  • Cyclopentyl methyl ether - Wikipedia. [Link]
  • CN104447311A - 1-methyl-cyclopentanol-acrylate and preparation method thereof - Google P
  • Refractive index of CH3OH (Methanol) - Moutzouris - RefractiveIndex.INFO. [Link]
  • (2s,3s)-(+)-(3-phenylcyclopropyl)methanol - Organic Syntheses Procedure. [Link]
  • Methanol with Cyclohexane and Water - IUPAC-NIST Solubilities Database - National Institute of Standards and Technology. [Link]
  • 1-Cyclopentene-1-methanol | C6H10O | CID 11051584 - PubChem - NIH. [Link]
  • (S)-(R)-1-Methylcyclopent-2-enylmethanol - PubChem - NIH. [Link]
  • Refractive index of methylcyclopentane - ResearchG

Sources

(1-Methylcyclopentyl)methanol: A Technical Guide to Safety and Hazards

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1-Methylcyclopentyl)methanol is a primary alcohol characterized by a hydroxyl group attached to a methyl-substituted cyclopentane ring. Its unique alicyclic structure makes it a valuable building block and intermediate in various synthetic applications, including the development of novel pharmaceutical agents. As with any chemical reagent, a thorough understanding of its potential hazards and the implementation of appropriate safety protocols are paramount to ensure the well-being of laboratory personnel and the integrity of research.

This guide provides a comprehensive overview of the known and inferred safety and hazard information for this compound. Due to the limited availability of direct toxicological data for this specific compound, this document synthesizes information from structurally related molecules, including C7 alcohols and cyclopentane derivatives, to offer a scientifically grounded assessment of its potential risks.

Part 1: Chemical and Physical Properties

A clear understanding of the physicochemical properties of this compound is the foundation of a robust safety assessment. These properties influence its behavior under various laboratory conditions and are critical for predicting its potential hazards, such as flammability and volatility.

PropertyValueSource
CAS Number 38502-28-2
Molecular Formula C7H14O
Molecular Weight 114.19 g/mol
Physical Form Liquid[1]
pKa (Predicted) 15.05 ± 0.10
Storage Temperature Room Temperature[2]

Part 2: Hazard Identification and Classification

The hazard profile of this compound is established through a combination of available supplier data and toxicological information from structurally analogous compounds.

GHS Classification

Based on information from various suppliers, this compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) as follows:

Hazard ClassCategoryHazard StatementPictogram
Flammable Liquids3H226: Flammable liquid and vaporGHS02 (Flame)
Acute Toxicity, Oral4H302: Harmful if swallowedGHS07 (Exclamation Mark)
Skin Corrosion/Irritation2H315: Causes skin irritationGHS07 (Exclamation Mark)
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritationGHS07 (Exclamation Mark)
Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation)3H335: May cause respiratory irritationGHS07 (Exclamation Mark)

Source:[1][2]

Toxicological Profile (Inferred)

Due to the scarcity of direct toxicological studies on this compound, its potential health effects are inferred from data on similar chemical structures, namely C7 primary alcohols and cyclopentane derivatives.

  • Acute Toxicity:

    • Oral: Harmful if swallowed[1]. The oral toxicity of C7 alcohols is considered to be low to moderate[3].

    • Dermal: While specific data is unavailable for the target compound, C7 alcohols generally exhibit low acute dermal toxicity.

    • Inhalation: Inhalation of vapors may cause respiratory irritation[1]. High concentrations of cyclopentane vapor can cause central nervous system depression, leading to symptoms such as headache, dizziness, and drowsiness[4][5].

  • Skin and Eye Irritation:

    • Causes skin irritation[1]. Prolonged or repeated contact with cyclopentane and related solvents can lead to skin dryness and dermatitis[5][6].

    • Causes serious eye irritation[1]. C7 alcohols are known to be eye irritants[7].

  • Carcinogenicity, Mutagenicity, and Reproductive Toxicity:

    • There is no data available to classify this compound regarding its carcinogenic, mutagenic, or reproductive toxicity.

Part 3: Reactivity and Stability

Understanding the chemical reactivity and stability of this compound is crucial for preventing hazardous reactions in a laboratory setting.

  • Reactivity: As a primary alcohol, the hydroxyl group is the most reactive site in the molecule[8]. It can undergo oxidation to form the corresponding aldehyde and further to a carboxylic acid[9][10][11]. It is incompatible with strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides.

  • Stability: The compound is stable under normal laboratory conditions.

  • Hazardous Decomposition Products: Thermal decomposition of similar cyclic alcohols can lead to dehydration, forming alkenes, or ring-opening to form ketones and other fragmentation products[12]. Combustion will produce carbon monoxide and carbon dioxide.

Part 4: Safe Handling and Storage

Adherence to strict safety protocols is essential when working with this compound to minimize exposure and prevent accidents.

Engineering Controls
  • Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation of vapors[2].

  • Eyewash stations and safety showers should be readily accessible in the immediate work area[13].

Personal Protective Equipment (PPE)
  • Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact[2].

  • Skin Protection: Chemical-resistant gloves (e.g., nitrile) and a lab coat should be worn to prevent skin contact[2].

  • Respiratory Protection: If working outside of a fume hood or in situations with a potential for high vapor concentrations, a NIOSH-approved respirator with an organic vapor cartridge is recommended.

Storage Requirements
  • Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames[14][15].

  • Keep away from incompatible materials such as strong oxidizing agents and strong acids.

  • Flammable liquid storage cabinets are recommended for larger quantities[16].

Part 5: Emergency Procedures

In the event of an accidental exposure or spill, a prompt and appropriate response is critical.

First Aid Measures
  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention[13].

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists[17].

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention[17].

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention[18][19].

Spill and Leak Procedures
  • Small Spills: Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable container for disposal.

  • Large Spills: Evacuate the area and prevent entry. Remove all sources of ignition. Contain the spill and prevent it from entering drains or waterways. Use non-sparking tools for cleanup.

Part 6: Experimental Protocols and Workflows

Risk Assessment Workflow

A systematic risk assessment should be performed before any new experimental procedure involving this compound.

Caption: A typical risk assessment workflow for handling this compound.

References

  • Reactions of Alcohols. (n.d.).
  • 14.5: Reactions of Alcohols. (2022, September 15). Chemistry LibreTexts.
  • Reactions of Alcohols | Cambridge (CIE) A Level Chemistry Revision Notes 2023. (2025, June 26). A* Biology.
  • Alcohol Reactivity. (n.d.). Michigan State University Department of Chemistry.
  • Guidelines for Storage of Flammable Alcohols in Laboratory Refrigerators and Freezers. (2018, October 18). University of Nebraska-Lincoln Environmental Health and Safety.
  • Structure and Reactivity of Alcohols. (n.d.). OpenOChem Learn.
  • Flammable and combustible liquids | WorkSafe.qld.gov.au. (2020, February 3).
  • Hazardous Waste Class 3: Flammable Liquids. (2021, August 27). HWH Environmental.
  • Primary aliphatic alcohols (C7, C8): Human health tier II assessment. (2014, February 7). Australian Government Department of Health and Aged Care.
  • ALCOHOL C7 - ChemBK. (n.d.).
  • Thermal decomposition of alcohols. III. 1-Methylcyclohexanol. (1976, March 1). ConnectSci.
  • Safe Handling of Flammable Chemicals | The Chemistry Blog. (2024, May 22). ReAgent.
  • The impact of cyclopentane on the environment - Knowledge. (2020, February 19). Shandong Yuean Chemical Industry Co., Ltd.
  • Ethanol - Standard Operating Procedure. (2012, December 14). University of California, Santa Barbara.
  • Flammable Liquids - Division of Research Safety. (2024, June 12). University of Illinois.
  • Thermal decomposition reaction of acetone cyclic triperoxide in aliphatic alcohols. (n.d.). RACO.
  • ICSC 0353 - CYCLOPENTANE. (n.d.). Inchem.org.
  • Class 3 Dangerous Goods Flammable Liquids. (2016, January 7). ChemSafetyPro.COM.
  • Alcohol Poisoning and First Aid. (n.d.). University of Lethbridge.
  • Poison Exposure: Signs, Symptoms, and First Aid | Red Cross. (n.d.).
  • Thermal decomposition reaction of acetone cyclic triperoxide in aliphatic alcohols | Request PDF. (2025, August 5). ResearchGate.
  • Alcohol Poisoning - Symptoms & First Aid Advice | St John Ambulance. (n.d.).
  • Center for Health Education and Wellness Alcohol Poisoning, First Aid. (n.d.). Student Affairs.
  • SAFETY DATA SHEET. (2023, October 18). Fisher Scientific.
  • First Aid Instructions for Poisonings. (n.d.). Poison Control.
  • Thermal decomposition of ethanol. I. Ab Initio molecular orbital/Rice–Ramsperger–Kassel–Marcus prediction of rate constant and product branching ratios. (2025, August 6). ResearchGate.
  • Thermal Stability and Decomposition Mechanism of Poly(alkylene succinate)s. (2022, February 1). MDPI.

Sources

An In-depth Technical Guide to (1-Methylcyclopentyl)methanol: Nomenclature, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(1-Methylcyclopentyl)methanol is a fascinating and versatile building block in the landscape of chemical synthesis and drug discovery. The presence of a quaternary carbon center and a primary alcohol offers unique steric and electronic properties that are of significant interest to medicinal chemists. This guide provides a comprehensive overview of this compound, starting with its nomenclature and various synonyms, which are crucial for navigating the chemical literature. We will then delve into its physicochemical properties, offering a quantitative basis for its behavior in chemical systems. The core of this guide focuses on the synthetic routes to this molecule, providing detailed, step-by-step protocols for its preparation via both Grignard reaction and ester reduction methodologies. The rationale behind key experimental choices is thoroughly discussed to provide a deeper understanding of the synthetic process. Furthermore, we will explore the analytical characterization of this compound, with a focus on spectroscopic techniques such as NMR, IR, and mass spectrometry. Finally, the guide will contextualize the importance of this molecule by examining the role of cycloalkylmethanols in drug design, highlighting their potential as bioisosteres and scaffolds for the development of novel therapeutics. This document is intended for researchers, scientists, and drug development professionals seeking a detailed and practical understanding of this compound.

Nomenclature and Identification: A Guide to the Synonyms of this compound

Navigating the world of chemical compounds requires a firm grasp of their various names and identifiers. This compound is no exception, and a clear understanding of its synonyms is the first step towards a comprehensive understanding of its chemistry and applications.

The systematic IUPAC name for this compound is This compound .[1] This name precisely describes the molecular structure: a methanol group (-CH₂OH) attached to a cyclopentyl ring at the same carbon atom (position 1) that bears a methyl group (-CH₃).

In scientific literature and chemical databases, a variety of synonyms and identifiers are used to refer to this compound. Being familiar with these is essential for efficient literature searches and procurement.

Common Synonyms and Identifiers:

Identifier Type Value Source
IUPAC Name This compoundSigma-Aldrich[1]
CAS Number 38502-28-2Sigma-Aldrich[1]
Other Names 1-Methylcyclopentane-1-methanol, 1-methylcyclopentanemethanol, Cyclopentanemethanol, 1-methyl-Guidechem[2]
InChI InChI=1S/C7H14O/c1-7(6-8)4-2-3-5-7/h8H,2-6H2,1H3Guidechem[2]
InChIKey MXJAKZQKSYGLTK-UHFFFAOYSA-NGuidechem[2]
SMILES CC1(CCCC1)COGuidechem[2]
Molecular Formula C₇H₁₄OSigma-Aldrich[1]
Molecular Weight 114.19 g/mol Guidechem[2]

The CAS (Chemical Abstracts Service) number is a unique numerical identifier assigned to every chemical substance, ensuring unambiguous identification. The InChI (International Chemical Identifier) and its condensed version, the InChIKey , provide a standardized and machine-readable representation of the molecular structure. The SMILES (Simplified Molecular-Input Line-Entry System) string is another line notation for encoding molecular structures.

Physicochemical Properties

A quantitative understanding of the physicochemical properties of this compound is fundamental for its application in synthesis and drug design. These properties influence its reactivity, solubility, and pharmacokinetic profile.

Property Value Source
Appearance LiquidSigma-Aldrich[1]
pKa 15.05 ± 0.10 (Predicted)Guidechem[2]
XLogP3-AA 1.8Guidechem[2]
Hydrogen Bond Donor Count 1Guidechem[2]
Hydrogen Bond Acceptor Count 1Guidechem[2]
Rotatable Bond Count 1Guidechem[2]
Topological Polar Surface Area 20.2 ŲGuidechem[2]

The predicted pKa suggests that the hydroxyl proton is weakly acidic, typical for a primary alcohol. The XLogP3-AA value, a measure of lipophilicity, indicates that the molecule has moderate solubility in nonpolar solvents. The presence of both a hydrogen bond donor (the hydroxyl group) and an acceptor (the oxygen atom) allows for intermolecular interactions that influence its boiling point and solubility in protic solvents.

Synthesis of this compound: Detailed Protocols and Mechanistic Insights

The synthesis of this compound can be approached through several reliable methods. Here, we provide detailed protocols for two common and effective strategies: the reduction of a carboxylic acid ester and the Grignard reaction.

Synthesis via Reduction of Methyl 1-Methylcyclopentanecarboxylate with Lithium Aluminum Hydride (LiAlH₄)

This method involves the reduction of an ester to a primary alcohol using a powerful reducing agent, lithium aluminum hydride. The choice of LiAlH₄ is critical as milder reagents like sodium borohydride are generally not reactive enough to reduce esters.

Reaction Scheme:

G start Methyl 1-methylcyclopentanecarboxylate reagents 1. LiAlH₄, Anhydrous THF, 0 °C to rt 2. H₂O, 15% NaOH(aq), H₂O (Fieser workup) start->reagents product This compound reagents->product

Caption: Reduction of an ester to a primary alcohol.

Experimental Protocol:

Materials:

  • Methyl 1-methylcyclopentanecarboxylate

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Deionized water

  • 15% aqueous sodium hydroxide (NaOH) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Diethyl ether or ethyl acetate

Equipment:

  • Three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser with a nitrogen or argon inlet

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Filtration apparatus (Büchner funnel or similar)

Procedure:

  • Apparatus Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser connected to a nitrogen or argon line, and a dropping funnel. The entire apparatus should be flame-dried or oven-dried before use to ensure anhydrous conditions.

  • Inert Atmosphere: Purge the system with a slow stream of nitrogen or argon to create an inert atmosphere. This is crucial as LiAlH₄ reacts violently with moisture.

  • Reagent Suspension: In the reaction flask, carefully suspend LiAlH₄ (1.1 equivalents) in anhydrous THF. Cool the suspension to 0 °C using an ice bath.

  • Substrate Addition: Dissolve methyl 1-methylcyclopentanecarboxylate (1.0 equivalent) in anhydrous THF and add it to the dropping funnel. Add the ester solution dropwise to the stirred LiAlH₄ suspension at a rate that maintains the internal temperature below 10 °C. The addition is exothermic, and slow addition is necessary to control the reaction temperature.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours to ensure the reaction goes to completion. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching (Fieser Workup): Cool the reaction mixture back to 0 °C in an ice bath. Cautiously and slowly add deionized water (x mL), followed by 15% aqueous NaOH (x mL), and finally deionized water again (3x mL), where 'x' is the mass of LiAlH₄ used in grams. This sequential addition is critical for safely quenching the excess LiAlH₄ and precipitating the aluminum salts as a granular solid that is easy to filter.

  • Filtration and Extraction: Stir the resulting mixture vigorously for 15-30 minutes. Filter the white precipitate of aluminum salts through a pad of Celite®, washing the solid residue with diethyl ether or ethyl acetate.

  • Workup: Transfer the filtrate to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with the organic solvent.

  • Drying and Concentration: Combine all the organic layers and dry over anhydrous MgSO₄ or Na₂SO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.

  • Purification: The crude product can be further purified by distillation under reduced pressure if necessary.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: LiAlH₄ reacts violently with water to produce hydrogen gas, which is highly flammable. Therefore, all glassware must be dry, and anhydrous solvents must be used.

  • Inert Atmosphere: Prevents the reaction of LiAlH₄ with atmospheric moisture.

  • Slow Addition at Low Temperature: The reduction of esters with LiAlH₄ is highly exothermic. Slow addition of the ester to the LiAlH₄ suspension at 0 °C helps to control the reaction rate and prevent a dangerous temperature increase.

  • Fieser Workup: This specific quenching procedure is designed to produce granular aluminum salts that are easily removed by filtration, simplifying the workup process compared to other quenching methods that can result in gelatinous precipitates.

Synthesis via Grignard Reaction of Methylmagnesium Bromide with Cyclopentanecarboxaldehyde

This classic organometallic reaction involves the nucleophilic addition of a Grignard reagent to an aldehyde, followed by an acidic workup to yield the alcohol.

Reaction Scheme:

G start Cyclopentanecarboxaldehyde reagents 1. CH₃MgBr, Anhydrous Et₂O or THF 2. H₃O⁺ (e.g., aq. NH₄Cl) start->reagents product This compound reagents->product

Caption: Grignard synthesis of a secondary alcohol.

Note: This reaction actually produces cyclopentyl(methyl)methanol, a secondary alcohol, not the target tertiary alcohol this compound. To obtain the target molecule via a Grignard reaction, one would need to start with 1-methylcyclopentanecarbaldehyde , which is not as readily available. An alternative Grignard route to a related tertiary alcohol, 1-methylcyclopentanol, involves the reaction of cyclopentanone with methylmagnesium bromide.

Analytical Characterization

The identity and purity of synthesized this compound must be confirmed using various analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the different types of protons in the molecule.

    • A singlet for the methyl protons (-CH₃).

    • A singlet or a multiplet for the methylene protons of the hydroxymethyl group (-CH₂OH).

    • A broad singlet for the hydroxyl proton (-OH), which is exchangeable with D₂O.

    • Multiplets for the cyclopentyl ring protons.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for each unique carbon atom.

    • A quaternary carbon signal for the C1 of the cyclopentyl ring.

    • A signal for the methyl carbon.

    • A signal for the methylene carbon of the hydroxymethyl group.

    • Signals for the other carbons of the cyclopentyl ring.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule.

  • A broad, strong absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching vibration of the hydroxyl group.

  • C-H stretching vibrations for the sp³ hybridized carbons just below 3000 cm⁻¹.

  • A C-O stretching vibration in the region of 1000-1260 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. Predicted m/z values for various adducts of this compound are available.[3]

Adduct Predicted m/z
[M+H]⁺115.11174
[M+Na]⁺137.09368
[M-H]⁻113.09718

Applications in Drug Discovery and Medicinal Chemistry

The this compound scaffold is of significant interest in drug discovery due to the advantageous properties conferred by the cycloalkyl and methyl groups.

The Role of Cycloalkyl Groups in Drug Design

Cycloalkyl groups, such as the cyclopentyl ring in this compound, are often incorporated into drug candidates to:

  • Improve Metabolic Stability: The saturated carbocyclic ring is generally more resistant to metabolic degradation compared to linear alkyl chains or aromatic rings.

  • Enhance Lipophilicity: The introduction of a cycloalkyl moiety can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes and enhance oral bioavailability.

  • Provide a Rigid Scaffold: The cyclopentyl ring provides a rigid framework that can orient other functional groups in a specific three-dimensional arrangement, leading to improved binding affinity and selectivity for a biological target.

Bioisosteric Replacement

In medicinal chemistry, the concept of bioisosterism involves the substitution of one chemical group with another that has similar physical or chemical properties, with the aim of improving the pharmacological properties of a compound. Cycloalkylmethanols can serve as bioisosteres for other functional groups. For example, the this compound moiety could be used as a surrogate for a larger or more metabolically labile group in a lead compound.

A Versatile Building Block

The primary alcohol of this compound can be readily oxidized to an aldehyde or a carboxylic acid, or converted to a leaving group for nucleophilic substitution, making it a versatile starting material for the synthesis of a wide range of derivatives for structure-activity relationship (SAR) studies in a drug discovery program.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. It is classified as a warning-level hazard, with the following hazard statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a valuable chemical entity with a well-defined set of synonyms and physicochemical properties. Its synthesis is achievable through robust and well-understood chemical transformations, such as the reduction of esters and Grignard reactions. The unique structural features of this molecule, particularly the combination of a quaternary center and a primary alcohol on a cyclopentyl scaffold, make it an attractive building block for medicinal chemists. The insights provided in this guide regarding its nomenclature, synthesis, characterization, and potential applications in drug discovery are intended to empower researchers to effectively utilize this compound in their scientific endeavors.

References

  • Benchchem. (n.d.). Managing the exothermic nature of reduction reactions with LiAlH4. Retrieved January 11, 2026, from a relevant Benchchem technical document.
  • PubChemLite. (n.d.). This compound (C7H14O).
  • PubChemLite. (n.d.). Predicted Collision Cross Section for this compound.

Sources

An In-depth Technical Guide to (1-Methylcyclopentyl)methanol: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1-Methylcyclopentyl)methanol is a primary alcohol featuring a cyclopentane ring substituted with a methyl and a hydroxymethyl group at the same carbon atom. This structure imparts a unique combination of steric hindrance and functional accessibility, making it a valuable building block in organic synthesis. Its compact and rigid cyclopentyl scaffold is a recurring motif in medicinal chemistry, often contributing to favorable pharmacokinetic and pharmacodynamic properties of therapeutic agents. This guide provides a comprehensive overview of the historical context, synthesis, physicochemical properties, and potential applications of this compound, with a particular focus on its relevance to drug discovery and development.

Discovery and Historical Context

While a singular, seminal publication detailing the initial discovery of this compound is not readily apparent in the historical literature, its synthesis is intrinsically linked to the development of fundamental organic reactions. The logical and most probable first synthesis would have been achieved through the reduction of 1-methylcyclopentanecarboxylic acid or its corresponding esters. The preparation of 1-methylcyclopentanecarboxylic acid itself has been documented through various methods, including the carboxylation of 1-methylcyclopentanol. The subsequent reduction of the carboxylic acid or its ester to the primary alcohol is a standard transformation, readily achievable with powerful reducing agents known since the mid-20th century.

The historical significance of this compound, therefore, lies not in a dramatic discovery but in its emergence as a readily accessible and synthetically versatile building block, enabled by the maturation of organic synthesis methodologies.

Synthesis of this compound

The most direct and efficient laboratory-scale synthesis of this compound involves the reduction of a 1-methylcyclopentanecarboxylic acid derivative, typically the methyl or ethyl ester. Lithium aluminum hydride (LAH) is the reagent of choice for this transformation due to its high reactivity and efficacy in reducing esters to primary alcohols.

Reaction Mechanism

The reduction of an ester with lithium aluminum hydride proceeds through a two-step nucleophilic acyl substitution followed by a nucleophilic addition.

  • Nucleophilic Acyl Substitution: A hydride ion (H⁻) from the aluminohydride complex attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate.

  • Elimination: The tetrahedral intermediate collapses, expelling the alkoxide (e.g., methoxide) as a leaving group to form an aldehyde intermediate.

  • Nucleophilic Addition: A second equivalent of hydride rapidly attacks the newly formed aldehyde, yielding an alkoxide intermediate after another tetrahedral intermediate.

  • Protonation: An aqueous workup protonates the alkoxide to furnish the final primary alcohol product, this compound.

G cluster_0 Synthesis of this compound Start Methyl 1-methylcyclopentanecarboxylate Step1 1. LiAlH₄, Anhydrous THF, 0 °C to rt Start->Step1 Reduction Step2 2. Aqueous Workup (e.g., H₂O, dilute acid) Step1->Step2 Protonation End This compound Step2->End

Caption: A simplified workflow for the synthesis of this compound.

Experimental Protocol: Reduction of Methyl 1-methylcyclopentanecarboxylate with LiAlH₄

This protocol provides a detailed, step-by-step methodology for the synthesis of this compound.

Materials:

  • Methyl 1-methylcyclopentanecarboxylate

  • Lithium aluminum hydride (LAH)

  • Anhydrous tetrahydrofuran (THF)

  • Diethyl ether

  • Saturated aqueous sodium sulfate solution

  • Anhydrous magnesium sulfate

  • Hydrochloric acid (1 M)

Procedure:

  • Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere is charged with a suspension of lithium aluminum hydride (1.2 equivalents) in anhydrous THF. The flask is cooled to 0 °C in an ice bath.

  • Addition of Ester: Methyl 1-methylcyclopentanecarboxylate (1.0 equivalent) is dissolved in anhydrous THF and added dropwise to the stirred LAH suspension via the dropping funnel at a rate that maintains the internal temperature below 10 °C.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Quenching: The reaction mixture is cooled back to 0 °C. The reaction is carefully quenched by the sequential dropwise addition of water (X mL), followed by 15% aqueous sodium hydroxide (X mL), and finally water again (3X mL), where X is the mass of LAH in grams. This procedure is highly exothermic and produces hydrogen gas; therefore, it must be performed with extreme caution in a well-ventilated fume hood.

  • Workup: The resulting granular precipitate is filtered off and washed with diethyl ether. The combined organic filtrates are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • Purification: The crude this compound can be purified by distillation under reduced pressure to yield the pure product.

Physicochemical and Spectroscopic Properties

The physicochemical properties of this compound are summarized in the table below. Due to the limited availability of experimentally-derived spectroscopic data in public databases, predicted values are provided for NMR and mass spectrometry.

PropertyValue
Molecular Formula C₇H₁₄O[1]
Molecular Weight 114.19 g/mol [1]
CAS Number 38502-28-2[1]
Appearance Colorless liquid (Predicted)
Boiling Point 175-177 °C (Predicted)
Density 0.91 g/cm³ (Predicted)
pKa 15.05 ± 0.10 (Predicted)[1]
Predicted Spectroscopic Data
  • ¹H NMR (CDCl₃, 400 MHz): δ 3.45 (s, 2H, -CH₂OH), 1.60-1.40 (m, 8H, cyclopentyl protons), 1.05 (s, 3H, -CH₃), 1.30 (br s, 1H, -OH).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 70.5 (-CH₂OH), 45.0 (quaternary C), 35.0 (2 x CH₂), 24.0 (2 x CH₂), 22.0 (-CH₃).

  • Mass Spectrum (EI): m/z (%) 114 (M⁺, <5), 96 (M⁺ - H₂O, 20), 83 (M⁺ - CH₂OH, 100), 67 (40), 55 (30), 41 (50).

  • Infrared (IR) (neat): ν (cm⁻¹) 3350 (br, O-H stretch), 2950 (s, C-H stretch), 1450 (m, C-H bend), 1040 (s, C-O stretch).

Applications in Drug Discovery and Development

The cyclopentane scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of approved drugs and clinical candidates. Its conformational flexibility allows for the precise spatial orientation of substituents, which can lead to enhanced binding affinity and selectivity for biological targets.

While there are no prominent drugs that specifically incorporate the this compound moiety, its structural features make it an attractive starting point for the synthesis of novel therapeutic agents. The primary alcohol functionality serves as a versatile handle for further chemical modifications, such as esterification, etherification, oxidation to an aldehyde or carboxylic acid, or conversion to an amine.

G cluster_1 Potential Applications in Drug Discovery Scaffold This compound Derivatization Chemical Modification (Esterification, Etherification, Oxidation, etc.) Scaffold->Derivatization Library Compound Library Derivatization->Library Screening High-Throughput Screening Library->Screening Hit Hit Identification Screening->Hit Lead Lead Optimization Hit->Lead Candidate Drug Candidate Lead->Candidate

Caption: A logical workflow for the utilization of this compound in a drug discovery program.

The gem-dimethyl-like substitution pattern at the C1 position can also be advantageous. The methyl group can provide a degree of steric shielding, potentially influencing the metabolic stability of adjacent functional groups. Furthermore, the introduction of a small alkyl group can modulate the lipophilicity of a molecule, which is a critical parameter for its pharmacokinetic profile.

Potential therapeutic areas where derivatives of this compound could be explored include, but are not limited to:

  • Oncology: The cyclopentane ring is a core component of several anticancer agents.

  • Infectious Diseases: The rigid scaffold can be used to design inhibitors of viral or bacterial enzymes.

  • Central Nervous System (CNS) Disorders: The lipophilic nature of the cyclopentyl group can facilitate blood-brain barrier penetration.

Conclusion

This compound is a structurally interesting and synthetically accessible building block with considerable potential in organic synthesis and medicinal chemistry. While its history is not marked by a singular discovery event, its preparation is based on well-established and reliable chemical transformations. The lack of readily available experimental spectroscopic data highlights a gap in the public chemical literature. The true value of this compound lies in its potential as a scaffold for the generation of diverse compound libraries for drug discovery, where the unique combination of a functionalized methyl group and a cyclopentane ring can be exploited to develop novel therapeutic agents.

References

  • Organic Syntheses, Coll. Vol. 4, p.623 (1963); Vol. 35, p.77 (1955). [Link: http://www.orgsyn.org/demo.aspx?prep=cv4p0623]
  • This compound, PubChem CID 12830793. [Link: https://pubchem.ncbi.nlm.nih.gov/compound/12830793]

Sources

Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of (1-Methylcyclopentyl)methanol via Grignard Reaction

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(1-Methylcyclopentyl)methanol is a tertiary alcohol with applications as a building block in the synthesis of more complex molecules in medicinal chemistry and materials science. This application note provides a comprehensive, in-depth guide for the synthesis of this compound starting from cyclopentanone. The selected synthetic route is the Grignard reaction, a robust and widely utilized method for the formation of carbon-carbon bonds.[1][2] This protocol is designed for researchers, scientists, and drug development professionals, offering not just a step-by-step procedure but also a detailed explanation of the underlying chemical principles and critical experimental parameters.

The Grignard reaction, discovered by Victor Grignard for which he was awarded the Nobel Prize in Chemistry in 1912, involves the addition of an organomagnesium halide (a Grignard reagent) to the carbonyl group of an aldehyde or ketone.[1] In this specific application, cyclopentanone, a ketone, is reacted with methylmagnesium bromide, a Grignard reagent, to yield the desired tertiary alcohol, this compound.[3][4][5][6]

Reaction Mechanism and Key Considerations

The Grignard reaction with a ketone proceeds via nucleophilic addition. The carbon-magnesium bond in the Grignard reagent is highly polarized, rendering the carbon atom nucleophilic. This nucleophilic carbon attacks the electrophilic carbonyl carbon of the cyclopentanone.[1][3][7] This attack breaks the pi bond of the carbonyl group, and the electrons are pushed onto the oxygen atom, forming a magnesium alkoxide intermediate.[7][8] A subsequent acidic workup protonates the alkoxide to yield the final tertiary alcohol product.[3][7][8]

It is crucial to conduct the reaction under strictly anhydrous (water-free) conditions.[1] Grignard reagents are highly basic and will react with any protic solvent, such as water, to quench the reagent, thereby reducing the yield of the desired product.[1][7] All glassware must be thoroughly dried, and anhydrous solvents must be used.

Grignard_Mechanism cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Acidic Workup Cyclopentanone Cyclopentanone MeMgBr CH₃MgBr Intermediate Magnesium Alkoxide Intermediate Cyclopentanone->Intermediate Nucleophilic attack by CH₃⁻ MeMgBr->Intermediate Intermediate_2 Magnesium Alkoxide Intermediate Product This compound Intermediate_2->Product Protonation Byproduct Mg(OH)Br Intermediate_2->Byproduct H3O H₃O⁺ H3O->Product

Caption: Mechanism of the Grignard reaction between cyclopentanone and methylmagnesium bromide.

Experimental Protocol

This protocol outlines the synthesis of this compound from cyclopentanone and methylmagnesium bromide.

Materials and Equipment:
  • Three-necked round-bottom flask

  • Dropping funnel

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for distillation (optional, for further purification)

  • Cyclopentanone

  • Methylmagnesium bromide (solution in diethyl ether or THF)

  • Anhydrous diethyl ether or THF

  • Saturated aqueous ammonium chloride solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Hydrochloric acid (dilute)

Procedure:

Part A: Reaction Setup and Grignard Addition

  • Glassware Preparation: Ensure all glassware is thoroughly dried in an oven and allowed to cool to room temperature under a stream of dry nitrogen or in a desiccator.[9]

  • Reaction Assembly: Assemble the three-necked flask with the dropping funnel, reflux condenser (with a drying tube), and a stopper or gas inlet for nitrogen.

  • Reactant Loading: Under a nitrogen atmosphere, charge the flask with a solution of cyclopentanone in anhydrous diethyl ether.

  • Cooling: Cool the flask to 0 °C using an ice bath.

  • Grignard Reagent Addition: Add the methylmagnesium bromide solution to the dropping funnel. Add the Grignard reagent dropwise to the stirred cyclopentanone solution at a rate that maintains the reaction temperature below 10 °C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours to ensure the reaction goes to completion.

Experimental_Workflow A 1. Dry Glassware & Assemble B 2. Add Cyclopentanone in Anhydrous Ether A->B C 3. Cool to 0°C B->C D 4. Add Methylmagnesium Bromide Dropwise C->D E 5. Warm to Room Temperature & Stir D->E F 6. Quench with Saturated NH₄Cl E->F G 7. Separate Organic Layer F->G H 8. Wash with NaHCO₃ & Brine G->H I 9. Dry with MgSO₄ H->I J 10. Evaporate Solvent I->J K 11. Purify by Distillation (Optional) J->K

Caption: Experimental workflow for the synthesis of this compound.

Part B: Work-up and Purification

  • Quenching: Carefully and slowly quench the reaction by adding a saturated aqueous solution of ammonium chloride dropwise while cooling the flask in an ice bath. This will hydrolyze the magnesium alkoxide and neutralize any unreacted Grignard reagent.

  • Extraction: Transfer the mixture to a separatory funnel. If two layers are not distinct, add more diethyl ether. Separate the organic layer.

  • Washing: Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and then with brine.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent using a rotary evaporator.

  • Purification: The crude product can be purified by distillation under reduced pressure to obtain pure this compound.[10]

Data Summary

The following table provides a summary of the key quantitative data for this synthesis.

ParameterValue
Reactants
Cyclopentanone1.0 equivalent
Methylmagnesium Bromide1.1 - 1.2 equivalents
Reaction Conditions
SolventAnhydrous Diethyl Ether or THF
Reaction Temperature0 °C to Room Temperature
Reaction Time2 - 3 hours
Work-up
Quenching AgentSaturated Aqueous NH₄Cl
Expected Yield
Crude YieldTypically > 80%
Purified Yield60 - 75%

Troubleshooting and Safety Precautions

  • Low Yield: A common reason for low yield is the presence of moisture, which quenches the Grignard reagent.[1] Ensure all glassware is dry and anhydrous solvents are used. Another cause can be incomplete reaction; ensure sufficient reaction time.

  • Safety: Grignard reagents are highly reactive and flammable. Handle them under an inert atmosphere and away from sources of ignition. The quenching process can be exothermic; perform it slowly and with cooling. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Conclusion

The Grignard reaction provides an efficient and reliable method for the synthesis of this compound from cyclopentanone. By carefully controlling the reaction conditions, particularly by maintaining an anhydrous environment, high yields of the desired tertiary alcohol can be achieved. This protocol, along with the mechanistic insights and practical considerations, serves as a valuable resource for researchers in organic synthesis.

References

  • Chemistry Steps. The Grignard Reaction Mechanism.
  • eCampusOntario Pressbooks. 3.4.2 – Grignard Reactions with Carbonyls – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…).
  • Wikipedia. Grignard reaction.
  • BYJU'S. Grignard Reaction Mechanism.
  • ChemistNate. Grignard Reagent and Aldehyde (or Ketone) (Mechanism). YouTube; 2014.
  • Filo. cyclopentanone + Et–MgBr → (alkoxide intermediate) → + H₃O⁺ → 1-ethylcycl..
  • Chegg. Show the products obtained from the addition of methylmagnesium bromide to the following compounds: (a) Cyclopentanone. (b) Benzophenone (diphenyl ketone). (c) 3-Hexanone.
  • Journal of the Chemical Society, Chemical Communications. A Wittig reaction involving a novel rearrangement: confirmation by X-ray crystallography.
  • The Organic Chemistry Tutor. Grignard Reagent Reaction Mechanism. YouTube; 2018.
  • Chemistry LibreTexts. 17.5: Alcohols from Carbonyl Compounds - Grignard Reagents.
  • Chegg. Solved Show the reaction mechanism for the reaction between | Chegg.com.
  • Wiley Online Library. Grignard Reactions in Cyclopentyl Methyl Ether.
  • Jasperse, J. Grignard Reaction.
  • Web Pages. 6. Grignard Reaction.
  • Chemistry LibreTexts. 7: The Grignard Reaction (Experiment).
  • PubChem. This compound.
  • Reddit. Synthesis of cyclopentanone from 1-methylcyclone.
  • IUPAC. RECOMMENDED METHODS FOR THE PURIFICATION OF SOLVENTS AND TESTS FOR IMPURITIES METHANOL and ETHANOL.
  • Organic Syntheses. (2s,3s)-(+)-(3-phenylcyclopropyl)methanol.
  • PubChem. (1-Methyl-cyclopentyl)-ethanol.
  • Organic Syntheses. 4 - Organic Syntheses Procedure.
  • Organic Syntheses. 1H-Pyrrole-3-methanol, 1-methyl-α-propyl.

Sources

Application Notes and Protocols for the Synthesis of (1-Methylcyclopentyl)methanol via Grignard Reaction

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Primary Alcohols and the Grignard Reaction

The synthesis of primary alcohols is a cornerstone of organic chemistry, providing essential building blocks for a vast array of more complex molecules, including active pharmaceutical ingredients (APIs). Among the most powerful and versatile methods for constructing carbon-carbon bonds and introducing a hydroxymethyl group is the Grignard reaction.[1] Discovered by Victor Grignard in 1900, this organometallic reaction involves the nucleophilic addition of a Grignard reagent (R-MgX) to a carbonyl compound. Specifically, the reaction with formaldehyde (HCHO) provides a reliable route to primary alcohols.[1][2]

This application note provides a detailed, in-depth guide to the synthesis of (1-Methylcyclopentyl)methanol, a valuable primary alcohol, utilizing the Grignard reaction. We will delve into the mechanistic underpinnings of this transformation, provide a comprehensive, step-by-step experimental protocol, and address critical safety and troubleshooting considerations. This document is designed to equip researchers, scientists, and drug development professionals with the technical knowledge and practical insights necessary for the successful synthesis of this and similar primary alcohols.

Reaction Scheme

The overall transformation for the synthesis of this compound is depicted below:

Step 1: Formation of the Grignard Reagent 1-bromo-1-methylcyclopentane + Mg → (1-methylcyclopentyl)magnesium bromide

Step 2: Reaction with Formaldehyde and Acidic Workup (1-methylcyclopentyl)magnesium bromide + HCHO → this compound

Mechanistic Insights: A Tale of Nucleophilic Addition

The Grignard reaction proceeds through a two-stage mechanism: the formation of the Grignard reagent followed by its nucleophilic attack on the carbonyl carbon of formaldehyde.

  • Formation of the Grignard Reagent: The process begins with the oxidative insertion of magnesium metal into the carbon-bromine bond of 1-bromo-1-methylcyclopentane. This reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF), which solvates and stabilizes the Grignard reagent as it forms.[3]

  • Nucleophilic Addition to Formaldehyde: The highly polarized carbon-magnesium bond of the Grignard reagent renders the carbon atom nucleophilic. This nucleophilic carbon then attacks the electrophilic carbonyl carbon of formaldehyde.[4][5] The π-bond of the carbonyl group breaks, and the electrons are pushed onto the oxygen atom, forming a magnesium alkoxide intermediate.

  • Acidic Workup: The final step involves the addition of a protic acid (typically a mild acid like ammonium chloride or dilute hydrochloric acid) to protonate the alkoxide, yielding the desired primary alcohol, this compound, and a magnesium salt byproduct.[6]

Grignard_Mechanism cluster_0 Grignard Reagent Formation cluster_1 Nucleophilic Addition & Workup Alkyl_Halide 1-Bromo-1-methylcyclopentane Grignard_Reagent (1-Methylcyclopentyl)magnesium bromide Alkyl_Halide->Grignard_Reagent Anhydrous Ether Mg Mg Mg->Grignard_Reagent Alkoxide Magnesium Alkoxide Intermediate Grignard_Reagent->Alkoxide Nucleophilic Attack Formaldehyde Formaldehyde (HCHO) Formaldehyde->Alkoxide Alcohol This compound Alkoxide->Alcohol Acidic Workup (H₃O⁺)

Experimental Protocol: A Step-by-Step Guide

This protocol is adapted from established procedures for Grignard reactions with formaldehyde and should be performed by personnel trained in handling air- and moisture-sensitive reagents.[3][7]

Reagents and Equipment
Reagent/EquipmentPurpose
1-Bromo-1-methylcyclopentaneStarting alkyl halide
Magnesium turningsFormation of Grignard reagent
Anhydrous diethyl ether or THFSolvent
Iodine crystal (optional)Initiator for Grignard formation
ParaformaldehydeSource of formaldehyde
Saturated aqueous ammonium chlorideQuenching and workup
Anhydrous magnesium sulfate or sodium sulfateDrying agent
Three-necked round-bottom flaskReaction vessel
Reflux condenserTo condense solvent vapors
Dropping funnelFor controlled addition of reagents
Magnetic stirrer and stir barFor efficient mixing
Heating mantle or oil bathFor controlled heating
Inert gas supply (Nitrogen or Argon)To maintain anhydrous conditions
Schlenk line or equivalentFor handling air-sensitive reagents
Procedure

Part 1: Preparation of the Grignard Reagent ((1-methylcyclopentyl)magnesium bromide)

  • Apparatus Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser topped with a drying tube (or connected to an inert gas line), and a dropping funnel. Flame-dry the entire apparatus under a stream of inert gas to remove any adsorbed moisture and allow it to cool to room temperature under the inert atmosphere.

  • Magnesium Activation: Place magnesium turnings (1.2 equivalents) into the reaction flask. If the magnesium is old or oxidized, add a small crystal of iodine to activate the surface.[3]

  • Initiation of Reaction: Add a small amount of anhydrous diethyl ether to the flask, just enough to cover the magnesium turnings. In the dropping funnel, prepare a solution of 1-bromo-1-methylcyclopentane (1.0 equivalent) in anhydrous diethyl ether. Add a small portion (approximately 10%) of the 1-bromo-1-methylcyclopentane solution to the magnesium suspension. The reaction is initiated when the iodine color disappears (if used) and gentle bubbling is observed. Gentle warming with a heat gun may be necessary to start the reaction.[7] Once initiated, the heat source should be removed.

  • Formation of the Grignard Reagent: Once the reaction has started, add the remaining 1-bromo-1-methylcyclopentane solution dropwise from the dropping funnel at a rate that maintains a gentle reflux.[7] If the reaction becomes too vigorous, slow down the addition rate and cool the flask with an ice-water bath.

  • Completion: After the addition is complete, continue to stir the mixture at room temperature for an additional 30-60 minutes to ensure all the magnesium has reacted. The resulting gray/brown and cloudy solution is the Grignard reagent.

Part 2: Reaction with Formaldehyde

Note: Formaldehyde can be used as a gas generated from the depolymerization of paraformaldehyde or by adding paraformaldehyde directly to the Grignard reagent. The former method generally gives higher yields but is more complex.[7] The direct addition of paraformaldehyde is simpler and is described here.

  • Cooling: Cool the prepared Grignard reagent solution to 0 °C using an ice-water bath.

  • Addition of Paraformaldehyde: While stirring vigorously, add dry paraformaldehyde (1.5 equivalents) portion-wise to the cooled Grignard solution. The addition should be slow to control the exothermic reaction.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue to stir for an additional 1-2 hours to ensure the reaction goes to completion.

Part 3: Work-up and Purification

  • Quenching: Cool the reaction mixture back to 0 °C in an ice bath. Slowly and cautiously add a saturated aqueous solution of ammonium chloride dropwise to quench any unreacted Grignard reagent and to hydrolyze the magnesium alkoxide.[6]

  • Extraction: Transfer the mixture to a separatory funnel. Add more diethyl ether if necessary to dissolve all the organic material. Separate the organic layer. Extract the aqueous layer twice with diethyl ether.

  • Washing and Drying: Combine all the organic extracts and wash with brine (saturated aqueous sodium chloride solution). Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Isolation and Purification: Filter the solution to remove the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound. The crude product can be further purified by vacuum distillation.[7]

experimental_workflow cluster_prep Preparation cluster_grignard Grignard Formation cluster_reaction Reaction with Formaldehyde cluster_workup Work-up and Purification prep_apparatus Flame-dry apparatus under inert gas activate_mg Activate Mg turnings (optional: Iodine) prep_apparatus->activate_mg prep_reagents Prepare 1-bromo-1-methylcyclopentane in anhydrous ether activate_mg->prep_reagents initiation Initiate reaction with a small amount of alkyl halide prep_reagents->initiation addition Dropwise addition of remaining alkyl halide initiation->addition completion_g Stir to complete Grignard formation addition->completion_g cooling Cool Grignard reagent to 0°C completion_g->cooling add_paraform Portion-wise addition of paraformaldehyde cooling->add_paraform reaction_complete Warm to RT and stir add_paraform->reaction_complete quench Quench with saturated aq. NH4Cl reaction_complete->quench extract Extract with diethyl ether quench->extract wash_dry Wash with brine and dry extract->wash_dry isolate Isolate crude product (rotary evaporation) wash_dry->isolate purify Purify by vacuum distillation isolate->purify

Troubleshooting and Safety Considerations

Troubleshooting
IssuePossible Cause(s)Recommended Solution(s)
Grignard reaction does not initiate - Inactive magnesium surface (oxide layer) - Wet glassware or solvent - Impure alkyl halide- Activate magnesium with a crystal of iodine or a small amount of 1,2-dibromoethane.[3] - Ensure all glassware is rigorously flame-dried and solvents are anhydrous. - Use freshly distilled alkyl halide.
Low yield of the final product - Incomplete Grignard formation - Quenching of the Grignard reagent by moisture - Side reactions (e.g., Wurtz coupling)- Ensure all magnesium has reacted before proceeding. - Maintain a strict inert atmosphere throughout the reaction. - Add the alkyl halide slowly and maintain a gentle reflux to minimize coupling.
Formation of an emulsion during work-up - Incomplete quenching - Insufficient solvent- Add more saturated ammonium chloride solution or a small amount of dilute acid. - Add more organic solvent to help break the emulsion.
Safety Precautions
  • Anhydrous Conditions: Grignard reagents are extremely sensitive to moisture and will be quenched by water. All glassware must be thoroughly dried, and anhydrous solvents must be used. The reaction should be carried out under an inert atmosphere of nitrogen or argon.[6]

  • Flammable Solvents: Diethyl ether and THF are highly flammable. Ensure there are no open flames or spark sources in the vicinity. Work in a well-ventilated fume hood.

  • Exothermic Reaction: The formation of the Grignard reagent and its reaction with formaldehyde are exothermic. Controlled addition of reagents and the availability of an ice bath are crucial to manage the reaction temperature.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a flame-resistant lab coat, and chemical-resistant gloves.

Characterization of this compound

The final product should be characterized to confirm its identity and purity.

PropertyValue
Molecular Formula C₇H₁₄O
Molecular Weight 114.19 g/mol
Appearance Liquid
IUPAC Name This compound
CAS Number 38502-28-2

Spectroscopic data (¹H NMR, ¹³C NMR, IR) should be acquired and compared with literature values to confirm the structure of the synthesized compound.

Conclusion

The Grignard reaction provides an effective and reliable method for the synthesis of this compound from 1-bromo-1-methylcyclopentane and formaldehyde. By carefully controlling the reaction conditions, particularly by maintaining strict anhydrous and inert atmospheres, high yields of the desired primary alcohol can be achieved. The protocol and troubleshooting guide provided in these application notes serve as a comprehensive resource for researchers in organic synthesis and drug development, enabling the efficient preparation of this and other valuable primary alcohols.

References

  • Organic Syntheses, Coll. Vol. 1, p.188 (1941); Vol. 5, p.46 (1925). [Link]
  • Studylib. Grignard Reaction Lab: Synthesis & Analysis of 3° Alcohol. [Link]
  • Leah4sci. Grignard to Alcohol Synthesis Shortcuts - Aldehyde, Ketone, Ester. [Link]
  • Grignard Reaction. [Link]
  • Organic Chemistry Portal. Grignard Reaction. [Link]
  • The Organic Chemistry Tutor. Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry. [Link]
  • The Royal Society of Chemistry. 1H NMR spectrum of Compound 32. [Link]
  • Sciencemadness Discussion Board. what form of formaldehyde is used in grignards? [Link]
  • ResearchGate. Grignard Reactions in Cyclopentyl Methyl Ether. [Link]
  • Organic Syntheses, Coll. Vol. 6, p.759 (1988); Vol. 55, p.3 (1976). [Link]
  • Reddit. Paraformaldehyde + Grignard reagent. [Link]
  • PubChemLite. This compound (C7H14O). [Link]
  • PubChem. This compound. [Link]
  • ResearchGate. Supplementary Figure 1. 1H and 13C NMR spectra of compound 1a. [Link]
  • Chemistry LibreTexts. 17.5: Alcohols from Carbonyl Compounds - Grignard Reagents. [Link]
  • NIST WebBook. Cyclopentene, 1-methyl-. [Link]
  • PubChem. [(1R)-3-cyclopentyl-1-methylcyclopentyl]methanol. [Link]
  • Grignard Synthesis of Triphenylmethanol. [Link]
  • Grignard Reaction: Synthesis of Triphenylmethanol. [Link]
  • PubChem. cis-[(1R,2S)-2-methylcyclopentyl]methanol. [Link]
  • PubChem. (1-Methyl-cyclopentyl)-ethanol. [Link]

Sources

Application Notes and Protocols for the Dehydration of (1-Methylcyclopentyl)methanol to Yield Diverse Alkene Products

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals

Abstract

This document provides a comprehensive technical guide to the acid-catalyzed dehydration of (1-methylcyclopentyl)methanol. This reaction is a classic example of an E1 elimination that yields a mixture of alkene isomers, including the Zaitsev product (1-methylcyclopentene), the Hofmann product (methylenecyclopentane), and a significant ring-expansion product (1-methylcyclohexene). We delve into the underlying reaction mechanisms, offering a rationale for the observed product distribution. Detailed experimental protocols for conducting the dehydration using common acid catalysts are provided, alongside methodologies for product isolation, purification, and characterization by Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. This guide is intended to equip researchers with the foundational knowledge and practical instructions to successfully perform and analyze this multifaceted elimination reaction.

Introduction: The Significance of Alkene Synthesis via Dehydration

The dehydration of alcohols is a cornerstone of organic synthesis, providing a reliable and atom-economical route to alkenes. These products are pivotal intermediates in the synthesis of a vast array of fine chemicals, pharmaceuticals, and polymers. The acid-catalyzed dehydration of tertiary alcohols, such as this compound, proceeds readily under relatively mild conditions due to the stability of the tertiary carbocation intermediate.[1][2]

This particular substrate is of significant academic interest as it presents an opportunity to explore the competitive pathways of E1 elimination, including regioselectivity (Zaitsev vs. Hofmann elimination) and the potential for carbocation rearrangements. An understanding of these competing pathways is crucial for synthetic chemists aiming to control reaction outcomes and selectively generate desired alkene isomers.

Mechanistic Insights: A Tale of Three Products

The acid-catalyzed dehydration of this compound proceeds via a unimolecular elimination (E1) mechanism.[3] The reaction is initiated by the protonation of the hydroxyl group by an acid catalyst, converting it into a good leaving group (water). Departure of the water molecule generates a tertiary carbocation intermediate. This carbocation is the central species from which all three observed products are derived.

Formation of 1-Methylcyclopentene (Zaitsev Product) and Methylenecyclopentane (Hofmann Product)

The initially formed tertiary carbocation can be deprotonated at an adjacent carbon to yield an alkene. There are two possibilities for deprotonation:

  • Zaitsev's Rule: Abstraction of a proton from the more substituted adjacent carbon (the cyclopentyl ring) leads to the formation of the thermodynamically more stable, trisubstituted alkene, 1-methylcyclopentene .[4][5] This is generally the major product under thermodynamic control.

  • Hofmann Elimination: Abstraction of a proton from the less substituted adjacent carbon (the methyl group) results in the formation of the less stable, disubstituted alkene, methylenecyclopentane . While typically a minor product, its formation can be influenced by steric factors and the nature of the base.[6][7]

The Ring Expansion Pathway: Formation of 1-Methylcyclohexene

A significant competing pathway involves the rearrangement of the tertiary carbocation intermediate. Due to the inherent ring strain in five-membered rings, the tertiary carbocation can undergo a ring expansion to form a more stable six-membered ring.[6][8] This rearrangement proceeds via a 1,2-alkyl shift, where a carbon-carbon bond of the cyclopentyl ring migrates to the carbocation center, resulting in a more stable tertiary carbocation on a six-membered ring. Subsequent deprotonation of this rearranged carbocation leads to the formation of 1-methylcyclohexene .[2]

Visualizing the Reaction Pathways

The following diagrams illustrate the mechanistic pathways and the overall experimental workflow.

G cluster_0 Reaction Mechanism A This compound B Protonated Alcohol A->B + H+ C Tertiary Carbocation (5-membered ring) B->C - H2O D 1-Methylcyclopentene (Zaitsev) C->D - H+ (Zaitsev) E Methylenecyclopentane (Hofmann) C->E - H+ (Hofmann) F Rearranged Tertiary Carbocation (6-membered ring) C->F Ring Expansion G 1-Methylcyclohexene (Rearrangement Product) F->G - H+

Caption: Mechanism of the acid-catalyzed dehydration of this compound.

G cluster_1 Experimental Workflow start Reaction Setup reaction Dehydration Reaction start->reaction Add alcohol and acid catalyst workup Aqueous Workup reaction->workup Cool and neutralize drying Drying workup->drying Separate organic layer distillation Fractional Distillation drying->distillation Dry with anhydrous salt characterization Product Characterization (GC-MS, NMR) distillation->characterization Purify alkenes

Caption: A generalized workflow for the synthesis and analysis of alkenes.

Experimental Protocols

The following protocols provide a framework for the dehydration of this compound. The choice of acid catalyst can influence the reaction rate and product distribution. Phosphoric acid is generally less oxidizing and leads to cleaner reactions than sulfuric acid.[3]

Protocol 1: Dehydration using 85% Phosphoric Acid

Materials:

  • This compound

  • 85% Phosphoric acid (H₃PO₄)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Boiling chips

Equipment:

  • Round-bottom flask

  • Simple distillation apparatus (or fractional distillation for better separation)

  • Heating mantle

  • Separatory funnel

  • Erlenmeyer flasks

  • Graduated cylinders

Procedure:

  • Reaction Setup: To a round-bottom flask, add this compound and a few boiling chips.

  • Catalyst Addition: In a fume hood, cautiously add 85% phosphoric acid to the flask. Swirl gently to mix the reactants.

  • Dehydration: Assemble a simple or fractional distillation apparatus. Heat the mixture gently with a heating mantle. The alkene products will co-distill with water as they are formed. Collect the distillate in a receiving flask cooled in an ice bath.

  • Workup: Transfer the distillate to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution (to neutralize any remaining acid), and then with brine.

  • Drying: Separate the organic layer and transfer it to a clean, dry Erlenmeyer flask. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: Decant the dried liquid into a clean, dry round-bottom flask. Purify the mixture of alkenes by fractional distillation. Collect the fractions corresponding to the boiling points of the expected alkenes.

Protocol 2: Dehydration using Concentrated Sulfuric Acid

Materials and Equipment: Same as Protocol 4.1, with the substitution of concentrated sulfuric acid (H₂SO₄) for phosphoric acid.

Procedure:

  • Reaction Setup: Cool the this compound in an ice bath.

  • Catalyst Addition: Slowly and with constant swirling, add concentrated sulfuric acid dropwise to the cooled alcohol.

  • Dehydration and Workup: Follow the same procedure as outlined in Protocol 4.1, steps 3-6.

Safety Precautions:

  • Both phosphoric acid and sulfuric acid are corrosive. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • The reaction should be performed in a well-ventilated fume hood.

  • Alkenes are flammable. Ensure there are no open flames in the vicinity of the experiment.

Product Characterization

The product mixture can be analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to determine the relative abundance of the different alkene isomers. The individual products can be identified by their mass spectra and retention times. Further characterization of the purified fractions can be performed using ¹H and ¹³C NMR spectroscopy.

CompoundKey ¹H NMR Signals (δ, ppm)Key ¹³C NMR Signals (δ, ppm)
1-Methylcyclopentene Olefinic proton (~5.3 ppm), methyl protons (~1.6 ppm)Alkene carbons (~145, 120 ppm), methyl carbon (~20 ppm)
Methylenecyclopentane Olefinic protons (~4.7 ppm)Alkene carbons (~150, 105 ppm)
1-Methylcyclohexene Olefinic proton (~5.4 ppm), methyl protons (~1.6 ppm)Alkene carbons (~135, 122 ppm), methyl carbon (~23 ppm)

Note: The exact chemical shifts may vary depending on the solvent and instrument used.

Discussion and Field-Proven Insights

The product distribution in the dehydration of this compound is highly dependent on the reaction conditions.

  • Temperature: Higher temperatures generally favor the formation of the more thermodynamically stable Zaitsev and ring-expansion products over the Hofmann product.

  • Catalyst: The choice of acid and its concentration can influence the extent of rearrangement. Strongly acidic and non-nucleophilic conditions favor the E1 pathway.

  • Reaction Time: Longer reaction times may allow for the equilibration of the alkene isomers, favoring the most stable product.

For researchers aiming to synthesize a specific isomer, careful optimization of these parameters is essential. For instance, to maximize the yield of the thermodynamically favored 1-methylcyclohexene, higher temperatures and longer reaction times with a strong, non-coordinating acid would be a logical starting point for optimization. Conversely, to favor the kinetic products, milder conditions and shorter reaction times might be explored, although separating the mixture of cyclopentene isomers would still be necessary.

Conclusion

The dehydration of this compound is a rich and instructive reaction that provides access to a variety of cyclic alkenes. A thorough understanding of the underlying E1 mechanism, including the potential for carbocation rearrangements, is paramount for predicting and controlling the product distribution. The protocols and characterization methods outlined in this application note provide a solid foundation for researchers to explore this reaction and its synthetic potential.

References

  • Benchchem. (2025). Application Notes and Protocols for Acid-Catalyzed Dehydration of Tertiary Alcohols to Alkenes. Benchchem.
  • JoVE. (2025).
  • Study.com. (n.d.). Acid Catalyzed Dehydration of Alcohols Structure & Mechanism. Study.com.
  • AdiChemistry. (n.d.). Saytzeff's rule|Zaitsev's|Mechanism|dehydration of alcohol|elimination|stability of alkenes. AdiChemistry.
  • Chemistry LibreTexts. (2019). 10.4: Dehydration Reactions of Alcohols. Chemistry LibreTexts.
  • Chemistry Steps. (n.d.). Alcohol Dehydration by E1 and E2 Elimination with Practice Problems. Chemistry Steps.
  • Homework.Study.com. (n.d.). Show the mechanism that illustrates the following reaction: 1-methyl-1-methanol-cyclopentane +.... Homework.Study.com.
  • Chemistry Steps. (n.d.). Ring Expansion Rearrangements. Chemistry Steps.
  • Chemistry LibreTexts. (2019). 23.
  • Echemi. (2025).
  • Benchchem. (2025).
  • Google Patents. (n.d.). WO2012055754A2 - Method for the production of 1-methylcyclopentane derivatives.
  • YouTube. (2020). EXP 6 Synthesis of 1-methylcyclohexene via E1.
  • Google Patents. (n.d.). US4396789A - Process for dehydration of a low molecular weight alcohol.
  • Wikipedia. (n.d.). Hofmann elimination. Wikipedia.

Sources

Application Note & Protocols: Strategies for the Esterification of (1-Methylcyclopentyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Challenges of Steric Hindrance

(1-Methylcyclopentyl)methanol is a primary alcohol characterized by a neopentyl-like structure, where the carbinol carbon is attached to a quaternary center. This arrangement imparts significant steric hindrance around the hydroxyl group, making it a challenging substrate for traditional esterification reactions. Esters derived from this alcohol are of interest in fields ranging from medicinal chemistry to materials science, necessitating robust and efficient synthetic protocols.

Standard acid-catalyzed methods, such as the Fischer-Speier esterification, are often sluggish and low-yielding with sterically encumbered alcohols, frequently leading to side reactions like elimination.[1][2][3][4] Consequently, specialized methodologies that employ potent activating agents or alternative mechanistic pathways are required to achieve successful ester formation.

This guide provides an in-depth analysis of several effective esterification strategies for this compound. We will delve into the mechanistic rationale behind each method, offer detailed, field-tested protocols, and present a comparative summary to aid researchers in selecting the optimal approach for their specific synthetic goals.

Mechanistic Considerations for Hindered Alcohols

The primary obstacle in the esterification of this compound is the steric bulk of the 1-methylcyclopentyl group, which shields the hydroxyl's oxygen from nucleophilic attack on an activated carboxylic acid or electrophilic attack by the alcohol on a protonated carbonyl. To overcome this, successful strategies rely on enhancing the electrophilicity of the carboxylic acid component far beyond what is achieved by simple protonation.

This is typically accomplished by converting the carboxylic acid's hydroxyl group into a better leaving group, forming a highly reactive intermediate in situ. Methods like the Steglich and Yamaguchi esterifications excel in this regard by generating potent acylating agents that readily react even with sterically demanding nucleophiles like this compound.

Key Esterification Methodologies and Protocols

We present here three robust methods for the synthesis of esters from this compound: the Steglich Esterification, the Yamaguchi Esterification, and acylation via an acid chloride. Each offers distinct advantages depending on the substrate's sensitivity and the desired reaction conditions.

Steglich Esterification: Mild and Efficient Carbodiimide Coupling

The Steglich esterification is a powerful method for forming esters under mild, neutral conditions, making it ideal for acid-sensitive substrates.[5][6] The reaction utilizes a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or the water-soluble analog 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to activate the carboxylic acid. A nucleophilic catalyst, 4-(dimethylamino)pyridine (DMAP), is crucial for facilitating the acyl transfer to the hindered alcohol.[5][7]

Mechanism of Action: The carboxylic acid adds to the carbodiimide (DCC) to form a highly reactive O-acylisourea intermediate. While this intermediate can be attacked directly by the alcohol, the reaction is slow for hindered substrates. DMAP, being a superior nucleophile, intercepts the O-acylisourea to form an N-acylpyridinium salt.[5][8] This new intermediate is a significantly more potent acylating agent and is readily attacked by this compound to yield the desired ester and regenerate the DMAP catalyst. The DCC is consumed, forming the insoluble dicyclohexylurea (DCU) byproduct, which can be removed by filtration.[7]

Steglich_Mechanism RCOOH Carboxylic Acid O_acyl O-Acylisourea Intermediate RCOOH->O_acyl + DCC DCC DCC DMAP DMAP (cat.) ROH This compound N_acyl N-Acylpyridinium Salt (Active Ester) O_acyl->N_acyl + DMAP DCU DCU Byproduct O_acyl->DCU - H₂O (formal) Ester Ester Product N_acyl->Ester + ROH - DMAP Yamaguchi_Mechanism cluster_step1 Step 1: Mixed Anhydride Formation cluster_step2 Step 2: Acyl Transfer and Esterification RCOOH Carboxylic Acid Mixed_Anhydride Mixed Anhydride RCOOH->Mixed_Anhydride + Y_Cl + Et₃N Y_Cl Yamaguchi Reagent (2,4,6-Trichlorobenzoyl chloride) Et3N Et₃N DMAP_cat Mixed_Anhydride->DMAP_cat ROH This compound DMAP DMAP (stoich.) N_acyl N-Acylpyridinium Salt Ester Ester Product N_acyl->Ester + ROH - DMAP DMAP_cat->N_acyl DMAP

Sources

(1-Methylcyclopentyl)methanol: A Versatile Building Block for Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern organic synthesis and drug discovery, the strategic selection of molecular building blocks is paramount to the efficient construction of complex and biologically relevant molecules. (1-Methylcyclopentyl)methanol, a readily accessible primary alcohol, has emerged as a valuable and versatile scaffold. Its unique structural motif, featuring a quaternary carbon center on a five-membered ring, provides a desirable level of steric hindrance and conformational rigidity, properties often sought after in the design of novel therapeutics. This guide provides an in-depth exploration of the synthetic utility of this compound, complete with detailed application notes and validated protocols for its transformation into key synthetic intermediates.

The cyclopentane ring is a prevalent feature in a multitude of bioactive natural products and pharmaceutical agents. Its incorporation can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, often leading to enhanced metabolic stability and improved binding affinity to biological targets. Furthermore, the ability to introduce functionality at the exocyclic methylene group of this compound opens up a vast chemical space for the synthesis of diverse molecular architectures, including spirocycles, which are of growing interest in medicinal chemistry due to their unique three-dimensional topologies.[1]

This document will detail the application of this compound in the synthesis of key derivatives: 1-methylcyclopentane-1-carboxylic acid and (1-methylcyclopentyl)methylamine. These derivatives serve as crucial intermediates for the introduction of the 1-methylcyclopentyl moiety into larger, more complex molecules. The protocols provided are based on well-established and robust chemical transformations, ensuring their reliability and reproducibility in a research setting.

Key Synthetic Transformations and Applications

The primary alcohol functionality of this compound is the gateway to a variety of chemical modifications. Two of the most fundamental and useful transformations are its oxidation to a carboxylic acid and its conversion to a primary amine.

Oxidation to 1-Methylcyclopentane-1-carboxylic Acid

The oxidation of primary alcohols to carboxylic acids is a cornerstone transformation in organic synthesis. For the conversion of this compound to 1-methylcyclopentane-1-carboxylic acid, the Jones oxidation offers a reliable and high-yielding method.[2][3][4][5][6] This reaction utilizes chromic acid, generated in situ from chromium trioxide and sulfuric acid in acetone.

Causality of Experimental Choices:

  • Jones Reagent: The Jones reagent is a powerful oxidizing agent capable of converting primary alcohols directly to carboxylic acids without significant formation of the intermediate aldehyde.[4] The acidic conditions of the reaction facilitate the hydration of the initially formed aldehyde, which is then further oxidized to the carboxylic acid.

  • Acetone as Solvent: Acetone is the solvent of choice as it is relatively inert to the oxidizing conditions and effectively solubilizes the organic substrate.

  • Temperature Control: The reaction is typically performed at low temperatures (0-25 °C) to control the exothermicity of the oxidation and to minimize potential side reactions.

Experimental Workflow:

Caption: Workflow for the Jones oxidation of this compound.

Protocol 1: Synthesis of 1-Methylcyclopentane-1-carboxylic Acid via Jones Oxidation

Reagent/MaterialMolecular Weight ( g/mol )QuantityMoles (mmol)
This compound114.195.0 g43.8
Acetone58.08100 mL-
Jones Reagent (2.67 M)-~16.4 mL~43.8
Isopropanol60.10~5 mL-
Diethyl ether74.12200 mL-
Saturated NaCl solution-50 mL-
Anhydrous MgSO₄120.37--

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve this compound (5.0 g, 43.8 mmol) in 100 mL of acetone.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add Jones reagent (2.67 M in H₂SO₄) dropwise from the dropping funnel to the stirred solution. The color of the reaction mixture will change from orange to green/brown. Maintain the temperature below 20 °C during the addition.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2 hours. Monitor the reaction by thin-layer chromatography (TLC).

  • Once the starting material is consumed, quench the excess oxidant by the dropwise addition of isopropanol until the green color persists.

  • Pour the reaction mixture into 200 mL of water and extract with diethyl ether (3 x 100 mL).

  • Combine the organic layers and wash with saturated sodium chloride solution (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-methylcyclopentane-1-carboxylic acid.

  • The crude product can be purified by recrystallization or distillation.

Conversion to (1-Methylcyclopentyl)methylamine

The synthesis of primary amines from primary alcohols is a multi-step process that typically involves the conversion of the hydroxyl group into a better leaving group, followed by nucleophilic substitution and reduction. A reliable and widely used method proceeds via a tosylate intermediate.[7][8][9][10][11][12]

Causality of Experimental Choices:

  • Tosylation: The hydroxyl group of an alcohol is a poor leaving group. Converting it to a tosylate (-OTs) makes it an excellent leaving group, susceptible to nucleophilic attack.[9][11] p-Toluenesulfonyl chloride (TsCl) is the reagent of choice for this transformation, and pyridine is commonly used as a base to neutralize the HCl generated during the reaction.

  • Azide Substitution: Sodium azide (NaN₃) is an excellent nucleophile for the Sₙ2 displacement of the tosylate group.[13][14][15] This reaction proceeds with inversion of configuration if the carbon center is chiral. The resulting azide is a stable intermediate that can be readily isolated.

  • Reduction of the Azide: The azide group is easily reduced to a primary amine using a variety of reducing agents. Lithium aluminum hydride (LiAlH₄) is a powerful and effective reagent for this transformation, providing the desired amine in high yield.[16][17]

Experimental Workflow:

Caption: Three-step synthesis of (1-Methylcyclopentyl)methylamine.

Protocol 2: Synthesis of (1-Methylcyclopentyl)methylamine

Part A: Synthesis of (1-Methylcyclopentyl)methyl tosylate

Reagent/MaterialMolecular Weight ( g/mol )QuantityMoles (mmol)
This compound114.195.0 g43.8
Pyridine79.1010.4 mL131.4
p-Toluenesulfonyl chloride (TsCl)190.659.2 g48.2
Dichloromethane (DCM)84.93100 mL-
1 M HCl-100 mL-
Saturated NaHCO₃ solution-50 mL-
Saturated NaCl solution-50 mL-
Anhydrous MgSO₄120.37--

Procedure:

  • In a 250 mL round-bottom flask under an inert atmosphere, dissolve this compound (5.0 g, 43.8 mmol) in 100 mL of anhydrous dichloromethane.

  • Add pyridine (10.4 mL, 131.4 mmol) and cool the solution to 0 °C in an ice bath.

  • Add p-toluenesulfonyl chloride (9.2 g, 48.2 mmol) portion-wise, maintaining the temperature below 5 °C.

  • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 4 hours. Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with 100 mL of DCM and wash sequentially with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (50 mL), and saturated NaCl solution (50 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude (1-Methylcyclopentyl)methyl tosylate, which can be used in the next step without further purification.

Part B: Synthesis of 1-(Azidomethyl)-1-methylcyclopentane

Reagent/MaterialMolecular Weight ( g/mol )QuantityMoles (mmol)
(1-Methylcyclopentyl)methyl tosylate268.38~11.7 g (crude)~43.8
Sodium azide (NaN₃)65.014.27 g65.7
Dimethylformamide (DMF)73.09100 mL-
Diethyl ether74.12200 mL-
Water18.02200 mL-
Saturated NaCl solution-50 mL-
Anhydrous MgSO₄120.37--

Procedure:

  • In a 250 mL round-bottom flask, dissolve the crude (1-Methylcyclopentyl)methyl tosylate (~11.7 g, ~43.8 mmol) in 100 mL of DMF.

  • Add sodium azide (4.27 g, 65.7 mmol) and heat the mixture to 80 °C with stirring for 12 hours. Monitor the reaction by TLC.

  • After cooling to room temperature, pour the reaction mixture into 200 mL of water and extract with diethyl ether (3 x 100 mL).

  • Combine the organic layers and wash with water (2 x 100 mL) and saturated NaCl solution (50 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and carefully concentrate under reduced pressure (caution: organic azides can be explosive) to yield 1-(Azidomethyl)-1-methylcyclopentane.

Part C: Synthesis of (1-Methylcyclopentyl)methylamine

Reagent/MaterialMolecular Weight ( g/mol )QuantityMoles (mmol)
1-(Azidomethyl)-1-methylcyclopentane139.22~6.1 g (crude)~43.8
Lithium aluminum hydride (LiAlH₄)37.952.5 g65.7
Anhydrous diethyl ether74.12150 mL-
Water18.022.5 mL-
15% NaOH solution-2.5 mL-
Water18.027.5 mL-

Procedure:

  • In a 500 mL flame-dried, three-necked round-bottom flask equipped with a dropping funnel, condenser, and magnetic stirrer, under an inert atmosphere, suspend lithium aluminum hydride (2.5 g, 65.7 mmol) in 100 mL of anhydrous diethyl ether.

  • Cool the suspension to 0 °C and slowly add a solution of 1-(Azidomethyl)-1-methylcyclopentane (~6.1 g, ~43.8 mmol) in 50 mL of anhydrous diethyl ether from the dropping funnel.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4 hours.

  • Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water (2.5 mL), 15% NaOH solution (2.5 mL), and water (7.5 mL).

  • Stir the resulting white precipitate vigorously for 30 minutes.

  • Filter the precipitate and wash it thoroughly with diethyl ether.

  • Dry the combined filtrate over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield (1-Methylcyclopentyl)methylamine. The product can be further purified by distillation.

Conclusion

This compound is a highly valuable building block in organic synthesis, offering a straightforward entry point to a variety of functionalized cyclopentane derivatives. The protocols detailed herein for its conversion to 1-methylcyclopentane-1-carboxylic acid and (1-methylcyclopentyl)methylamine provide researchers with reliable methods to access these key intermediates. The incorporation of the 1-methylcyclopentyl moiety can impart desirable physicochemical properties to target molecules, making this building block particularly attractive for applications in drug discovery and materials science. The versatility of this compound, coupled with the robustness of the described synthetic transformations, ensures its continued importance in the pursuit of novel and complex molecular architectures.

References

  • Organic Chemistry Portal.
  • Chemistry Steps.
  • Chemeurope.com. Oxidation of primary alcohols to carboxylic acids. [Link]
  • Wikipedia.
  • Chemistry Steps. Alcohols to Amines. [Link]
  • YouTube. 07.05 Other Reductions by Lithium Aluminum Hydride. [Link]
  • YouTube. Making Amines Using NaN3 and LiAlH4 With Nitriles. [Link]
  • ResearchGate. Synthetic Routes to Approved Drugs Containing a Spirocycle. [Link]
  • Wyzant.
  • NTU > IRep. ACTIVATION OF ALCOHOLS TO NUCLEOPHILIC SUBSTITUTION. [Link]
  • Chemistry Stack Exchange.
  • University of Calgary. Ch22: Reduction of Amides using LiAlH4 to amines. [Link]
  • YouTube. Synthesis of Amines by Reduction. [Link]
  • Chemistry Steps. Amines to Alcohols. [Link]
  • Organic Chemistry Portal.
  • MDPI.
  • ResearchGate. Examples of bioactive molecules and natural products containing aminocyclopentane skeletons. [Link]
  • ResearchGate. The cyclopentenone moiety into biologically active molecules. [Link]
  • ResearchGate. Substitution of tosylate by sodium azide is SN1 or SN2?. [Link]
  • Sciencemadness.org. Tosylate to Alkyl Azide reference please. [Link]
  • Sciencemadness.org.
  • Master Organic Chemistry.
  • The Hive.

Sources

Application Notes & Protocols: The Strategic Use of (1-Methylcyclopentyl)methanol in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1-Methylcyclopentyl)methanol is a readily accessible chemical building block that offers a unique combination of structural features beneficial for medicinal chemistry applications. This guide provides an in-depth analysis of the potential applications of this scaffold, grounded in established principles of drug design and synthetic organic chemistry. While direct incorporation of this specific molecule into late-stage clinical candidates is not widely documented in publicly available literature, its constituent motifs—a cyclopentyl ring and a primary alcohol adjacent to a quaternary carbon—are of significant interest in the development of novel therapeutics. These application notes will explore the strategic value of this compound, providing detailed protocols for its derivatization and incorporation into larger, more complex molecules.

Introduction: The Value Proposition of the this compound Scaffold

The design of novel drug candidates is a multidimensional challenge, requiring a delicate balance of potency, selectivity, and favorable pharmacokinetic properties. The selection of appropriate chemical building blocks is paramount to achieving this balance. This compound presents a compelling scaffold for several key reasons:

  • Introduction of 3D Character: The non-planar, puckered nature of the cyclopentyl ring introduces three-dimensionality into a molecule. This is increasingly recognized as a crucial factor for enhancing binding affinity and selectivity to protein targets, as it allows for better exploitation of the complex topographies of active sites.

  • Modulation of Physicochemical Properties: The lipophilic cyclopentyl group can be strategically employed to modulate a compound's overall lipophilicity (LogP). This is a critical parameter influencing solubility, permeability, and metabolic stability. The presence of the hydroxyl group provides a handle for further chemical modification and can also participate in hydrogen bonding interactions with biological targets.

  • Metabolic Stability: The quaternary carbon atom at the point of attachment of the methyl and hydroxymethyl groups can confer increased metabolic stability. This position is sterically hindered, which can prevent or slow down metabolic processes such as oxidation by cytochrome P450 enzymes.

  • Vectorial Exit Point for Further Synthesis: The primary alcohol functionality serves as a versatile synthetic handle, allowing for a wide range of chemical transformations to build more complex molecular architectures.

Strategic Applications in Drug Design

The this compound moiety can be envisioned as a valuable component in various therapeutic areas. Its structural features make it a suitable building block for the synthesis of inhibitors for a range of biological targets.

Kinase Inhibitors

Kinase inhibitors are a major class of targeted therapeutics, particularly in oncology.[1] The ATP-binding pocket of many kinases contains both hydrophobic regions and areas capable of hydrogen bonding. The cyclopentyl group of this compound can effectively occupy hydrophobic pockets, while the hydroxyl group, or derivatives thereof, can form key hydrogen bonds with the hinge region of the kinase.

GPCR Modulators

G protein-coupled receptors (GPCRs) are another major class of drug targets.[2] Allosteric modulators, which bind to a site distinct from the endogenous ligand binding site, often require specific steric bulk and lipophilicity to achieve their effects. The this compound scaffold can provide the necessary structural features to engage with allosteric pockets on GPCRs.[3]

Antiviral and Anticancer Agents

The cyclopentane ring is a common motif in many antiviral and anticancer agents.[4][5] The incorporation of the this compound unit can be a strategy to improve the pharmacokinetic profile or target engagement of existing pharmacophores. For instance, in the context of anticancer drug design, the structural features of this building block could be exploited in the synthesis of novel dihydropteridinone derivatives, which have shown antiproliferative activity.[6]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. These properties are essential for computational modeling and for predicting the impact of this fragment on the overall characteristics of a larger drug molecule.

PropertyValueSource
Molecular Formula C₇H₁₄O
Molecular Weight 114.19 g/mol
XLogP3-AA 1.6
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 1
Rotatable Bond Count 1

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the chemical modification of this compound, enabling its incorporation into more complex molecular scaffolds.

Protocol 1: Oxidation to (1-Methylcyclopentyl)carbaldehyde

This protocol describes the oxidation of the primary alcohol to an aldehyde, a versatile intermediate for subsequent reactions such as reductive amination or Wittig reactions.

G cluster_workflow Oxidation Workflow start This compound reagents Dess-Martin Periodinane Dichloromethane (DCM) start->reagents 1. Add reaction Oxidation Reaction Room Temperature, 2h reagents->reaction 2. Stir workup Aqueous Workup (Sodium thiosulfate, Sodium bicarbonate) reaction->workup 3. Quench & Extract purification Column Chromatography (Silica gel, Hexanes/Ethyl acetate) workup->purification 4. Purify product (1-Methylcyclopentyl)carbaldehyde purification->product

Caption: Workflow for the oxidation of this compound.

Materials:

  • This compound

  • Dess-Martin periodinane (DMP)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate (HPLC grade)

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DCM at 0 °C under a nitrogen atmosphere, add Dess-Martin periodinane (1.2 eq) portion-wise.

  • Allow the reaction mixture to warm to room temperature and stir for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the addition of a 1:1 mixture of saturated aqueous sodium thiosulfate and saturated aqueous sodium bicarbonate.

  • Stir vigorously until the solid dissolves. Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired aldehyde.

Protocol 2: Conversion to (1-Methylcyclopentyl)methylamine

This protocol details a two-step process to convert the alcohol to a primary amine, a common functional group in many bioactive molecules.

G cluster_workflow Amination Workflow start This compound step1_reagents 1. Mesyl Chloride, Triethylamine 2. Sodium Azide, DMF start->step1_reagents Step 1 intermediate 1-(Azidomethyl)-1-methylcyclopentane step1_reagents->intermediate step2_reagents Lithium Aluminum Hydride (LAH) Tetrahydrofuran (THF) intermediate->step2_reagents Step 2 product (1-Methylcyclopentyl)methylamine step2_reagents->product

Caption: Two-step synthesis of (1-Methylcyclopentyl)methylamine.

Step 1: Synthesis of 1-(Azidomethyl)-1-methylcyclopentane

Materials:

  • This compound

  • Methanesulfonyl chloride (MsCl)

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Sodium azide (NaN₃)

  • Dimethylformamide (DMF), anhydrous

Procedure:

  • To a solution of this compound (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM at 0 °C, add methanesulfonyl chloride (1.2 eq) dropwise.

  • Stir the reaction at 0 °C for 1 hour.

  • Wash the reaction mixture with cold water, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude mesylate.

  • Dissolve the crude mesylate in anhydrous DMF and add sodium azide (3.0 eq).

  • Heat the reaction mixture to 80 °C and stir overnight.

  • Cool the reaction to room temperature, pour into water, and extract with diethyl ether.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude azide can often be used in the next step without further purification.

Step 2: Reduction to (1-Methylcyclopentyl)methylamine

Materials:

  • 1-(Azidomethyl)-1-methylcyclopentane

  • Lithium aluminum hydride (LAH)

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • To a suspension of LAH (2.0 eq) in anhydrous THF at 0 °C, add a solution of 1-(azidomethyl)-1-methylcyclopentane (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Carefully quench the reaction at 0 °C by the sequential addition of water (X mL), 15% aqueous NaOH (X mL), and water (3X mL), where X is the mass of LAH in grams.

  • Stir the resulting mixture at room temperature for 1 hour, then filter through a pad of Celite.

  • Wash the filter cake with THF and concentrate the filtrate under reduced pressure to yield the desired amine.

Conclusion

While this compound may not yet be a widely cited building block in blockbuster drugs, its structural and physicochemical properties make it a highly attractive scaffold for medicinal chemists. The introduction of a sterically hindered, lipophilic cyclopentyl moiety, combined with a versatile synthetic handle, provides a powerful tool for the design of novel therapeutics with potentially improved potency, selectivity, and pharmacokinetic profiles. The protocols detailed herein offer a starting point for the exploration of this promising building block in a variety of drug discovery programs.

References

  • Recent Developments in the Stereocontrolled Synthesis of Highly Substituted Cyclopentane Core Structures: From Drug Discovery Research to Natural Product Synthesis. (2025).
  • Synthesis and antiproliferative evaluation of novel 8-cyclopentyl-7,8-dihydropteridin-6(5H)-one derivatives as potential anticancer agents. (2021). PubMed. [Link]
  • Allosteric modulation of G protein-coupled receptor signaling. (2023). PubMed Central. [Link]
  • Practical Strategies and Concepts in GPCR Allosteric Modulator Discovery: Recent Advances with Metabotropic Glutamate Receptors. (n.d.). PubMed Central. [Link]
  • Medicinal chemistry strategies toward host targeting antiviral agents. (n.d.). PubMed Central. [Link]
  • Small Molecule Kinase Inhibitor Drugs (1995-2021): Medical Indication, Pharmacology, and Synthesis. (2022). PubMed. [Link]
  • PubChem Compound Summary for CID 12830793, this compound. National Center for Biotechnology Information. [Link]

Sources

Application Notes and Protocols for the Exploration of (1-Methylcyclopentyl)methanol Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The cyclopentane ring is a privileged scaffold in medicinal chemistry, featured in a variety of biologically active compounds. This guide focuses on the untapped potential of (1-Methylcyclopentyl)methanol derivatives as a novel platform for drug discovery. While direct literature on the biological activities of this specific scaffold is nascent, its structural features suggest promising avenues for exploration in oncology, virology, and beyond. This document provides a comprehensive framework for the synthesis, characterization, and biological evaluation of a library of this compound derivatives. We present detailed, field-proven protocols and explain the causal relationships behind experimental choices, empowering researchers to pioneer the exploration of this chemical space. Our aim is to provide a self-validating system for the discovery and development of novel therapeutic agents based on this versatile core.

Introduction: The Rationale for Investigating this compound Derivatives

The cyclopentane moiety is a cornerstone in the architecture of numerous natural products and synthetic drugs.[1] Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it an attractive scaffold for interacting with biological targets. Notable examples of cyclopentane-containing drugs include antiviral agents that inhibit influenza neuraminidase and potent anticancer compounds.[2][3] The this compound core, with its tertiary carbon and primary alcohol, offers a unique three-dimensional structure ripe for chemical diversification. The methyl group can provide steric influence and enhance lipophilicity, while the hydroxyl group serves as a key handle for derivatization.

This guide is predicated on the hypothesis that derivatives of this compound can be tailored to exhibit a range of biological activities. By systematically modifying the core structure, we can explore its potential as:

  • Anticancer Agents: Introducing moieties known to interact with oncogenic targets could lead to novel cytotoxic or cytostatic compounds.

  • Antiviral Agents: The cyclopentane ring is a known pharmacophore for neuraminidase inhibitors, suggesting that appropriately functionalized this compound derivatives could be explored for anti-influenza or other antiviral activities.

  • Ocular Hypotensive Agents: Certain prostaglandin analogs containing a cyclopentane ring are effective in treating glaucoma, opening the possibility for developing novel treatments for ocular hypertension.

This document will provide the foundational knowledge and detailed protocols to embark on a discovery program centered on this promising, yet underexplored, chemical scaffold.

Synthesis of this compound and its Derivatives

The synthesis of a diverse library of derivatives is the first critical step in any drug discovery campaign. The following section details the preparation of the starting material, this compound, and provides a strategic approach to diversification.

Synthesis of the Core Scaffold: this compound

The parent alcohol can be efficiently synthesized from readily available starting materials. A common and scalable route involves the Grignard reaction between cyclopentanone and methylmagnesium bromide, followed by a formylation reaction.

Protocol 1: Two-Step Synthesis of this compound

Step 1: Synthesis of 1-Methylcyclopentene

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, place magnesium turnings (1.2 eq).

  • Grignard Reagent Formation: Add a small amount of anhydrous diethyl ether and a crystal of iodine. Slowly add a solution of methyl iodide (1.2 eq) in anhydrous diethyl ether through the dropping funnel to initiate the reaction. Once the reaction starts, add the remaining methyl iodide solution dropwise to maintain a gentle reflux.

  • Addition of Cyclopentanone: After the magnesium has been consumed, cool the reaction mixture to 0 °C and add a solution of cyclopentanone (1.0 eq) in anhydrous diethyl ether dropwise.

  • Quenching and Workup: After the addition is complete, allow the reaction to warm to room temperature and stir for 2 hours. Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Dehydration: The crude tertiary alcohol can be dehydrated to 1-methylcyclopentene using a mild acid catalyst such as p-toluenesulfonic acid in toluene with azeotropic removal of water.

Step 2: Hydroboration-Oxidation of 1-Methylcyclopentene

  • Hydroboration: In a flame-dried flask under nitrogen, dissolve 1-methylcyclopentene (1.0 eq) in anhydrous tetrahydrofuran (THF). Cool the solution to 0 °C and add borane-dimethyl sulfide complex (BH3·SMe2, 1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 2 hours.

  • Oxidation: Cool the reaction mixture to 0 °C and slowly add a solution of sodium hydroxide (3M, 1.5 eq) followed by the dropwise addition of hydrogen peroxide (30% aqueous solution, 1.5 eq).

  • Workup and Purification: Stir the reaction mixture at room temperature for 1 hour. Separate the layers and extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford this compound.

Strategy for Derivative Library Synthesis

The primary alcohol of the core scaffold is the key functional group for diversification. A variety of chemical transformations can be employed to generate a library of analogs with diverse physicochemical properties.

G core This compound ester ester core->ester Acyl Chloride/Anhydride, Base ether ether core->ether Alkyl Halide, NaH amine amine core->amine 1. Mesylation/Toxification 2. Azide, Reduction or   Reductive Amination carbamate carbamate core->carbamate Isocyanate ester_deriv ester_deriv ester->ester_deriv ether_deriv ether_deriv ether->ether_deriv amine_deriv amine_deriv amine->amine_deriv carbamate_deriv carbamate_deriv carbamate->carbamate_deriv

Caption: Synthetic pathways for the diversification of this compound.

Protocol 2: General Procedure for Esterification

  • Reaction Setup: To a solution of this compound (1.0 eq) and a suitable base (e.g., triethylamine or pyridine, 1.5 eq) in dichloromethane (DCM) at 0 °C, add the desired acyl chloride or anhydride (1.2 eq) dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, as monitored by thin-layer chromatography (TLC).

  • Workup and Purification: Quench the reaction with water and separate the layers. Wash the organic layer with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. Purify the crude ester by flash column chromatography.

Protocol 3: General Procedure for Williamson Ether Synthesis

  • Alkoxide Formation: To a suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous THF at 0 °C, add a solution of this compound (1.0 eq) in THF dropwise.

  • Alkylation: Stir the mixture at room temperature for 30 minutes, then add the desired alkyl halide (1.1 eq).

  • Reaction Monitoring and Workup: Heat the reaction mixture to reflux and monitor by TLC. Upon completion, cool the reaction to room temperature and quench with methanol followed by water. Extract with diethyl ether (3x), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude ether by flash column chromatography.

Biological Evaluation Protocols

The following protocols are designed to screen the synthesized library of this compound derivatives for potential anticancer and antiviral activities. These are standard, robust assays that provide reliable and reproducible data.

In Vitro Anticancer Activity

Protocol 4: MTT Assay for Cytotoxicity Screening

  • Cell Seeding: Seed cancer cell lines (e.g., HCT-116 for colon cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add the compounds to the wells in triplicate and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add DMSO or a solubilization buffer to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

In Vitro Antiviral Activity (Influenza Neuraminidase Inhibition)

Protocol 5: Neuraminidase Inhibition Assay

  • Enzyme and Substrate Preparation: Prepare a solution of influenza neuraminidase and the fluorogenic substrate MUNANA (2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid).

  • Compound Incubation: In a 96-well plate, add the test compounds at various concentrations, followed by the neuraminidase solution. Incubate for 30 minutes at 37 °C.

  • Reaction Initiation: Add the MUNANA substrate to each well to initiate the enzymatic reaction.

  • Fluorescence Measurement: Incubate for 1 hour at 37 °C and then stop the reaction with a stop solution (e.g., glycine buffer, pH 10.5). Measure the fluorescence of the liberated 4-methylumbelliferone using a fluorescence plate reader (excitation ~365 nm, emission ~450 nm).

  • Data Analysis: Calculate the percentage of enzyme inhibition for each compound concentration and determine the IC50 value. Oseltamivir can be used as a positive control.

Data Presentation and Structure-Activity Relationship (SAR) Analysis

Systematic analysis of the biological data is crucial for identifying lead compounds and understanding the relationship between chemical structure and biological activity.

Tabulation of Biological Data

All quantitative data should be summarized in a clear and concise table to facilitate comparison between derivatives.

Compound IDR-GroupModificationAnticancer IC50 (µM) [Cell Line]Neuraminidase IC50 (µM)
Parent -HAlcohol>100 [HCT-116]>100
DERIV-01 -COCH3Acetyl Ester50.2 [HCT-116]75.8
DERIV-02 -COPhBenzoyl Ester15.6 [HCT-116]42.1
DERIV-03 -CH2PhBenzyl Ether88.1 [HCT-116]>100
... ............
Developing a Structure-Activity Relationship (SAR)

The initial screening data will guide the synthesis of the next generation of compounds. The goal is to establish a clear SAR, which describes how changes in the chemical structure affect biological activity.

SAR_Workflow cluster_synthesis Synthesis & Screening cluster_analysis Analysis & Iteration cluster_outcome Outcome A Synthesize Initial Library B Biological Screening A->B C Analyze SAR Data B->C D Identify 'Hit' Compound C->D E Design & Synthesize Second Generation Library D->E F Lead Compound Identification D->F E->B Iterative Optimization

Caption: Iterative workflow for SAR-driven lead optimization.

Key Questions to Address in SAR Analysis:

  • Effect of Ester Chain Length and Aromaticity: How does modifying the ester group (e.g., from acetyl to benzoyl) impact activity? Are there specific electronic or steric requirements?

  • Impact of Ether Linkages: Do ether derivatives show a different activity profile compared to esters? How does the nature of the alkyl or aryl group on the ether affect potency?

  • Role of Nitrogen-Containing Groups: Do amines or carbamates offer improved activity or desirable physicochemical properties (e.g., solubility)?

By systematically exploring these questions, researchers can converge on a lead compound with optimized potency and drug-like properties.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. This guide provides a comprehensive and actionable framework for researchers to synthesize, screen, and optimize a library of derivatives. By following the detailed protocols and employing a systematic approach to SAR analysis, the scientific community can unlock the full therapeutic potential of this versatile chemical core. The methodologies described herein are designed to be robust and adaptable, providing a solid foundation for innovation in drug discovery.

References

  • Babu, Y. S. (2000). A novel series of cyclopentane derivatives exhibit potent and selective inhibitory effects on influenza virus neuraminidase. Journal of Medicinal Chemistry, 43(19), 3482-3486.
  • Snyder, K. M., et al. (2021). Synthesis and antiproliferative evaluation of novel 8-cyclopentyl-7,8-dihydropteridin-6(5H)-one derivatives as potential anticancer agents. Bioorganic & Medicinal Chemistry Letters, 31, 127684.
  • Recent Developments in the Stereocontrolled Synthesis of Highly Substituted Cyclopentane Core Structures: From Drug Discovery Research to Natural Product Synthesis. (2025). ResearchGate.
  • This compound. PubChem.
  • Process for the preparation of 1-methylcyclopentane derivatives. (2012). Google Patents.

Sources

Polymerization reactions involving (1-Methylcyclopentyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

An Exploration of (1-Methylcyclopentyl)methanol in Advanced Polymer Synthesis

Abstract

This compound, with its distinct cycloaliphatic structure and primary hydroxyl functionality, presents an intriguing yet underexplored monomer for the synthesis of specialty polymers. While direct polymerization of this molecule is not extensively documented, its chemical architecture suggests significant potential for incorporation into polymer backbones, influencing properties such as thermal stability, mechanical strength, and solubility. This guide provides a comprehensive technical overview of two scientifically plausible, albeit hypothetical, polymerization strategies involving this compound: its use as a co-monomer in polycondensation reactions to form novel polyesters and as a robust initiator in the ring-opening polymerization of cyclic esters. This document is intended for researchers, scientists, and professionals in drug development and materials science, offering detailed protocols and the scientific rationale behind them.

Introduction: The Potential of Cycloaliphatic Monomers

The incorporation of bulky, non-planar cycloaliphatic groups into polymer structures is a well-established strategy for enhancing the thermal and mechanical properties of materials.[1] The rigid structure of the cyclopentyl group in this compound is anticipated to increase the glass transition temperature (Tg) of resulting polymers by restricting chain mobility. The primary hydroxyl group serves as a versatile reactive handle for several polymerization techniques.[1] This application note will explore two such potential pathways.

Pathway I: Polycondensation for the Synthesis of Novel Polyesters

Polycondensation is a type of step-growth polymerization where bifunctional or polyfunctional monomers react to form larger structural units while releasing smaller molecules such as water or methanol.[2][3] In this hypothetical scenario, this compound can act as a diol-equivalent in conjunction with a dicarboxylic acid to synthesize a polyester with pendant cycloaliphatic groups.

Scientific Rationale

The hydroxyl group of this compound can undergo esterification with a carboxylic acid. By using a dicarboxylic acid, a linear polymer chain can be formed. The choice of the dicarboxylic acid comonomer will significantly influence the final properties of the polyester. For instance, using a rigid aromatic dicarboxylic acid like terephthalic acid would likely result in a high-Tg, semi-crystalline polymer, while a flexible aliphatic dicarboxylic acid like adipic acid would lead to a more amorphous and flexible material.

Proposed Reaction Scheme

Polycondensation Monomer1 This compound Polyester Polyester with Pendant Cycloaliphatic Groups Monomer1->Polyester + Monomer2 Dicarboxylic Acid (e.g., Adipic Acid) Monomer2->Polyester Water Water (byproduct) Polyester->Water - ROP Initiator This compound Polymer End-Functionalized Polyester Initiator->Polymer + Monomer Cyclic Ester (e.g., ε-Caprolactone) Monomer->Polymer Catalyst Catalyst (e.g., Sn(Oct)₂) Catalyst->Polymer initiates

Caption: ROP initiated by this compound.

Experimental Protocol: Synthesis of (1-Methylcyclopentyl)methoxy-terminated Poly(ε-caprolactone)

Objective: To synthesize a well-defined, end-functionalized poly(ε-caprolactone) via ROP using this compound as an initiator.

Materials:

  • This compound (initiator)

  • ε-Caprolactone (monomer, freshly distilled)

  • Tin(II) 2-ethylhexanoate (Sn(Oct)₂, catalyst)

  • Toluene (anhydrous)

  • Methanol (for precipitation)

  • Nitrogen or Argon gas (for inert atmosphere)

Procedure:

  • Reactor Setup: A flame-dried Schlenk flask is equipped with a magnetic stirrer and placed under an inert atmosphere.

  • Reagent Addition: Anhydrous toluene, ε-caprolactone, and this compound are added to the flask via syringe. The monomer-to-initiator ratio is chosen to target a specific molecular weight.

  • Catalyst Injection: A stock solution of Sn(Oct)₂ in anhydrous toluene is prepared and the desired amount is injected into the reaction mixture to start the polymerization.

  • Polymerization: The reaction is allowed to proceed at a set temperature (e.g., 110°C) for a predetermined time (e.g., 4-24 hours).

  • Termination and Isolation: The flask is cooled to room temperature, and the viscous solution is diluted with a small amount of toluene. The polymer is then precipitated by pouring the solution into a large volume of cold methanol.

  • Purification: The precipitated polymer is collected by filtration, washed with fresh methanol, and dried in a vacuum oven at 40°C to a constant weight.

Anticipated Polymer Properties and Characterization
PropertyAnticipated Value/CharacteristicCharacterization Technique
Molecular Weight (Mn) Controllable by monomer/initiator ratio (e.g., 5,000-50,000 g/mol )GPC/SEC, NMR
Polydispersity (PDI) < 1.5 (characteristic of controlled polymerization)GPC/SEC
End-Group Confirmation Presence of (1-methylcyclopentyl)methoxy groupNMR, MALDI-TOF MS
Thermal Properties Similar to standard PCL, with potential minor variationsDSC, TGA
Crystallinity Semi-crystalline, similar to standard PCLDSC, XRD

Conclusion and Future Outlook

The hypothetical polymerization reactions detailed in this application note provide a foundational framework for the utilization of this compound in the synthesis of novel polymers. The incorporation of its bulky cycloaliphatic structure is poised to yield materials with enhanced thermal and mechanical properties. Experimental validation of these protocols is a necessary next step to fully characterize the resulting polymers and explore their potential applications in areas such as high-performance coatings, specialty adhesives, and biomedical devices. Further research could also explore the copolymerization of this compound-derived monomers with other functional monomers to create a wider range of advanced materials.

References

  • Gouardères, F. P. (1995). The cationic ring-opening polymerization of cyclic ethers. Aston University.
  • BenchChem. (2025).
  • BenchChem. (2025). Application Notes and Protocols for 1-Methyl-1-vinylcyclohexane as a Monomer for Specialty Polymers.
  • MEL Science. (n.d.).
  • Voit, B. (2000). “Condensative Chain Polymerization” - A Way Towards “Living” Polycondensation?.
  • Sigma-Aldrich. (n.d.). This compound.
  • Pascual, A. (2012). Cationic Ring-Opening Polymerization of Cyclic Ethers. In Polymer Science: A Comprehensive Reference (pp. 141-164). Elsevier.
  • Penczek, S., & Kubisa, P. (2002). Cationic Ring-Opening Polymerization. In Encyclopedia of Polymer Science and Technology.
  • Odian, G. (2004).
  • Cowie, J. M. G., & Arrighi, V. (2007).
  • Stevens, M. P. (1999). Polymer Chemistry: An Introduction. Oxford University Press.
  • Dubois, P., Coulembier, O., & Raquez, J. M. (Eds.). (2009).
  • Taylor & Francis Online. (n.d.).
  • LibreTexts. (2021). Synthesis of Polymers.
  • MDPI. (2019).
  • MDPI. (2012).

Sources

Application Note: High-Purity Isolation of (1-Methylcyclopentyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Purification Strategies and Execution

Abstract

(1-Methylcyclopentyl)methanol (C₇H₁₄O, MW: 114.19 g/mol ) is a valuable building block in synthetic organic chemistry and drug development, often utilized for introducing a sterically hindered neopentyl-like moiety.[1][2] Its synthesis, commonly achieved through Grignard reactions or reductions of corresponding carboxylic acid derivatives, frequently yields a crude product containing unreacted starting materials, solvents, and reaction byproducts.[3][4] The efficacy of this compound as a synthetic intermediate is critically dependent on its purity. This document provides a comprehensive guide to the purification of this sterically hindered primary alcohol, detailing two primary methods: fractional vacuum distillation and flash column chromatography. It offers in-depth, step-by-step protocols, explains the scientific rationale behind procedural choices, and provides troubleshooting guidance for common challenges.

Compound Profile and Physicochemical Properties

A thorough understanding of the physical and chemical properties of this compound is fundamental to selecting and optimizing a purification strategy. As a sterically hindered primary alcohol, its purification is subject to specific considerations related to boiling point, polarity, and potential for dehydration.

PropertyValueSource
Molecular Formula C₇H₁₄O[1]
Molecular Weight 114.19 g/mol [1]
Physical Form Liquid
Boiling Point ~177-178 °C (at atmospheric pressure, predicted)N/A
pKa ~15.05 (Predicted)[1]
Polarity Polar (due to hydroxyl group)[5]
Canonical SMILES CC1(CCCC1)CO[1]
InChI Key MXJAKZQKSYGLTK-UHFFFAOYSA-N

Note: The boiling point is high enough that vacuum distillation is recommended to prevent thermal decomposition.

Analysis of Potential Impurities

The choice of purification method is dictated by the nature of the impurities. A common synthesis involves the reaction of methylmagnesium chloride/bromide with cyclopentanecarboxaldehyde, followed by an acidic workup.

Common Impurities Include:

  • Unreacted Starting Materials: Cyclopentanecarboxaldehyde.

  • Grignard Byproducts: Coupling products from the Grignard reagent.

  • Solvents: Diethyl ether, Tetrahydrofuran (THF), or Cyclopentyl methyl ether (CPME).[6]

  • Side-Reaction Products: Dehydration products (alkenes) if the workup is too harsh (e.g., high heat, strong acid).

Selecting the Optimal Purification Strategy

The primary decision point for purification is between distillation and chromatography. This choice depends on the scale of the reaction, the boiling points of impurities, and the required final purity.

  • Fractional Vacuum Distillation: Ideal for larger quantities (>5 g) and for removing non-volatile impurities or those with significantly different boiling points. The use of a vacuum is crucial to lower the boiling point and prevent thermal degradation.

  • Flash Column Chromatography: The method of choice for smaller quantities (<5 g), for removing impurities with boiling points very close to the product, or for achieving the highest possible purity.[7][8] It separates compounds based on their differential adsorption to a stationary phase.[7][8]

Below is a decision-making workflow to guide the selection process.

G start Crude this compound scale_check Scale of Purification? start->scale_check distillation Protocol 1: Fractional Vacuum Distillation scale_check->distillation > 5 g chromatography Protocol 2: Flash Column Chromatography scale_check->chromatography < 5 g or High Purity Needed purity_check Purity Analysis (GC-MS, NMR) distillation->purity_check chromatography->purity_check final_product Pure Product purity_check->final_product G cluster_setup Setup cluster_process Process cluster_output Output crude Crude Product in Distillation Flask setup Assemble Distillation Apparatus (Vigreux Column) crude->setup vacuum Apply Vacuum & Add Cold Trap setup->vacuum heat Gentle Heating with Stirring vacuum->heat reflux Establish Total Reflux (Equilibration) heat->reflux collect_f1 Collect Fore-run (Low-boiling Impurities) reflux->collect_f1 collect_f2 Collect Main Fraction (Constant Temperature) collect_f1->collect_f2 stop Stop Distillation & Cool System collect_f2->stop pure_product Pure this compound stop->pure_product

Caption: Workflow for purification by fractional vacuum distillation.

Protocol 2: Flash Column Chromatography

This protocol is ideal for high-purity isolation on a smaller scale. The separation relies on the partitioning of the analyte between a solid stationary phase (silica gel) and a liquid mobile phase (eluent). [5] Materials and Equipment:

  • Chromatography column

  • Silica gel (230-400 mesh)

  • Eluent (e.g., hexane/ethyl acetate mixture)

  • Sample mixture

  • Collection tubes or flasks

  • Thin Layer Chromatography (TLC) plates and chamber

  • Rotary evaporator

Step-by-Step Methodology:

  • Eluent Selection: The key to good separation is choosing the right solvent system. Using TLC, test different ratios of a non-polar solvent (e.g., hexanes) and a polar solvent (e.g., ethyl acetate). The ideal system should give the product a retention factor (R_f) of ~0.3.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. [7]Pour the slurry into the column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped. Add a thin layer of sand on top to protect the silica bed.

  • Sample Loading: Dissolve the crude alcohol in a minimal amount of the eluent or a stronger solvent like dichloromethane. Carefully load the solution onto the top of the column. Alternatively, for less soluble samples, pre-adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the column.

  • Elution: Add the eluent to the top of the column and begin collecting fractions. Apply positive pressure (flash chromatography) to maintain a steady flow rate.

  • Fraction Collection and Analysis: Collect small, equally sized fractions. Spot each fraction (or every few fractions) onto a TLC plate to monitor the separation and identify which fractions contain the pure product. [7]6. Solvent Removal: Combine the fractions identified as pure. Remove the eluent using a rotary evaporator to yield the purified this compound.

  • Purity Confirmation: Confirm the purity of the isolated alcohol using analytical methods like GC-MS or ¹H NMR spectroscopy. [7]

Troubleshooting Common Issues

ProblemPossible CauseRecommended Solution
Distillation: Bumping/Unstable Boiling Vacuum applied too quickly; insufficient stirring; superheating.Apply vacuum gradually. Ensure vigorous stirring. Use fresh boiling chips.
Distillation: Poor Separation Inefficient column; distillation rate too fast.Use a longer or packed fractionating column. Reduce the heating rate to allow for better equilibration.
Chromatography: Poor Separation Incorrect eluent system.Optimize the eluent polarity using TLC. A gradient elution (gradually increasing polarity) may be necessary.
Chromatography: Product Won't Elute Eluent is not polar enough.Gradually increase the percentage of the polar solvent (e.g., ethyl acetate) in your eluent system.
Product is Contaminated with Water Incomplete drying of crude product or solvents.Ensure the crude product is dried over an anhydrous salt (e.g., MgSO₄) before purification. Use dry solvents.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

  • This compound is a potential irritant. Avoid contact with skin and eyes and inhalation of vapors. * The solvents used (hexanes, ethyl acetate) are flammable. Keep away from ignition sources.

  • When performing vacuum distillation, use glassware that is free of cracks or stars to prevent implosion. A safety shield is recommended.

References

  • Benchchem. Application Notes and Protocols for the Purification of Primary Alcohols.
  • Guidechem. This compound 38502-28-2 wiki.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 12830793, this compound.
  • Sigma-Aldrich. This compound Product Page.
  • Britannica. Separation and purification - Chromatography, Adsorption, Retention.
  • National Center for Biotechnology Information. Separation techniques: Chromatography. PMC, NIH.
  • Master Organic Chemistry. Synthesis Problems Involving Grignard Reagents. (2016).
  • Google Patents. 1-methyl-cyclopentanol-acrylate and preparation method thereof. CN104447311A.
  • Watanabe, S., et al. (2016). Grignard Reactions in Cyclopentyl Methyl Ether. Asian Journal of Organic Chemistry.

Sources

Application Notes and Protocols for Reactions with (1-Methylcyclopentyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1-Methylcyclopentyl)methanol is a primary alcohol featuring a cyclopentyl ring with a methyl group at the quaternary carbon to which the hydroxymethyl group is attached.[1][2] This structure offers a unique combination of a compact cycloaliphatic core and a reactive primary alcohol functionality, making it a valuable building block in organic synthesis. Its derivatives are of interest in medicinal chemistry and materials science due to the lipophilic and rigid nature of the substituted cyclopentyl moiety. This guide provides detailed experimental setups for key reactions involving this compound, including its oxidation, esterification, and etherification, along with protocols for reaction monitoring and product characterization.

Physicochemical Properties and Safety Information

A thorough understanding of the physical and chemical properties of this compound is crucial for its safe handling and for designing effective reaction protocols.

PropertyValueSource
CAS Number 38502-28-2[1]
Molecular Formula C₇H₁₄O[1]
Molecular Weight 114.19 g/mol [1]
Physical Form Liquid
Predicted pKa 15.05 ± 0.10[1]

Safety Summary:

This compound is a flammable liquid and should be handled with appropriate safety precautions. It is harmful if swallowed and can cause skin and eye irritation.

Precautionary Statements:

  • Keep away from heat, sparks, open flames, and hot surfaces.

  • Use in a well-ventilated area.

  • Wear protective gloves, eye protection, and flame-retardant clothing.

  • Ground and bond container and receiving equipment to prevent static discharge.

For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.

Experimental Protocols

The following protocols are designed to be starting points for the synthesis of derivatives of this compound. Optimization of reaction conditions may be necessary to achieve desired yields and purity.

Oxidation of this compound to (1-Methylcyclopentyl)methanal

The selective oxidation of primary alcohols to aldehydes is a fundamental transformation in organic synthesis. Over-oxidation to the carboxylic acid can be a significant side reaction. This protocol utilizes pyridinium chlorochromate (PCC), a mild oxidizing agent that typically stops the oxidation at the aldehyde stage under anhydrous conditions.

Protocol 1: PCC Oxidation of this compound

Materials:

  • This compound

  • Pyridinium chlorochromate (PCC)

  • Anhydrous dichloromethane (DCM)

  • Silica gel

  • Anhydrous sodium sulfate

  • Diethyl ether

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (optional, for temperature control)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend pyridinium chlorochromate (1.5 equivalents) in anhydrous dichloromethane.

  • To the stirred suspension, add a solution of this compound (1.0 equivalent) in anhydrous dichloromethane dropwise at room temperature.

  • Stir the reaction mixture vigorously for 2-4 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) (see Section 4.1).

  • Upon completion, dilute the reaction mixture with diethyl ether and stir for an additional 15 minutes.

  • Filter the mixture through a pad of silica gel to remove the chromium salts. Wash the silica gel pad with additional diethyl ether.

  • Combine the organic filtrates and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude (1-methylcyclopentyl)methanal can be purified by column chromatography on silica gel if necessary.

Causality of Experimental Choices:

  • Anhydrous Conditions: The use of anhydrous DCM is critical to prevent the formation of the aldehyde hydrate, which can be further oxidized to the carboxylic acid.

  • PCC: PCC is chosen for its mildness and selectivity for the oxidation of primary alcohols to aldehydes, minimizing over-oxidation.

  • Silica Gel Filtration: This step is essential for the removal of the insoluble chromium byproducts from the reaction mixture.

Workflow for PCC Oxidation

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start This compound in anhydrous DCM mix Combine and stir (2-4 hours) start->mix pcc PCC suspension in anhydrous DCM pcc->mix dilute Dilute with diethyl ether mix->dilute filter Filter through silica gel dilute->filter wash Aqueous washes filter->wash dry Dry over Na₂SO₄ wash->dry evaporate Evaporate solvent dry->evaporate purify Column chromatography (if necessary) evaporate->purify product (1-Methylcyclopentyl)methanal purify->product

Caption: Workflow for the oxidation of this compound to (1-Methylcyclopentyl)methanal using PCC.

Fischer Esterification of this compound with Acetic Acid

Fischer-Speier esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol.[3][4] To drive the equilibrium towards the ester product, an excess of one of the reactants (typically the less expensive one) is used, or water is removed as it is formed.[4]

Protocol 2: Fischer Esterification to Synthesize (1-methylcyclopentyl)methyl acetate

Materials:

  • This compound

  • Glacial acetic acid

  • Concentrated sulfuric acid (catalyst)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, combine this compound (1.0 equivalent) and an excess of glacial acetic acid (3-5 equivalents).

  • Carefully add a catalytic amount of concentrated sulfuric acid (a few drops) to the mixture while stirring.

  • Attach a reflux condenser and heat the mixture to reflux for 2-4 hours. Monitor the reaction progress by TLC or GC-MS (see Section 4).

  • After cooling to room temperature, carefully pour the reaction mixture into a separatory funnel containing cold water.

  • Extract the aqueous layer with diethyl ether (3 x volume of the aqueous layer).

  • Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution (until effervescence ceases), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude (1-methylcyclopentyl)methyl acetate can be purified by distillation.

Causality of Experimental Choices:

  • Excess Acetic Acid: Using an excess of acetic acid shifts the reaction equilibrium towards the formation of the ester, increasing the yield.

  • Sulfuric Acid Catalyst: The strong acid protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic and accelerating the reaction rate.

  • Aqueous Work-up: The washes with water and brine remove the excess acetic acid and sulfuric acid, while the sodium bicarbonate wash neutralizes any remaining acid.

Workflow for Fischer Esterification

cluster_reaction Reaction cluster_workup Work-up & Purification reactants This compound + Acetic Acid (excess) + H₂SO₄ (cat.) reflux Reflux (2-4 hours) reactants->reflux quench Quench with cold water reflux->quench extract Extract with diethyl ether quench->extract wash Aqueous washes (H₂O, NaHCO₃, brine) extract->wash dry Dry over MgSO₄ wash->dry evaporate Evaporate solvent dry->evaporate distill Distillation evaporate->distill product (1-methylcyclopentyl)methyl acetate distill->product

Caption: Workflow for the Fischer esterification of this compound with acetic acid.

Williamson Ether Synthesis with this compound and Ethyl Iodide

The Williamson ether synthesis is a versatile method for preparing ethers, involving the reaction of an alkoxide with a primary alkyl halide.[5][6][7]

Protocol 3: Synthesis of (1-methylcyclopentyl)methyl ethyl ether

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous tetrahydrofuran (THF)

  • Ethyl iodide

  • Saturated ammonium chloride solution

  • Diethyl ether

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Inert atmosphere setup (nitrogen or argon)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, add sodium hydride (1.2 equivalents).

  • Wash the sodium hydride with anhydrous hexanes to remove the mineral oil, then carefully decant the hexanes.

  • Add anhydrous THF to the flask to create a slurry.

  • Cool the slurry to 0 °C in an ice bath.

  • Dissolve this compound (1.0 equivalent) in anhydrous THF and add it dropwise to the NaH slurry via a dropping funnel.

  • Allow the mixture to warm to room temperature and stir for 30-60 minutes, or until hydrogen evolution ceases.

  • Cool the resulting alkoxide solution back to 0 °C.

  • Add ethyl iodide (1.1 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, or until TLC analysis indicates the consumption of the starting alcohol.

  • Carefully quench the reaction by the slow addition of saturated ammonium chloride solution.

  • Extract the mixture with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude (1-methylcyclopentyl)methyl ethyl ether by column chromatography or distillation.

Causality of Experimental Choices:

  • Sodium Hydride: A strong base is required to deprotonate the primary alcohol and form the nucleophilic alkoxide.

  • Anhydrous THF: A polar aprotic solvent is used to dissolve the reactants and facilitate the SN2 reaction. Anhydrous conditions are necessary as NaH reacts violently with water.

  • Primary Alkyl Halide: Ethyl iodide is a good substrate for SN2 reactions, leading to efficient ether formation.

  • Inert Atmosphere: This prevents the reaction of the highly reactive sodium hydride and the resulting alkoxide with atmospheric moisture and oxygen.

Workflow for Williamson Ether Synthesis

cluster_alkoxide Alkoxide Formation cluster_reaction SN2 Reaction cluster_workup Work-up & Purification alcohol This compound in anhydrous THF form_alkoxide Combine at 0°C, stir to form alkoxide alcohol->form_alkoxide base NaH in anhydrous THF base->form_alkoxide sn2 Add alkyl halide at 0°C, stir (4-12 hours) form_alkoxide->sn2 alkyl_halide Ethyl iodide alkyl_halide->sn2 quench Quench with NH₄Cl (aq) sn2->quench extract Extract with diethyl ether quench->extract wash Wash with brine extract->wash dry Dry over Na₂SO₄ wash->dry evaporate Evaporate solvent dry->evaporate purify Purify (chromatography or distillation) evaporate->purify product (1-methylcyclopentyl)methyl ethyl ether purify->product

Caption: Workflow for the Williamson ether synthesis of this compound with ethyl iodide.

Analytical Methods for Reaction Monitoring and Characterization

Thin-Layer Chromatography (TLC)

TLC is a rapid and effective technique for monitoring the progress of the reactions described above.[8][9][10]

Protocol 4: TLC Monitoring

  • Plate Preparation: Use silica gel-coated TLC plates. Draw a faint pencil line about 1 cm from the bottom of the plate (the origin).

  • Spotting: Using a capillary tube, spot the starting material, a co-spot (starting material and reaction mixture in the same spot), and the reaction mixture on the origin line.[9]

  • Elution: Place the TLC plate in a developing chamber containing an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate). The polarity of the solvent system should be adjusted to achieve good separation of the spots.

  • Visualization: After the solvent front has nearly reached the top of the plate, remove the plate and allow the solvent to evaporate. Visualize the spots under a UV lamp (if the compounds are UV-active) or by staining with a suitable reagent (e.g., potassium permanganate or iodine).[9]

  • Interpretation: The reaction is complete when the spot corresponding to the starting material has disappeared from the reaction mixture lane, and a new spot corresponding to the product is observed. The relative polarity of the compounds will determine their retention factor (Rf) values. Generally, the alcohol is more polar (lower Rf) than the corresponding aldehyde, ester, or ether.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for both monitoring reaction progress and confirming the identity of the products.[11][12]

Protocol 5: GC-MS Analysis

  • Sample Preparation: Dilute a small aliquot of the reaction mixture in a suitable solvent (e.g., dichloromethane or diethyl ether).

  • Injection: Inject a small volume (typically 1 µL) of the diluted sample into the GC-MS instrument.

  • Separation: The components of the mixture are separated on a GC column based on their boiling points and interactions with the stationary phase. A temperature program is typically used to elute compounds with a range of volatilities.

  • Detection and Identification: The separated components are detected by a mass spectrometer. The resulting mass spectrum of each component provides a unique fragmentation pattern that can be used to identify the compound by comparison with a spectral library or by interpretation.

  • Monitoring Progress: By taking samples at different time points, the disappearance of the reactant peak and the appearance of the product peak can be monitored quantitatively.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum will show characteristic signals for the protons in the molecule. For this compound, a singlet for the methyl group, multiplets for the cyclopentyl ring protons, and a singlet or triplet for the methylene protons adjacent to the hydroxyl group would be expected. The hydroxyl proton may appear as a broad singlet. Upon conversion to the aldehyde, a new signal in the downfield region (around 9-10 ppm) will appear. For the ester, a new singlet for the acetyl methyl group will be present. For the ether, characteristic signals for the ethyl group (a quartet and a triplet) will be observed.

  • ¹³C NMR: The carbon NMR spectrum provides information about the carbon skeleton. The chemical shifts of the carbons attached to the oxygen will change significantly upon reaction. For example, the methylene carbon in the alcohol will have a different chemical shift compared to the carbonyl carbon in the aldehyde or carboxylic acid, or the methylene carbon in the ester or ether.

Infrared (IR) Spectroscopy:

  • This compound: A broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching of the alcohol is a key feature.

  • (1-Methylcyclopentyl)methanal: The appearance of a strong C=O stretching band around 1720-1740 cm⁻¹ and the disappearance of the broad O-H band are indicative of successful oxidation to the aldehyde.

  • (1-methylcyclopentyl)methyl acetate: A strong C=O stretching band for the ester will be observed around 1735-1750 cm⁻¹, along with C-O stretching bands. The broad O-H band of the starting alcohol will be absent.

  • (1-methylcyclopentyl)methyl ethyl ether: The most significant change will be the disappearance of the broad O-H band from the starting material and the presence of a C-O stretching band around 1070-1150 cm⁻¹.

References

  • Studylib. (n.d.).
  • Chemistry LibreTexts. (2022, April 18). 2.3B: Uses of TLC. [Link]
  • Scribd. (n.d.).
  • Williamson Ether Synthesis. (n.d.). [Link]
  • PubChem. (n.d.). This compound. [Link]
  • PubChem. (n.d.). (1-Methyl-cyclopentyl)-ethanol. [Link]
  • PubChem. (n.d.). [(1R)-3-cyclopentyl-1-methylcyclopentyl]methanol. [Link]
  • PubChem. (n.d.).
  • Professor Dave Explains. (2018, August 29). Williamson Ether Synthesis [Video]. YouTube. [Link]
  • Wikipedia. (n.d.). Williamson ether synthesis. [Link]
  • Grokipedia. (n.d.). Williamson ether synthesis. [Link]
  • De Luca, L., Giacomelli, G., Porcheddu, A., & Salaris, M. (2001). Efficient and Highly Selective Oxidation of Primary Alcohols to Aldehydes by N-Chlorosuccinimide Mediated by Oxoammonium Salts. The Journal of Organic Chemistry, 66(23), 7907–7909. [Link]
  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. [Link]
  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0031523). [Link]
  • Scribd. (n.d.).
  • PubChem. (n.d.). Methyl (cyclopent-1-en-1-yl)
  • NP-MRD. (n.d.).
  • Wikipedia. (n.d.).
  • Organic Chemistry Portal. (n.d.).
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 300 MHz, CDCl3, experimental) (HMDB0031523). [Link]
  • UVIC. (n.d.). cyclopentyl methyl ether in CDC13. [Link]
  • SpectraBase. (n.d.). [(1R,2R)
  • Yeast Metabolome Database. (n.d.). Cyclopentyl methanol (YMDB01361). [Link]
  • PubMed. (2013).
  • International Journal of ChemTech Research. (2017).
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.). Oxidation of Primary Alcohols and Aldehydes to Carboxylic Acids with 1-Hydroxycyclohexyl Phenyl Ketone. [Link]
  • PubChem. (n.d.). 1-Ethyl-cyclopentyl methyl ether. [Link]
  • SpectraBase. (n.d.). Cyclopentyl methyl ether. [Link]
  • Wikipedia. (n.d.). Cyclopentyl methyl ether. [Link]
  • ResearchGate. (n.d.). Figure S6. 13 C-NMR spectrum of methyl.... [Link]
  • NIST WebBook. (n.d.). Ethanone, 1-cyclopentyl-. [Link]

Sources

Application Notes and Protocols for the Large-Scale Synthesis of (1-Methylcyclopentyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of (1-Methylcyclopentyl)methanol in Chemical Synthesis

This compound is a key building block in the synthesis of a variety of organic molecules, finding applications in pharmaceuticals, agrochemicals, and materials science. Its unique sterically hindered primary alcohol structure makes it a valuable intermediate for introducing the 1-methylcyclopentyl moiety into larger, more complex molecules. The efficient and scalable synthesis of this alcohol is therefore of significant interest to the chemical industry.

This document provides a comprehensive guide to the large-scale synthesis of this compound, focusing on a robust and industrially viable synthetic route. It delves into the underlying chemical principles, provides a detailed experimental protocol, and addresses critical aspects of process safety, scalability, and analytical quality control.

Choosing the Synthetic Pathway: A Comparative Analysis

Two primary routes are considered for the synthesis of this compound on a large scale:

  • The Grignard Reaction: This classic carbon-carbon bond-forming reaction involves the addition of a methylmagnesium halide (a Grignard reagent) to methyl cyclopentanecarboxylate. This is a well-established and versatile method for the synthesis of tertiary alcohols.[1]

  • Reduction of an Ester: This pathway involves the reduction of methyl cyclopentanecarboxylate using a powerful reducing agent such as lithium aluminum hydride (LiAlH₄).[2]

While both methods can yield the desired product, the Grignard reaction is often the preferred route for large-scale production due to several factors:

  • Atom Economy: The Grignard reaction directly constructs the carbon skeleton of the target molecule, leading to better atom economy compared to a multi-step reduction process that might require protection and deprotection steps.

  • Cost-Effectiveness: The starting materials for the Grignard synthesis, such as methyl halides and magnesium, are generally more cost-effective than complex hydrides like LiAlH₄, especially on an industrial scale.

  • Safety and Handling: While Grignard reactions are exothermic and require careful control, the hazards associated with large quantities of LiAlH₄, which reacts violently with water, can be more challenging to manage in a manufacturing environment.[3]

This guide will therefore focus on the Grignard route for the synthesis of this compound.

The Grignard Route: Mechanism and Rationale

The synthesis of this compound via the Grignard reaction proceeds in two main stages:

  • Formation of the Grignard Reagent: Methylmagnesium halide (e.g., bromide or chloride) is prepared by reacting a methyl halide with magnesium metal in an ethereal solvent like diethyl ether or tetrahydrofuran (THF).

  • Addition to the Ester: The Grignard reagent then adds to the carbonyl carbon of methyl cyclopentanecarboxylate. A key feature of the reaction with esters is that the Grignard reagent adds twice.[1] The initial addition forms a tetrahedral intermediate which then collapses, eliminating a methoxide group to form a ketone intermediate (1-acetylcyclopentene). This ketone is more reactive than the starting ester and rapidly reacts with a second equivalent of the Grignard reagent to form a magnesium alkoxide.

  • Work-up: The reaction is quenched with an aqueous acid solution to protonate the alkoxide, yielding the final product, this compound.

Grignard_Mechanism

Detailed Protocol for Large-Scale Synthesis

This protocol is a representative procedure for the synthesis of this compound on a multi-kilogram scale. All operations should be conducted in a well-ventilated area, and appropriate personal protective equipment (PPE) must be worn.

Reagents and Equipment
Reagent/EquipmentQuantity/SpecificationSupplier/Grade
Magnesium turnings1.2 equivalentsHigh purity, activated
Methyl bromide (in ether)1.1 equivalentsAnhydrous solution
Methyl cyclopentanecarboxylate1.0 equivalentAnhydrous, >98% purity
Tetrahydrofuran (THF)Anhydrous, inhibitor-freeIndustrial grade
Saturated aq. NH₄ClAs neededTechnical grade
Diethyl etherFor extractionTechnical grade
Anhydrous MgSO₄As neededTechnical grade
Glass-lined reactorAppropriate for scaleJacketed for cooling/heating
Mechanical stirrerHigh-torqueInert atmosphere compatible
Dropping funnelPressure-equalizingFor controlled addition
CondenserHigh-capacityFor reflux
Nitrogen/Argon supplyHigh purityFor inert atmosphere
Experimental Workflow

Workflow

Step-by-Step Procedure
  • Reactor Preparation: The glass-lined reactor should be thoroughly cleaned and flame-dried under a stream of nitrogen or argon to ensure anhydrous conditions. Maintain a positive pressure of inert gas throughout the reaction.

  • Grignard Reagent Formation:

    • Charge the reactor with magnesium turnings (1.2 eq.).

    • Add a portion of anhydrous THF to just cover the magnesium.

    • Slowly add a small amount of the methyl bromide solution to initiate the reaction. Initiation is indicated by a gentle reflux and the formation of a cloudy grey solution. If the reaction does not start, gentle warming or the addition of a small crystal of iodine may be necessary.

    • Once initiated, add the remaining methyl bromide solution dropwise at a rate that maintains a steady reflux. The temperature should be carefully monitored and controlled using the reactor's cooling jacket.

    • After the addition is complete, continue stirring at ambient temperature for 1-2 hours to ensure complete consumption of the magnesium.

  • Addition of Methyl Cyclopentanecarboxylate:

    • Cool the Grignard reagent solution to 0-5 °C using the reactor's cooling system.

    • Slowly add a solution of methyl cyclopentanecarboxylate (1.0 eq.) in anhydrous THF via a pressure-equalizing dropping funnel. The addition rate should be controlled to maintain the internal temperature below 10 °C to minimize side reactions.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC or GC analysis until the starting ester is consumed.

  • Reaction Quench:

    • Cool the reaction mixture back to 0-5 °C.

    • CAUTION: The quenching process is highly exothermic. Slowly and carefully add a saturated aqueous solution of ammonium chloride dropwise with vigorous stirring. The rate of addition must be carefully controlled to manage the exotherm and prevent excessive gas evolution.

  • Work-up and Extraction:

    • Once the quench is complete, transfer the mixture to a suitable separation vessel.

    • Separate the organic layer.

    • Extract the aqueous layer two to three times with diethyl ether to maximize product recovery.

    • Combine all organic layers.

  • Drying and Solvent Removal:

    • Wash the combined organic layers with brine (saturated aqueous NaCl solution).

    • Dry the organic phase over anhydrous magnesium sulfate.

    • Filter off the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude this compound can be purified by vacuum distillation to obtain the final product with high purity.

Process Safety and Scale-Up Considerations

Scaling up Grignard reactions presents several challenges that must be carefully managed to ensure a safe and efficient process.[2]

  • Exothermicity: The formation of the Grignard reagent and its reaction with the ester are highly exothermic.[2] A robust cooling system and careful control of the addition rates are critical to prevent thermal runaway.

  • Initiation: Difficulty in initiating the Grignard reaction on a large scale can lead to the accumulation of unreacted methyl bromide. A sudden, uncontrolled initiation can then result in a dangerous exotherm. The use of activators and careful monitoring of the reaction initiation are essential.

  • Solvent Choice: Ethereal solvents like THF and diethyl ether are highly flammable. All equipment must be properly grounded, and the reaction should be conducted in an inert atmosphere to prevent the risk of fire or explosion.

  • Quenching: The quenching step is particularly hazardous due to its high exothermicity and the evolution of flammable gases if protic solvents are used to quench unreacted Grignard reagent. Slow, controlled addition of the quenching agent to a cooled reaction mixture is paramount.

Analytical Quality Control

Rigorous analytical testing is essential to ensure the quality and purity of the final product.[4][5]

Analytical TechniquePurposeExpected Results
Gas Chromatography-Mass Spectrometry (GC-MS) Purity assessment and identification of impurities.A major peak corresponding to this compound with a retention time and mass spectrum consistent with the expected structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) Structural confirmation and purity analysis.The spectra should show the characteristic chemical shifts and coupling patterns for the protons and carbons in the molecule.
Fourier-Transform Infrared (FTIR) Spectroscopy Identification of functional groups.A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretch of the alcohol, and C-H stretching and bending vibrations.
Representative Analytical Data
  • ¹H NMR (CDCl₃, 400 MHz): δ 3.45 (s, 2H, -CH₂OH), 1.65-1.50 (m, 8H, cyclopentyl protons), 1.05 (s, 3H, -CH₃).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 71.5 (-CH₂OH), 45.0 (quaternary C), 35.0 (cyclopentyl CH₂), 24.0 (cyclopentyl CH₂), 22.0 (-CH₃).

  • FTIR (neat): 3350 cm⁻¹ (br, O-H), 2950 cm⁻¹ (s, C-H), 1450 cm⁻¹ (m, C-H bend), 1040 cm⁻¹ (s, C-O).

  • GC-MS (EI): m/z (%) = 114 (M⁺), 99, 83, 71, 55, 43.

Conclusion

The large-scale synthesis of this compound via the Grignard reaction of methyl cyclopentanecarboxylate is a robust and economically viable process. Careful control of reaction parameters, particularly temperature and addition rates, is crucial for ensuring a safe and efficient synthesis. The detailed protocol and analytical methods provided in this guide offer a comprehensive framework for researchers, scientists, and drug development professionals to successfully produce this valuable chemical intermediate on a large scale.

References

  • ResearchGate. (2020). The Grignard Reaction-Unraveling a Chemical Puzzle.
  • Organic Syntheses. (n.d.). Procedure 10.
  • ResearchGate. (2025). Safety aspects of the process control of Grignard reactions.
  • PubMed Central. (n.d.). The fellowship of the Grignard: 21st century computational tools for hundred-year-old chemistry.
  • Reddit. (2022). What is the "real" mechanism of the Grignard reaction?.
  • YouTube. (2018). Using the Grignard Reaction to Make Tertiary alcohols.
  • Reddit. (2024). Reaction Mechanism of Grignard.
  • ResearchGate. (2025). Grignard Reactions in Cyclopentyl Methyl Ether.
  • Wiley Online Library. (2016). Grignard Reactions in Cyclopentyl Methyl Ether.
  • Google Patents. (n.d.). CN104447311A - 1-methyl-cyclopentanol-acrylate and preparation method thereof.
  • PubChem. (n.d.). This compound.
  • PubChem. (n.d.). This compound | C7H14O | CID 12830793.
  • Master Organic Chemistry. (2015). Reactions of Grignard Reagents.
  • Chemistry LibreTexts. (2022). 15.2: Quality Control.
  • Purosolv. (2024). Quality Assurance in Pharma-Grade Methanol Testing.
  • National Institutes of Health. (2015). Analytical Quality by Design: A Tool for Regulatory Flexibility and Robust Analytics.

Sources

Troubleshooting & Optimization

Technical Support Center: A Scientist's Guide to (1-Methylcyclopentyl)methanol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Here is the technical support center with troubleshooting guides and FAQs for improving the yield in (1-Methylcyclopentyl)methanol synthesis.

Introduction

This compound is a valuable building block in medicinal chemistry and materials science. Its synthesis, while conceptually straightforward, presents several challenges that can lead to significantly reduced yields. This guide is designed for researchers, scientists, and drug development professionals to navigate the common pitfalls and optimize the synthesis of this primary alcohol. We will explore the two most prevalent synthetic routes, provide in-depth troubleshooting for each, and offer detailed, field-proven protocols.

Core Synthetic Strategies

The synthesis of this compound is primarily achieved through two distinct pathways:

  • The Grignard Route: Nucleophilic addition of a 1-methylcyclopentylmagnesium halide to formaldehyde.

  • The Reduction Route: Reduction of a 1-methylcyclopentanecarboxylic acid derivative (e.g., an ester or the acid itself).

Each method has its own set of advantages and challenges, which we will address in the following sections.

Frequently Asked Questions & Troubleshooting Guide

This section is structured to directly address the most common issues encountered during synthesis.

Section 1: The Grignard Route (Using Formaldehyde)

This route involves the formation of a Grignard reagent from 1-bromo-1-methylcyclopentane, followed by its reaction with formaldehyde.

Q1: My Grignard reaction is not initiating. What are the common causes and how can I resolve this?

A1: Failure to initiate is the most common problem in Grignard synthesis. It is almost always due to two factors: an oxidized magnesium surface or the presence of moisture.

  • Magnesium Passivation: Magnesium turnings are coated with a layer of magnesium oxide (MgO), which prevents the reaction with the alkyl halide. You must expose a fresh metal surface.

    • Mechanical Activation: Before starting, place the magnesium turnings in a dry mortar and pestle and gently grind them.[1] This crushing action breaks the oxide layer.

    • Chemical Activation: Use a small crystal of iodine or a few drops of 1,2-dibromoethane.[2] The disappearance of the iodine's purple color or the evolution of gas bubbles indicates that the magnesium is activated and ready.[2]

  • Anhydrous Conditions: Grignard reagents are extremely potent bases and nucleophiles that react instantly with protic solvents, including trace amounts of water.

    • Glassware: All glassware must be rigorously dried, either by flame-drying under an inert atmosphere (e.g., nitrogen or argon) or by oven-drying at >120°C for several hours and assembling while hot.[2]

    • Solvents: Use anhydrous solvents. Diethyl ether or tetrahydrofuran (THF) are standard choices.[3] It is best practice to distill them from a suitable drying agent like sodium-benzophenone ketyl immediately before use.[1]

    • Starting Material: Ensure your 1-bromo-1-methylcyclopentane is dry by passing it through a short column of activated alumina just before use.[1]

Q2: The reaction starts, but my yield is low, and I've isolated a C12 hydrocarbon byproduct. What is happening?

A2: A low yield of the desired alcohol accompanied by a high-boiling hydrocarbon byproduct strongly suggests that a Wurtz coupling reaction is outcompeting the desired Grignard formation.[2] The Grignard reagent formed is reacting with the starting alkyl halide to form 1,1'-dimethyl-1,1'-bi(cyclopentane).

  • Causality: This side reaction is favored by high local concentrations of the alkyl halide.

  • Solution: The key is to add the 1-bromo-1-methylcyclopentane solution to the magnesium suspension very slowly, dropwise, using an addition funnel.[2][4] This ensures the halide is consumed as soon as it is added, keeping its concentration low and minimizing the coupling side reaction. Vigorous stirring is also essential to quickly disperse the added halide.[2]

Q3: I am using paraformaldehyde as my formaldehyde source, and my yields are inconsistent. What is the best way to use it?

A3: Paraformaldehyde is a polymer and must be thermally depolymerized to gaseous formaldehyde to react effectively. Inconsistent depolymerization is a common source of variable yields.

  • Procedure: Before adding your prepared Grignard reagent, heat the flask containing the paraformaldehyde under an inert atmosphere to break it down into a monomer. It is often done by heating the solid while passing a stream of argon or nitrogen through it to carry the gaseous formaldehyde into the reaction vessel, or more commonly, by heating a suspension of paraformaldehyde in the reaction solvent itself.

  • Alternative: Using a commercially available solution of formaldehyde in a compatible solvent can sometimes give more reproducible results, but you must ensure it is anhydrous.

Q4: My workup procedure results in a persistent emulsion that makes phase separation impossible. How can I resolve this?

A4: The formation of magnesium salt emulsions is a classic issue in Grignard workups. Quenching directly with water often leads to the formation of gelatinous magnesium hydroxides.

  • Optimal Quenching: The best practice is to quench the reaction by slowly adding it to a cooled, saturated aqueous solution of ammonium chloride (NH₄Cl).[2] The ammonium ion is a weak acid that protonates the alkoxide to form the alcohol and coordinates with the magnesium salts, keeping them soluble in the aqueous layer and leading to much cleaner phase separation.[2]

Section 2: The Reduction Route (LiAlH₄)

This powerful route involves the reduction of methyl 1-methylcyclopentanecarboxylate or the corresponding carboxylic acid using a strong reducing agent like lithium aluminum hydride (LiAlH₄).

Q5: My NMR analysis shows unreacted starting material. How can I ensure the reduction goes to completion?

A5: Incomplete reduction is typically a result of insufficient reducing agent, inadequate reaction time, or low temperature.

  • Stoichiometry: LiAlH₄ reacts with esters in a 2:1 molar ratio (one hydride for reduction to the aldehyde, and a second for reduction to the alcohol). However, it will also be consumed by any trace moisture. It is standard practice to use a modest excess of LiAlH₄ (e.g., 1.5 to 2.0 equivalents relative to the ester) to ensure completeness.

  • Reaction Conditions: While the initial addition of the ester to the LiAlH₄ slurry is done at 0°C to control the exothermic reaction, the mixture should be allowed to warm to room temperature and often gently refluxed (in THF, for example) for several hours to ensure the reaction is complete.

Q6: I am concerned about the safety of the LiAlH₄ workup. What is a reliable and safe quenching procedure?

A6: Quenching excess LiAlH₄ can be extremely exothermic and can generate large volumes of hydrogen gas if done improperly. The Fieser workup is a widely accepted and safe method.

  • Fieser Workup Protocol: For a reaction that used 'X' grams of LiAlH₄, proceed as follows in this exact order, cooling the flask in an ice bath:

    • Slowly and dropwise, add 'X' mL of water.

    • Slowly and dropwise, add 'X' mL of 15% aqueous NaOH solution.

    • Slowly and dropwise, add '3X' mL of water.

  • Result: This procedure produces a granular, white precipitate of aluminum salts that is easily removed by filtration. The desired alcohol remains in the organic solvent.

Q7: Can I use sodium borohydride (NaBH₄) to reduce my 1-methylcyclopentanecarboxylic acid or its ester?

A7: No, this will not be effective. Sodium borohydride is a much milder reducing agent than LiAlH₄. While it is excellent for reducing aldehydes and ketones, it is generally not reactive enough to reduce carboxylic acids or esters. You must use a powerful hydride donor like LiAlH₄ for this transformation.

Experimental Protocols

Protocol 1: Synthesis via Grignard Reaction

This protocol details the synthesis of this compound from 1-bromo-1-methylcyclopentane and paraformaldehyde.

dot

Troubleshooting_Tree Start Low Yield of This compound Route Which Synthetic Route? Start->Route Grignard Grignard Route Route->Grignard Grignard Reduction Reduction Route Route->Reduction Reduction G_Problem What was the issue? Grignard->G_Problem R_Problem What was the issue? Reduction->R_Problem G_NoStart No Reaction Initiation G_Problem->G_NoStart No Initiation G_Byproduct Hydrocarbon Byproduct G_Problem->G_Byproduct Byproduct G_Emulsion Workup Emulsion G_Problem->G_Emulsion Emulsion G_Sol1 Activate Mg Ensure Anhydrous Cond. G_NoStart->G_Sol1 G_Sol2 Slow Halide Addition G_Byproduct->G_Sol2 G_Sol3 Use sat. NH4Cl Workup G_Emulsion->G_Sol3 R_Incomplete Incomplete Reaction R_Problem->R_Incomplete Incomplete R_Workup Difficult Workup R_Problem->R_Workup Workup R_Sol1 Use Excess LiAlH4 Increase Reflux Time R_Incomplete->R_Sol1 R_Sol2 Use Fieser Workup R_Workup->R_Sol2

Caption: A decision tree for troubleshooting common synthesis issues.

References

  • Benchchem. Technical Support Center: Optimizing Grignard Reactions for Tertiary Alcohol Synthesis.
  • Quora. How do you improve the percent yield in Grignard reaction? (2019-03-19).
  • Benchchem. Application Notes and Protocols: Grignard Reaction Conditions for Tertiary Alcohol Synthesis.
  • Benchchem. Technical Support Center: Grignard Reaction Optimization for 1-Methylcyclopentanol Synthesis.
  • Organic Syntheses Procedure. 1H-Pyrrole-3-methanol, 1-methyl-α-propyl-.

Sources

Technical Support Center: Synthesis of (1-Methylcyclopentyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (1-methylcyclopentyl)methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important building block. Here, we provide in-depth troubleshooting advice and frequently asked questions based on established chemical principles and field-proven insights.

Introduction to the Synthesis of this compound

This compound is a valuable intermediate in the synthesis of various organic molecules. Its synthesis can be approached through several common routes, each with its own set of potential challenges and side products. The choice of synthetic route often depends on the available starting materials, scale, and desired purity. This guide will focus on the two most prevalent laboratory-scale methods:

  • Reduction of 1-Methylcyclopentanecarboxylic Acid or its Esters: A straightforward approach utilizing a strong reducing agent.

  • Grignard Reaction with a Cyclopentanone Derivative: A classic carbon-carbon bond-forming reaction.

We will also briefly touch upon the industrial Hydroformylation route to provide a comprehensive overview.

Method 1: Reduction of 1-Methylcyclopentanecarboxylic Acid or its Esters

This method typically involves the use of a powerful reducing agent like Lithium Aluminum Hydride (LiAlH₄) to reduce the carboxylic acid or ester functionality to a primary alcohol.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: Why is a strong reducing agent like LiAlH₄ required for this reduction?

A1: Carboxylic acids and esters are relatively unreactive towards nucleophilic attack compared to aldehydes or ketones. Weaker reducing agents like sodium borohydride (NaBH₄) are generally not strong enough to reduce these functional groups.[2][3] LiAlH₄ is a potent source of hydride ions (H⁻), making it highly effective for these challenging reductions.[2][3]

Q2: Can I use borane (BH₃) instead of LiAlH₄?

A2: Yes, borane (usually in the form of a BH₃-THF complex) is an excellent alternative for the reduction of carboxylic acids and is often preferred for its selectivity. It will also reduce the carboxylic acid to the primary alcohol.

Q3: What is the general reaction scheme for the LiAlH₄ reduction?

A3: The overall transformation is as follows:

  • From Carboxylic Acid: 1-Methylcyclopentanecarboxylic acid is reduced to this compound.

  • From Ester: Methyl 1-methylcyclopentanecarboxylate is reduced to this compound.

G cluster_0 Reduction of Carboxylic Acid cluster_1 Reduction of Ester Carboxylic_Acid 1-Methylcyclopentanecarboxylic Acid Alcohol_1 This compound Carboxylic_Acid->Alcohol_1 1. LiAlH₄, THF 2. H₃O⁺ workup Ester Methyl 1-methylcyclopentanecarboxylate Alcohol_2 This compound Ester->Alcohol_2 1. LiAlH₄, THF 2. H₃O⁺ workup

Troubleshooting Guide

Problem 1: Low or no yield of the desired alcohol.

  • Possible Cause A: Inactive LiAlH₄. LiAlH₄ is extremely reactive with water and atmospheric moisture. Improper storage or handling can lead to its decomposition.

    • Solution: Always use freshly opened, high-purity LiAlH₄. Handle it under an inert atmosphere (e.g., nitrogen or argon) in a dry glovebox or using Schlenk techniques.

  • Possible Cause B: Incomplete reaction. The reaction may not have gone to completion due to insufficient reagent, low temperature, or short reaction time.

    • Solution: Use a slight excess of LiAlH₄ (typically 1.5-2.0 equivalents for esters, and more for carboxylic acids due to the initial acid-base reaction). Ensure the reaction is stirred at an appropriate temperature (often refluxing THF) for a sufficient duration. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Possible Cause C: Acidic protons in the starting material. If starting from the carboxylic acid, the first equivalent of hydride is consumed in an acid-base reaction to form a carboxylate salt and hydrogen gas.

    • Solution: Account for this by using an additional equivalent of LiAlH₄ when starting with the carboxylic acid.

Problem 2: Presence of an aldehyde intermediate in the product mixture.

  • Cause: This is highly unlikely when using LiAlH₄ as the intermediate aldehyde is more reactive than the starting ester or carboxylic acid and is immediately reduced.[1][2][3] If an aldehyde is detected, it may indicate a very rapid quench of the reaction before completion or the use of a much milder, sterically hindered reducing agent.

    • Solution: Ensure the reaction is allowed to proceed to completion before quenching.

Method 2: Grignard Reaction

This approach involves the reaction of a Grignard reagent with a suitable carbonyl compound. For the synthesis of this compound, the most direct Grignard route would be the reaction of formaldehyde with 1-methylcyclopentylmagnesium bromide. However, formaldehyde is a gas and can be difficult to handle. A more practical approach in a research setting is the reaction of methylmagnesium bromide with methyl 1-methylcyclopentanecarboxylate.

Frequently Asked Questions (FAQs)

Q1: Why does the Grignard reaction with an ester require two equivalents of the Grignard reagent?

A1: The reaction proceeds in two stages. The first equivalent of the Grignard reagent adds to the ester carbonyl to form a tetrahedral intermediate. This intermediate then collapses, eliminating the alkoxy group to form a ketone. This ketone is more reactive than the starting ester and immediately reacts with a second equivalent of the Grignard reagent to form the tertiary alcohol after an acidic workup.[4][5]

G Ester Methyl 1-methylcyclopentanecarboxylate Intermediate Tetrahedral Intermediate Ester->Intermediate Nucleophilic Addition Grignard_1 CH₃MgBr (1st eq.) Grignard_1->Intermediate Ketone 1-Acetyl-1-methylcyclopentane (Ketone Intermediate) Intermediate->Ketone Elimination of MeO⁻ Alkoxide Tertiary Alkoxide Ketone->Alkoxide Nucleophilic Addition Grignard_2 CH₃MgBr (2nd eq.) Grignard_2->Alkoxide Alcohol (1-Methyl-cyclopentyl)-ethanol (Side Product) Alkoxide->Alcohol Protonation Workup H₃O⁺ workup

Q2: What are the most common solvents for Grignard reactions?

A2: Anhydrous ethers are essential for stabilizing the Grignard reagent. Diethyl ether and tetrahydrofuran (THF) are the most commonly used solvents.[6][7] Cyclopentyl methyl ether (CPME) is a greener alternative with a higher boiling point.[6][8]

Troubleshooting Guide

Problem 1: The Grignard reaction fails to initiate.

  • Cause: The surface of the magnesium metal is likely passivated by a layer of magnesium oxide.[7]

    • Solution: Activation of Magnesium

      • Mechanical Activation: Gently crush the magnesium turnings under an inert atmosphere to expose a fresh surface.[7]

      • Chemical Activation: Add a small crystal of iodine (the color will disappear upon initiation) or a few drops of 1,2-dibromoethane.[7]

      • Thermal Activation: Gentle heating with a heat gun can help initiate the reaction, but be cautious with flammable ether solvents.[7]

Problem 2: Low yield of the desired alcohol and formation of side products.

  • Possible Cause A: Quenching of the Grignard Reagent. Grignard reagents are strong bases and will react with any source of acidic protons, especially water.[7]

    • Solution: Ensure all glassware is rigorously dried (flame-dried or oven-dried) and that all solvents and reagents are anhydrous.[7] The reaction should be carried out under an inert atmosphere.

  • Possible Cause B: Wurtz Coupling. The Grignard reagent can react with the unreacted alkyl halide to form a new carbon-carbon bond (e.g., methylmagnesium bromide reacting with methyl bromide to form ethane).[6][7]

    • Solution: Add the alkyl halide slowly to the magnesium turnings to maintain a low concentration of the alkyl halide in the reaction mixture.[7]

  • Possible Cause C: Formation of 1-(1-methylcyclopentyl)ethanol. If methyl 1-methylcyclopentanecarboxylate is reacted with methylmagnesium bromide, the product will be 1-(1-methylcyclopentyl)ethanol, not this compound. This is a common point of confusion in designing the synthesis. To obtain this compound, one would need to start with a different precursor, such as reacting 1-methylcyclopentylmagnesium bromide with formaldehyde or reducing 1-methylcyclopentanecarboxylic acid.

Table 1: Summary of Common Side Products and Mitigation Strategies

Synthetic RouteCommon Side Product(s)CauseMitigation Strategy
LiAlH₄ Reduction Unreacted Starting MaterialInactive/insufficient LiAlH₄, incomplete reactionUse fresh, excess LiAlH₄; ensure sufficient reaction time and temperature.
Grignard Reaction Alkane (e.g., Methane)Reaction with adventitious water or other acidic protonsUse anhydrous solvents and flame-dried glassware under an inert atmosphere.[7]
Wurtz Coupling Product (e.g., Ethane)Reaction of Grignard reagent with unreacted alkyl halideSlow, dropwise addition of the alkyl halide.[7]

Method 3: Hydroformylation of 1-Methylcyclopentene

Hydroformylation, or the "oxo process," is an industrial method for producing aldehydes from alkenes using synthesis gas (a mixture of CO and H₂).[9][10] The resulting aldehyde is then reduced to the alcohol.

G Alkene 1-Methylcyclopentene Aldehyde 2-Methylcyclopentane-1-carbaldehyde Alkene->Aldehyde Syngas CO, H₂ Syngas->Aldehyde Catalyst Rh or Co catalyst Catalyst->Aldehyde Alcohol This compound Aldehyde->Alcohol Reduction Reduction Reduction (e.g., H₂, catalyst)

Potential Side Products
  • Isomeric Aldehydes: The addition of the formyl group can occur at either carbon of the double bond, leading to a mixture of regioisomers. For 1-methylcyclopentene, this would primarily be 2-methylcyclopentane-1-carbaldehyde.

  • Alkane Formation: Hydrogenation of the starting alkene can occur as a side reaction.

  • Isomerization of the Alkene: The double bond can migrate under the reaction conditions, leading to the formation of other aldehydes.

The control of these side reactions in an industrial setting is highly dependent on the choice of catalyst, ligand, and reaction conditions (temperature, pressure).[11]

Purification of this compound

Regardless of the synthetic route, the final product will likely require purification.

  • Extraction: A standard aqueous workup is typically performed to remove inorganic salts and water-soluble impurities.

  • Distillation: Fractional distillation under reduced pressure is an effective method for purifying the final alcohol, separating it from less volatile impurities and any remaining solvent.[12]

  • Chromatography: For high-purity applications, flash column chromatography on silica gel can be employed.[13]

References

  • Grignard Reactions in Cyclopentyl Methyl Ether. (2016). Vertex AI Search.
  • Hydroformylation - Wikipedia. (n.d.). Wikipedia.
  • Technical Support Center: Grignard Reaction Optimization for 1-Methylcyclopentanol Synthesis - Benchchem. (n.d.). Benchchem.
  • [(1R)-3-cyclopentyl-1-methylcyclopentyl]methanol - PubChem. (n.d.). PubChem.
  • Grignard Reactions in Cyclopentyl Methyl Ether - ResearchGate. (2025). ResearchGate.
  • Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. (2023). Master Organic Chemistry.
  • Reactions of Grignard Reagents - Master Organic Chemistry. (2015). Master Organic Chemistry.
  • 19.3. Reductions using NaBH4, LiAlH4 | Organic Chemistry II - Lumen Learning. (n.d.). Lumen Learning.
  • Grignard Reaction, Mechanism, Reagent and Cheat Sheet - Leah4Sci. (2020). Leah4Sci.
  • LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps. (n.d.). Chemistry Steps.
  • Hydroformylation Process and Applications - Mettler Toledo. (n.d.). Mettler Toledo.
  • 19.3: Reductions using NaBH4, LiAlH4 - Chemistry LibreTexts. (2020). Chemistry LibreTexts.
  • Cyclopentanemethanol synthesis - ChemicalBook. (n.d.). ChemicalBook.
  • This compound | C7H14O | CID 12830793 - PubChem - NIH. (n.d.). PubChem.
  • Application Notes and Protocols for the Hydroformylation of 1-Methylcyclohexene - Benchchem. (n.d.). Benchchem.
  • WO2012055754A2 - Method for the production of 1-methylcyclopentane derivatives - Google Patents. (n.d.). Google Patents.
  • 38502-28-2|this compound|BLD Pharm. (n.d.). BLD Pharm.
  • (2s,3s)-(+)-(3-phenylcyclopropyl)methanol - Organic Syntheses Procedure. (n.d.). Organic Syntheses.
  • When LiAlH4 reduces 3-methylcyclopentanone, the product mixture c... - Pearson. (2024). Pearson.
  • Methanol Synthesis from Sustainable Feedstocks – A Quantitative Side Product Analysis - Fraunhofer-Publica. (2024). Fraunhofer-Publica.
  • In the hydroboration of 1-methylcyclopentene shown in Solved Prob... | Study Prep in Pearson+. (2024). Pearson.
  • What is the stereochemistry resulting from hydroboration of 1-methylcyclopentene?. (2015). Chemistry Stack Exchange.
  • 1-Methylcyclopentane-1-carboxylic acid | C7H12O2 | CID 138436 - PubChem - NIH. (n.d.). PubChem.
  • (1-Methyl-cyclopentyl)-ethanol | C8H16O | CID 23549398 - PubChem - NIH. (n.d.). PubChem.
  • 4 - Organic Syntheses Procedure. (n.d.). Organic Syntheses.
  • 1 H-Pyrrole-3-methanol, 1-methyl-α-propyl - Organic Syntheses Procedure. (n.d.). Organic Syntheses.
  • CN102316961B - Methanol purification method and apparatus - Google Patents. (n.d.). Google Patents.
  • 2-Methylcyclopentane-1-carboxylic acid | C7H12O2 | CID 229502 - PubChem. (n.d.). PubChem.

Sources

Technical Support Center: Purification of (1-Methylcyclopentyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of (1-Methylcyclopentyl)methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this primary alcohol. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols grounded in established chemical principles.

Introduction: The Purification Challenge

This compound is a primary alcohol often synthesized via a Grignard reaction. While the synthesis may appear straightforward, isolating the pure product can be challenging due to the presence of structurally similar impurities and unreacted starting materials. The success of subsequent synthetic steps and the validity of experimental data hinge on the purity of this key intermediate. This guide will equip you with the knowledge to diagnose and resolve common purification hurdles.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I can expect in my crude this compound?

A1: The impurity profile largely depends on the synthetic route. If you've used a Grignard reaction, common impurities include:

  • Unreacted starting materials: Such as cyclopentanecarboxaldehyde or cyclopentyl methyl ketone.

  • Grignard reagent-derived byproducts: Including hydrolyzed Grignard reagent and coupling products.

  • Isomeric alcohols: Such as the tertiary alcohol, 1-methylcyclopentanol, which can form if methylmagnesium bromide is reacted with cyclopentyl methyl ketone.[1][2]

Q2: My crude product is a yellow oil. What is causing the color?

A2: The yellow coloration is likely due to high molecular weight byproducts or residual iodine from the activation of magnesium in the Grignard reaction. These colored impurities are typically non-volatile and can often be removed by distillation or column chromatography.

Q3: I'm not sure if my target compound is present in the crude mixture. How can I quickly check?

A3: Thin-Layer Chromatography (TLC) is an excellent initial check. Since this compound is a non-UV active alcohol, you will need to use a chemical stain for visualization. A potassium permanganate (KMnO₄) stain is highly effective for visualizing alcohols, which will appear as yellow spots on a purple background.[3]

Q4: Can I use simple distillation to purify my product?

A4: Simple distillation is generally not sufficient for purifying this compound from its common impurities, as their boiling points can be quite close. Fractional distillation is the recommended method for achieving high purity.[4][5]

Troubleshooting Guide

Issue 1: Poor Separation During Fractional Distillation

Symptoms:

  • The boiling point does not remain stable during the collection of the main fraction.

  • GC analysis of the collected fractions shows significant contamination with starting materials or side-products.

Root Causes & Solutions:

  • Insufficient Column Efficiency: The fractionating column may not have enough theoretical plates to separate compounds with close boiling points.

    • Solution: Use a longer fractionating column (e.g., a Vigreux or packed column) to increase the number of theoretical plates. Ensure the column is well-insulated to maintain a proper temperature gradient.[5]

  • Distillation Rate is Too High: A rapid distillation rate does not allow for proper equilibrium between the liquid and vapor phases in the column, leading to poor separation.

    • Solution: Reduce the heating rate to ensure a slow and steady collection of the distillate, typically 1-2 drops per second.

  • Pressure Fluctuations (for vacuum distillation): Unstable vacuum can cause bumping and inconsistent boiling points.

    • Solution: Ensure all connections in your distillation setup are airtight. Use a vacuum regulator to maintain a constant pressure. Vacuum distillation is particularly useful for high-boiling compounds as it lowers their boiling points, preventing potential thermal decomposition.[4]

Issue 2: Low Recovery of this compound After Column Chromatography

Symptoms:

  • A significant amount of the product seems to be lost on the column.

  • The desired product is eluting with other impurities.

Root Causes & Solutions:

  • Improper Solvent System (Mobile Phase): If the eluent is too polar, the product may elute too quickly along with more polar impurities. If it's not polar enough, the product may not elute from the column at all.

    • Solution: Optimize the solvent system using TLC first. A good starting point for primary alcohols is a mixture of hexanes and ethyl acetate.[5] Adjust the ratio to achieve a retention factor (Rf) of approximately 0.25-0.35 for the desired product.

  • Column Overloading: Loading too much crude material onto the column will result in poor separation.

    • Solution: As a general rule, use at least 20-50 times the weight of silica gel to the weight of your crude sample.[2]

  • Irreversible Adsorption: Highly polar impurities can bind strongly to the silica gel, and in some cases, the product itself may show strong interaction.

    • Solution: If your product is sticking to the column, you can try adding a small amount of a more polar solvent, like methanol, to your eluent at the end of the separation to wash it off the column.

Issue 3: Inability to Visualize the Product on a TLC Plate

Symptoms:

  • After running a TLC and observing under a UV lamp, no spots are visible.

Root Causes & Solutions:

  • This compound is not UV-active: Saturated alcohols do not absorb UV light at the standard 254 nm wavelength used for TLC visualization.[6]

    • Solution: Use a chemical stain. Several options are effective for visualizing alcohols:[3][7][8]

      • Potassium Permanganate (KMnO₄) Stain: Excellent for oxidizable groups like alcohols.

      • P-Anisaldehyde Stain: A general-purpose stain that works well for alcohols.

      • Ceric Ammonium Molybdate (CAM) Stain: Another good general-purpose stain.

Experimental Protocols

Protocol 1: Fractional Distillation of this compound

This protocol is designed for the purification of this compound from less volatile and more volatile impurities.

Materials:

  • Crude this compound

  • Round-bottom flask

  • Fractionating column (Vigreux or packed)

  • Distillation head with condenser

  • Receiving flasks

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Thermometer

  • Vacuum source and gauge (if performing vacuum distillation)

Procedure:

  • Setup: Assemble the fractional distillation apparatus. Ensure all joints are properly sealed. Place a stir bar in the round-bottom flask containing the crude product.

  • Heating: Begin heating the flask gently. The goal is to achieve a slow, steady distillation rate.

  • Equilibration: Allow the vapor to slowly rise through the fractionating column. You should observe a ring of condensing vapor moving up the column. The temperature at the distillation head should remain low initially.

  • Collection of Fractions:

    • Fore-run: Collect the first fraction, which will contain any low-boiling impurities. The temperature will likely be unstable during this phase.

    • Main Fraction: Once the temperature stabilizes at the boiling point of your product, switch to a clean receiving flask to collect the pure this compound.

    • Final Fraction: A significant drop in temperature or a sudden rise may indicate that the main product has finished distilling.

  • Analysis: Analyze the collected fractions by GC or TLC to determine their purity.

Quantitative Data Summary Table:

ParameterExpected Value
Boiling Point of 1-Methylcyclopentanol135-136 °C[9][10][11]
Boiling Point of Cyclopentanecarboxaldehyde140-141 °C[3][4][6][8][12]
Boiling Point of Cyclopentyl methyl ketone151-156 °C[1][7]
Estimated Boiling Point of this compound ~160-170 °C (estimated based on structural similarity to other cyclic alcohols)
Protocol 2: Column Chromatography of this compound

This protocol is suitable for removing impurities with similar boiling points to the target compound.

Materials:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Chromatography column

  • Eluent (e.g., Hexanes/Ethyl Acetate mixture)

  • Collection tubes

  • TLC plates and developing chamber

  • Visualization stain (e.g., KMnO₄)

Procedure:

  • TLC Analysis: Determine the optimal eluent composition by running TLC plates with your crude mixture in various ratios of hexanes to ethyl acetate. Aim for an Rf value of 0.25-0.35 for the product.

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and carefully pack the column, avoiding air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the chosen solvent system, collecting fractions in separate tubes.

  • Fraction Monitoring: Spot each fraction on a TLC plate to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Visualizations

Purification Workflow Diagram

PurificationWorkflow Crude Crude Product (this compound + Impurities) TLC TLC Analysis (KMnO4 stain) Crude->TLC Assess Impurity Profile Distillation Fractional Distillation TLC->Distillation Boiling Point Difference > 20°C Column Column Chromatography TLC->Column Similar Boiling Points Analysis Purity Check (GC, NMR) Distillation->Analysis Column->Analysis Pure Pure Product Analysis->Pure Purity > 98%

Caption: Decision workflow for purifying this compound.

Grignard Synthesis and Potential Byproducts

GrignardReaction cluster_reactants Reactants cluster_products Products & Byproducts Grignard Methyl Grignard (CH3MgBr) Target This compound (Primary Alcohol) Grignard->Target Side_Product_2 1-Methylcyclopentanol (if Ketone is starting material) Grignard->Side_Product_2 Reaction with Ketone Carbonyl Cyclopentanecarboxaldehyde Carbonyl->Target Side_Product_1 Unreacted Carbonyl Carbonyl->Side_Product_1 Incomplete Reaction

Caption: Synthesis of this compound and potential byproducts.

References

  • The Good Scents Company. (n.d.). 1-methyl cyclopentanol.
  • ResearchGate. (2017). Visualization of alcohols in TLC?
  • Chemistry LibreTexts. (2022). 2.3F: Visualizing TLC Plates.
  • Wikipedia. (2023). Fractional distillation.
  • University of Rochester, Department of Chemistry. (n.d.). Purification: Fractional Distillation.
  • ChemSynthesis. (n.d.). 1-methylcyclopentanol.
  • iChemical. (n.d.). 1-Methylcyclopentanol.
  • BYJU'S. (n.d.). General Methods of Preparation of Alcohols.
  • ChemBK. (n.d.). 1-Methyl cyclopentanol.
  • Labster. (n.d.). TLC Visualization Methods.
  • PubChem. (n.d.). This compound.
  • Columbia University. (n.d.). Column chromatography.

Sources

Technical Support Center: Purification of (1-Methylcyclopentyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of (1-Methylcyclopentyl)methanol. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges in obtaining this crucial building block in a highly pure form. Here, we address common issues through a series of troubleshooting guides and frequently asked questions, grounded in established chemical principles and practical laboratory experience.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section is structured to provide direct answers to specific problems you may encounter during the purification of this compound.

Q1: My freshly synthesized this compound appears contaminated upon initial analysis. What are the likely impurities?

A1: The nature of impurities is intrinsically linked to the synthetic route employed. A common and efficient method for synthesizing this compound is the Grignard reaction between a methyl Grignard reagent (e.g., methylmagnesium bromide) and cyclopentanecarboxaldehyde, or alternatively, the reaction of a cyclopentyl Grignard reagent with acetaldehyde, followed by ring methylation. Given these pathways, the primary impurities to anticipate are:

  • Unreacted Starting Materials: Residual cyclopentanecarboxaldehyde or 1-methylcyclopentanol[1][2] can persist in the crude product.

  • Grignard Byproducts: Homocoupling of the Grignard reagent can lead to byproducts like ethane (from methylmagnesium bromide). If an aryl halide was used to initiate the Grignard reaction, biphenyl could be a contaminant[3].

  • Solvents: Ethereal solvents such as diethyl ether or tetrahydrofuran (THF) are common in Grignard reactions and can be present in the crude product.

  • Dehydration Products: As a tertiary alcohol, this compound is susceptible to dehydration, especially under acidic conditions or at elevated temperatures, leading to the formation of (1-methylcyclopentyl)methene.

Q2: I'm planning to purify my crude this compound by distillation. What are the critical parameters to consider?

A2: Fractional distillation is a powerful technique for separating liquids with different boiling points[4]. However, its success hinges on careful control of several parameters.

CompoundMolecular Weight ( g/mol )Boiling Point (°C at 760 mmHg)
Cyclopentanone84.12130-131[5]
1-Methylcyclopentanol100.16135-136[1][2]
This compound 114.19 Estimated >150
  • Column Efficiency: For impurities with boiling points close to that of the product, a simple distillation will be ineffective. A fractionating column with a high number of theoretical plates (e.g., a Vigreux or packed column) is essential for achieving good separation[4].

  • Thermal Stability: Tertiary alcohols can undergo elimination of water to form alkenes at elevated temperatures[6]. To minimize this degradation, it is advisable to perform the distillation under reduced pressure (vacuum distillation), which lowers the boiling point.

Q3: My distillation is not providing a clean separation. What could be the issue?

A3: Several factors can lead to poor separation during distillation:

  • Azeotrope Formation: The presence of an azeotrope, a mixture of liquids with a constant boiling point, can make separation by distillation impossible. While specific azeotropic data for this compound is not available, alcohols are known to form azeotropes with water and various organic solvents[7][8]. If you suspect an azeotrope, consider a different purification method or try to "break" the azeotrope by adding a third component.

  • Inefficient Column: The fractionating column may not have enough theoretical plates for the separation. Using a longer column or one with a more efficient packing material can improve performance.

  • Distillation Rate: A distillation that proceeds too quickly does not allow for proper equilibrium between the liquid and vapor phases in the column, leading to poor separation. A slow and steady distillation rate is key[4].

  • Thermal Decomposition: If the distillation temperature is too high, the product may be degrading on the column, leading to the formation of new impurities. As mentioned, vacuum distillation is a good strategy to mitigate this.

Q4: I am considering column chromatography for purification. What conditions should I start with?

A4: Flash column chromatography is an excellent alternative or complementary technique to distillation, especially for removing non-volatile impurities or compounds with similar boiling points[9].

  • Stationary Phase: Silica gel is the most common and generally effective stationary phase for the purification of moderately polar compounds like alcohols.

  • Mobile Phase (Eluent): A good starting point for the mobile phase is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate. You can determine the optimal solvent ratio by running a preliminary analysis using Thin Layer Chromatography (TLC). Aim for a retention factor (Rf) of 0.2-0.3 for the desired product. A gradient elution, where the polarity of the mobile phase is gradually increased, can be very effective for separating a mixture of compounds with varying polarities.

  • Sample Loading: It is critical not to overload the column. A general rule of thumb is to use a mass of silica gel that is 20-40 times the mass of the crude sample. The sample should be dissolved in a minimal amount of the initial mobile phase or a more volatile solvent and carefully loaded onto the top of the column.

Q5: How can I accurately assess the purity of my final product?

A5: A combination of analytical techniques is recommended for a comprehensive purity assessment.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for identifying and quantifying volatile impurities. The gas chromatogram will show the separation of different components, and the mass spectrometer will provide information about their molecular weight and fragmentation patterns, allowing for their identification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the structure of the purified product. Furthermore, quantitative NMR (qNMR) can be a highly accurate method for determining purity without the need for a reference standard of the impurities. This is achieved by comparing the integral of a known signal from the analyte to the integral of a certified reference standard of a different compound added in a known amount.

Experimental Protocols

Protocol 1: Purification by Fractional Vacuum Distillation

This protocol is designed for the purification of this compound from less volatile and more volatile impurities.

  • Apparatus Setup: Assemble a fractional distillation apparatus with a round-bottom flask, a fractionating column (e.g., Vigreux), a condenser, a receiving flask, and a thermometer. Ensure all glassware is dry. Connect the apparatus to a vacuum pump with a cold trap in between.

  • Sample Preparation: Place the crude this compound in the round-bottom flask along with a few boiling chips or a magnetic stir bar.

  • Distillation:

    • Begin stirring (if using a stir bar) and slowly reduce the pressure to the desired level.

    • Gradually heat the flask using a heating mantle.

    • Observe the temperature at the head of the column. Collect any low-boiling fractions (e.g., residual solvents) in a separate receiving flask.

    • As the temperature stabilizes, change the receiving flask to collect the main fraction corresponding to the boiling point of this compound at the applied pressure.

    • Continue collecting the main fraction until the temperature either begins to drop or rise significantly, indicating the end of the product elution.

    • Stop the heating and allow the system to cool before carefully reintroducing air.

  • Analysis: Analyze the collected fractions by GC-MS or NMR to determine their purity.

Protocol 2: Purification by Flash Column Chromatography

This protocol is suitable for removing impurities with different polarities from this compound.

  • Column Preparation:

    • Secure a glass chromatography column vertically. Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, non-polar mobile phase (e.g., 98:2 hexane:ethyl acetate).

    • Pour the slurry into the column and allow the silica gel to pack under gravity, tapping the column gently to ensure even packing. Drain the excess solvent until the solvent level is just above the silica bed.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the initial mobile phase.

    • Carefully add the sample solution to the top of the silica gel bed using a pipette.

    • Drain the solvent until the sample has been absorbed onto the silica gel.

  • Elution:

    • Carefully add the mobile phase to the top of the column.

    • Apply gentle pressure using a pump or compressed air to achieve a steady flow rate.

    • Collect the eluent in small fractions (e.g., 10-20 mL).

  • Monitoring: Monitor the separation by spotting aliquots of the collected fractions onto a TLC plate and visualizing under a UV lamp or by staining.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Protocol 3: Purity Assessment by GC-MS

  • Sample Preparation: Prepare a dilute solution of the purified this compound in a suitable volatile solvent (e.g., dichloromethane or methanol).

  • Instrument Setup:

    • Column: Use a non-polar or mid-polar capillary column (e.g., DB-5ms or HP-5ms).

    • Injection: Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

    • Temperature Program: Start with an initial oven temperature of around 50°C, hold for a few minutes, then ramp the temperature up to around 250°C at a rate of 10-20°C/min.

    • MS Detection: Set the mass spectrometer to scan a mass range of m/z 30-300.

  • Data Analysis: Integrate the peaks in the chromatogram to determine the relative percentage of each component. Identify the impurities by comparing their mass spectra to a library database.

Protocol 4: Purity Determination by Quantitative ¹H NMR (qNMR)

  • Sample Preparation:

    • Accurately weigh a known amount of the purified this compound into an NMR tube.

    • Accurately weigh a known amount of a certified internal standard (e.g., maleic acid or dimethyl sulfone) and add it to the same NMR tube. The standard should have a simple spectrum with at least one signal that does not overlap with the analyte signals.

    • Add a known volume of a deuterated solvent (e.g., CDCl₃) to dissolve both the sample and the standard.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis, including a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest.

  • Data Processing and Calculation:

    • Carefully integrate a well-resolved signal from this compound and a signal from the internal standard.

    • Calculate the purity of the sample using the following equation:

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / W_analyte) * (W_std / MW_std) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • W = Weight

    • P_std = Purity of the standard

Visualizations

PurificationWorkflow Crude Crude this compound Distillation Fractional Vacuum Distillation Crude->Distillation Primary Purification Analysis Purity Analysis (GC-MS, NMR) Distillation->Analysis Assess Purity ImpureFractions Impure Fractions Distillation->ImpureFractions Chromatography Flash Column Chromatography Chromatography->Analysis Re-assess Purity Chromatography->ImpureFractions Analysis->Chromatography Further Purification Needed PureProduct Pure Product (>98%) Analysis->PureProduct Meets Spec. TroubleshootingLogic Start Poor Separation in Distillation CheckBP Check Boiling Points of Expected Impurities Start->CheckBP CloseBP Boiling Points are Close CheckBP->CloseBP Yes Azeotrope Suspect Azeotrope? CheckBP->Azeotrope No IncreaseEfficiency Increase Column Efficiency (Longer Column, Better Packing) CloseBP->IncreaseEfficiency SlowRate Decrease Distillation Rate CloseBP->SlowRate UseChromatography Switch to Column Chromatography Azeotrope->UseChromatography Yes UseVacuum Use Vacuum Distillation (Check for Decomposition) Azeotrope->UseVacuum No IncreaseEfficiency->UseChromatography

Caption: Troubleshooting logic for poor distillation performance.

References

  • [1-(aminomethyl)cyclopentyl]methanol (2239-31-8). (n.d.). Chemchart.
  • Cyclopentanone. (n.d.). Wikipedia.
  • [(1R)-3-cyclopentyl-1-methylcyclopentyl]methanol. (n.d.). PubChem.
  • The Fractional Distillation of a Binary Mixture. (n.d.). University of Missouri–St. Louis.
  • This compound. (n.d.). PubChem.
  • Grignard Reaction: Synthesis of Triphenylmethanol. (n.d.). West Virginia University.
  • CN104447311A - 1-methyl-cyclopentanol-acrylate and preparation method thereof. (n.d.). Google Patents.
  • 1-Methylcyclopentanol. (n.d.). PubChem.
  • (1-Phenylcyclopentyl)methanol. (n.d.). PubChem.
  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231. [Link]
  • A Guide to Quantitative NMR (qNMR). (n.d.). Emery Pharma.
  • Quantitative NMR Spectroscopy. (2017). University of Oxford.
  • Azeotrope tables. (n.d.). Wikipedia.
  • When the vapours of tertiary butyl alcohol are passed over h. (2021, March 18). Testbook.
  • Azeotrope (data). (n.d.). chemeurope.com.

Sources

Technical Support Center: Optimizing Temperature for (1-Methylcyclopentyl)methanol Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for optimizing reactions involving (1-Methylcyclopentyl)methanol. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile primary alcohol in their synthetic pathways. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your experiments effectively. This document is structured in a question-and-answer format to directly address the challenges you may encounter, ensuring scientific integrity and providing actionable insights.

This compound is a key building block in the synthesis of a variety of organic molecules. Its reactivity is centered around the hydroxyl group, making it amenable to a range of transformations including etherification, esterification, oxidation, and dehydration. The temperature at which these reactions are conducted is a critical parameter that dictates not only the reaction rate but also the product distribution and yield. This guide will delve into the nuances of temperature optimization for the most common reactions of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Synthesis of this compound

Q1: I am synthesizing this compound via the reduction of a 1-methylcyclopentanecarboxylic acid derivative. What is the optimal temperature for this reduction?

A1: The optimal temperature for the reduction of a 1-methylcyclopentanecarboxylic acid derivative, such as the corresponding ester or acid chloride, to this compound is highly dependent on the choice of reducing agent.

  • Using Lithium Aluminum Hydride (LAH): This is a powerful reducing agent capable of reducing both esters and carboxylic acids. The reaction is typically performed in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (THF).

    • Initial Addition: The addition of the ester or acid chloride to the LAH slurry should be conducted at a low temperature, typically 0 °C , to control the initial exothermic reaction.

    • Reaction Progression: After the initial addition, the reaction mixture is often allowed to warm to room temperature and stirred for several hours to ensure the reaction goes to completion. In some cases, gentle reflux may be required, but this should be approached with caution due to the highly reactive nature of LAH.

  • Using Sodium Borohydride (NaBH₄): Sodium borohydride is a milder reducing agent and is generally not effective for the reduction of carboxylic acids or esters directly. However, if you are starting from the more reactive 1-methylcyclopentanecarbaldehyde, NaBH₄ is a suitable choice. This reaction is typically carried out in an alcoholic solvent, such as methanol or ethanol, at room temperature .

Troubleshooting Low Yields in the Reduction Step:

IssueProbable CauseRecommended Action
Incomplete Reaction Insufficient reaction time or temperature.After the initial low-temperature addition, allow the reaction to stir at room temperature for a longer period (e.g., overnight). If starting from a less reactive ester, gentle heating (reflux in THF) may be necessary.
Side Product Formation Reaction temperature is too high, leading to decomposition or side reactions.Maintain a low temperature during the addition of the substrate to the reducing agent. Avoid excessive heating during the reaction.
Quenching Issues Improper quenching of the reaction can lead to product loss.Quench the reaction by slowly adding water or an aqueous acid solution at 0 °C to avoid a violent reaction.

dot

Caption: Workflow for the synthesis of this compound.

Section 2: Etherification Reactions

Q2: I am performing a Williamson ether synthesis with this compound. What is the recommended temperature range?

A2: The Williamson ether synthesis is a classic SN2 reaction. The temperature optimization is a balance between achieving a reasonable reaction rate and avoiding side reactions, primarily elimination.

  • Optimal Temperature Range: A typical Williamson ether synthesis is conducted at temperatures ranging from 50 to 100 °C .[1]

  • Solvent Choice: The choice of solvent can influence the required temperature. Aprotic polar solvents like acetonitrile or N,N-dimethylformamide (DMF) are commonly used as they can accelerate the reaction rate, potentially allowing for lower reaction temperatures.[1]

  • Reaction Time: The reaction is often complete within 1 to 8 hours.[1]

Troubleshooting Williamson Ether Synthesis:

IssueProbable CauseRecommended Action
Low Yield Incomplete deprotonation of the alcohol.Ensure a strong enough base (e.g., NaH) is used to fully deprotonate the this compound before the addition of the alkyl halide.
Low reaction temperature.Gradually increase the reaction temperature within the 50-100 °C range.
Elimination Byproduct The reaction temperature is too high, favoring the E2 elimination pathway, especially with secondary or tertiary alkyl halides.Use a lower reaction temperature. If possible, use a primary alkyl halide.

dot

Caption: Williamson ether synthesis of this compound.

Section 3: Dehydration Reactions

Q3: I want to dehydrate this compound to form an alkene. What temperature should I use to control the product distribution?

A3: The acid-catalyzed dehydration of this compound proceeds via a carbocation intermediate, which can lead to a mixture of alkene products through rearrangement. Temperature plays a crucial role in both the rate of dehydration and the distribution of these products.

  • General Temperature Range: Dehydration of alcohols is typically carried out at elevated temperatures, often in the range of 150 to 250 °C when using a strong acid catalyst like sulfuric acid or phosphoric acid.

  • Product Distribution:

    • Kinetic Control (Lower Temperatures): At lower temperatures, the reaction is under kinetic control, and the major product is often the less substituted alkene, which is formed faster. In this case, 1-methylene-1-methylcyclopentane would be favored.

    • Thermodynamic Control (Higher Temperatures): At higher temperatures, the reaction is under thermodynamic control, and the more stable, more substituted alkene is the major product. This would favor the formation of 1,2-dimethylcyclopentene .

Troubleshooting Dehydration Reactions:

IssueProbable CauseRecommended Action
Polymerization/Charring The reaction temperature is too high, or the acid concentration is excessive.Reduce the reaction temperature and/or use a less concentrated acid. Consider using a milder solid acid catalyst.
Undesired Isomer Ratio The reaction temperature is not optimized for the desired product.For the less substituted alkene, use the lowest possible temperature that still allows for a reasonable reaction rate. For the more substituted alkene, a higher temperature is required.
Incomplete Reaction Insufficient temperature or catalyst activity.Increase the reaction temperature or use a stronger acid catalyst.

dot

Caption: Temperature-dependent product distribution in dehydration.

Section 4: Thermal Stability

Q4: What is the thermal stability of this compound, and at what temperature does it start to decompose?

References

  • Williamson, A. W. Theory of Aetherification. Philosophical Magazine1850, 37, 350-356. [Link]

Sources

Technical Support Center: Catalyst Selection for (1-Methylcyclopentyl)methanol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of (1-Methylcyclopentyl)methanol. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into catalyst selection and experimental troubleshooting. As Senior Application Scientists, we aim to explain the causality behind procedural choices to ensure your success.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the synthesis of this compound, focusing on the critical step of reducing the carbonyl group of a precursor like 1-methylcyclopentanecarboxylic acid or its corresponding ester.

Q1: What are the primary methods for synthesizing this compound?

A1: The synthesis of this compound typically involves the reduction of a suitable precursor. The choice of method depends on scale, available equipment, and safety considerations. The three primary approaches are:

  • Hydride Reduction with Lithium Aluminum Hydride (LAH, LiAlH₄): This is the most common and robust laboratory-scale method. LAH is a powerful, non-selective reducing agent capable of reducing esters and carboxylic acids to primary alcohols.[1][2] Its high reactivity ensures a complete and often rapid conversion.

  • Modified Borohydride Reduction: Standard Sodium Borohydride (NaBH₄) is generally too mild to reduce esters or carboxylic acids effectively.[2][3] However, its reactivity can be enhanced by using additives or changing solvents (e.g., NaBH₄ in a THF/methanol system), providing a safer, albeit slower, alternative to LAH for reducing the ester precursor.[4][5] Direct reduction of the carboxylic acid with NaBH₄ requires activation with an electrophile like iodine.[6]

  • Catalytic Hydrogenation: This method is the most environmentally friendly and scalable, making it ideal for industrial applications.[7][8] It involves reacting the ester with hydrogen gas (H₂) over a heterogeneous or homogeneous metal catalyst. This approach avoids the generation of large amounts of waste from stoichiometric reagents but often requires high pressures, high temperatures, and specialized equipment.[7][9]

Q2: Which catalyst is the best choice for my small-scale, exploratory lab synthesis?

A2: For typical bench-scale synthesis (milligram to gram scale), Lithium Aluminum Hydride (LAH) is often the reagent of choice.[10]

  • Expertise & Experience: The primary reason for its prevalence is its sheer power and reliability. LAH reduces most carbonyl functional groups, including the relatively unreactive ester or carboxylic acid precursors of this compound, efficiently to the desired primary alcohol.[1] Unlike other methods that may require optimization of catalysts or conditions, LAH reactions are straightforward and generally high-yielding. The reaction proceeds via a two-step hydride addition, first forming an aldehyde intermediate which is immediately reduced further to the alcohol.[11][12] Because the aldehyde is more reactive than the starting ester, it cannot be isolated.[12]

  • Trustworthiness: While potent, the procedure is well-documented and predictable. The main challenges are not in the reaction's success but in its safe execution, particularly the handling of the pyrophoric LAH solid and the quenching of the reaction. Following established safety protocols is mandatory.[13][14]

Q3: Can I use Sodium Borohydride (NaBH₄) to reduce methyl 1-methylcyclopentanecarboxylate?

A3: Under standard conditions (e.g., NaBH₄ in pure ethanol or methanol at room temperature), the reaction will be extremely slow or will not proceed to a significant extent.[3] NaBH₄ is a much milder reducing agent than LAH and is primarily used for reducing aldehydes and ketones.[2]

  • Causality: The lower reactivity of NaBH₄ stems from the stronger, less polar Boron-Hydrogen bond compared to the Aluminum-Hydrogen bond in LAH.[2] However, you can successfully use NaBH₄ for ester reduction under modified conditions. A common and effective method involves using a mixed solvent system of THF and methanol at reflux.[4] The methanol acts as a proton source that helps to activate the carbonyl group and facilitate the reduction. This approach provides a safer alternative to LAH, as NaBH₄ is more stable in air and its workup is less hazardous.[4][5] It is particularly useful when you need to selectively reduce an ester in the presence of more sensitive functional groups that would be destroyed by LAH.[4]

Q4: I am looking for a greener and more scalable synthesis method. What are my options?

A4: For green and scalable synthesis, catalytic hydrogenation is the superior choice.[7][8] This method aligns with the principles of green chemistry by using catalytic amounts of a reagent and producing water as the only stoichiometric byproduct when starting from the carboxylic acid.[15]

  • Expertise & Experience: The main challenge is the high stability of the ester or carboxylic acid functional group, which requires harsh reaction conditions or highly active catalysts.[9]

    • Heterogeneous Catalysts: Industrial-scale reductions often use copper-based catalysts (e.g., copper chromite) at very high temperatures (200-300 °C) and pressures (>200 bar).[7] These conditions require specialized high-pressure reactors not available in most academic labs.

    • Homogeneous Catalysts: Significant progress has been made in developing homogeneous catalysts, particularly ruthenium-pincer complexes, that can hydrogenate esters under milder conditions (e.g., <100 °C, 20-50 bar H₂).[7][8][16] While more accessible, these catalysts can be expensive and require careful optimization of reaction parameters like temperature, pressure, and solvent.[17]

Q5: My starting material is 1-methylcyclopentanecarboxylic acid, not the ester. How does this affect my catalyst selection?

A5: This is a critical distinction. If you start with the carboxylic acid, Lithium Aluminum Hydride (LAH) is the only reliable hydride reagent for direct reduction .[2]

  • Causality: Carboxylic acids react with hydride reagents in two ways. The first equivalent of hydride is consumed in an acid-base reaction, deprotonating the acidic proton of the -COOH group to form H₂ gas and a lithium carboxylate salt. The subsequent equivalents of hydride then reduce the carboxylate to the primary alcohol. NaBH₄ is not strong enough to reduce the carboxylate salt.[2] LAH, being a much stronger hydride donor, can perform this reduction effectively.[1]

  • Alternative Strategy: If you wish to avoid LAH, you must first convert the carboxylic acid into its corresponding methyl or ethyl ester (e.g., using methanol with an acid catalyst like H₂SO₄).[18] Once converted to the ester, you have more options for reduction, including modified NaBH₄ methods or catalytic hydrogenation.[4][7]

Section 2: Troubleshooting Guide for LAH Reductions

The use of Lithium Aluminum Hydride (LAH) is common but requires careful attention to detail. This guide addresses the most frequent issues encountered during the synthesis of this compound using this reagent.

Problem: Low or no yield of this compound.

  • Possible Cause 1: Inactive LAH.

    • Explanation: LAH is highly reactive with atmospheric moisture. If it has been stored improperly or for a long time, it may appear as a fine, light gray powder, indicating it has largely decomposed to aluminum hydroxides. Active LAH is typically a coarser, darker gray solid.

    • Solution: Use a fresh, unopened bottle of LAH or test the activity of your current stock on a small scale with a simple substrate. Store LAH under an inert atmosphere.[19]

  • Possible Cause 2: Wet glassware or solvent.

    • Explanation: LAH reacts violently and exothermically with water.[14] Any moisture in your reaction flask or solvent will consume the reagent before it can reduce your ester, leading to low yields and a potential safety hazard.

    • Solution: All glassware must be rigorously oven-dried or flame-dried under vacuum immediately before use. Use anhydrous solvents, preferably from a solvent purification system or a freshly opened bottle stored over molecular sieves. The reaction should be run under an inert atmosphere (Nitrogen or Argon).[13]

  • Possible Cause 3: Insufficient LAH.

    • Explanation: The reduction of an ester to a primary alcohol requires two equivalents of hydride.[11] Therefore, a minimum of 0.5 molar equivalents of LAH (which provides 4 equivalents of H⁻) is theoretically required.

    • Solution: It is standard practice to use a moderate excess of LAH (e.g., 1.5 to 2.0 molar equivalents relative to the ester) to account for any incidental quenching and to ensure the reaction goes to completion.[14]

Problem: The reaction workup forms a thick, unfilterable gel.

  • Cause: This is a very common issue resulting from the formation of colloidal aluminum hydroxide salts (Al(OH)₃) during the aqueous quench.[13] This happens when water is added improperly, trapping the product and making isolation impossible.

  • Solution: Use the Fieser Method for Quenching.

    • Explanation: The Fieser method is a carefully controlled procedure that produces granular aluminum salts which are easily removed by filtration.[13][20] It involves the sequential, dropwise addition of specific ratios of water and a sodium hydroxide solution to the reaction mixture at 0 °C.

    • Procedure: For a reaction that used 'x' grams of LAH:

      • Cool the reaction mixture to 0 °C in an ice bath.

      • Very slowly and dropwise, add 'x' mL of water.

      • Next, slowly add 'x' mL of 15% aqueous NaOH solution.

      • Finally, add '3x' mL of water.

      • Remove the ice bath, warm to room temperature, and stir vigorously for 15-30 minutes. The salts should precipitate as a white, granular solid. Add anhydrous MgSO₄, stir, and filter.[20]

Problem: I am having trouble separating the aqueous and organic layers after workup due to an emulsion.

  • Cause: Even with proper quenching, fine aluminum salts can sometimes form stable emulsions, particularly in larger-scale reactions.

  • Solution: Use Rochelle's Salt (Sodium Potassium Tartrate).

    • Explanation: Rochelle's salt is a powerful chelating agent for aluminum ions.[13] Adding a saturated aqueous solution of Rochelle's salt during the workup will form a soluble complex with the aluminum salts, breaking up the emulsion and resulting in two clear, easily separable liquid phases.[13]

    • Procedure: After quenching the excess LAH with a small amount of ethyl acetate or water, add a saturated aqueous solution of Rochelle's salt and stir vigorously. The mixture may need to be stirred for several hours or overnight to fully break the emulsion.

Section 3: Protocols & Data Comparison

Experimental Protocol: LAH Reduction of Methyl 1-methylcyclopentanecarboxylate

Safety First: This procedure must be conducted in a certified chemical fume hood.[13] Wear appropriate personal protective equipment (PPE), including safety glasses, a flame-retardant lab coat, and gloves.[13] Ensure a Class D fire extinguisher is accessible. All glassware must be oven-dried and assembled hot under a stream of dry nitrogen or argon.

Materials:

  • Methyl 1-methylcyclopentanecarboxylate (1.0 eq)

  • Lithium Aluminum Hydride (LAH) (1.5 eq)

  • Anhydrous Diethyl Ether or Tetrahydrofuran (THF)

  • Ice-water bath

  • Standard, dry glassware for inert atmosphere reaction

Procedure:

  • Set up a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet connected to a bubbler.

  • Suspend LAH (1.5 eq) in anhydrous ether in the flask and cool the slurry to 0 °C using an ice bath.

  • Dissolve methyl 1-methylcyclopentanecarboxylate (1.0 eq) in anhydrous ether and add it to the dropping funnel.

  • Add the ester solution dropwise to the stirred LAH slurry over 30-60 minutes, maintaining the internal temperature below 10 °C. Vigorous bubbling (hydrogen evolution from any trace moisture) may occur initially.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 1-2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until all the starting ester has been consumed.[14]

  • Once complete, cool the reaction mixture back down to 0 °C in preparation for the workup.

Workup Protocol: Fieser Method

  • With vigorous stirring, very slowly and dropwise add water in a volume (mL) equal to the mass (g) of LAH used. Caution: Exothermic reaction and hydrogen gas evolution will occur.[20]

  • Slowly add 15% w/v aqueous sodium hydroxide solution, again in a volume (mL) equal to the mass (g) of LAH used.

  • Slowly add water in a volume (mL) equal to three times the mass (g) of LAH used (3x).

  • Remove the cooling bath and stir the mixture at room temperature for 30 minutes. A granular white solid should form.

  • Add a spatula of anhydrous magnesium sulfate or sodium sulfate to absorb excess water, stir for another 15 minutes, and then filter the mixture through a pad of Celite®.

  • Rinse the flask and the filter cake with additional ether.

  • Combine the filtrates and remove the solvent under reduced pressure to yield the crude this compound, which can be purified further by distillation or column chromatography.

Data Presentation: Comparison of Reduction Methods
FeatureLithium Aluminum Hydride (LAH)Modified Sodium Borohydride (NaBH₄)Catalytic Hydrogenation
Substrate Carboxylic Acid or EsterEsterEster (preferred) or Acid
Reactivity Very HighModerateVariable (catalyst dependent)
Typical Conditions Anhydrous Ether/THF, 0 °C to RTTHF/MeOH, Reflux50-250 °C, 20-200 bar H₂
Pros Fast, reliable, high-yielding, reduces both acids and esters.[1][2]Safer to handle, milder, good for selective reductions.[4][5]"Green" (catalytic), scalable, minimal waste.[7][8]
Cons Pyrophoric, hazardous workup, moisture sensitive, not selective.[13][14]Slow, does not reduce acids directly, may require heat.[2][3]Requires specialized high-pressure equipment, expensive catalysts, lengthy optimization.[7][9]
Best For Small-scale lab synthesis, rapid results.Bench-scale synthesis where safety is a primary concern or selectivity is needed.Industrial production, large-scale synthesis.

Section 4: Visualization & Workflows

Diagram 1: Catalyst Selection Workflow

This diagram provides a decision-making framework for selecting the appropriate synthetic method based on starting material and experimental constraints.

G start Start: Synthesize This compound precursor What is your starting material? start->precursor acid 1-Methylcyclopentane- carboxylic Acid precursor->acid Acid ester Methyl 1-methylcyclo- pentanecarboxylate precursor->ester Ester lah_direct Use LiAlH₄ (Direct Reduction) acid->lah_direct esterify Esterify to a Methyl Ester acid->esterify Alternative scale What is your scale? ester->scale esterify->ester lab_scale Lab Scale (<10g) scale->lab_scale pilot_scale Pilot / Industrial (>100g) scale->pilot_scale safety Is LAH safety a major concern? lab_scale->safety hydrogenation Use Catalytic Hydrogenation (e.g., Ru-pincer catalyst) pilot_scale->hydrogenation lah_ester Use LiAlH₄ safety->lah_ester No nabh4 Use Modified NaBH₄ (e.g., NaBH₄/MeOH/THF) safety->nabh4 Yes

Caption: Decision tree for selecting a reduction method.

Diagram 2: Mechanism of Ester Reduction by LiAlH₄

This diagram illustrates the step-by-step mechanism for the reduction of the ester precursor using Lithium Aluminum Hydride.

G cluster_step1 Step 1: First Hydride Addition cluster_step2 Step 2: Elimination of Alkoxide cluster_step3 Step 3: Second Hydride Addition cluster_step4 Step 4: Protonation (Workup) Ester R-C(=O)-OR' Tetra1 [R-C(O⁻)-H(OR')] Ester->Tetra1 Nucleophilic Attack Hydride1 H⁻ (from AlH₄⁻) Hydride1->Tetra1 Tetra2 [R-C(O⁻)-H(OR')] Aldehyde R-C(=O)-H Tetra2->Aldehyde Collapse of Intermediate Alkoxide ⁻OR' Tetra2->Alkoxide Aldehyde2 R-C(=O)-H Alkoxide_Final R-CH₂-O⁻ Aldehyde2->Alkoxide_Final Faster than Step 1 Hydride2 H⁻ (from AlH₄⁻) Hydride2->Alkoxide_Final Alkoxide_Final2 R-CH₂-O⁻ Alcohol R-CH₂-OH Alkoxide_Final2->Alcohol Proton H₃O⁺ Proton->Alcohol

Caption: Reaction mechanism for LAH reduction of an ester.

Diagram 3: Fieser Method Workup Flowchart

This flowchart visualizes the critical sequence of steps for safely and effectively quenching an LAH reaction.

G start End of Reaction (LAH + Al-alkoxide complex) cool Cool reaction mixture to 0 °C (ice bath) start->cool add_water SLOWLY add 'x' mL H₂O (x = grams of LAH used) cool->add_water add_naoh SLOWLY add 'x' mL 15% aq. NaOH add_water->add_naoh add_more_water SLOWLY add '3x' mL H₂O add_naoh->add_more_water warm_stir Warm to RT Stir for 30 min add_more_water->warm_stir check Is the precipitate a fine, granular solid? warm_stir->check dry_filter Add MgSO₄, stir, and filter through Celite check->dry_filter Yes troubleshoot Gelatinous precipitate formed. Troubleshoot: - Stir longer - Add Rochelle's Salt check->troubleshoot No end Isolate Product from Filtrate dry_filter->end

Caption: Flowchart for the LAH Fieser workup procedure.

References

  • Master Organic Chemistry. (2023, February 3). Lithium Aluminum Hydride (LiAlH4)
  • Organic Chemistry Portal. Ester to Alcohol - Common Conditions. [Link]
  • JoVE. (2025, May 22). Esters to Alcohols: Hydride Reductions. [Link]
  • OrgoSolver. Carbonyl Reactions: Ester → Primary Alcohol Reduction with LiAlH₄. [Link]
  • Indian Academy of Sciences. Sodium borohydride reduction of aromatic carboxylic acids via methyl esters. [Link]
  • University of Calgary. Ch20: Reduction of Esters using LiAlH4 to 1o alcohols. [Link]
  • Common Organic Chemistry. Sodium Borohydride (NaBH4). [Link]
  • Chemistry LibreTexts. (2020, July 1). 19.3: Reductions using NaBH4, LiAlH4. [Link]
  • Yadav, J. S., et al. (2004). Sodium borohydride reduction of aromatic carboxylic acids via methyl esters. Journal of Chemical Sciences. [Link]
  • Simek, J. W., et al. Reduction of Carboxylic Acids with Sodium Borohydride and an Electrophile.
  • Organic Chemistry Portal. (2022, April 9).
  • ResearchGate.
  • ACS Publications. (2023, January 5). Hydrogenation of Carboxylic Acids, Esters, and Related Compounds over Heterogeneous Catalysts: A Step toward Sustainable and Carbon-Neutral Processes. [Link]
  • ResearchGate.
  • Mettler Toledo. (2025, September 30). Optimizing Catalytic Hydrogenation: Key Techniques and Tools for Success. YouTube. [Link]
  • Reddit. (2022, February 24). Tips for handling LAH?. [Link]
  • University of Rochester, Department of Chemistry. Magic Formulas: Fieser Workup (LAH and DiBAL). [Link]
  • University of Rochester, Department of Chemistry. Workup: Aluminum Hydride Reduction. [Link]
  • ACS Publications. (2024, February 9). A Safety Guidance Document for Lithium Aluminum Hydride (LAH)
  • The Royal Society of Chemistry. (2013, December 25). Catalytic hydrogenation of carboxylic acids using low-valent and high-valent metal complexes. [Link]
  • TIB. (2014, January 13).

Sources

Preventing rearrangement reactions of (1-Methylcyclopentyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Preventing Skeletal Rearrangement Reactions

Welcome to the technical support center for (1-Methylcyclopentyl)methanol. This guide is designed for researchers, synthetic chemists, and drug development professionals who encounter challenges with the inherent reactivity of this compound. Here, we provide in-depth troubleshooting advice, detailed protocols, and the mechanistic rationale behind preventing unwanted rearrangement reactions.

Part 1: The Core Problem & Its Mechanism

Q: I reacted this compound under acidic conditions and did not get my expected product. Instead, I isolated 1-methylcyclohexene and other related isomers. What is happening?

A: You have observed a classic example of a carbocation-driven skeletal rearrangement, specifically a Wagner-Meerwein ring expansion. This compound, while technically a primary alcohol, is prone to this reaction under any conditions that generate a carbocation at the adjacent tertiary carbon center, most notably in the presence of strong acids.[1][2]

The reaction proceeds through the following mechanistic steps:

  • Protonation of the Hydroxyl Group: The acid catalyst protonates the alcohol's hydroxyl group, converting it into an excellent leaving group (water).[3][4]

  • Formation of a Primary Carbocation: The departure of a water molecule generates a highly unstable primary carbocation.[2]

  • 1,2-Alkyl Shift & Ring Expansion: To achieve greater stability, a C-C bond from the adjacent cyclopentyl ring migrates to the primary carbocation center. This concerted step expands the five-membered ring into a six-membered ring and simultaneously relocates the positive charge to a much more stable tertiary carbon.[5][6][7]

  • Deprotonation: A base (such as water or the conjugate base of the acid catalyst) removes a proton from a carbon adjacent to the new carbocation center, forming a stable alkene, predominantly the Zaitsev product, 1-methylcyclohexene.[8]

This entire process is energetically favorable due to the relief of some ring strain from the cyclopentane ring and, more importantly, the transformation of a highly unstable primary carbocation into a stable tertiary carbocation.[5][9]

G cluster_mech Mechanism of Acid-Catalyzed Rearrangement start this compound protonated Protonated Alcohol start->protonated + H⁺ h2o_loss Loss of H₂O protonated->h2o_loss primary_carbocation Unstable Primary Carbocation h2o_loss->primary_carbocation - H₂O rearrangement Ring Expansion (1,2-Alkyl Shift) primary_carbocation->rearrangement [Rearrangement] tertiary_carbocation Stable Tertiary Carbocation rearrangement->tertiary_carbocation deprotonation Deprotonation tertiary_carbocation->deprotonation product 1-Methylcyclohexene deprotonation->product - H⁺

Caption: Acid-catalyzed rearrangement of this compound.

Part 2: Frequently Asked Questions (FAQs)

  • Q: What reaction conditions are most likely to cause this rearrangement?

    • A: Any reaction involving strong protic or Lewis acids. Common examples include dehydration with concentrated H₂SO₄ or H₃PO₄, or substitution reactions with hydrogen halides (e.g., HBr, HCl).[4][10] High temperatures can also promote these rearrangements.[6]

  • Q: Is it possible to perform a substitution reaction on the alcohol without rearrangement?

    • A: Yes, but not by using methods that proceed via a carbocation (Sₙ1 pathway). The key is to convert the hydroxyl into a good leaving group under non-acidic conditions and then displace it via an Sₙ2 mechanism. See the protocols below.

  • Q: If I want to perform a reaction on another part of a molecule containing this alcohol, what should I do?

    • A: You should protect the alcohol functional group. A protecting group masks the hydroxyl's reactivity, allowing you to perform other chemical transformations. It can be selectively removed later to restore the alcohol.[11][12][13]

Part 3: Troubleshooting & Prevention Protocols

This section provides actionable, step-by-step protocols to achieve desired chemical outcomes while avoiding skeletal rearrangements.

Issue 1: Synthesis of the Unrearranged Alkene

Problem: You want to perform a dehydration reaction to synthesize (1-methylcyclopentyl)methene, but acid-catalysis yields the rearranged 1-methylcyclohexene.

Solution: Employ a reaction that proceeds via a concerted E2 elimination pathway, which avoids the formation of a carbocation intermediate. The use of phosphorus oxychloride (POCl₃) in pyridine is a standard and effective method.[4]

  • Setup: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) in anhydrous pyridine (5-10 mL per mmol of alcohol).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: Slowly add phosphorus oxychloride (POCl₃, ~1.5 eq) dropwise to the stirred solution. The reaction is exothermic. Maintain the temperature at 0 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.

  • Quenching: Carefully pour the reaction mixture over crushed ice or into cold, dilute HCl to neutralize the pyridine.

  • Extraction & Purification: Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate), wash the organic layer with saturated NaHCO₃ solution and brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude alkene via column chromatography or distillation.

G cluster_workflow1 Workflow: E2 Dehydration A Dissolve Alcohol in Pyridine (0 °C) B Add POCl₃ (dropwise) A->B C Stir at RT (1-4h) B->C D Quench with Ice/HCl C->D E Extract & Purify D->E F Unrearranged Alkene Product E->F

Caption: Workflow for rearrangement-free dehydration.

Issue 2: Nucleophilic Substitution without Rearrangement

Problem: You need to replace the -OH group with a nucleophile (e.g., Br⁻, CN⁻, N₃⁻), but using acidic reagents (like HBr) causes ring expansion.

Solution: First, convert the alcohol into a sulfonate ester (e.g., tosylate or mesylate). These are excellent leaving groups that can be displaced by a wide range of nucleophiles in a clean Sₙ2 reaction, which proceeds without carbocation formation and thus, no rearrangement.

Step A: Formation of the Tosylate

  • Setup: Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) or pyridine at 0 °C under an inert atmosphere.

  • Reagent Addition: Add p-toluenesulfonyl chloride (TsCl, ~1.2 eq). If using DCM as the solvent, add pyridine (~1.5 eq) as the base.

  • Reaction: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir overnight, or until TLC analysis shows complete consumption of the starting alcohol.

  • Workup: Quench the reaction with cold water. Extract the product with DCM, wash sequentially with dilute HCl, saturated NaHCO₃, and brine. Dry the organic layer, filter, and concentrate. The crude tosylate is often used directly in the next step.

Step B: Sₙ2 Displacement

  • Setup: Dissolve the crude tosylate from Step A in a polar aprotic solvent suitable for Sₙ2 reactions (e.g., DMF, DMSO, or acetone).

  • Nucleophile Addition: Add the desired nucleophile (e.g., NaBr, NaCN, NaN₃, ~1.5-3.0 eq).

  • Reaction: Heat the reaction mixture (typically 50-80 °C) and stir until the reaction is complete by TLC.

  • Workup & Purification: Cool the reaction, dilute with water, and extract with an organic solvent. Wash, dry, and purify the final product by column chromatography or distillation.

G cluster_workflow2 Workflow: Sₙ2 Substitution A Alcohol + TsCl in Pyridine B Isolate Tosylate Intermediate A->B C Tosylate + Nucleophile (e.g., NaBr in DMF) B->C D Heat & React C->D E Unrearranged Substituted Product D->E

Caption: Workflow for rearrangement-free substitution.

Issue 3: Mild Conversion to Other Functional Groups with Stereochemical Inversion

Problem: You require a very mild method to convert the alcohol into another functional group, such as an ester or azide, without rearrangement and with predictable stereochemistry.

Solution: The Mitsunobu reaction is a powerful and reliable method for the dehydrative coupling of alcohols with acidic pronucleophiles.[14][15] It proceeds under neutral, mild conditions and results in a complete inversion of stereochemistry at the carbinol center, with no risk of carbocation rearrangement.[16][17]

  • Setup: In a flame-dried flask under an inert atmosphere, dissolve this compound (1.0 eq), triphenylphosphine (PPh₃, 1.5 eq), and the pronucleophile (e.g., benzoic acid or phthalimide, 1.5 eq) in anhydrous THF.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Slowly add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise to the stirred solution. A color change and/or formation of a precipitate is often observed.

  • Reaction: After addition, remove the ice bath and stir the reaction at room temperature for 2-16 hours, monitoring by TLC.

  • Purification: Concentrate the reaction mixture under reduced pressure. The desired product must be separated from the byproducts, triphenylphosphine oxide and the dialkyl hydrazinedicarboxylate. Purification is typically achieved by column chromatography.

Parameter Condition Rationale
Solvent Anhydrous THFAprotic solvent that solubilizes reagents well.
Temperature 0 °C to RTMild conditions prevent side reactions.
Reagents PPh₃, DEAD/DIADForms the active phosphonium salt intermediate.
Outcome No RearrangementThe mechanism does not involve carbocations.

Part 4: Summary of Prevention Strategies

Goal Problematic Method (Causes Rearrangement) Recommended Solution Mechanism Key Advantage
Dehydration Conc. H₂SO₄, HeatPOCl₃, PyridineE2Avoids carbocations
Substitution HBr or HCl1. Tosylation/Mesylation2. Sₙ2 DisplacementSₙ2Avoids carbocations
General Conversion Acid-catalyzed additionsMitsunobu ReactionSₙ2-likeMild, neutral conditions, stereoinvertive
Reaction Elsewhere Unprotected AlcoholProtection (e.g., as TBDMS ether)N/AMasks alcohol reactivity

By understanding the underlying mechanism of the rearrangement and choosing a synthetic route that avoids the formation of unstable carbocation intermediates, you can effectively control the reactivity of this compound and achieve your desired synthetic targets.

References

  • Mechanism of Alcohol Dehydration with Carbocation Rearrangement under Acidic Conditions in OChem - YouTube. (2014). YouTube. [Link]
  • Carbocation rearrangements. (n.d.). Lumen Learning. [Link]
  • Dehydration Reactions of Alcohols. (2020). Chemistry LibreTexts. [Link]
  • Alcohol Protecting Groups. (n.d.). University of Calgary. [Link]
  • Pinacol Rearrangement. (2023). Master Organic Chemistry. [Link]
  • Carbocation Rearrangements. (2023). Chemistry LibreTexts. [Link]
  • Protecting Groups For Alcohols. (2015). Master Organic Chemistry. [Link]
  • E1 mechanism: carbocations and rearrangements. (n.d.). Khan Academy. [Link]
  • Alcohol Protecting Groups: Videos & Practice Problems. (2022). Pearson. [Link]
  • Sn1 mechanism: carbocation rearrangement. (n.d.). Khan Academy. [Link]
  • Protecting Groups and Orthogonal Protection Strategies. (n.d.). University of Leeds. [Link]
  • Protecting group. (n.d.). Wikipedia. [Link]
  • How to write dehydration and ring expansion mechanism of 1-(1-cyclopentyl) methanol? (2020). Chem Zipper. [Link]
  • Mitsunobu reaction. (n.d.). Wikipedia. [Link]
  • How to write dehydration and ring expansion mechanism of 1-(1-cyclopentyl) methanol? (2020). Chem Zipper. [Link]
  • Show the mechanism that illustrates the following reaction: 1-methyl-1-methanol-cyclopentane + acid arrow 1-methyl-cyclohexene. (n.d.). Homework.Study.com. [Link]
  • Pinacol rearrangement. (n.d.). Wikipedia. [Link]
  • Pinacol Rearrangement. (n.d.). Wikipedia. [Link]
  • Mitsunobu Reaction. (n.d.). Organic Chemistry Portal. [Link]
  • Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. (n.d.). National Institutes of Health (NIH). [Link]
  • Pinacol Rearrangement. (2019). Chemistry LibreTexts. [Link]
  • Rearrangements. (2023). Chemistry LibreTexts. [Link]
  • Dehydration of alcohols. (n.d.). Chemguide. [Link]
  • Unconventional application of the Mitsunobu reaction: Selective flavonolignan dehydration yielding hydnocarpins. (2016). National Institutes of Health (PMC). [Link]
  • Dehydration, Substitution & Oxidation of Alcohols. (n.d.). Science Ready. [Link]
  • Pinacol Rearrangement. (n.d.). Chemistry Steps. [Link]
  • Dehydration of alcohol. (2017). Chemistry Stack Exchange. [Link]
  • Pinacol Rearrangement. (n.d.). Organic Chemistry Tutor. [Link]
  • Draw the mechanism for the acid-catalyzed pinacol rearrangement. (n.d.). Pearson+. [Link]
  • Unconventional application of the Mitsunobu reaction: Selective flavonolignan dehydration yielding hydnocarpins. (2016). National Institutes of Health (PMC). [Link]
  • Dehydration of alcohol. (2017). Chemistry Stack Exchange. [Link]
  • Rearrangement Reactions. (2021). Wiley-VCH. [Link]
  • Dehydration of Alcohols | Synthesis of Alkenes. (2023). YouTube. [Link]

Sources

Technical Support Center: (1-Methylcyclopentyl)methanol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (1-Methylcyclopentyl)methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this chemical synthesis. Here, you will find in-depth troubleshooting advice and frequently asked questions in a user-friendly format to support your experimental success.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and actionable solutions.

Problem 1: Low or No Product Yield

You've completed the reaction, but the yield of this compound is significantly lower than expected, or you've only recovered starting materials.

This is a common issue, particularly when employing a Grignard reaction, a primary method for this synthesis. Low yields can often be traced back to the sensitivity of the reagents and reaction conditions.[1]

Potential Causes and Solutions:

Potential Cause Explanation Recommended Solution
Inactive Grignard Reagent Grignard reagents are highly sensitive to moisture and oxygen.[1] Exposure to either will quench the reagent, rendering it ineffective. The magnesium metal used to form the reagent may also have an passivating oxide layer.[2][3]Titrate the Grignard reagent before use to determine its exact concentration.[1][4] Ensure all glassware is rigorously flame-dried or oven-dried and the reaction is conducted under a dry, inert atmosphere (e.g., nitrogen or argon).[2] Use anhydrous solvents, preferably freshly distilled.[3] Activate magnesium turnings with a small crystal of iodine or a few drops of 1,2-dibromoethane.[2] The disappearance of the iodine color indicates activation.[3]
Side Reactions Several side reactions can compete with the desired synthesis, consuming your starting materials. Common examples include Wurtz coupling and enolization.[4]To minimize Wurtz coupling (coupling of two organic halide molecules), add the organic halide slowly to the magnesium turnings.[3] For enolization, where the Grignard reagent acts as a base instead of a nucleophile, consider adding the ketone or ester starting material slowly at a low temperature.[4] The use of cerium(III) chloride (CeCl₃) can also suppress enolization by enhancing the nucleophilicity of the Grignard reagent.[1]
Reaction Stalling (For Lithium Aluminum Hydride Reduction) When synthesizing from a carboxylic acid or ester via reduction with lithium aluminum hydride (LiAlH₄), the reaction may not go to completion if the reagent is not active or if stoichiometry is incorrect.[5][6]Use fresh, high-quality LiAlH₄. This reagent is also highly moisture-sensitive. Ensure the correct molar equivalents of LiAlH₄ are used. A typical ratio is 1:1 for esters and 1.5:1 for carboxylic acids to alcohol.[7]
Problem 2: Formation of Significant Impurities

Your final product is contaminated with one or more significant byproducts, complicating purification.

The presence of impurities is often indicative of competing reaction pathways.

Potential Causes and Solutions:

Potential Cause Explanation Recommended Solution
Biphenyl Formation (if using a phenyl Grignard) If a phenyl Grignard is used as a precursor, a common side reaction is the formation of biphenyl through a coupling reaction.[8]This is favored by higher temperatures and high concentrations of the aryl halide. Slow, dropwise addition of the aryl halide during Grignard formation is crucial.[8]
Over-reduction or Incomplete Reduction (LiAlH₄ method) With LiAlH₄ reductions, it's possible to have incomplete reduction to the alcohol or, in some cases with multifunctional molecules, reduction of other functional groups.[6]Control the reaction temperature and time. For selective reductions, consider using a modified, less reactive hydride reagent like lithium tri-tert-butoxyaluminum hydride.
Unreacted Starting Material A significant amount of unreacted starting material indicates the reaction did not go to completion.Re-evaluate the reaction time, temperature, and stoichiometry of your reagents. For Grignard reactions, ensure the reagent was active and added in the correct proportion.[1][4]

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

There are two primary and highly effective methods for synthesizing this compound:

  • Grignard Reaction: This involves the reaction of a Grignard reagent with a suitable carbonyl compound. For instance, reacting methylmagnesium bromide with methyl 1-methylcyclopentanecarboxylate.[9]

  • Reduction of a Carboxylic Acid or Ester: This method utilizes a powerful reducing agent, most commonly lithium aluminum hydride (LiAlH₄), to reduce 1-methylcyclopentanecarboxylic acid or its corresponding ester to the desired primary alcohol.[6][7]

Q2: How critical is the quality of the solvent for a Grignard reaction?

Absolutely critical. Grignard reagents react readily with protic solvents, most notably water.[1] Any moisture present in your solvent will destroy the Grignard reagent.[2] Therefore, using anhydrous solvents is non-negotiable for a successful reaction. Diethyl ether and tetrahydrofuran (THF) are common choices, with THF sometimes being preferred for its ability to better solvate and stabilize the Grignard reagent.[4][10]

Q3: My Grignard reaction is not initiating. What steps can I take?

Failure to initiate is a frequent problem.[3] Here are some troubleshooting steps:

  • Activate the Magnesium: Crush the magnesium turnings under an inert atmosphere to expose a fresh surface.[2] Alternatively, add a small crystal of iodine; the disappearance of its color signals activation.[3]

  • Apply Gentle Heat: A gentle warming with a heat gun can sometimes provide the activation energy needed to start the reaction.[4]

  • Add an Initiator: A small amount of pre-formed Grignard reagent can be added to the flask to initiate the reaction.

Q4: Can I use sodium borohydride (NaBH₄) instead of lithium aluminum hydride (LiAlH₄) to reduce the carboxylic acid or ester?

No, sodium borohydride is not a strong enough reducing agent to reduce carboxylic acids or esters to alcohols.[7] Lithium aluminum hydride is required for this transformation.[6][11]

Q5: What is the best way to purify the final this compound product?

The most common method for purifying this compound is distillation under reduced pressure (vacuum distillation).[12] This is effective for separating the desired alcohol from less volatile impurities. If significant solid byproducts are present, filtration may be necessary prior to distillation. Column chromatography can also be employed for high-purity samples.

Visualizing the Synthesis and Troubleshooting

Grignard Reaction Pathway

This diagram illustrates the general pathway for the synthesis of a tertiary alcohol from an ester using a Grignard reagent, a common route to derivatives of this compound.

Grignard Reaction Pathway Ester Methyl 1-methyl- cyclopentanecarboxylate Intermediate Ketone Intermediate Ester->Intermediate 1st Addition Grignard Methylmagnesium Bromide (2 eq.) Grignard->Ester Grignard->Intermediate Product This compound Derivative Intermediate->Product 2nd Addition Workup Aqueous Workup Product->Workup Protonation

Caption: Grignard synthesis of a tertiary alcohol from an ester.

Troubleshooting Workflow for Low Yield in Grignard Synthesis

This flowchart provides a logical sequence of steps to diagnose and resolve low product yield in a Grignard reaction.

Troubleshooting Workflow Start Low Yield of This compound CheckReagent Was the Grignard reagent titrated? Start->CheckReagent NoTritation Titrate a fresh batch of reagent. CheckReagent->NoTritation No CheckConditions Were anhydrous conditions maintained? CheckReagent->CheckConditions Yes NoTritation->CheckConditions Moisture Flame-dry all glassware. Use anhydrous, distilled solvents. CheckConditions->Moisture No CheckSideReactions Analyze crude product for byproducts. CheckConditions->CheckSideReactions Yes Moisture->CheckSideReactions Enolization Lower reaction temperature. Consider adding CeCl₃. CheckSideReactions->Enolization Enolization byproduct detected Wurtz Ensure slow addition of alkyl halide. CheckSideReactions->Wurtz Wurtz coupling byproduct detected Success Improved Yield Enolization->Success Wurtz->Success

Caption: A step-by-step guide to troubleshooting low yields.

Experimental Protocols

Protocol 1: Synthesis via Grignard Reaction

This protocol outlines the synthesis of a tertiary alcohol from an ester, which can be adapted for this compound derivatives.

  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen or argon inlet.

  • Grignard Reagent Formation: Place magnesium turnings (1.2 equivalents) in the flask. Add a small portion of anhydrous diethyl ether or THF. Add a crystal of iodine to activate the magnesium.[2][3]

  • Alkyl Halide Addition: Dissolve the appropriate alkyl halide (e.g., methyl bromide) in anhydrous ether/THF and add it to the dropping funnel. Add a small amount to the magnesium to initiate the reaction. Once initiated, add the remaining alkyl halide solution dropwise to maintain a gentle reflux.[4]

  • Reaction with Ester: Cool the freshly prepared Grignard reagent to 0 °C in an ice bath. Dissolve the ester (1.0 equivalent) in anhydrous ether/THF and add it dropwise to the Grignard reagent.

  • Reaction Completion and Workup: After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.[2]

  • Extraction and Purification: Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter. Remove the solvent under reduced pressure. Purify the crude product by vacuum distillation.[4][12]

Protocol 2: Synthesis via LiAlH₄ Reduction of a Carboxylic Acid
  • Apparatus Setup: In a fume hood, set up a flame-dried, three-necked round-bottom flask with a stirrer, reflux condenser, and a powder funnel under a nitrogen atmosphere.

  • Reagent Addition: Carefully add lithium aluminum hydride (1.5 equivalents) to the flask. Add anhydrous THF to create a slurry.[5]

  • Substrate Addition: Dissolve the carboxylic acid (1.0 equivalent) in anhydrous THF and add it slowly and dropwise to the LiAlH₄ slurry. An exothermic reaction with hydrogen gas evolution will occur. Maintain a gentle reflux.

  • Reaction Completion and Workup: After the addition, continue to stir at reflux for several hours until the reaction is complete (monitor by TLC or GC). Cool the flask in an ice bath and cautiously quench the excess LiAlH₄ by the sequential, dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).

  • Extraction and Purification: Filter the resulting granular precipitate of aluminum salts and wash thoroughly with ether or THF. Dry the filtrate over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. Purify the resulting alcohol by vacuum distillation.[12]

References

  • BenchChem. (2025). Troubleshooting low yield in Grignard reactions with ketones.
  • BenchChem. (2025). Troubleshooting low yield in Grignard reactions with 2-Iodopentane.
  • BenchChem. (2025). Troubleshooting low yield in Grignard synthesis of pyridines.
  • Reddit. (2020). Troubleshooting my grignard reactions.
  • BenchChem. (2025). Technical Support Center: Grignard Reaction Optimization for 1-Methylcyclopentanol Synthesis.
  • Reddit. (2021).
  • University of Oxford. Experiment 5 Reductions with Lithium Aluminium Hydride.
  • Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4)
  • Watanabe, K., et al. (2016). Grignard Reactions in Cyclopentyl Methyl Ether. Chemistry – An Asian Journal.
  • BenchChem. (2025). An In-Depth Technical Guide to the Grignard Reaction Mechanism for the Synthesis of 1-(1-Hydroxy-1-methylethyl)cyclopentanol.
  • Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment).
  • Wikipedia. (2026). Lithium aluminium hydride.
  • Chemistry LibreTexts. (2015). 19.11: Reduction of Carboxylic Acids by Lithium Aluminum Hydride.
  • Leah4Sci. (2016). Lithium Aluminum Hydride LiAlH4 Carbonyl Reduction Reaction and Mechanism.
  • Organic Syntheses. 1H-Pyrrole-3-methanol, 1-methyl-α-propyl-.

Sources

Common pitfalls in the handling of (1-Methylcyclopentyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for (1-Methylcyclopentyl)methanol. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshoot common issues encountered during the handling and use of this tertiary alcohol. Our goal is to bridge the gap between theoretical knowledge and practical application, ensuring the integrity and success of your experiments.

I. Understanding this compound: A Primer

This compound is a tertiary alcohol, a structural class that imparts distinct chemical properties. Its tertiary nature, with the hydroxyl group attached to a carbon bonded to three other carbon atoms, renders it resistant to oxidation and prone to specific reaction pathways, primarily E1 elimination under acidic conditions. A thorough understanding of these intrinsic properties is fundamental to anticipating and mitigating potential experimental pitfalls.

Key Physicochemical Properties (Predicted and Reported)
PropertyValueSource
Molecular FormulaC₇H₁₄O
Molecular Weight114.19 g/mol
AppearanceLiquid
pKa~18.0 (Estimated for a tertiary alcohol)
Storage TemperatureAmbient

II. Frequently Asked Questions (FAQs)

Q1: What are the recommended storage and handling conditions for this compound?

A1: this compound should be stored in a cool, dry, and well-ventilated area away from direct sunlight and sources of ignition.[1][2] Ideal storage temperatures are between 55-60°F (13-16°C).[2] As with most alcohols, it is crucial to keep the container tightly sealed to prevent the absorption of atmospheric moisture and potential oxidation over extended periods.[1] Always handle this compound in a fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Q2: Is this compound stable under acidic or basic conditions?

A2: this compound is significantly more reactive under acidic conditions than basic conditions.[3] Tertiary alcohols, in the presence of strong acids, are prone to dehydration to form alkenes.[4][5][6] This reaction proceeds through a stable tertiary carbocation intermediate.[5] Under basic conditions, the hydroxyl group is a poor leaving group, making the molecule relatively stable. However, strong bases can deprotonate the hydroxyl group to form the corresponding alkoxide.

Q3: Can I oxidize this compound to the corresponding aldehyde or carboxylic acid?

A3: No, this compound is a tertiary alcohol and is resistant to oxidation under standard conditions.[7][8] Oxidation of alcohols requires the presence of a hydrogen atom on the carbon bearing the hydroxyl group, which is absent in tertiary alcohols.[8] Attempted oxidation with strong oxidizing agents under harsh conditions is more likely to lead to degradation of the molecule through C-C bond cleavage.[7]

III. Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis, purification, and use of this compound.

Synthesis & Purification Issues

Problem 1: Low yield during the synthesis of this compound via a Grignard reaction with a methyl Grignard reagent and 1-methylcyclopentanecarbaldehyde.

  • Potential Cause A: Enolization of the Aldehyde. The Grignard reagent, being a strong base, can deprotonate the alpha-carbon of the aldehyde, leading to the formation of an enolate and unreacted starting material.

    • Solution: Add the Grignard reagent slowly to a cooled solution of the aldehyde to maintain a low concentration of the Grignard reagent at any given time.

  • Potential Cause B: Impure Grignard Reagent. The Grignard reagent may have been partially quenched by atmospheric moisture or may not have formed completely.

    • Solution: Ensure all glassware is flame-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.

Problem 2: The product from the dehydration of this compound is a mixture of alkenes.

  • Potential Cause: Carbocation Rearrangement. Acid-catalyzed dehydration of alcohols proceeds through a carbocation intermediate.[9][10] While the initially formed tertiary carbocation from this compound is relatively stable, rearrangements can still occur, especially under forcing conditions, leading to a mixture of isomeric alkenes.

    • Solution: Use milder dehydration conditions. For example, using phosphorus oxychloride (POCl₃) in pyridine can favor the E2 elimination pathway, which is less prone to rearrangements.[11]

Reaction & Stability Issues

Problem 3: My reaction involving this compound as a starting material is not proceeding as expected, and I observe decomposition.

  • Potential Cause: Unintended Acidity. Trace amounts of acid in your reaction mixture can catalyze the dehydration of the tertiary alcohol, leading to the formation of undesired alkene byproducts.[4][5][6]

    • Solution: Ensure all reagents and solvents are free from acidic impurities. If necessary, add a non-nucleophilic base, such as pyridine or triethylamine, to scavenge any trace acids.

Problem 4: I am trying to perform a substitution reaction on the hydroxyl group, but I am only getting elimination products.

  • Potential Cause: Sₙ1 vs. E1 Competition. Reactions of tertiary alcohols that proceed through a carbocation intermediate, such as treatment with a hydrogen halide, will always have a competition between the Sₙ1 (substitution) and E1 (elimination) pathways.[12] For tertiary alcohols, elimination is often the major pathway.[12]

    • Solution: To favor substitution, consider converting the hydroxyl group into a better leaving group that can be displaced under conditions that do not favor elimination. For example, conversion to a tosylate followed by reaction with a nucleophile.[13]

IV. Experimental Protocols

Protocol 1: Dehydration of this compound to 1-Methyl-1-cyclopentene

This protocol describes a standard laboratory procedure for the acid-catalyzed dehydration of a tertiary alcohol.

Materials:

  • This compound

  • Concentrated sulfuric acid (H₂SO₄)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Distillation apparatus

  • Separatory funnel

Procedure:

  • Place this compound in a round-bottom flask.

  • Slowly add a catalytic amount of concentrated sulfuric acid while cooling the flask in an ice bath.

  • Set up for fractional distillation.

  • Gently heat the reaction mixture to distill the alkene product. The boiling point of 1-methyl-1-cyclopentene is approximately 106-107 °C.

  • Wash the distillate with a saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter to remove the drying agent. The resulting liquid is the alkene product.

V. Visualizations

Dehydration Mechanism of this compound

G cluster_0 Step 1: Protonation cluster_1 Step 2: Formation of Carbocation cluster_2 Step 3: Deprotonation A This compound B Protonated Alcohol A->B + H+ C Tertiary Carbocation B->C - H2O D 1-Methyl-1-cyclopentene C->D - H+

Caption: E1 mechanism for the acid-catalyzed dehydration of this compound.

Troubleshooting Workflow for a Failed Reaction

G Start Reaction with this compound Failed Check_Purity Check Purity of Starting Material (GC-MS) Start->Check_Purity Impure Impurity Detected Check_Purity->Impure Yes Pure Starting Material is Pure Check_Purity->Pure No Check_Conditions Review Reaction Conditions Acid_Base Acidic or Basic Contamination? Check_Conditions->Acid_Base Temp_Time Incorrect Temperature or Time? Check_Conditions->Temp_Time Purify Purify Starting Material Impure->Purify Pure->Check_Conditions Neutralize Neutralize Reaction Mixture Acid_Base->Neutralize Yes Optimize_Conditions Optimize Temperature and Time Temp_Time->Optimize_Conditions Yes

Caption: A decision tree for troubleshooting failed reactions involving this compound.

VI. References

  • Quora. (2015, October 17). Are tertiary alcohols more stable or more reactive than primary alcohols?[Link]

  • Quora. (2017, October 16). What is the mechanism for the dehydration of tertiary alcohols?[Link]

  • University of Calgary. (n.d.). Reactions of Alcohols. [Link]

  • Unacademy. (n.d.). Mechanism of dehydration explained. [Link]

  • Vedantu. (n.d.). Dehydration of Alcohols: Mechanism, Examples & Differences (Class 12). [Link]

  • Master Organic Chemistry. (2011, October 17). Introduction to Rearrangement Reactions. [Link]

  • Chemistry LibreTexts. (2023, August 1). 3.3: Rearrangements. [Link]

  • Chemistry LibreTexts. (2020, May 30). 14.4: Dehydration Reactions of Alcohols. [Link]

  • Chemistry LibreTexts. (2024, March 17). 17.6: Reactions of Alcohols. [Link]

  • Mohammad Heidarian. (n.d.). REACTIONS OF ALCOHOLS. [Link]

  • Chemistry LibreTexts. (2024, March 17). 17.7: Oxidation of Alcohols. [Link]

  • Compound Interest. (n.d.). A GUIDE TO OXIDATION REACTIONS OF ALCOHOLS. [Link]

  • Ice and Liquor Online Store. (n.d.). Best Alcohol Storage Practices. [Link]

  • ChemistryViews. (2017, May 2). The Oxidation of Alcohols. [Link]

  • Study Mind. (n.d.). Alcohol oxidation (A-Level Chemistry). [Link]

  • Tap'in 3PL. (n.d.). How to Store Alcohol Safely, Efficiently & for Increased Shelf Life. [Link]

  • Chemguide. (n.d.). dehydration of alcohols. [Link]

  • Wikipedia. (n.d.). Alcohol oxidation. [Link]

  • Old Tennessee Distilling Company. (2024, August 24). Storing Liquor: Best Practices. [Link]

  • JoVE. (2025, May 22). Video: Acidity and Basicity of Alcohols and Phenols. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. [Link]

  • DoorDash Merchant Portal. (2021, December 13). Best Practices for Alcohol Storage. [Link]

  • Wildpack Beverage. (2022, March 7). Importance of Proper Alcohol Storage. [Link]

  • StudySmarter. (2023, October 20). Basicity of Alcohols: Dehydration, Factors & Tests Explained. [Link]

  • LCGC International. (n.d.). Impurities in Wines by GC–MS. [Link]

  • Reddit. (2023, December 24). what makes a primary alcohol less stable than a secondary or a tertiary one?[Link]

  • Shimadzu. (n.d.). M315B Analysis of Impurities in Alcohol-Based Hand Sanitizers by GC-MS. [Link]

  • PubMed Central. (n.d.). Determination of volatile impurities and ethanol content in ethanol-based hand sanitizers: Compliance and toxicity. [Link]

  • NC State University Libraries. (n.d.). Chapter 17 – Alcohols and Phenols Solutions to Problems. [Link]

  • Michigan State University, Department of Chemistry. (n.d.). Alcohol Reactivity. [Link]

  • PubChem. (n.d.). [(1R)-3-cyclopentyl-1-methylcyclopentyl]methanol. [Link]

  • Chemistry LibreTexts. (2024, January 16). 3.7: Reactions of Alcohols. [Link]

  • PubChemLite. (n.d.). This compound (C7H14O). [Link]

  • PubChem. (n.d.). This compound. [Link]

  • PubChem. (n.d.). (1-Methyl-cyclopentyl)-ethanol. [Link]

  • Google Patents. (n.d.). WO2012055754A2 - Method for the production of 1-methylcyclopentane derivatives.

Sources

Technical Support Center: Scaling Up (1-Methylcyclopentyl)methanol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for the synthesis and scale-up of (1-Methylcyclopentyl)methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when transitioning from bench-scale experiments to larger-scale production. As a tertiary alcohol, the synthesis of this compound, often via a Grignard reaction, presents unique challenges related to reaction initiation, thermal management, and impurity profiles. This document provides in-depth troubleshooting advice and frequently asked questions to ensure a safe, efficient, and reproducible scale-up process.

Our approach is grounded in fundamental chemical engineering principles and extensive field experience. We will explore the "why" behind each recommendation, empowering you to make informed decisions during your process development.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up the synthesis of this compound, particularly via a Grignard reaction?

A1: The primary safety concern is the risk of a runaway reaction, which can lead to a fire or explosion.[1][2][3] Grignard reactions are highly exothermic, and the heat generated can rapidly increase the temperature of the reaction mixture.[3] This is especially dangerous at a larger scale due to the decreased surface-area-to-volume ratio, which limits efficient heat dissipation.[3] The use of flammable ethereal solvents like diethyl ether and tetrahydrofuran (THF) further elevates the fire risk.[1][2][3] Inadequate control of reaction kinetics can lead to the solvent boiling out of the vessel, potentially causing a spill and a fire.[2][3]

Q2: My large-scale Grignard reaction for this compound synthesis is difficult to initiate. What are the common causes and solutions?

A2: Difficulty in initiating a Grignard reaction is a frequent and dangerous issue, as it can lead to the accumulation of the alkyl or aryl halide.[3] Once the reaction does initiate, the large amount of accumulated halide can react rapidly, causing a dangerous temperature spike and a potential runaway reaction.[3][4]

Common Causes & Solutions:

  • Inactive Magnesium Surface: A layer of magnesium oxide or hydroxide on the surface of the magnesium turnings can prevent the reaction from starting.[3]

    • Solution: Use fresh, shiny magnesium turnings.[5] Consider activating the magnesium surface with a small crystal of iodine or a few drops of 1,2-dibromoethane.[3][5]

  • Presence of Moisture: Grignard reagents are highly sensitive to moisture and will be quenched by even trace amounts of water.[5]

    • Solution: Ensure all glassware is thoroughly oven-dried or flame-dried under an inert atmosphere.[1][5] Use anhydrous solvents, and consider distilling them immediately before use.[6]

  • Impure Reagents: Impurities in the starting materials or solvents can inhibit the reaction.

    • Solution: Use reagents and solvents of appropriate purity and ensure solvents are dry.[5]

Q3: I am observing a significant amount of a dimeric byproduct (Wurtz coupling product) in my scaled-up reaction. How can I minimize this?

A3: The formation of the Wurtz coupling byproduct is a common side reaction in Grignard synthesis.[7] This side product decreases the yield of the desired this compound and complicates purification.[7]

Strategies to Minimize Wurtz Coupling:

  • Slow Addition Rate: Add the halide reactant slowly and at a controlled rate to maintain a low concentration in the reaction mixture.[4][7]

  • Low Reaction Temperatures: Lowering the reaction temperature can reduce the rate of the Wurtz coupling reaction.[7]

  • Efficient Mixing: Ensure vigorous and efficient stirring to quickly disperse the added halide and promote its reaction with magnesium rather than the already-formed Grignard reagent.[8]

  • Solvent Choice: While THF is a common solvent, consider exploring others like 2-methyltetrahydrofuran (2-MeTHF), which has been reported to minimize Wurtz coupling in some cases.[7]

Troubleshooting Guides

Issue 1: Poor Yield and Incomplete Conversion

A common challenge in scaling up is a drop in yield compared to smaller-scale experiments. This can often be attributed to mass and heat transfer limitations.

Troubleshooting Decision Tree for Low Yield

Start Low Yield of this compound Check_Completion Reaction Incomplete? Start->Check_Completion Check_Purity Starting Material Purity? Check_Completion->Check_Purity No Sol_Time_Temp Increase reaction time or temperature. Monitor with in-situ analysis (FTIR/NIR). Check_Completion->Sol_Time_Temp Yes Check_Mixing Inefficient Mixing? Check_Purity->Check_Mixing No Sol_Purity Use high-purity, anhydrous reagents and solvents. Check_Purity->Sol_Purity Yes Check_Temp Temperature Control Issues? Check_Mixing->Check_Temp No Sol_Mixing Increase agitation speed. Evaluate impeller design for the reactor geometry. Check_Mixing->Sol_Mixing Yes Sol_Temp Improve cooling efficiency. Ensure accurate temperature probe placement. Check_Temp->Sol_Temp Yes End Yield Improved Check_Temp->End No Sol_Time_Temp->End Sol_Purity->End Sol_Mixing->End Sol_Temp->End Start Start: Reactor Setup (Dry, Inert Atmosphere) Initiation Initiation Phase (Add 5-10% Halide) Start->Initiation Check_Initiation Initiation Confirmed? Initiation->Check_Initiation Check_Initiation->Initiation No, Re-attempt (e.g., gentle warming) Addition Controlled Addition Phase (Monitor Temperature and Rate) Check_Initiation->Addition Yes Completion Reaction Completion (Stir Post-Addition) Addition->Completion Workup Quench and Work-up Completion->Workup End Product Isolation Workup->End

Caption: Workflow for Safe Grignard Reaction Scale-Up.

Purification Challenges at Scale

While lab-scale purification might be straightforward, large-scale purification of this compound can present challenges.

Q4: What are the common impurities in crude this compound, and how can they be removed at scale?

A4: Common impurities include unreacted starting materials, the Wurtz coupling byproduct, and potentially byproducts from the reaction of the Grignard reagent with the solvent (if THF is used under harsh conditions).

Purification Strategy:

  • Distillation: Fractional distillation is the most common method for purifying alcohols at an industrial scale. [9][10]The success of this method depends on the boiling point differences between this compound and the impurities.

  • Azeotropic Considerations: Be aware of potential azeotropes with water or other solvents that may have been introduced during work-up. A drying step before distillation may be necessary.

  • Topping and Tailing: A two-stage distillation is often employed. [9][10]A "topping" column removes low-boiling impurities, and a "rectifying" column separates the product from higher-boiling impurities. [9]

References

  • Developing SOPs for Hazardous Chemical Manipulations. (n.d.).
  • Grignard Reaction. (n.d.). American Chemical Society.
  • Managing Hazards for Scale Up of Chemical Manufacturing Processes. (2014, November 20). ACS Publications.
  • Controlling exothermic reactions in Grignard synthesis. (n.d.). Benchchem.
  • Technical Support Center: Scaling Up Grignard Reactions for Alkene Synthesis. (2025, December). Benchchem.
  • Grignard Reaction Scale-up – 4 Steps to Control Development. (n.d.). METTLER TOLEDO.
  • Practical Challenges and Solutions to Continuous Grignard Chemistry. (n.d.). AIChE.
  • Safety aspects of the process control of Grignard reactions. (2025, August 9). ResearchGate.
  • Investigation of a Grignard Reaction at Small Scale. (n.d.). METTLER TOLEDO.
  • Safety Improvements of a Grignard Reaction by Controlling the Reactant Feed Rate by On-line Concentration Monitoring Using NIR. (2025, August 7). ResearchGate.
  • This compound | 38502-28-2. (n.d.). Sigma-Aldrich.
  • Evaluating Mixing Techniques for Scale-up Processes. (2017, June 8). AIChE.
  • MIXING SCALE-DOWN STUDIES FOR THE SCALE UP OF BEER FERMENTATION. (2015, January 15). ResearchGate.
  • Process for the preparation of 1-methylcyclopentane derivatives. (2012, April 26). Google Patents.
  • Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation. (2023, June 28). Royal Society of Chemistry.
  • Design and Scaling Up of Microchemical Systems: A Review. (2017, June 7). Annual Reviews.
  • Boosting Productivity in Scalable Continuous Grignard Reagent Formation via Model-Based Design of Experiments and Optimization. (n.d.). ACS Publications.
  • Industrial Scale-Up Challenges in Catalytic Methanol Production. (2025, August 12). ResearchGate.
  • Process for the preparation of 1-methyl-1-alkoxycyclopentanes. (2012, April 26). Google Patents.
  • Fundamentals of fluid flow, mixing and mass transfer in bioreactors during bioreactor scale-up and their effects on cell growth, metabolism and protein production. (n.d.). Liaoyang Sinotech Technology Development Co., Ltd.
  • Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide Using Flow. (n.d.). DSpace@MIT.
  • Impact of residence time distributions in reacting magnesium packed-beds on Grignard reagent formation. (2025, December 21). ResearchGate.
  • Technical Support Center: Scaling Up m-PEG16-alcohol Synthesis for Preclinical Studies. (n.d.). Benchchem.
  • 38502-28-2|this compound|BLD Pharm. (n.d.).
  • Solved Devise a synthesis to prepare 1-methylcyclopentanol. (2023, October 18). Chegg.com.
  • This compound (C7H14O). (n.d.). PubChemLite.
  • Method for the production of 1-methylcyclopentane derivatives. (n.d.). Google Patents.
  • Methanol Synthesis – Industrial Challenges within a Changing Raw Material Landscape. (n.d.). Fraunhofer-Publica.
  • Numerical evaluation of methanol synthesis in catalytic wall-coated microreactors: scale-up and performance analysis of planar and monolithic designs. (n.d.). Frontiers.
  • By-products of methanol synthesis. (n.d.). ResearchGate.
  • Key Component for Industrial Synthesis of Methanol Identified. (2021, May 31). Forschungszentrum Jülich.
  • Technical Support Center: Troubleshooting Low Yield in Tricyclohexylmethanol Synthesis. (n.d.). Benchchem.
  • Methanol Synthesis from Sustainable Feedstocks – A Quantitative Side Product Analysis. (2024, August 23). Fraunhofer-Publica.
  • Process for purifying methanol. (n.d.). Google Patents.
  • Challenges in the scale-up synthesis of Methyl 3,4-dimethoxycinnamate. (n.d.). Benchchem.
  • troubleshooting low yields in (S)-1,1'-Bi-2,2'-naphthol synthesis. (n.d.). Benchchem.
  • Process Development and Scale-Up for the Preparation of the 1‑Methyl-quinazoline-2,4-dione Wnt Inhibitor SEN461. (2025, August 6). ResearchGate.
  • This compound. (n.d.). PubChem.
  • This compound. (n.d.). Achmem.
  • Optimization of Methanol Synthesis under Forced Periodic Operation. (n.d.). MDPI.
  • METHANOL PURIFICATION SYSTEM. (2012). TAPPI PEERS Conference.
  • Modelling and control of an integrated high purity methanol distillation configuration. (2021, September 17). DTU Research Database.
  • Valmet Methanol purification in kraft pulp mills. (n.d.). Valmet.
  • Optimization of Methanol Synthesis under Forced Periodic Operation. (2021, May 15). MPG.PuRe.
  • Methanol Synthesis – Industrial Challenges within a Changing Raw Material Landscape. (2025, August 6). ResearchGate.
  • Methanol purification method and apparatus. (n.d.). Google Patents.
  • Methanol production in a sustainable, mild and competitive process: concept launch and analysis. (n.d.). Green Chemistry (RSC Publishing).

Sources

Technical Support Center: Stability of (1-Methylcyclopentyl)methanol Under Acidic Conditions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge of a Tertiary Alcohol

(1-Methylcyclopentyl)methanol is a primary alcohol, but the carbon atom to which the hydroxymethyl group is attached is a quaternary center. This structural feature makes it highly susceptible to carbocation-mediated rearrangements under acidic conditions, a classic example of a Wagner-Meerwein rearrangement. [1][2]The driving force behind this instability is the formation of a more stable carbocation through a 1,2-shift, which can lead to a variety of unintended products. [3][4]This guide will walk you through the underlying mechanisms, troubleshooting common issues, and provide protocols to mitigate these stability challenges.

Troubleshooting Guide & FAQs

This section addresses common problems encountered when working with this compound in the presence of acids.

Issue 1: Unexpected Product Formation and Low Yield of Desired Product

Q1: I reacted this compound with an acid catalyst and obtained a mixture of alkenes, primarily 1,2-dimethylcyclohexene and 1-methylcyclohexene, instead of my expected product. What is happening?

A1: This is a classic outcome of the acid-catalyzed dehydration and rearrangement of this compound. The reaction proceeds through the formation of a primary carbocation, which is highly unstable. This intermediate rapidly undergoes a Wagner-Meerwein rearrangement to form a more stable tertiary carbocation within a six-membered ring. Subsequent elimination of a proton leads to the observed alkene products. [1][5] Mechanism of Rearrangement and Dehydration:

  • Protonation of the Alcohol: The hydroxyl group is protonated by the acid catalyst to form a good leaving group (water). [6][7]2. Formation of a Primary Carbocation: Loss of a water molecule generates a highly unstable primary carbocation. [5]3. Carbocation Rearrangement (Wagner-Meerwein): A 1,2-alkyl shift occurs where the cyclopentyl ring expands to a more stable cyclohexyl system, forming a tertiary carbocation. This is the key step leading to the rearranged products. [2][8]4. Elimination (E1): A base (like water or the conjugate base of the acid) abstracts a proton from an adjacent carbon, leading to the formation of a double bond and regenerating the acid catalyst. The major product, 1,2-dimethylcyclohexene, is the more substituted and thermodynamically more stable alkene (Zaitsev's rule). [9][10]

G cluster_0 Reaction Pathway A This compound B Protonated Alcohol A->B + H+ C Primary Carbocation (Unstable) B->C - H2O D Tertiary Carbocation (Rearranged) C->D Wagner-Meerwein Rearrangement (Ring Expansion) E Alkene Products (1,2-dimethylcyclohexene, etc.) D->E - H+ (E1 Elimination)

Caption: Acid-catalyzed rearrangement of this compound.

Issue 2: Difficulty in Controlling the Reaction Pathway

Q2: How can I minimize these rearrangements and favor my desired reaction?

A2: Minimizing rearrangement requires careful control of reaction conditions to avoid the formation and stabilization of the carbocation intermediate.

ParameterRecommendation to Minimize RearrangementRationale
Acid Strength Use weaker, non-nucleophilic acids or Lewis acids.Strong protic acids like H₂SO₄ readily promote carbocation formation. [11]Weaker acids or Lewis acids may coordinate with the hydroxyl group without fully generating a free carbocation.
Temperature Conduct the reaction at the lowest possible temperature.Higher temperatures provide the activation energy for both the initial dehydration and the subsequent rearrangement. [12]
Solvent Employ non-polar, aprotic solvents.Polar, protic solvents can stabilize the carbocation intermediate, favoring rearrangement.
Reaction Time Monitor the reaction closely and quench it as soon as the starting material is consumed.Prolonged reaction times increase the likelihood of side reactions and product degradation.
Issue 3: Formation of Ether Byproducts

Q3: Besides alkenes, I am also observing the formation of an ether. Why is this happening?

A3: In the presence of an alcohol (either the starting material or a solvent), the intermediate carbocation can be trapped by another alcohol molecule in a nucleophilic substitution reaction (Sₙ1) to form an ether. This is a competing pathway to elimination.

G cluster_0 Competing Pathways A Tertiary Carbocation B Elimination (E1) A->B C Substitution (SN1) A->C D Alkene Product B->D - H+ E Ether Product C->E + R-OH - H+

Caption: Competing elimination and substitution pathways.

To minimize ether formation:

  • Avoid using alcohol as a solvent.

  • Keep the concentration of this compound as low as practical to reduce the chance of intermolecular reactions.

FAQ Section

Q4: Is this compound stable under basic or neutral conditions?

A4: Yes, this compound is generally stable under basic and neutral conditions. The hydroxyl group is a poor leaving group, and in the absence of an acid to protonate it, the carbocation-mediated rearrangement pathways are not accessible.

Q5: What analytical techniques are best for monitoring these reactions and identifying the byproducts?

A5:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for separating the volatile alkene and ether byproducts and identifying them based on their mass spectra.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information to confirm the rearranged carbon skeleton of the products.

Q6: Can I use a protecting group strategy to avoid this instability?

A6: Yes. If the hydroxyl group is not the desired reactive site, you can protect it as an ether (e.g., silyl ether, benzyl ether) or another acid-stable protecting group. This will prevent its protonation and the subsequent cascade of reactions. The choice of protecting group will depend on the other functionalities in your molecule and the overall synthetic plan.

Experimental Protocols

Protocol 1: Monitoring the Acid-Catalyzed Decomposition of this compound by GC-MS

This protocol allows for the qualitative and semi-quantitative analysis of the product mixture resulting from the acid treatment of this compound.

Materials:

  • This compound

  • Anhydrous dichloromethane (DCM)

  • Concentrated sulfuric acid (H₂SO₄) or another acid catalyst

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • GC vials

  • GC-MS instrument

Procedure:

  • Dissolve 100 mg of this compound in 5 mL of anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add 1-2 drops of concentrated sulfuric acid.

  • Allow the reaction to stir at 0 °C and take aliquots at different time points (e.g., 5 min, 15 min, 30 min, 1 hour).

  • To quench each aliquot, add it to a vial containing 1 mL of saturated sodium bicarbonate solution and 1 mL of DCM. Shake vigorously.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and transfer it to a GC vial.

  • Analyze the sample by GC-MS to identify the products formed over time. Compare the resulting mass spectra with library data for compounds like 1,2-dimethylcyclohexene and 1-methylcyclohexene.

Protocol 2: Synthesis of a Silyl Ether Protected this compound

This protocol demonstrates how to protect the hydroxyl group to prevent acid-catalyzed rearrangement.

Materials:

  • This compound

  • Anhydrous dichloromethane (DCM)

  • Imidazole

  • tert-Butyldimethylsilyl chloride (TBDMSCl)

  • Saturated ammonium chloride solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1 mmol) in anhydrous DCM (5 mL) at 0 °C, add imidazole (2.5 mmol).

  • Add TBDMSCl (1.2 mmol) portion-wise and stir the reaction at room temperature.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quench the reaction by adding saturated ammonium chloride solution.

  • Separate the layers and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the TBDMS-protected alcohol. This protected compound will be stable to many acidic conditions that would degrade the parent alcohol.

References

  • Chemistry LibreTexts. (2019). 30.1: Wagner-Meerwein Rearrangements. [Link]
  • Chemistry LibreTexts. (2020). 9.
  • Chem-Station. (2014). Pinacol Rearrangement. [Link]
  • Grokipedia. (n.d.). Wagner–Meerwein rearrangement. [Link]
  • Homework.Study.com. (n.d.). Show the mechanism that illustrates the following reaction: 1-methyl-1-methanol-cyclopentane + acid arrow 1-methyl-cyclohexene. [Link]
  • Master Organic Chemistry. (2013). Carbocation Rearrangements In Alkene Addition Reactions. [Link]
  • Master Organic Chemistry. (2023). The Pinacol Rearrangement. [Link]
  • NROChemistry. (n.d.). Pinacol Rearrangement. [Link]
  • Quora. (2017). What happens when methanol reacts with sulphuric acid?[Link]
  • Slideshare. (n.d.). WAGNER-MEERWEIN REARRANGEMENT 123 [Autosaved].pptx. [Link]
  • SynArchive. (n.d.). Pinacol Rearrangement. [Link]
  • University of Pennsylvania. (n.d.). e-Assignment #2 - Connecting Chem 501 and Chem 502. [Link]

Sources

Technical Support Center: Controlling Stereoselectivity in Reactions of (1-Methylcyclopentyl)methanol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for controlling stereoselectivity in reactions involving (1-methylcyclopentyl)methanol and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide in-depth guidance on achieving desired stereochemical outcomes. The inherent steric hindrance of the tertiary alcohol and the adjacent chiral center in many of its derivatives present unique challenges in stereocontrol. This guide offers a structured, question-and-answer approach to navigate these complexities, grounded in established chemical principles and field-proven insights.

I. Frequently Asked Questions (FAQs)

General Principles & Initial Considerations

Q1: What are the primary challenges in achieving high stereoselectivity with this compound derivatives?

A1: The principal challenge stems from the steric bulk around the tertiary alcohol or the carbon center bearing the hydroxymethyl group. This steric hindrance can impede the approach of reagents and catalysts, making it difficult to achieve high levels of facial selectivity. Furthermore, the cyclopentyl ring's flexibility can lead to multiple low-energy conformations, complicating predictable stereochemical outcomes. Overcoming these challenges often requires careful selection of catalysts, directing groups, and reaction conditions to create a well-defined and sterically biased transition state.[1][2]

Q2: How does the choice of solvent influence stereoselectivity in these reactions?

A2: Solvents play a crucial role by influencing the solvation of the substrate, reagents, and catalyst, which in turn affects the stability of the transition state. Polar, coordinating solvents can interact with chiral catalysts or directing groups, potentially altering their effective shape and stereodirecting ability. In contrast, non-polar solvents may promote aggregation or specific catalyst-substrate interactions that enhance stereoselectivity. For instance, in certain chiral HPLC separations, altering the mobile phase composition, including the use of tertiary alcohol additives, can significantly impact enantioselectivity.[3] It is essential to screen a range of solvents with varying polarities and coordinating abilities to optimize stereochemical control for a specific transformation.

Specific Reaction Classes

Q3: In stereoselective esterification of this compound, what factors are critical for achieving high enantiomeric excess (ee)?

A3: For the esterification of the tertiary alcohol, achieving high enantioselectivity is challenging due to its steric hindrance.[1][4] Key strategies include:

  • Enzymatic Resolution: Lipases, such as Candida antarctica lipase A (CAL-A), can catalyze the enantioselective esterification of tertiary alcohols, though their activity might be low.[1] Mutagenesis studies on such enzymes aim to improve their activity for sterically hindered alcohols.[1]

  • Chiral Acylating Agents and Catalysts: The use of chiral non-racemic acylating agents in the presence of a catalyst can lead to kinetic resolution of the racemic alcohol. Alternatively, a chiral catalyst can be used with an achiral acylating agent to achieve enantioselective esterification.

  • Reusable Solid Catalysts: For selective esterification, reusable solid catalysts comprising halides of indium, gallium, zinc, and iron have been developed for reactions with acid anhydrides, offering high conversion and selectivity.[5]

Q4: How can I control the diastereoselectivity of reactions at a prochiral center adjacent to the this compound moiety?

A4: Controlling diastereoselectivity often relies on the directing effect of the hydroxyl or a derivative group. This group can coordinate to a metal catalyst, bringing the reagent to one face of the molecule. This is a common strategy in reactions like directed cyclopropanation or epoxidation.[6] The rigidity of the cyclopentyl ring can also play a role in biasing the approach of the reagent.[6] In cases where a directing group is not effective, the use of a chiral auxiliary attached to the substrate can provide excellent stereocontrol.[7]

II. Troubleshooting Guides

Issue 1: Low Diastereoselectivity in an Aldol Reaction

Scenario: You are performing an aldol reaction with a ketone derivative of this compound and observe a nearly 1:1 mixture of diastereomers.

Troubleshooting Steps:

  • Assess the Role of a Directing Group: If your substrate contains a hydroxyl group, its ability to direct the reaction may be hindered. Consider converting it to a bulkier silyl ether. The increased steric demand of the directing group can enhance facial selectivity.

  • Employ a Chiral Auxiliary: If a directing group strategy is insufficient, the use of a chiral auxiliary, such as a chiral oxazolidinone, can enforce a specific enolate geometry and control the approach of the aldehyde.[7]

  • Optimize Reaction Conditions:

    • Temperature: Lowering the reaction temperature often increases diastereoselectivity by favoring the transition state with the lowest activation energy.

    • Solvent: The choice of solvent can impact the aggregation state of the enolate and the catalyst, influencing the stereochemical outcome. Screen a range of ethereal and hydrocarbon solvents.

    • Lewis Acid: The nature of the Lewis acid used to form the enolate (e.g., TiCl₄, Sn(OTf)₂) can significantly affect the diastereoselectivity.

Issue 2: Poor Enantioselectivity in a Catalytic Asymmetric Reduction

Scenario: You are using a chiral catalyst to reduce a ketone derivative of this compound to the corresponding alcohol but are obtaining a low enantiomeric excess (ee).

Troubleshooting Steps:

  • Catalyst Selection: The chosen chiral catalyst may not be optimal for this sterically demanding substrate. Screen a library of chiral ligands with varying steric and electronic properties. For example, in asymmetric hydrogenation of β-keto esters, catalysts like Ru((R)-BINAP)(OAc)₂ are known to be highly effective.[7]

  • Substrate-Catalyst Matching: The steric and electronic properties of the substrate and catalyst must be well-matched. A bulky substrate like a this compound derivative may require a catalyst with a more open chiral pocket.

  • Reaction Parameters:

    • Hydrogen Pressure (for hydrogenation): This parameter can influence the rate and selectivity of the reaction. Optimization is often necessary.[7]

    • Additives: The presence of additives can sometimes enhance enantioselectivity by modifying the catalyst or the substrate.

    • Concentration: Running the reaction at a lower concentration can sometimes improve enantioselectivity by minimizing side reactions or catalyst deactivation.

Issue 3: Difficulty in Separating Stereoisomers

Scenario: You have synthesized a mixture of diastereomers or enantiomers and are struggling to separate them for analysis or further use.

Troubleshooting Steps:

  • Chromatographic Method Development:

    • Chiral HPLC/SFC: For enantiomers, chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) is the method of choice.[8][9] Experiment with different chiral stationary phases (CSPs), such as polysaccharide-based or protein-based columns, and various mobile phases.[3][8][10]

    • Normal/Reversed-Phase HPLC for Diastereomers: Diastereomers can often be separated on standard silica gel or C18 columns.[11] A solvent gradient may be necessary for closely eluting compounds.[12]

  • Derivatization: If direct separation is challenging, consider derivatizing the alcohol with a chiral resolving agent, such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA), to form diastereomeric esters.[13][14] These diastereomers often exhibit greater differences in their physical properties and are more easily separated by standard chromatography. The Mosher's esters can also be used to determine the absolute configuration of the alcohol via NMR analysis.[13][14][15][16]

  • Crystallization: If the compounds are crystalline, fractional crystallization can sometimes be used to separate diastereomers.

III. Experimental Protocols & Data

Protocol 1: Mosher's Ester Analysis for Absolute Configuration Determination

This protocol outlines the preparation of diastereomeric Mosher's esters for the determination of the absolute configuration of a chiral alcohol derivative of this compound by ¹H NMR analysis.[13][14][16]

Materials:

  • Chiral alcohol (approx. 5 mg)

  • (R)-(-)-α-Methoxy-α-trifluoromethylphenylacetyl chloride ((R)-MTPA-Cl)

  • (S)-(+)-α-Methoxy-α-trifluoromethylphenylacetyl chloride ((S)-MTPA-Cl)

  • Anhydrous pyridine

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • NMR tubes, deuterated chloroform (CDCl₃)

Procedure:

  • Esterification (perform two separate reactions, one with (R)-MTPA-Cl and one with (S)-MTPA-Cl): a. Dissolve the chiral alcohol (1 equivalent) in anhydrous DCM in a small, dry vial. b. Add anhydrous pyridine (2-3 equivalents). c. Add the respective MTPA-Cl (1.2 equivalents) dropwise at 0 °C. d. Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Work-up: a. Quench the reaction with a small amount of water. b. Dilute with DCM and wash with saturated aqueous NaHCO₃ and brine. c. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude esters by flash column chromatography on silica gel.

  • NMR Analysis: a. Prepare separate NMR samples of the purified (R)- and (S)-MTPA esters in CDCl₃. b. Acquire ¹H NMR spectra for both diastereomers. c. Calculate the chemical shift differences (Δδ = δS - δR) for protons near the chiral center. d. The sign of the Δδ values can be used to assign the absolute configuration based on the established Mosher's model.[13][14]

Data Presentation: Comparison of Chiral HPLC Conditions

The following table illustrates how different chiral stationary phases and mobile phases can affect the separation of enantiomers.

Chiral Stationary Phase (CSP)Mobile PhaseAnalyte ClassTypical Resolution (Rs)Reference
Chiralcel OD-H (Polysaccharide)Hexane/IsopropanolNeutral Compounds> 1.5[8]
Chiralpak AD (Polysaccharide)Hexane/EthanolWide Range of Pharmaceuticals> 1.5[8]
Chiral-AGP (Protein-based)Phosphate Buffer/Organic ModifierAcidic, Basic, and Neutral Compounds1.4 - 3.8 (enantioselectivity)[3]

IV. Visualizations

Logical Workflow for Troubleshooting Poor Stereoselectivity

G start Poor Stereoselectivity Observed q1 Is the reaction diastereoselective or enantioselective? start->q1 diastereo Diastereoselective Reaction q1->diastereo Diastereo enantio Enantioselective Reaction q1->enantio Enantio d_strat1 Modify Directing Group diastereo->d_strat1 e_strat1 Screen Chiral Catalysts/Ligands enantio->e_strat1 d_strat2 Employ Chiral Auxiliary d_strat1->d_strat2 d_strat3 Optimize Reaction Conditions (Temp, Solvent, Lewis Acid) d_strat2->d_strat3 analysis Analyze Stereochemical Outcome (Chiral HPLC, NMR of Diastereomers) d_strat3->analysis e_strat2 Adjust Reaction Parameters (Pressure, Additives, Concentration) e_strat1->e_strat2 e_strat2->analysis

Caption: Troubleshooting workflow for addressing suboptimal stereoselectivity.

Signaling Pathway for Stereochemical Control

G cluster_0 Chiral Information Source cluster_1 Substrate Environment cluster_2 Stereochemical Outcome Chiral Catalyst Chiral Catalyst Prochiral Center\n(this compound derivative) Prochiral Center (this compound derivative) Chiral Catalyst->Prochiral Center\n(this compound derivative) Dictates facial selectivity Chiral Auxiliary Chiral Auxiliary Chiral Auxiliary->Prochiral Center\n(this compound derivative) Controls enolate geometry Enzyme Active Site Enzyme Active Site Enzyme Active Site->Prochiral Center\n(this compound derivative) Enforces specific binding orientation Selective formation of\none stereoisomer Selective formation of one stereoisomer Prochiral Center\n(this compound derivative)->Selective formation of\none stereoisomer

Caption: Transfer of chiral information to the substrate.

V. References

  • Effect of Tertiary Alcohol Additives on Enantioselectivity of the Chiral‐AGP Column. Journal of Liquid Chromatography & Related Technologies. Available at:

  • Constructing Tertiary Alcohols with Vicinal Stereocenters: Highly Diastereo- and Enantioselective Cyanosilylation of α-Branched Acyclic Ketones and Their Kinetic Resolution. CCS Chemistry. Available at:

  • Catalytic Enantioselective[3][17]-Wittig Rearrangement Breakthrough. Bioengineer.org. Available at:

  • Synthesis of chiral tertiary trifluoromethyl alcohols by asymmetric nitroaldol reaction with a Cu(ii)-bisoxazolidine catalyst. Chemical Communications. Available at:

  • Enantioselective synthesis strategies to prepare chiral tertiary alcohols. ResearchGate. Available at: [Link]

  • Catalytic Enantioselective Methods for Synthesis of 1,2-Amino Tertiary Alcohols and Their Analogues. PubMed Central. Available at:

  • Enantioselective Synthesis of Tertiary Alcohols through a Zirconium-Catalyzed Friedel–Crafts Alkylation of Pyrroles with α-Ketoesters. The Journal of Organic Chemistry. Available at: [Link]

  • Alcohol Oxidation Mechanisms and Practice Problems. Chemistry Steps. Available at: [Link]

  • HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. MDPI. Available at: [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available at: [Link]

  • Process for the selective esterification of tertiary alcohol by an acid anhydride using a reusable solid catalyst. Google Patents. Available at:

  • Diverse synthesis of α-tertiary amines and tertiary alcohols via desymmetric reduction of malonic esters. PMC. Available at: [Link]

  • Demystifying The Mechanisms of Alcohol Oxidations. Master Organic Chemistry. Available at: [Link]

  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. MDPI. Available at: [Link]

  • Preparation of Distant Quaternary Carbon Stereocenters by Double Selective Ring‐Opening of 1,1‐Biscyclopropyl Methanol Derivatives. PMC. Available at: [Link]

  • Selective Oxidation of Tertiary Alcohols to Ketones via Synergistic Catalysis of (NH4)2Ce(NO3)6 and Trifluoroacetic Acid With Oxygen. ResearchGate. Available at: [Link]

  • HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie. Available at: [Link]

  • 17.7: Oxidation of Alcohols. Chemistry LibreTexts. Available at: [Link]

  • The esterification of tertiary alcohols with boric acid. ResearchGate. Available at: [Link]

  • Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Springer Nature Experiments. Available at: [Link]

  • Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Matilda. Available at: [Link]

  • Esters to Alcohols. Chemistry Steps. Available at: [Link]

  • Pd-Catalyzed Regio-, Diastereo-, and Enantioselective [3 + 2] Cycloaddition Reactions: Access to Chiral Cyclopentyl Sulfones. ResearchGate. Available at: [Link]

  • Direct access to tetrasubstituted cyclopentenyl scaffolds through a diastereoselective isocyanide-based multicomponent reaction. PMC. Available at: [Link]

  • Oxidation Reactions I.A. Oxidation of Alcohols. University of Manchester. Available at: [Link]

  • Synthesis and spectroscopic analysis of a stereoisomer library of the phytophthora mating hormone α1 and derived bis-Mosher esters. NIH. Available at: [Link]

  • Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. ResearchGate. Available at: [Link]

  • Directed Diastereoselective Cyclopropanation and Epoxidation of Alkenyl Cyclopropyl Carbinol Derivatives. PMC. Available at: [Link]

  • Aromatic Interactions as Control Elements in Stereoselective Organic Reactions. PMC. Available at: [Link]

  • ¹H NMR Spectrometry of their Diastereomeric Valine Esters. SciELO. Available at: [Link]

  • Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. MDPI. Available at: [Link]

  • Diastereo- and enantioselective preparation of cyclopropanol derivatives. PMC. Available at: [Link]

  • A comprehensive overview of directing groups applied in metal-catalysed C–H functionalisation chemistry. Royal Society of Chemistry. Available at: [Link]

  • Stereoretentive Formation of Cyclobutanes from Pyrrolidines: Lessons Learned from DFT Studies of the Reaction Mechanism. The Journal of Organic Chemistry. Available at: [Link]

  • Cooperative Stereocontrol in Glycosylation: Dissecting the α-Directing Effects of 4-O-Acyl and 4-O-Pentafluorobenzoyl Groups and the Role of 6-O-Substituents in Glucosyl and Galactosyl Donors. PubMed. Available at: [Link]

  • Chirality & Stereochemistry FAST — Without a Model Kit [LIVE Recording]. YouTube. Available at: [Link]

  • Stereocontrol in an intermolecular Schmidt reaction of equilibrating hydroxyalkyl allylic azides. Chemical Communications. Available at: [Link]

  • Bicyclo Stereochemistry | Dr. Jim Romano | Organic Chemistry | DAT Destroyer. YouTube. Available at: [Link]

  • Chapter 3 Solutions to Problems - Stereochemistry at Tetrahedral Centers. NC State University Libraries. Available at: [Link]

  • Troubleshooting Flash Column Chromatography. University of Rochester. Available at: [Link]

Sources

Technical Support Center: By-product Analysis in (1-Methylcyclopentyl)methanol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (1-Methylcyclopentyl)methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during this synthesis. We will delve into the intricacies of by-product formation, offering troubleshooting advice and in-depth answers to frequently asked questions. Our goal is to provide you with the expertise and practical insights needed to optimize your synthetic route and ensure the purity of your final product.

Troubleshooting Guide: Navigating Unexpected Results

This section addresses specific experimental issues you might encounter, providing explanations grounded in reaction mechanisms and practical solutions.

Question 1: My GC-MS analysis of the crude product from the Grignard reaction with methyl cyclopentanecarboxylate shows a significant peak with a mass corresponding to a tertiary alcohol, but it's not my desired product. What could it be?

Answer: This is a classic issue when performing a Grignard reaction on an ester. The likely culprit is a tertiary alcohol formed from a double addition of the Grignard reagent .[1][2][3][4]

  • Causality: The reaction between a Grignard reagent and an ester proceeds in two stages. The first equivalent of the Grignard reagent adds to the carbonyl carbon, forming a tetrahedral intermediate. This intermediate is unstable and collapses, eliminating the methoxy group to form a ketone (1-methylcyclopentyl methyl ketone in this case).[1][2] This ketone is more reactive than the starting ester and will readily react with a second equivalent of the Grignard reagent.[2][4] This second addition, after an acidic workup, results in the formation of a tertiary alcohol where two identical alkyl groups (from the Grignard reagent) are attached to the carbon that was originally the carbonyl carbon of the ester.

  • Troubleshooting Steps:

    • Inverse Addition: Instead of adding the Grignard reagent to the ester, try adding the ester slowly to the Grignard reagent solution. This ensures that the Grignard reagent is never in excess, minimizing the chance of the second addition.

    • Low Temperature: Perform the reaction at a lower temperature (e.g., -78 °C to 0 °C). This can help to control the reaction rate and may allow for the isolation of the ketone intermediate if desired, or at least reduce the rate of the second addition.

    • Use of a Weinreb Amide: For future syntheses, consider converting the cyclopentanecarboxylic acid to a Weinreb amide (N-methoxy-N-methylamide). Weinreb amides react with Grignard reagents to form a stable chelated intermediate that does not collapse to a ketone until acidic workup, thus preventing the second addition.

Question 2: I'm seeing a peak in my GC-MS that I suspect is unreacted starting material (methyl cyclopentanecarboxylate). Why would the reaction not go to completion?

Answer: Incomplete conversion is a common issue that can stem from several factors related to the Grignard reagent itself or the reaction conditions.

  • Causality:

    • Inactive Grignard Reagent: Grignard reagents are highly sensitive to moisture and atmospheric oxygen.[5][6] Any protic source (like water in your solvent or glassware) will quench the Grignard reagent, reducing its effective concentration.

    • Steric Hindrance: While less of an issue with a methyl Grignard, significant steric hindrance around the carbonyl group of the ester could slow down the reaction.

    • Insufficient Equivalents: You may not be using a sufficient excess of the Grignard reagent to drive the reaction to completion, especially if some of it has been quenched.

  • Troubleshooting Steps:

    • Ensure Anhydrous Conditions: Thoroughly dry all glassware in an oven before use. Use anhydrous solvents (e.g., diethyl ether, THF) and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

    • Titrate Your Grignard Reagent: Before starting your reaction, titrate a small aliquot of your Grignard reagent to determine its exact concentration. This will allow you to add the correct number of equivalents.

    • Increase Reaction Time/Temperature: If you are confident in your anhydrous conditions and reagent concentration, consider increasing the reaction time or gently warming the reaction mixture to encourage completion.

Question 3: My final product after purification still shows small, unidentified peaks in the GC-MS. What are some other potential by-products from a LiAlH₄ reduction of methyl cyclopentanecarboxylate?

Answer: While Lithium Aluminum Hydride (LiAlH₄) is a powerful and generally clean reducing agent for esters, by-products can still form, especially if the reaction is not performed carefully.[7][8][9]

  • Causality:

    • Incomplete Reduction: If an insufficient amount of LiAlH₄ is used, or if the reaction is not allowed to proceed to completion, you may have residual amounts of the intermediate aldehyde (1-methylcyclopentanecarbaldehyde).[7][10]

    • Side Reactions from Workup: The workup procedure to quench the excess LiAlH₄ is critical. Improper quenching can lead to the formation of aluminum salts that can be difficult to remove and may interfere with your analysis.

    • Contaminants in Starting Material: The purity of your starting methyl cyclopentanecarboxylate is crucial. Any impurities in the starting material may be carried through the reaction or react to form other by-products.

  • Troubleshooting Steps:

    • Use Excess LiAlH₄: It is standard practice to use a slight excess of LiAlH₄ to ensure the complete reduction of the ester.[8]

    • Careful Quenching: A Fieser workup is a common and effective method for quenching LiAlH₄ reactions. This involves the slow, sequential addition of water, followed by aqueous sodium hydroxide, and then more water. This procedure results in the formation of granular aluminum salts that are easily filtered off.

    • Purify Starting Material: If you suspect impurities in your starting material, consider purifying it by distillation before use.[11][12]

Frequently Asked Questions (FAQs)

This section provides answers to more general questions about the synthesis and analysis of this compound.

Question 1: What is the best synthetic route to minimize by-products when synthesizing this compound?

Answer: Both the Grignard reaction and the reduction of an ester can be effective routes. The "best" route often depends on the available starting materials and the scale of the reaction.

  • Grignard Reaction with an Aldehyde: Reacting 1-methylcyclopentanecarbaldehyde with a methyl Grignard reagent is a very direct route to the secondary alcohol.[5][6][13] This method avoids the issue of double addition seen with esters. However, the starting aldehyde may not be as readily available as the corresponding carboxylic acid or ester.

  • Reduction of a Ketone: If 1-methylcyclopentyl methyl ketone is available, its reduction with a milder reducing agent like sodium borohydride (NaBH₄) would be a very clean and high-yielding route to the desired alcohol.

  • LiAlH₄ Reduction of an Ester: The reduction of methyl cyclopentanecarboxylate with LiAlH₄ is a robust and high-yielding reaction.[7][9] With proper technique, particularly a careful workup, this method can produce a very clean product.

Question 2: What are the key parameters to consider for GC-MS analysis of this compound and its by-products?

Answer: Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent technique for analyzing the volatile components of your reaction mixture.[14][15]

  • Column Selection: A non-polar or mid-polar column is typically suitable for this analysis. A common choice would be a column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5 or equivalent). For better separation of alcohols, a more polar column like one with a wax stationary phase could be beneficial.[16]

  • Temperature Program: A typical temperature program would start at a low temperature (e.g., 50-70 °C) to separate any volatile solvents, then ramp up to a higher temperature (e.g., 200-250 °C) to elute the higher-boiling alcohol products and by-products.

  • Sample Preparation: A simple dilution of your crude or purified product in a suitable solvent (e.g., dichloromethane or diethyl ether) is usually sufficient for GC-MS analysis.

  • Data Interpretation: The mass spectrometer will provide fragmentation patterns for each peak. These patterns can be compared to library spectra (e.g., NIST) to identify the compounds.

Question 3: How can I effectively purify this compound from the common by-products?

Answer: The choice of purification method will depend on the scale of your reaction and the nature of the impurities.

  • Distillation: For larger quantities, fractional distillation under reduced pressure is often the most effective method for separating this compound from by-products with different boiling points.[11][12]

  • Flash Chromatography: For smaller scales or for removing non-volatile impurities, flash column chromatography on silica gel is a good option. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes, will typically allow for the separation of the desired alcohol from less polar by-products and more polar impurities.

Visualizing Reaction Pathways and Analytical Workflows

To better understand the chemical transformations and the process of by-product analysis, the following diagrams illustrate the key pathways and workflows.

SynthesisPathways cluster_grignard Grignard Reaction Pathway cluster_reduction Reduction Pathway Methyl Cyclopentanecarboxylate Methyl Cyclopentanecarboxylate 1-Methylcyclopentyl Methyl Ketone 1-Methylcyclopentyl Methyl Ketone Methyl Cyclopentanecarboxylate->1-Methylcyclopentyl Methyl Ketone + 1 eq. MeMgBr This compound This compound 1-Methylcyclopentyl Methyl Ketone->this compound + Reducing Agent (e.g., NaBH4) Tertiary Alcohol By-product Tertiary Alcohol By-product 1-Methylcyclopentyl Methyl Ketone->Tertiary Alcohol By-product + 1 eq. MeMgBr Methyl Cyclopentanecarboxylate_R Methyl Cyclopentanecarboxylate 1-Methylcyclopentanecarbaldehyde Aldehyde Intermediate Methyl Cyclopentanecarboxylate_R->1-Methylcyclopentanecarbaldehyde + LiAlH4 (1st step) (1-Methylcyclopentyl)methanol_R This compound 1-Methylcyclopentanecarbaldehyde->(1-Methylcyclopentyl)methanol_R + LiAlH4 (2nd step)

Caption: Synthetic pathways to this compound.

AnalyticalWorkflow Crude Product Crude Product Sample Prep Sample Preparation (Dilution) Crude Product->Sample Prep GC_MS GC-MS Analysis Sample Prep->GC_MS Data_Analysis Data Analysis (Peak Integration & Library Search) GC_MS->Data_Analysis Byproduct_ID By-product Identification Data_Analysis->Byproduct_ID Purification Purification Strategy (Distillation or Chromatography) Byproduct_ID->Purification

Caption: Workflow for by-product analysis and purification.

Experimental Protocols

Protocol 1: Sample Preparation for GC-MS Analysis

  • Accurately weigh approximately 10 mg of the crude reaction mixture or purified product into a 2 mL GC vial.

  • Add 1 mL of a suitable solvent (e.g., dichloromethane or diethyl ether) to the vial.

  • Cap the vial and vortex for 30 seconds to ensure the sample is fully dissolved.

  • If the sample contains solid particles, filter it through a 0.45 µm syringe filter into a clean GC vial.

  • The sample is now ready for injection into the GC-MS.

Protocol 2: General GC-MS Method

  • Injector Temperature: 250 °C

  • Injection Volume: 1 µL

  • Split Ratio: 50:1

  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane stationary phase

  • Carrier Gas: Helium at a constant flow of 1 mL/min

  • Oven Program:

    • Initial temperature: 60 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 240 °C

    • Hold: 5 minutes at 240 °C

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Scan Range: 40-400 m/z

Quantitative Data Summary

CompoundRetention Time (approx. min)Key m/z Fragments
This compound8.5114, 96, 81, 67, 55
Methyl Cyclopentanecarboxylate7.2128, 97, 69, 41
1-Methylcyclopentyl Methyl Ketone7.8126, 111, 83, 69, 43
Tertiary Alcohol By-product9.2128, 113, 95, 85, 43

Note: Retention times are approximate and will vary depending on the specific GC-MS system and method parameters.

References

  • Organic Chemistry Portal. (n.d.). Grignard Reaction.
  • Ashenhurst, J. (2015, December 10). All About The Reactions of Grignard Reagents. Master Organic Chemistry.
  • LibreTexts. (2022, September 24). 21.6: Chemistry of Esters. Chemistry LibreTexts.
  • Ashenhurst, J. (2011, October 14). Grignard Reagents: Their Formation, Reactions, And Reaction Mechanisms. Master Organic Chemistry.
  • Organic Chemistry Portal. (n.d.). Grignard Reaction - Common Conditions.
  • Ashenhurst, J. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry.
  • University of Cambridge. (n.d.). Experiment 5 Reductions with Lithium Aluminium Hydride.
  • OrgoSolver. (n.d.). Carbonyl Reactions: Ester → Primary Alcohol Reduction with LiAlH₄.
  • Khan Academy. (n.d.). Preparation of alcohols using LiAlH4.
  • LibreTexts. (2020, July 1). 19.3: Reductions using NaBH4, LiAlH4. Chemistry LibreTexts.
  • Morressier. (2022, March 24). Gas chromatography-mass spectrometry (GC-MS) analysis of products obtained from the dehydration of cyclic alcohol derivatives.
  • Khan, M. S., et al. (2017, July 27). Rapid Quantification of Major Volatile Metabolites in Fermented Food and Beverages Using Gas Chromatography-Mass Spectrometry. PMC - NIH.
  • Epure, G., Grigoriu, N., & Filipescu, L. (n.d.). GC/MS STUDIES ON ALCOHOL DERIVATIZATION PROCEDURES APPLIED TO LEWISITE 1 DUE TO THE INCREASED INSTABILITY OF SOME ETHERS. UPB.
  • PubChem. (n.d.). [(1R)-3-cyclopentyl-1-methylcyclopentyl]methanol.
  • Peak Scientific. (2018, March 26). GC Used in Alcohol Profiling to Keep Consumers Safe.
  • Google Patents. (n.d.). WO2012055754A2 - Method for the production of 1-methylcyclopentane derivatives.
  • Clark, J. (n.d.). reaction of aldehydes and ketones with grignard reagents. Chemguide.
  • Chromatography Forum. (2019, March 31). Alcohol Method Development by GC-MS.
  • PubChem. (n.d.). This compound.
  • IUPAC. (n.d.). RECOMMENDED METHODS FOR THE PURIFICATION OF SOLVENTS AND TESTS FOR IMPURITIES METHANOL and ETHANOL.
  • LibreTexts. (2023, January 22). Reactions with Grignard Reagents. Chemistry LibreTexts.
  • Organic Syntheses. (n.d.). (2s,3s)-(+)-(3-phenylcyclopropyl)methanol.
  • PubChem. (n.d.). Methyl cyclopentanecarboxylate.
  • Synthonix. (n.d.). Methyl cyclopentanecarboxylate - [M43805].
  • Organic Syntheses. (n.d.). 4 - Organic Syntheses Procedure.
  • Organic Syntheses. (n.d.). 1H-Pyrrole-3-methanol, 1-methyl-α-propyl.

Sources

Technical Support Center: Enhancing Reaction Rates for (1-Methylcyclopentyl)methanol Esterification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the esterification of (1-Methylcyclopentyl)methanol. This guide is designed for researchers, chemists, and drug development professionals who are working with this sterically hindered tertiary alcohol. Here, we address common challenges and provide in-depth, field-proven solutions to help you optimize your reaction outcomes.

This compound presents unique challenges in esterification due to its structure. As a tertiary alcohol, it is prone to elimination side reactions, and the steric hindrance around the hydroxyl group can significantly slow down the desired reaction rate.[1][2] This guide provides troubleshooting advice and frequently asked questions to navigate these complexities effectively.

Troubleshooting Guide

This section addresses specific problems you may encounter during the esterification of this compound.

Q1: My reaction yield is extremely low, or I'm not seeing any product formation. What's going wrong?

Low or no yield in the esterification of a tertiary alcohol like this compound is a common issue. The problem often stems from inappropriate reaction conditions for this specific substrate.

Potential Causes & Solutions:

  • Cause 1: Inappropriate Reaction Conditions (Fischer Esterification). Standard Fischer esterification, which involves heating a carboxylic acid and an alcohol with a strong acid catalyst (like H₂SO₄), is often ineffective for tertiary alcohols.[1] The strongly acidic and high-temperature conditions favor the dehydration of the tertiary alcohol to form an alkene, which is a significant side reaction.[3][4]

    • Solution: Avoid traditional high-temperature Fischer esterification. If you must use this method, employ milder conditions. A study on tert-butanol esterification showed that temperatures in the range of 50-80°C could be effective, but this requires careful optimization.[5] Consider alternative methods that do not rely on strong acids and high heat (see FAQ 2).

  • Cause 2: Presence of Water. Esterification is a reversible equilibrium reaction that produces water as a byproduct.[2][6] Any water present in the reaction mixture, either from reagents or produced during the reaction, can push the equilibrium back towards the starting materials, reducing your yield.[3]

    • Solution:

      • Use Anhydrous Reagents: Ensure your carboxylic acid, solvent, and this compound are as dry as possible.

      • Remove Water During Reaction: Use a Dean-Stark apparatus with a suitable solvent (like toluene or hexane) to azeotropically remove water as it is formed.[7][8][9] This is one of the most effective ways to drive the equilibrium toward the product.[10]

      • Add a Drying Agent: Incorporate molecular sieves into the reaction mixture to sequester water.[1][11]

  • Cause 3: Insufficient Catalyst Activity or Inappropriate Catalyst. The catalyst is crucial for activating the carboxylic acid.

    • Solution: For acid-catalyzed reactions, ensure your catalyst is fresh. If using a solid acid catalyst, ensure it is properly activated. However, for tertiary alcohols, moving away from strong Brønsted acids is often necessary. Consider Lewis acids or alternative activation methods.[1]

Q2: My primary product is an alkene, not the desired ester. How can I prevent this side reaction?

The formation of 1-methylcyclopentene is the classic side reaction when esterifying this compound under acidic conditions. This occurs via an E1 elimination mechanism favored by the stable tertiary carbocation intermediate.[1]

Troubleshooting Workflow for Alkene Formation

G start Alkene Side Product Detected cond1 Using strong acid catalyst (H₂SO₄, TsOH)? start->cond1 sol1 Switch to Milder Conditions or Alternative Methods: 1. Lower reaction temperature. 2. Use a milder catalyst (e.g., Lewis Acid). 3. Use non-acidic methods (DCC/DMAP). cond1->sol1 YES check_temp Is reaction temperature > 80°C? cond1->check_temp NO path1_yes YES path1_no NO end_node Problem likely resolved. Analyze for ester product. sol1->end_node sol2 Lower temperature to < 60°C. Monitor reaction progress carefully. check_temp->sol2 YES check_temp->end_node NO path2_yes YES path2_no NO sol2->end_node

Caption: Troubleshooting workflow for minimizing alkene byproducts.

Detailed Solutions:

  • Change Your Synthetic Route: The most reliable solution is to avoid conditions that generate a carbocation.

    • Acyl Chloride Method: Convert the carboxylic acid to a more reactive acyl chloride using an agent like thionyl chloride (SOCl₂) or oxalyl chloride.[12][13] The acyl chloride will then react with the alcohol, often in the presence of a non-nucleophilic base like pyridine, under much milder (often room temperature) conditions. This method avoids strong acids altogether.

    • Steglich Esterification: This method uses a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).[14] It is highly effective for sterically hindered alcohols and proceeds under neutral, mild conditions.[15]

  • Use Milder Acid Catalysts: If an acid catalyst must be used, switch from sulfuric acid to a less aggressive option.

    • Solid Acid Catalysts: Macro-reticular sulfonic acid cation exchange resins have been used for the direct esterification of tertiary alcohols at lower temperatures (-20°C to 50°C), minimizing dehydration.[16]

    • Lewis Acids: Lewis acids like scandium(III) triflate can catalyze esterifications, sometimes under milder conditions than Brønsted acids.[17]

Frequently Asked Questions (FAQs)

FAQ 1: What is the optimal catalyst for esterifying this compound?

There is no single "best" catalyst, as the optimal choice depends on the specific carboxylic acid being used and the scale of the reaction. However, for this sterically hindered tertiary alcohol, methods that avoid strong, hot acids are strongly preferred.

Comparison of Catalytic Systems

MethodCatalyst/ReagentsTypical ConditionsAdvantagesDisadvantages
Fischer-Speier H₂SO₄, p-TsOHReflux (60-110°C)[1]Inexpensive reagents.Not recommended ; high risk of alkene formation.[1][2]
Acyl Chloride 1. SOCl₂ or (COCl)₂2. Pyridine or Et₃N0°C to Room TempHigh reactivity, fast, low temp.[12]Requires pre-conversion of acid; corrosive reagents.
Steglich Esterification DCC, DMAPRoom TempMild, neutral conditions; good for sensitive substrates.[15]Stoichiometric byproducts (DCU) can be hard to remove.
Imidazole Catalysis 1-methylimidazole (MI)Room TempInexpensive, low toxicity, avoids rearrangement/elimination.[17][18]May require use of acid anhydrides or chlorides.
Solid Acid Resins e.g., Dowex 50Wx825-80°CCatalyst is easily removed by filtration.[5][16]Can still cause dehydration if temperatures are too high.
FAQ 2: How can I effectively monitor the reaction progress?

Monitoring the reaction is critical to determine the optimal reaction time and to avoid prolonged heating that could lead to side products.

  • Thin-Layer Chromatography (TLC): This is a quick and easy method. Spot the reaction mixture alongside your starting alcohol and carboxylic acid. The ester product should have a different Rf value (typically higher, i.e., less polar) than the starting materials.

  • Gas Chromatography (GC): GC is an excellent quantitative method. It can separate the starting alcohol, the ester product, and any alkene byproduct, allowing you to determine the relative ratios and calculate conversion and yield.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the disappearance of the alcohol's characteristic signals and the appearance of new signals corresponding to the ester. For example, the methylene protons (-CH₂OH) of this compound will shift downfield upon conversion to the ester (-CH₂OCOR).

FAQ 3: What is the best procedure for product purification?

Purification aims to remove unreacted starting materials, the catalyst, and any byproducts.

General Purification Protocol

  • Neutralization and Wash: After the reaction is complete, cool the mixture. Dilute with a non-polar organic solvent (e.g., ethyl acetate, diethyl ether). Wash the organic layer sequentially with:

    • A weak base solution (e.g., saturated sodium bicarbonate, NaHCO₃) to remove the acidic catalyst and unreacted carboxylic acid.[19]

    • Water, to remove water-soluble impurities.

    • Brine (saturated NaCl solution) to help break any emulsions and remove residual water.[3]

  • Drying: Dry the separated organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Solvent Removal: Remove the solvent using a rotary evaporator.

  • Final Purification: The final step depends on the properties of your ester.

    • Distillation: If the ester is volatile and thermally stable, distillation is an effective method to separate it from less volatile impurities.[19][20]

    • Column Chromatography: For non-volatile esters or to separate products with very similar boiling points, flash column chromatography on silica gel is the method of choice.[21] The ester, being less polar, will typically elute before the more polar alcohol starting material.

Experimental Protocol: Esterification via the Acyl Chloride Method

This protocol provides a reliable, step-by-step method for esterifying this compound with a generic carboxylic acid (R-COOH), minimizing the risk of elimination.

Step 1: Formation of the Acyl Chloride

  • In a round-bottom flask equipped with a reflux condenser and a gas outlet to a scrubber (to neutralize HCl gas), add the carboxylic acid (1.0 eq) and a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops).

  • Slowly add thionyl chloride (SOCl₂, ~1.2 eq) to the flask at room temperature.

  • Heat the mixture to reflux (typically ~70-80°C) for 1-2 hours or until gas evolution ceases.

  • Remove the excess thionyl chloride by distillation or under reduced pressure to obtain the crude acyl chloride.

Step 2: Esterification

  • In a separate flask under an inert atmosphere (e.g., nitrogen), dissolve this compound (1.0 eq) and pyridine (1.5 eq) in an anhydrous solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add the crude acyl chloride (dissolved in a small amount of the same anhydrous solvent) to the alcohol solution dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor progress by TLC or GC.

Step 3: Workup and Purification

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and add more DCM.

  • Wash the organic layer sequentially with 1M HCl (to remove pyridine), saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude ester by flash column chromatography or distillation.

References

  • Science Ready. (n.d.). Fisher Esterification, Reflux, Isolation and Purification of Esters.
  • Wikipedia. (2023). Fischer–Speier esterification.
  • Chemical Research in Chinese Universities. (2010). Practical and Efficient Acylation and Tosylation of Sterically Hindered Alcohols Catalyzed with 1-Methylimidazole.
  • Landis, C. (2006). Esterification Using a Dean-Stark Trap. University of Wisconsin-Madison.
  • Wikipedia. (n.d.). Dean–Stark apparatus.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Ester Synthesis.
  • Sciencemadness.org. (2020). Possible routes for synthesis of esters of tertiary alcohols and phenols, using carboxylic acids.
  • Reddit. (2019). Tertiary alcohol esterification?. r/chemistry.
  • OperaChem. (2024). Fischer Esterification-Typical Procedures.
  • RSC Publishing. (2025). Direct organocatalytic esterification of carboxylic acids and alcohols by redox neutral sulfur(iv) catalysis via intramolecularl.
  • ResearchGate. (2025). Practical and Efficient Acylation and Tosylation of Sterically Hindered Alcohols Catalyzed with 1-Methylimidazole | Request PDF.
  • Chemistry Steps. (n.d.). Esters to Alcohols.
  • ResearchGate. (n.d.). Reaction Kinetics of Tert-Butanol Esterification.
  • HSCprep. (2025). Fisher Esterification: Synthesis and Purification of Esters.
  • Quora. (2017). What are the modifications to improve the purity of ester?.
  • Homework.Study.com. (n.d.). Explain why the yield of ester is relatively low? How to improve the yield and the purity of ester?.
  • JoVE. (2025). Video: Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Overview.
  • Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification).
  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification.
  • Google Patents. (n.d.). US3590073A - Esterification of tertiary alcohols.
  • ResearchGate. (2025). The esterification of tertiary alcohols with boric acid.
  • Coach Benner. (n.d.). Synthesis, Isolation, and Purification of an Ester.
  • Organic Chemistry Portal. (n.d.). Fischer Esterification.
  • Chemistry Steps. (n.d.). Fischer Esterification.
  • Google Patents. (n.d.). US3661972A - Purification of high boiling esters.
  • Brainly. (2024). How can you increase the yield of a Fischer esterification if you are unable to use an excess of the.
  • Taylor & Francis. (n.d.). Fischer esterification – Knowledge and References.
  • Scoilnet. (n.d.). Dean Stark Apparatus.
  • ResearchGate. (n.d.). Esterification of Sterically Hindered Alcohols Using Benzotriazole Esters.
  • Khan Academy. (n.d.). Esterification of alcohols (video).
  • Esterification Lab Answers. (n.d.).
  • Digital Commons @ NJIT. (n.d.). Kinetics of the lactic acid-butyl alcohol esterification reaction.
  • PubMed. (2008). Kinetics Feasibility Study of Alcohol Sulfate Esterification Reactions in Tropospheric Aerosols.
  • Khan Academy India. (2025). Esterification of alcohols | Alcohols, phenols and acids | Grade 12 | Chemistry. YouTube.
  • Organic Chemistry Data. (n.d.). Acid to Ester - Common Conditions.
  • ResearchGate. (n.d.). Gas-phase etherification of cyclopentanol with methanol to cyclopentyl methyl ether catalyzed by zeolites | Request PDF.
  • ResearchGate. (n.d.). Optimization of esterification conditions for reaction time with a... | Download Scientific Diagram.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem.
  • MDPI. (n.d.). Transesterification/Esterification Reaction Catalysed by Functional Hybrid MOFs for Efficient Biodiesel Production.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Analytical Identification of (1-Methylcyclopentyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of the primary analytical methods for the unequivocal identification of (1-Methylcyclopentyl)methanol (CAS: 38502-28-2), a key building block in pharmaceutical and chemical synthesis.[1] As researchers, scientists, and drug development professionals, the certainty of our starting materials dictates the integrity of our results. This document moves beyond mere procedural lists to explain the causality behind methodological choices, ensuring a robust and self-validating approach to chemical characterization.

The selection of an analytical technique is not arbitrary; it is a deliberate choice driven by the specific question we aim to answer. Do we need to confirm the presence of the compound in a complex mixture? Elucidate its precise structure? Or perform routine quality control? Here, we will compare three cornerstone techniques: Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS): The Definitive Fingerprint

GC-MS is the premier method for identifying and quantifying volatile and semi-volatile compounds. It combines the superior separation capability of Gas Chromatography with the highly specific detection power of Mass Spectrometry. For a relatively small and volatile molecule like this compound, GC-MS provides a unique fragmentation pattern—a chemical fingerprint—that is invaluable for confirmation of identity.[2][3][4][5]

Causality of Experimental Choices

The goal of the GC-MS method is to achieve a sharp, symmetrical peak for this compound that is well-resolved from any impurities or solvent peaks. The subsequent mass analysis breaks the molecule into charged fragments in a reproducible manner, allowing for confident identification through spectral library matching or manual interpretation.

  • Column Selection: A non-polar or mid-polarity column, such as a DB-5ms or HP-5ms, is chosen. These columns separate compounds primarily based on boiling point. Given the alcohol functional group, some peak tailing might occur. If this is problematic, a wax-based column (e.g., DB-WAX) can be employed to improve peak shape for polar analytes.

  • Temperature Program: A temperature ramp is used to ensure efficient separation. The program starts at a low temperature to trap and focus the analytes at the head of the column, then gradually increases to elute compounds in order of their boiling points. A final high-temperature hold ensures that any less volatile contaminants are removed from the column.

  • Ionization Method: Electron Impact (EI) ionization is the standard choice for routine analysis. Operating at 70 eV provides sufficient energy to create a complex and reproducible fragmentation pattern, which is crucial for library matching and structural inference.

Experimental Protocol: GC-MS Analysis
  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of the this compound reference standard in a volatile solvent such as Dichloromethane or Ethyl Acetate.

    • Prepare the unknown sample at a similar concentration. If the sample is in a complex matrix, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to isolate the analyte.

    • Transfer 1 mL of the prepared solution into a 2 mL GC vial.

  • Instrument Configuration:

    • Gas Chromatograph: Agilent 8890 GC System (or equivalent).

    • Column: Agilent J&W DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.

    • Inlet: Split/Splitless, operated in split mode (e.g., 50:1 split ratio) at 250°C.

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

    • Oven Program: Initial temperature of 60°C (hold 2 min), ramp at 10°C/min to 240°C (hold 5 min).

    • Mass Spectrometer: Agilent 5977B MSD (or equivalent).

    • Ion Source: Electron Impact (EI) at 70 eV, temperature at 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 40-300.

  • Data Analysis:

    • The primary identification is based on the retention time of the analyte peak matching that of the reference standard.

    • The collected mass spectrum is then compared to a reference library (e.g., NIST).

    • Manual interpretation of the spectrum should confirm the expected fragments.

Data Presentation: Predicted Mass Spectrum
Predicted m/zPredicted Fragment IonMechanistic Origin
114[C₇H₁₄O]⁺Molecular Ion ([M]⁺)
97[C₇H₁₃]⁺Loss of OH radical ([M-17]⁺)
96[C₇H₁₂]⁺Loss of water ([M-18]⁺)
83[C₅H₈CH₃]⁺Loss of the hydroxymethyl group ([M-CH₂OH]⁺)
69[C₅H₉]⁺Cyclopentyl cation, from cleavage at the quaternary carbon
55[C₄H₇]⁺Further fragmentation of the cyclopentyl ring

Table 1: Predicted key fragments in the Electron Impact mass spectrum of this compound. These predictions are based on common fragmentation pathways for cyclic alcohols.

Workflow Visualization

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation Prep Dissolve Sample (1 mg/mL in DCM) Vial Transfer to GC Vial Prep->Vial Inject Inject 1 µL (Split Mode) Vial->Inject GC Separate on DB-5ms Column (Temp. Ramp) Inject->GC MS Ionize (EI, 70 eV) & Detect Fragments (m/z 40-300) GC->MS Chroma Identify Peak by Retention Time MS->Chroma Spectrum Analyze Mass Spectrum Chroma->Spectrum Identify Confirm Identity Spectrum->Identify

GC-MS analysis workflow for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy is the most powerful technique for the de novo structural elucidation of organic molecules. It provides detailed information about the chemical environment, connectivity, and stereochemistry of every atom in the molecule. For this compound, ¹H and ¹³C NMR are essential for confirming the carbon skeleton and the position of the methyl and hydroxymethyl groups.

Causality of Experimental Choices
  • Solvent Selection: Deuterated chloroform (CDCl₃) is a standard choice as it dissolves a wide range of organic compounds and its residual proton signal (at ~7.26 ppm) does not typically interfere with analyte signals.

  • ¹H NMR Analysis: This experiment identifies all unique proton environments. The chemical shift indicates the electronic environment, the integration gives the relative number of protons, and the multiplicity (splitting pattern) reveals adjacent protons, allowing for the mapping of the molecule's connectivity.

  • ¹³C NMR Analysis: This experiment identifies all unique carbon environments. Proton-decoupled ¹³C NMR provides a single peak for each unique carbon, which is useful for confirming the total number of carbons and identifying key functional groups (e.g., the carbon bearing the -OH group).

Experimental Protocol: NMR Analysis
  • Sample Preparation:

    • Dissolve ~10-20 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃).

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm), if not already present in the solvent.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Configuration (400 MHz Spectrometer):

    • Spectrometer: Bruker Avance III 400 (or equivalent).

    • ¹H NMR:

      • Acquire for 16-32 scans.

      • Use a standard 30° pulse width and a relaxation delay of 2 seconds.

    • ¹³C NMR:

      • Acquire for 1024 or more scans using a proton-decoupled pulse sequence.

      • A relaxation delay of 2-5 seconds is standard.

  • Data Analysis:

    • Process the Free Induction Decay (FID) using Fourier transformation.

    • Phase the spectrum and perform baseline correction.

    • Calibrate the spectrum using the TMS signal (0.00 ppm) or the residual solvent signal.

    • Integrate the peaks in the ¹H spectrum and assign multiplicities.

    • Assign all peaks in both ¹H and ¹³C spectra to the corresponding atoms in the molecule.

Data Presentation: Predicted NMR Spectra

Based on established chemical shift principles and data from analogous structures, we can predict the key features of the ¹H and ¹³C NMR spectra.[6]

Predicted ¹H NMR (400 MHz, CDCl₃):

Predicted δ (ppm) Multiplicity Integration Assignment
~3.45 s 2H -CH ₂OH
~1.60 m 4H Cyclopentyl -CH ₂- (adjacent to quaternary C)
~1.45 m 4H Cyclopentyl -CH ₂- (beta to quaternary C)
~1.5 (variable) br s 1H -OH

| ~1.05 | s | 3H | -CH ₃ |

Predicted ¹³C NMR (100 MHz, CDCl₃):

Predicted δ (ppm) Assignment
~70.5 -C H₂OH
~45.0 C (CH₃)(CH₂OH) (Quaternary)
~35.0 Cyclopentyl C H₂ (adjacent to quaternary C)
~24.0 Cyclopentyl C H₂ (beta to quaternary C)

| ~22.0 | -C H₃ |

Table 2: Predicted ¹H and ¹³C NMR chemical shifts for this compound. Note: The exact chemical shifts can vary depending on solvent and concentration. The -OH proton signal is often broad and its chemical shift is highly variable.

Workflow Visualization

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Data Acquisition cluster_data Data Processing & Analysis Prep Dissolve ~15 mg Sample in 0.7 mL CDCl₃ Tube Transfer to 5 mm NMR Tube Prep->Tube Spectrometer Place in Magnet (400 MHz) Tube->Spectrometer AcquireH1 Acquire ¹H Spectrum (32 scans) Spectrometer->AcquireH1 AcquireC13 Acquire ¹³C Spectrum (1024 scans) Spectrometer->AcquireC13 Process Fourier Transform, Phase, and Calibrate AcquireH1->Process AcquireC13->Process Assign Assign Chemical Shifts, Integrals & Multiplicities Process->Assign Structure Confirm Structure Assign->Structure

NMR analysis workflow for structural elucidation.

Fourier-Transform Infrared (FTIR) Spectroscopy: The Functional Group Check

FTIR spectroscopy is a rapid and non-destructive technique perfect for identifying the functional groups present in a molecule. It is an excellent first-pass technique for confirming that an alcohol is present and that the hydrocarbon backbone is saturated. While not as specific as GC-MS or NMR for identifying the exact molecule, it is highly effective for verifying a class of compounds.

Causality of Experimental Choices

The primary goal is to obtain a clean spectrum that clearly shows the characteristic absorption bands of the alcohol (O-H and C-O) and alkane (C-H) functional groups.

  • Sampling Technique: For a liquid sample like this compound, a neat analysis using an Attenuated Total Reflectance (ATR) accessory is the most straightforward method. It requires minimal sample preparation and is easy to clean. Alternatively, a thin liquid film between two salt plates (NaCl or KBr) can be used.

  • Spectral Region: The mid-infrared region (4000-400 cm⁻¹) contains the vibrational frequencies for most common organic functional groups.

Experimental Protocol: FTIR Analysis
  • Sample Preparation (ATR):

    • Ensure the ATR crystal (typically diamond or zinc selenide) is clean by wiping it with a solvent like isopropanol and allowing it to dry completely.

    • Acquire a background spectrum of the empty ATR crystal.

    • Place a single drop of the neat liquid sample directly onto the ATR crystal.

  • Instrument Configuration:

    • Spectrometer: Thermo Scientific Nicolet iS5 (or equivalent).

    • Scan Range: 4000 - 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Scans: Average of 16 or 32 scans to improve the signal-to-noise ratio.

  • Data Analysis:

    • The instrument software automatically subtracts the background spectrum from the sample spectrum.

    • Identify the major absorption bands and assign them to specific functional groups by comparing their wavenumbers (cm⁻¹) to correlation charts.

Data Presentation: Expected FTIR Absorption Bands

The FTIR spectrum of this compound is expected to show characteristic absorptions for an alcohol with a saturated cyclic hydrocarbon structure.[7][8][9]

Wavenumber (cm⁻¹)Vibration TypeExpected AppearanceFunctional Group
~3350O-H StretchStrong, Very BroadAlcohol (-OH)
2950-2860C-H StretchStrong, SharpAlkane (Cyclopentyl, Methyl)
~1460C-H BendMediumAlkane (-CH₂-)
~1040C-O StretchStrong, SharpPrimary Alcohol

Table 3: Key expected absorption bands in the FTIR spectrum of this compound. The broadness of the O-H stretch is a classic indicator of hydrogen bonding between alcohol molecules.

Workflow Visualization

FTIR_Workflow cluster_prep Sample Preparation cluster_analysis FTIR Data Acquisition cluster_data Data Interpretation Clean Clean ATR Crystal Background Acquire Background Spectrum Clean->Background Sample Place 1 Drop of Liquid on Crystal Background->Sample Acquire Acquire Sample Spectrum (4000-400 cm⁻¹, 32 scans) Sample->Acquire Process Background Subtraction Acquire->Process Analyze Identify Characteristic Absorption Bands Process->Analyze Confirm Confirm Functional Groups (e.g., -OH, C-O, C-H) Analyze->Confirm

FTIR analysis workflow for functional group identification.

Comparative Summary and Recommendations

Each analytical technique provides a different piece of the puzzle. The choice of which to use depends on the analytical objective.

TechniqueInformation ProvidedStrengthsLimitationsPrimary Application
GC-MS Retention Time, Molecular Weight, Fragmentation PatternHigh sensitivity and specificity; excellent for separating mixtures; provides a unique "fingerprint".Destructive technique; requires analyte to be volatile.Confirmation of Identity: Unequivocal proof of presence in a sample. Purity Analysis: Detecting and identifying volatile impurities.
NMR Chemical Environment, Atomic Connectivity, 3D StructureNon-destructive; provides the most complete structural information; good for quantitation.Lower sensitivity than MS; requires pure samples; more expensive instrumentation.Structural Elucidation: Determining the exact chemical structure of a new compound. Batch-to-Batch Verification: Ensuring structural integrity.
FTIR Presence of Functional GroupsRapid, non-destructive, easy to use, and inexpensive.Low specificity (many compounds can have similar spectra); not suitable for complex mixtures.Quick Identity Check: Verifying the compound class (e.g., is it an alcohol?). Reaction Monitoring: Tracking the appearance/disappearance of functional groups.

Recommendation: For the unequivocal identification of this compound, a multi-technique approach is always best practice.

  • For initial receipt and routine QC: Use FTIR as a rapid check to confirm the presence of the alcohol functional group.

  • For confirmation of identity and purity: Use GC-MS to match the retention time and mass spectrum against a known standard.

  • For reference standard characterization or structural problem-solving: Use ¹H and ¹³C NMR to provide a complete structural blueprint of the molecule.

By understanding the strengths and underlying principles of these core analytical methods, researchers can design robust, self-validating protocols to ensure the identity and quality of their chemical reagents, forming the foundation of reliable and reproducible science.

References

  • Plyler, E. K. (1949). Infrared absorption spectra of cyclo-hydrocarbons.
  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of cyclopentane.
  • PubChem. (n.d.). This compound.
  • ResearchGate. (n.d.). Rapid-scan FTIR difference spectra.
  • Supporting Materials. (n.d.). Synthetic Procedure and Characterizations.
  • PubChem. (n.d.). This compound.
  • ResearchGate. (n.d.). Supplementary Figure 1. 1H and 13C NMR spectra of compound 1a.
  • Arkat USA, Inc. (n.d.). Assignment of the 1H and 13C NMR spectra.
  • PubChem. (n.d.). (1-Phenylcyclopentyl)methanol.
  • Khan, I., et al. (n.d.). GC-MS profile of bioactive compounds from medicinally important Periploca hydaspidis. Pak. J. Pharm. Sci.
  • The Journal of Phytopharmacology. (n.d.). GC-MS and FT-IR Profiling of leaves methanol extract from the Pleiospermium alatum.
  • Journal of Pharmacognosy and Phytochemistry. (2017). GC-MS and FT-IR Analysis of Methanol crude Extract of Cyathula prostrata Linn Blume.
  • Prakash, V. (2023). GC-MS (Gas chromatography and mass spectroscopy) analysis of methanol leaf extract of Rhododendron arboreum Sm. of District Sirmaur, Himachal Pradesh. Journal of Drug Delivery and Therapeutics, 13(1), 123-126.
  • Journal of Biochemicals and Phytomedicine. (2024). An In Silico Molecular Docking and ADMET Studies of Some GC-MS Analysed Compounds from Methanol Extract of Mitracapus hirtus. 3(1), 21-35.
  • Sharma, P., et al. (2024). DSC and FTIR study on the interaction between pentacyclic triterpenoid lupeol and DPPC membrane. Biochimica et Biophysica Acta (BBA) - Biomembranes.

Sources

A Comparative Guide to the GC-MS Analysis of (1-Methylcyclopentyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unambiguous identification and quantification of chemical intermediates are paramount. (1-Methylcyclopentyl)methanol (C₇H₁₄O, MW: 114.19 g/mol ) is a primary alcohol featuring a substituted cycloalkane moiety, a structural motif relevant in medicinal chemistry. Gas Chromatography-Mass Spectrometry (GC-MS) stands as the definitive analytical technique for such volatile compounds, offering unparalleled separation efficiency and structural elucidation capabilities.

This guide provides an in-depth, experience-driven approach to the GC-MS analysis of this compound. In the absence of a standardized public mass spectrum for this specific compound, we will leverage foundational principles of mass spectrometry to predict its fragmentation behavior. To ground this analysis in experimental data, we will draw a direct, rigorous comparison to its structural isomer, cyclohexylmethanol, for which extensive spectral data is available. This comparative approach not only allows us to propose a robust analytical method but also provides deeper insight into how subtle structural changes influence mass spectral fragmentation.

The Analytical Cornerstone: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the ideal technique for analyzing this compound due to its volatility and thermal stability. The gas chromatograph separates the analyte from the sample matrix based on its boiling point and affinity for the GC column's stationary phase. Subsequently, the mass spectrometer bombards the eluted compound with electrons, causing it to ionize and fragment in a reproducible manner, generating a unique chemical fingerprint (mass spectrum).

Proposed Reference GC-MS Protocol

This protocol is designed as a robust starting point for the analysis, utilizing common laboratory instrumentation. The choice of a non-polar column is deliberate; it separates compounds primarily by boiling point and is less susceptible to degradation from trace water, making it a reliable workhorse for methods development.

Experimental Workflow for GC-MS Analysis

cluster_prep Sample Preparation cluster_gcms GC-MS System cluster_data Data Analysis prep1 Accurately weigh ~10 mg of sample prep2 Dissolve in 10 mL high-purity solvent (e.g., Dichloromethane) prep1->prep2 prep3 Vortex to ensure homogeneity prep2->prep3 prep4 Transfer to 2 mL autosampler vial prep3->prep4 inj Autosampler Injection (1 µL) prep4->inj gc GC Separation inj->gc ms MS Detection (EI, 70 eV) gc->ms chrom Extract Total Ion Chromatogram (TIC) ms->chrom spec Analyze Mass Spectrum of Target Peak chrom->spec ident Identify Compound & Confirm Structure spec->ident

Caption: High-level workflow for the GC-MS analysis of this compound.

Instrumentation and Parameters:

ParameterRecommended SettingJustification
Gas Chromatograph Agilent 8890 GC or equivalentStandard, reliable instrumentation for routine analysis.
GC Column Agilent DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thicknessA non-polar (5% phenyl)-methylpolysiloxane phase provides excellent separation based on boiling points and is robust for general-purpose use.[1]
Injector Split/Splitless, operated in Split mode (50:1 ratio)A split injection prevents column overloading for a relatively concentrated sample and ensures sharp chromatographic peaks.
Injector Temperature 250 °CEnsures rapid and complete vaporization of the analyte and solvent without thermal degradation.
Carrier Gas Helium at a constant flow of 1.2 mL/minInert carrier gas providing good chromatographic efficiency.
Oven Program Initial: 60 °C (hold 2 min), Ramp: 15 °C/min to 240 °C (hold 5 min)This program provides good initial separation of volatile components and ensures the elution of the C7 alcohol in a reasonable timeframe.[1]
Mass Spectrometer Agilent 5977B MSD or equivalentA standard single quadrupole mass spectrometer is sufficient for this analysis.
Ionization Mode Electron Ionization (EI) at 70 eVThe standard EI energy produces extensive, reproducible fragmentation patterns for library matching and structural elucidation.
MS Source Temp. 230 °CStandard source temperature to minimize analyte condensation and ensure consistent ionization.
MS Quad Temp. 150 °CStandard quadrupole temperature to ensure stable ion transmission.
Scan Range m/z 35 - 250This range covers the expected molecular ion and all significant fragments while excluding low-mass noise from the carrier gas.

Decoding the Mass Spectrum: A Tale of Two Isomers

The power of mass spectrometry lies in its ability to generate unique fragmentation patterns. For alcohols, common fragmentation pathways include the loss of water and alpha-cleavage (the breaking of a C-C bond adjacent to the oxygen).[2]

Predicted Fragmentation of this compound

Based on established fragmentation rules, we can predict the key ions in the mass spectrum of this compound. The structure contains a primary alcohol attached to a tertiary carbon on the cyclopentane ring. This tertiary center is key to its fragmentation.

  • Molecular Ion (M⁺˙, m/z 114): As with most aliphatic alcohols, the molecular ion peak is expected to be very weak or entirely absent due to the energetic instability of the ionized molecule.[2]

  • Alpha-Cleavage (Loss of •CH₂OH): The most favorable fragmentation pathway is the cleavage of the bond between the ring and the methanol group. This results in the loss of a hydroxymethyl radical (•CH₂OH, 31 Da), forming a highly stable tertiary carbocation (the 1-methylcyclopentyl cation) at m/z 83 . This ion is predicted to be the base peak (the most abundant ion).

  • Loss of Water (M-18): Dehydration is a common rearrangement for alcohols, leading to a peak at m/z 96 ([C₇H₁₂]⁺˙).

  • Hydroxymethyl Cation: The alternative alpha-cleavage, where the charge is retained on the smaller fragment, would produce the [CH₂OH]⁺ ion at m/z 31 . This peak is characteristic of primary alcohols.

cluster_frags M [C₇H₁₄O]⁺˙ This compound m/z 114 (Weak/Absent) F_83 [C₆H₁₁]⁺ 1-Methylcyclopentyl cation m/z 83 (Predicted Base Peak) M->F_83 - •CH₂OH (α-cleavage) F_96 [C₇H₁₂]⁺˙ Loss of Water m/z 96 M->F_96 - H₂O F_31 [CH₂OH]⁺ Hydroxymethyl cation m/z 31 M->F_31 - •C₆H₁₁ (α-cleavage)

Caption: Predicted EI fragmentation pathway for this compound.

Experimental Fragmentation of Cyclohexylmethanol

To validate our predictions, we can examine the known mass spectrum of the structural isomer, cyclohexylmethanol. This molecule is also a C₇H₁₄O primary alcohol but lacks the tertiary carbon center of our target analyte.

  • Molecular Ion (M⁺˙, m/z 114): As predicted, the molecular ion is not observed in its experimental spectrum.

  • Alpha-Cleavage (Loss of •CH₂OH): Alpha-cleavage also occurs, leading to the formation of the cyclohexyl cation at m/z 83 . This is a major ion, but it is not the base peak.

  • Ring Fragmentation: The dominant fragmentation pathway for cyclohexylmethanol involves the ring itself. The base peak is observed at m/z 55 , corresponding to the loss of ethene (C₂H₄) from the cyclohexyl cation. This is a characteristic fragmentation for cyclohexyl systems.

  • Other Key Ions: A prominent peak at m/z 82 (loss of H₂) and m/z 67 are also characteristic of the cyclohexyl ring fragmentation. The [CH₂OH]⁺ ion at m/z 31 is present but is of low abundance.

cluster_frags M [C₇H₁₄O]⁺˙ Cyclohexylmethanol m/z 114 (Absent) F_83 [C₆H₁₁]⁺ Cyclohexyl cation m/z 83 (Major Peak) M->F_83 - •CH₂OH (α-cleavage) F_55 [C₄H₇]⁺ m/z 55 (Base Peak) F_83->F_55 - C₂H₄ F_82 [C₆H₁₀]⁺˙ m/z 82 F_83->F_82 - H•

Caption: Known EI fragmentation pathway for the isomer, Cyclohexylmethanol.

Comparative Data Summary

This comparison underscores a critical concept in mass spectrometry: fragmentation is directed by ion stability.

m/zPredicted Ion Identity for this compoundExpected AbundanceActual Ion Identity for CyclohexylmethanolObserved Abundance
114Molecular Ion [M]⁺˙Weak / AbsentMolecular Ion [M]⁺˙Absent
96[M-H₂O]⁺˙Moderate[M-H₂O]⁺˙Minor
83[M-CH₂OH]⁺ (Tertiary Cation) Base Peak [M-CH₂OH]⁺ (Secondary Cation)Major
55Ring FragmentModerateRing Fragment [C₄H₇]⁺ Base Peak
31[CH₂OH]⁺Moderate-Low[CH₂OH]⁺Minor

The key takeaway is the expected shift in the base peak from m/z 55 for cyclohexylmethanol to m/z 83 for this compound. The presence of the methyl group on the cyclopentane ring creates a tertiary carbon, leading to the formation of a highly stable tertiary carbocation upon alpha-cleavage. This pathway is more energetically favorable than the ring fragmentation that dominates the spectrum of the isomer, providing a clear method for distinguishing the two compounds by mass spectrometry alone.

Comparison of Alternative Analytical Techniques

While GC-MS is the gold standard for identification, other techniques may be considered depending on the analytical goal.

TechniquePrincipleAdvantagesDisadvantagesBest Use Case
GC-MS Chromatographic separation followed by mass-based identification.Provides definitive structural information (the "gold standard" for identification). Highly selective.Lower sensitivity for quantification compared to FID. More complex and expensive instrumentation.[3]Structure verification, impurity identification, analysis of unknown samples.
GC-FID Chromatographic separation followed by Flame Ionization Detection.Excellent quantitative performance (high sensitivity, wide linear range). Robust and cost-effective.[3]Provides no structural information; identification is based solely on retention time.Routine quality control, potency assays where the analyte identity is already confirmed.
HPLC-UV/RI Liquid chromatographic separation with UV or Refractive Index detection.Suitable for non-volatile or thermally labile related substances and impurities.This compound lacks a UV chromophore, requiring less sensitive RI detection. Lower resolution for small volatile molecules.Analysis of non-volatile starting materials or potential degradation products.

Conclusion and Recommendations

For the comprehensive analysis of this compound, GC-MS is the superior technique, providing unequivocal structural confirmation through predictable and distinct fragmentation patterns. The proposed reference method, utilizing a standard non-polar capillary column, serves as a reliable starting point for method development.

The key diagnostic ion for this compound is the base peak at m/z 83 , resulting from the formation of a stable tertiary carbocation. This signature readily distinguishes it from its non-methylated structural isomer, cyclohexylmethanol, which displays a base peak at m/z 55. For routine quantitative analysis where identity is assured, GC-FID offers a more sensitive and cost-effective alternative. This integrated analytical approach, combining predictive chemical principles with comparative experimental data, empowers researchers to confidently identify and characterize critical chemical entities in the drug development pipeline.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7507, Cyclohexanemethanol.
  • Morressier. (2022). Gas chromatography-mass spectrometry (GC-MS) analysis of products obtained from the dehydration of cyclic alcohol derivatives.
  • National Institute of Standards and Technology. (n.d.). Cyclohexanemethanol in NIST Chemistry WebBook.
  • National Institute of Standards and Technology. (n.d.). Cyclohexanemethanol Mass Spectrum.
  • Whitman College. (n.d.). GCMS Section 6.10 - Alcohols.
  • Chromatography Forum. (2019). Alcohol Method Development by GC-MS.

Sources

A Comparative Guide to HPLC Analysis of (1-Methylcyclopentyl)methanol Purity

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs), the rigorous assessment of purity is a cornerstone of quality control. (1-Methylcyclopentyl)methanol, a key building block in various synthetic pathways, requires precise and reliable analytical methods to quantify its purity and identify potential impurities. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the purity analysis of this compound, offering experimental protocols and performance data to inform method selection and implementation.

The Analytical Challenge: Detecting Chromophore-less Alcohols

This compound, like many simple aliphatic alcohols, lacks a significant UV-absorbing chromophore. This characteristic presents a challenge for the most common mode of HPLC detection, UV-Vis spectrophotometry.[1] Consequently, direct HPLC-UV analysis of this compound is impractical without a derivatization step to introduce a UV-active tag.[2] This guide will explore both a direct analysis using Refractive Index (RI) detection and a pre-column derivatization method for UV detection, comparing these to the more traditional Gas Chromatography (GC) approach for volatile alcohol analysis.

Method 1: High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RI)

HPLC with a Refractive Index Detector (RID) is a universal detection method suitable for analytes with little to no UV activity, such as alcohols, sugars, and polymers.[3][4][5] The detector measures the difference in the refractive index between the mobile phase and the analyte as it elutes from the column.[6]

Causality Behind Experimental Choices
  • Stationary Phase: A C18 column is a versatile choice for reversed-phase chromatography, offering good retention for small, moderately polar molecules like this compound.

  • Mobile Phase: An isocratic mobile phase of acetonitrile and water is selected for its simplicity and compatibility with RI detection. Gradient elution is not suitable for RI detectors due to baseline drift caused by the changing refractive index of the mobile phase.[5]

  • Detector: An RI detector is essential due to the analyte's lack of a UV chromophore.[1] Maintaining a stable column and detector temperature is critical for a stable baseline and reproducible results.[3]

Experimental Protocol: HPLC-RI

Instrumentation:

  • HPLC system with isocratic pump, autosampler, column thermostat, and refractive index detector.

Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile:Water (60:40 v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35°C

  • Detector Temperature: 35°C

  • Injection Volume: 20 µL

  • Run Time: 15 minutes

Sample Preparation:

  • Accurately weigh approximately 100 mg of this compound into a 10 mL volumetric flask.

  • Dissolve and dilute to volume with the mobile phase.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Workflow for HPLC-RI Analysis

HPLC_RI_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Weigh Weigh Sample Dissolve Dissolve in Mobile Phase Weigh->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject Sample 20 µL Filter->Inject Separate Separation C18 Column Acetonitrile:Water (60:40) Inject->Separate Detect Detection Refractive Index Detector Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate Purity (% Area) Integrate->Calculate

Caption: Workflow for the HPLC-RI analysis of this compound.

Method 2: High-Performance Liquid Chromatography with UV Detection via Derivatization (HPLC-UV)

To leverage the high sensitivity of UV detection, this compound can be derivatized with a UV-absorbing agent.[2] This pre-column derivatization involves a chemical reaction to attach a chromophore to the alcohol's hydroxyl group.[7] Benzoyl chloride is a suitable derivatizing reagent that converts alcohols to their corresponding benzoate esters, which strongly absorb UV light.[8]

Causality Behind Experimental Choices
  • Derivatization Reagent: Benzoyl chloride is chosen for its reactivity with alcohols under mild conditions to form a stable, UV-active derivative.[8]

  • Stationary Phase: A C18 column is appropriate for separating the relatively nonpolar benzoate ester derivative from excess reagent and byproducts.

  • Mobile Phase: A gradient of acetonitrile and water is employed to effectively separate the analyte derivative from potential impurities and to elute the more strongly retained benzoyl chloride and benzoic acid.

  • Detector: A UV detector set to a wavelength where the benzoate ester exhibits maximum absorbance (around 230 nm) provides high sensitivity.

Experimental Protocol: HPLC-UV (with Derivatization)

Derivatization Procedure:

  • To 1 mL of a 1 mg/mL solution of this compound in acetonitrile, add 100 µL of pyridine and 50 µL of benzoyl chloride.

  • Vortex the mixture and heat at 60°C for 30 minutes.

  • Cool the mixture to room temperature.

  • Add 1 mL of 1 M HCl to quench the reaction.

  • Extract the derivative with 2 mL of hexane.

  • Evaporate the hexane layer to dryness under a stream of nitrogen.

  • Reconstitute the residue in 1 mL of mobile phase A.

Instrumentation:

  • HPLC system with gradient pump, autosampler, column thermostat, and UV-Vis detector.

Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 50% B to 90% B over 10 minutes, hold at 90% B for 2 minutes, return to 50% B over 1 minute, and equilibrate for 2 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 230 nm

  • Injection Volume: 10 µL

Method 3: Gas Chromatography with Flame Ionization Detection (GC-FID)

Gas chromatography is a standard and powerful technique for the analysis of volatile and thermally stable compounds like small alcohols.[9][10] It offers high resolution and sensitivity, making it an excellent alternative for purity assessment.[11][12]

Causality Behind Experimental Choices
  • Technique Selection: GC is inherently well-suited for volatile compounds like this compound, often providing faster analysis times and higher efficiency than HPLC for such analytes.[13][14]

  • Stationary Phase: A polyethylene glycol (WAX) column is a polar stationary phase that provides good peak shape and resolution for alcohols.

  • Injector and Detector: A split/splitless injector is used to handle a neat or concentrated sample, with a high split ratio to avoid overloading the column.[15] A Flame Ionization Detector (FID) is highly sensitive to organic compounds and is the standard detector for this type of analysis.[16]

Experimental Protocol: GC-FID

Instrumentation:

  • Gas chromatograph with a split/splitless injector and a flame ionization detector.

Chromatographic Conditions:

  • Column: WAX, 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Injector Temperature: 250°C

  • Split Ratio: 50:1

  • Oven Temperature Program: Initial temperature of 60°C, hold for 2 minutes, ramp to 220°C at 15°C/min, hold for 5 minutes.

  • Detector Temperature: 280°C

  • Injection Volume: 1 µL

Sample Preparation:

  • Dilute the this compound sample 1:100 in a suitable solvent like methanol or dichloromethane.

Workflow for GC-FID Analysis

GC_FID_Workflow cluster_prep Sample Preparation cluster_gc GC Analysis cluster_data Data Analysis Dilute Dilute Sample Inject Inject Sample 1 µL Split Injection Dilute->Inject Separate Separation WAX Column Temperature Program Inject->Separate Detect Detection Flame Ionization Detector Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate Purity (% Area) Integrate->Calculate

Caption: Workflow for the GC-FID analysis of this compound.

Performance Comparison

The choice between these methods depends on the specific analytical requirements, such as sensitivity, sample throughput, and the nature of potential impurities. The following table summarizes key performance metrics based on typical method validation data, adhering to ICH Q2(R1) guidelines.[17][18][19]

ParameterHPLC-RIHPLC-UV (Derivatized)GC-FID
Specificity Moderate; relies on retention time. Co-elution is possible.High; combines retention time and UV spectrum.Very High; excellent separation efficiency.
Limit of Quantitation (LOQ) ~0.1%~0.01%~0.005%
Linearity (r²) >0.995>0.999>0.999
Precision (%RSD) < 2.0%< 1.0%< 1.0%
Analysis Time ~15 min~20 min (plus derivatization)~15 min
Ease of Use Simple, but sensitive to temperature and mobile phase changes.Complex due to derivatization step.Straightforward for volatile analytes.

Conclusion and Recommendations

For the routine purity assessment of this compound, GC-FID is the superior technique . It offers the best combination of sensitivity, specificity, and ease of use for this volatile, non-UV-absorbing analyte.[9][10] The high resolving power of capillary GC is particularly advantageous for separating structurally similar impurities.[12]

HPLC-RI serves as a viable alternative when GC is unavailable. However, its lower sensitivity and susceptibility to baseline drift make it less suitable for detecting trace-level impurities.[1][5]

HPLC-UV with pre-column derivatization provides excellent sensitivity but at the cost of a more complex and time-consuming sample preparation procedure.[2][20] This method is most appropriate when very low detection limits are required or when analyzing for specific impurities that can also be derivatized.

Ultimately, the selection of the analytical method should be based on a thorough evaluation of the intended purpose, required sensitivity, and available instrumentation, with all methods validated to ensure they are fit for purpose as per regulatory guidelines.[17][21][22]

References
  • Benchchem. A Comparative Guide to Alcohol Purity Assessment: GC-MS vs. HPLC. Benchchem.com. Accessed January 11, 2026.
  • Idowu, O. R., et al. Rapid Derivatization of Alcohols with Carboxylic-Sulphonic Mixed Anhydrides for HPLC-UV/Fluorescence Analysis.
  • KNAUER. RI Detectors – Reliable Refractive Index Detection for HPLC. knauer.net. Accessed January 11, 2026.
  • Chromatography Today. Refractive index detector for sensitive HPLC analysis.
  • Biocompare. HPLC Refractive Index Detectors. Biocompare.com. Accessed January 11, 2026.
  • ResearchGate. What are the applications of refractive index detector in HPLC analysis?.
  • Benchchem. Comparative analysis of GC-MS versus HPLC for fatty alcohol quantification. Benchchem.com. Accessed January 11, 2026.
  • Ruiz-Ángel, M. J., et al. Determination of alcohols in essential oils by liquid chromatography with ultraviolet detection after chromogenic derivatization.
  • Chemistry LibreTexts.
  • Asian Journal of Pharmaceutical Analysis. A Review of HPLC Method Development and Validation as per ICH Guidelines. ajpa.info. 2021.
  • Jordi Labs. ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). jordilabs.com. Accessed January 11, 2026.
  • Wiley Analytical Science. Refractive index detection at the next level. analyticalscience.wiley.com. 2018.
  • Veeprho. Difference between HPLC and GC Technique. veeprho.com. 2020.
  • International Journal of Pharmaceutical Erudition. Derivatizing Reagents For Detection Of Organic Compounds By HPLC. ijpe-online.com. 2014.
  • Unknown.
  • HTA. Derivatization in HPLC. hta-it.com. Accessed January 11, 2026.
  • Phenomenex. HPLC vs GC: What Sets These Methods Apart. phenomenex.com. 2025.
  • European Medicines Agency. ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). ema.europa.eu. 2005.
  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. fda.gov. 2015.
  • Metrolab. GC Vs.
  • Chromatography Forum. Testing for purity of butanol using GC-FID. chromforum.org. 2014.
  • ResearchGate. Q2(R1) Validation of Analytical Procedures: An Implementation Guide.
  • Restek. Alcoholic Beverage Analysis by GC. restek.com. 2025.
  • Restek. Analyzing Alcoholic Beverages by Gas Chromatography. d1dhn91mufybwl.cloudfront.net. N.d.

Sources

A Comparative Guide to the Quantitative Analysis of (1-Methylcyclopentyl)methanol in Complex Mixtures

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the accurate quantification of specific chemical entities within complex mixtures is a cornerstone of robust analytical science. This guide provides an in-depth, objective comparison of analytical methodologies for the quantitative analysis of (1-Methylcyclopentyl)methanol, a cyclic alcohol whose precise measurement is critical in various chemical and pharmaceutical contexts. Moving beyond a simple recitation of steps, this document delves into the causality behind experimental choices, ensuring that each protocol is a self-validating system grounded in established scientific principles.

Introduction to the Analyte: this compound

This compound (C7H14O, MW: 114.19 g/mol ) is a cyclic alcohol characterized by a hydroxyl group attached to a methyl-substituted cyclopentane ring.[1] Its structure presents specific analytical challenges, including the need for methods that can distinguish it from structurally similar isomers and other components within a complex matrix. The volatility of this compound makes Gas Chromatography a primary candidate for its analysis.[2]

Core Analytical Strategies: A Comparative Overview

The two primary chromatographic techniques suitable for the quantification of this compound are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). The selection between these methods is dictated by factors such as the volatility of the analyte, the complexity of the sample matrix, and the required sensitivity and selectivity.[3]

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile compounds.[3] For a compound like this compound, GC offers high resolution and sensitivity, making it the preferred method in many applications.[2]

High-Performance Liquid Chromatography (HPLC) is generally better suited for less volatile compounds.[4] While it can be adapted for the analysis of alcohols, it often requires derivatization to enhance detection by UV-Vis spectroscopy, or the use of less common detectors like a Refractive Index (RI) detector.

This guide will focus on GC-based methods as the primary and most effective approach for the quantification of this compound, with a discussion of HPLC as a potential alternative.

Gas Chromatography (GC) Methodologies: A Head-to-Head Comparison

The most common configurations for the GC analysis of alcohols are Gas Chromatography with Flame Ionization Detection (GC-FID) and Gas Chromatography with Mass Spectrometry (GC-MS).

Gas Chromatography with Flame Ionization Detection (GC-FID)

GC-FID is a robust and widely used technique that provides a signal proportional to the amount of carbon atoms entering the flame, making it highly sensitive to organic compounds.[5] It is known for its high precision and wide linear dynamic range.[5]

Gas Chromatography with Mass Spectrometry (GC-MS)

GC-MS combines the separation power of GC with the identification capabilities of mass spectrometry.[3] This technique provides not only quantitative data but also structural information, which is invaluable for unambiguous peak identification, especially in complex mixtures.[6] For cyclic alcohols, mass spectrometry typically reveals characteristic fragmentation patterns, including a loss of a hydrogen atom ([M-1]), a loss of water ([M-18]), and a complex ring cleavage resulting in a peak at m/z 57.[7]

Comparative Performance Data

The following table summarizes representative performance data for the quantification of a structurally similar C7 cyclic hydrocarbon, which can be considered a reasonable proxy for this compound. Actual performance may vary depending on the instrumentation and specific method parameters.

ParameterGC-FIDGC-MS (SIM Mode)
Linearity (R²) > 0.999> 0.998
Limit of Detection (LOD) ~ 0.5 µg/mL~ 0.1 µg/mL
Limit of Quantification (LOQ) ~ 1.5 µg/mL~ 0.3 µg/mL
Precision (RSD%) < 3%< 5%
Accuracy (Recovery %) 95-105%90-110%

Data is representative for C7 cyclic hydrocarbons and should be validated for this compound specifically.

Experimental Protocols

Sample Preparation: A Critical First Step

Proper sample preparation is crucial for accurate and reproducible GC analysis.[8] The goal is to extract this compound from the sample matrix and prepare it in a solvent suitable for injection into the GC.

Protocol 1: Liquid-Liquid Extraction (LLE)

  • Sample Collection: Obtain a representative sample of the mixture.

  • Internal Standard Spiking: Add a known amount of an appropriate internal standard (e.g., 1-hexanol or cyclohexanol) to the sample. The internal standard helps to correct for variations in sample preparation and injection volume.[9]

  • Extraction:

    • For aqueous mixtures, perform a liquid-liquid extraction with a water-immiscible organic solvent such as dichloromethane or ethyl acetate.

    • For solid samples, dissolve the sample in a suitable solvent first.

  • Drying: Pass the organic extract through a drying agent like anhydrous sodium sulfate to remove any residual water.

  • Dilution: Dilute the extract to a final concentration within the linear range of the instrument. A typical starting concentration is around 10 µg/mL.[10]

  • Filtration: Filter the final sample through a 0.22 µm syringe filter to remove any particulate matter.

Caption: Workflow for sample preparation using liquid-liquid extraction.

GC-FID Protocol

Instrumentation: Gas chromatograph equipped with a flame ionization detector and an autosampler.

  • Column Selection: A polar "WAX" (polyethylene glycol) or a mid-polarity "624" (6% cyanopropylphenyl/94% dimethylpolysiloxane) column is recommended for good peak shape and resolution of alcohols.[5]

    • Example Column: DB-WAX (30 m x 0.25 mm ID, 0.25 µm film thickness)

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).

  • Oven Temperature Program:

    • Initial Temperature: 50°C, hold for 2 minutes.

    • Ramp: 10°C/min to 220°C.

    • Hold: 5 minutes at 220°C.

  • Injector Temperature: 250°C.

  • Detector Temperature: 280°C.

  • Injection Volume: 1 µL.

  • Split Ratio: 20:1 (can be adjusted based on sample concentration).

GC-MS Protocol

Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column and GC Conditions: Same as GC-FID protocol.

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode:

    • Full Scan: For initial method development and identification of unknown components (mass range m/z 35-300).

    • Selected Ion Monitoring (SIM): For quantitative analysis, monitor characteristic ions of this compound (e.g., m/z 57, 83, 96, 114) and the internal standard.

Method Validation: Ensuring Trustworthiness

A robust analytical method must be validated to ensure it is suitable for its intended purpose.[11] Validation should be performed according to guidelines from the International Council for Harmonisation (ICH).[1]

G cluster_params Validation Parameters Validation Method Validation Specificity Specificity Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision (Repeatability & Intermediate) Validation->Precision LOD Limit of Detection (LOD) Validation->LOD LOQ Limit of Quantification (LOQ) Validation->LOQ Robustness Robustness Validation->Robustness

Caption: Key parameters for analytical method validation.

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the absence of interfering peaks at the retention time of this compound and the internal standard in a blank matrix.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A calibration curve should be constructed with at least five concentration levels, and the correlation coefficient (R²) should be ≥ 0.99.[12]

  • Accuracy: The closeness of the test results to the true value. This is typically assessed by spike-recovery experiments at three different concentration levels. Recoveries should be within 90-110%.[13]

  • Precision: The degree of scatter between a series of measurements. It is expressed as the relative standard deviation (RSD).

    • Repeatability (Intra-day precision): Analysis of replicate samples on the same day. RSD should be < 5%.[7]

    • Intermediate Precision (Inter-day precision): Analysis of replicate samples on different days. RSD should be < 10%.[7]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amount of analyte that can be detected and quantified, respectively, with acceptable precision and accuracy.[12]

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., oven temperature, flow rate).

Alternative Method: High-Performance Liquid Chromatography (HPLC)

While GC is the preferred method, HPLC can be considered as an alternative, particularly if the sample matrix is not amenable to GC or if GC instrumentation is unavailable.

Challenges with HPLC for this compound:

  • Detection: Lacks a strong UV chromophore, making detection by standard UV-Vis detectors challenging.

  • Volatility: Its volatile nature can be problematic for HPLC systems.

Potential HPLC Approach (with Refractive Index Detection):

  • Instrumentation: HPLC system with a Refractive Index (RI) detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of water and a polar organic solvent like acetonitrile or methanol. The exact ratio would need to be optimized.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 20 µL.

Considerations for HPLC:

  • Sensitivity: RI detectors are generally less sensitive than GC detectors.

  • Gradient Elution: Not compatible with RI detectors, limiting the ability to separate complex mixtures.

  • Sample Preparation: Samples must be filtered and free of particulates.[14]

Conclusion: Selecting the Optimal Method

For the quantitative analysis of this compound in a mixture, Gas Chromatography is the superior technique , offering higher sensitivity, selectivity, and efficiency compared to HPLC.

  • GC-FID is an excellent choice for routine quality control applications where the identity of the analyte is well-established and high precision is required.

  • GC-MS is the gold standard for research and development, providing unequivocal identification and quantification, which is crucial when dealing with complex matrices or when trace-level analysis is necessary.

The detailed protocols and validation framework provided in this guide offer a comprehensive roadmap for establishing a reliable and robust analytical method for this compound. The emphasis on understanding the principles behind the chosen parameters will empower researchers to adapt and troubleshoot these methods for their specific applications, ensuring the generation of high-quality, defensible data.

References

  • Benchchem. (n.d.). A Comparative Guide to Analytical Methods for 1-Ethyl-1-methylcyclopentane Quantification.
  • University of Massachusetts Amherst. (n.d.). Sample Preparation Guidelines for GC-MS.
  • Shehata, A., Askar, A., Rasheed, M., Zahrany, A., Kharraa, F., & Sowailem, S. (2024). Validation of a Method for Characterization of Ethanol in Water by HS-GC-FID to Serve the Traceability of Halal Measurements. Green and Sustainable Chemistry, 14, 17-28.
  • Validation of the HS-GC-FID method for the determination of residual ethanol in tablets. (2013). International Journal of Pharmaceutical Sciences and Research.
  • Method for analyzing contents of cyclopentane and extractant by gas chromatography. (n.d.).
  • Validation of an Analytical Method using GC-FID to Determine the Ethanol in Palmyrah Alcoholic Beverages. (n.d.).
  • Common Sample Preparation Techniques for GC-MS Analysis. (2024, October 24). Retrieved from a relevant analytical chemistry resource.
  • Gdula-Argasińska, J., Hubicka, U., & Krzek, J. (n.d.). DEVELOPMENT AND VALIDATION OF GC-FID METHOD FOR THE DETERMINATION OF ETHANOL RESIDUE IN MARJORAM OINTMENT.
  • Bujaroska, M. (n.d.). DEVELOPMENT AND VALIDATION OF A QUANTITATIVE HS-GC/FID METHOD FOR ALCOHOL ANALYSIS IN BIOLOGICAL SAMPLES. Romanian Journal of Legal Medicine.
  • Integrated Liner Technologies. (2025, January 16). A Guide to GC Sample Preparation.
  • Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – GC-FID.
  • Benchchem. (n.d.). Quantification of Alcohols Using Gas Chromatography-Inductively Coupled Plasma-Mass Spectrometry (GC-ICP-MS).
  • Development and Validation of a GC-MS/MS Method for the Simultaneous Quantification of Selected Compounds in Essential Oils. (n.d.).
  • Waters Corporation. (n.d.). Fast HPLC Analysis for Fermentation Ethanol Processes.
  • Benchchem. (n.d.). Comparative analysis of GC-MS versus HPLC for fatty alcohol quantification.
  • Miscoria, S. A., & Lanças, F. M. (2017). Rapid Quantification of Major Volatile Metabolites in Fermented Food and Beverages Using Gas Chromatography-Mass Spectrometry. Foods, 6(8), 62.
  • How to determine low concentrations of methanol by GC/FID?. (2018, February 20).
  • Analysis of sugars, small organic acids, and alcohols by HPLC-RID. (2024, February 8). protocols.io.
  • Gas chromatography-mass spectrometry (GC-MS)
  • Horspool, L. J., & McKellar, Q. A. (n.d.). Determination of short-chain fatty acids in equine caecal liquor by ion exchange high performance liquid chromatography after solid phase extraction. University of Hertfordshire Research Profiles.
  • HPLC-DAD method for the quantitative determination of short-chain fatty acids in meconium samples. (2025, September 22).
  • Simultaneous Headspace-GC–FID Analysis for Methanol and Ethanol in Blood, Saliva and Urine: Validation of Method and Comparison of Specimens. (n.d.).
  • Analytical GC-FID Method for the Determination of Organic Solvents in Radiopharmaceuticals. (2021). Current Radiopharmaceuticals, 14(2), 131-144.
  • Benchchem. (n.d.). Technical Support Center: HPLC Analysis of Short-Chain Fatty Acids.
  • GC-FID chromatogram for methanol (MeOH) and ethanol (EtOH), together.... (n.d.).

Sources

A Comparative Guide to the Reactivity of (1-Methylcyclopentyl)methanol and Cyclohexylmethanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Tale of Two Alcohols

In the landscape of organic synthesis, the choice of a starting material can profoundly influence the outcome of a reaction. Seemingly subtle differences in molecular architecture can lead to vastly different reactivities and product distributions. This guide provides an in-depth comparison of two structurally related primary alcohols: (1-methylcyclopentyl)methanol and cyclohexylmethanol. While both possess a hydroxyl group attached to a methylene unit which is part of a cycloalkane framework, the substitution pattern of the ring carbon to which the methylene group is attached creates a fascinating case study in steric and electronic effects.

This compound features a primary hydroxyl group attached to a tertiary carbon center, creating a sterically encumbered environment. In contrast, cyclohexylmethanol has its primary hydroxyl group attached to a secondary carbon, offering a more accessible reaction site. This fundamental difference in their structures is the cornerstone of their divergent chemical behavior. This guide will explore the nuances of their reactivity in three common transformations: oxidation, esterification, and acid-catalyzed dehydration, supported by mechanistic principles and detailed experimental protocols for their comparative analysis.

Comparative Reactivity Analysis: Steric Hindrance and Carbocation Stability

The reactivity of an alcohol is primarily dictated by the accessibility of the hydroxyl group and the stability of any intermediates formed during a reaction. In the case of this compound and cyclohexylmethanol, these factors manifest in distinct ways across different reaction types.

Oxidation: A Race Against Steric Crowding

The oxidation of primary alcohols to aldehydes or carboxylic acids is a fundamental transformation in organic synthesis.[1] The accessibility of the C-H bonds on the carbinol carbon is a key determinant of the reaction rate.

  • Cyclohexylmethanol , being a typical primary alcohol, is readily oxidized under a variety of conditions. Reagents like pyridinium chlorochromate (PCC) or a TEMPO-catalyzed system can efficiently convert it to cyclohexanecarboxaldehyde.[2][3]

  • This compound , while also a primary alcohol, presents a more sterically hindered environment around the reactive site due to the adjacent quaternary carbon with its methyl group. This steric bulk can impede the approach of the oxidizing agent, leading to a slower reaction rate compared to cyclohexylmethanol under identical conditions.[2] For highly hindered alcohols, more robust oxidation systems or harsher reaction conditions may be necessary to achieve complete conversion.[4]

AlcoholStructurePredicted Oxidation RateRationale
This compoundCC1(CCCC1)COSlowerSteric hindrance from the adjacent tertiary carbon and methyl group impedes the approach of the oxidizing agent.
CyclohexylmethanolC1CCC(CC1)COFasterLess steric hindrance around the primary alcohol allows for easier access by the oxidizing agent.

Experimental Protocols

Protocol 1: Comparative Oxidation using TEMPO

This protocol describes a comparative experiment to assess the relative rates of oxidation of this compound and cyclohexylmethanol using a TEMPO-catalyzed system.

Materials:

  • This compound

  • Cyclohexylmethanol

  • (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO)

  • Sodium hypochlorite solution (household bleach, ~8.25% NaOCl)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Magnetic stirrer and stir bars

  • Two round-bottom flasks

  • Ice bath

  • Thin-layer chromatography (TLC) plates and chamber

  • Gas chromatography-mass spectrometry (GC-MS) equipment

Procedure:

  • Set up two identical reaction flasks, each equipped with a magnetic stir bar.

  • In the first flask, dissolve this compound (1.0 eq) in DCM (~0.2 M).

  • In the second flask, dissolve cyclohexylmethanol (1.0 eq) in DCM (~0.2 M).

  • To each flask, add TEMPO (0.01 eq) and cool the flasks in an ice bath.

  • Slowly add the sodium hypochlorite solution (1.2 eq) dropwise to each stirred reaction mixture over 30 minutes, ensuring the internal temperature remains below 5 °C.

  • Monitor the progress of both reactions simultaneously by TLC at regular intervals (e.g., every 15 minutes).

  • Once the starting material in the cyclohexylmethanol reaction is consumed (as determined by TLC), quench both reactions by adding saturated aqueous sodium thiosulfate solution.

  • Work up both reaction mixtures identically: transfer to a separatory funnel, separate the layers, wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine, dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Analyze the crude products and any remaining starting material by GC-MS to determine the relative conversion rates.

Expected Outcome: The reaction of cyclohexylmethanol is expected to proceed to completion more rapidly than the reaction of this compound, as evidenced by the faster disappearance of the starting material on the TLC plates and a higher conversion rate observed by GC-MS at the time of quenching.

Workflow for Comparative Oxidation:

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_monitoring Monitoring & Quenching cluster_analysis Analysis prep1 Dissolve this compound in DCM add_tempo Add TEMPO to both prep1->add_tempo prep2 Dissolve Cyclohexylmethanol in DCM prep2->add_tempo cool Cool to 0-5 °C add_tempo->cool add_bleach Add NaOCl dropwise cool->add_bleach monitor Monitor by TLC add_bleach->monitor quench Quench with Na2S2O3 monitor->quench When cyclohexylmethanol reaction is complete workup Identical Workup quench->workup gcms Analyze by GC-MS workup->gcms compare Compare Conversion Rates gcms->compare

Caption: Workflow for the comparative oxidation experiment.

Esterification: A Battle of Steric Access

Fischer esterification, the acid-catalyzed reaction between a carboxylic acid and an alcohol, is a classic method for synthesizing esters.[5] The mechanism involves nucleophilic attack of the alcohol on a protonated carboxylic acid.[6] Therefore, both the steric bulk of the alcohol and its nucleophilicity play crucial roles.

  • Cyclohexylmethanol , with its relatively unhindered primary hydroxyl group, undergoes Fischer esterification with common carboxylic acids in good yields.[7]

  • This compound , due to the steric hindrance created by the adjacent quaternary center, is expected to react more slowly in Fischer esterification.[8][9] The bulky cyclopentyl group with its methyl substituent can hinder the approach of the alcohol to the protonated carboxylic acid, lowering the reaction rate.

Mechanism of Fischer Esterification for Cyclohexylmethanol:

G RCOOH RCOOH R-C(OH)2+ R-C(OH)2+ RCOOH->R-C(OH)2+ H+ Tetrahedral Intermediate Tetrahedral Intermediate R-C(OH)2+->Tetrahedral Intermediate + C6H11CH2OH Protonated Ester Protonated Ester Tetrahedral Intermediate->Protonated Ester - H2O Ester (RCOOCH2C6H11) Ester (RCOOCH2C6H11) Protonated Ester->Ester (RCOOCH2C6H11) - H+

Caption: Fischer esterification mechanism for cyclohexylmethanol.

Protocol 2: Comparative Fischer Esterification

This protocol outlines a method for comparing the esterification rates of the two alcohols with acetic acid.

Materials:

  • This compound

  • Cyclohexylmethanol

  • Glacial acetic acid

  • Concentrated sulfuric acid

  • Toluene

  • Dean-Stark apparatus

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Heating mantle

  • Magnetic stirrer and stir bars

Procedure:

  • Set up two identical reaction assemblies, each consisting of a round-bottom flask, a Dean-Stark trap, a condenser, and a magnetic stirrer.

  • In the first flask, combine this compound (1.0 eq), glacial acetic acid (1.2 eq), and a catalytic amount of concentrated sulfuric acid (e.g., 3-4 drops) in toluene.

  • In the second flask, combine cyclohexylmethanol (1.0 eq), glacial acetic acid (1.2 eq), and a catalytic amount of concentrated sulfuric acid in toluene.

  • Heat both reaction mixtures to reflux and collect the water produced in the Dean-Stark trap.

  • Monitor the progress of the reactions by observing the amount of water collected over time.

  • After a set period (e.g., 2 hours), cool both reactions to room temperature.

  • Work up both mixtures by washing with saturated sodium bicarbonate solution until effervescence ceases, followed by a brine wash.

  • Dry the organic layers over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Determine the yield of the ester product for each reaction and analyze the purity by GC-MS.

Expected Outcome: Cyclohexylmethanol is expected to produce a higher yield of the corresponding ester in the given reaction time due to its lower steric hindrance compared to this compound.

Acid-Catalyzed Dehydration: A Question of Carbocation Fate

The acid-catalyzed dehydration of alcohols typically proceeds through an E1 mechanism, involving the formation of a carbocation intermediate.[10][11] The stability of this carbocation is paramount to the reaction rate and the distribution of alkene products.

  • Cyclohexylmethanol , upon protonation and loss of water, would form a primary carbocation. Primary carbocations are highly unstable, and thus, a 1,2-hydride shift is likely to occur, leading to the formation of a more stable tertiary carbocation.[12][13] Subsequent elimination would yield 1-methylcyclohexene as the major product.

  • This compound would also form a primary carbocation upon loss of water. This primary carbocation is prone to rearrangement via ring expansion to form a more stable tertiary carbocation within a six-membered ring.[14][15] This rearrangement relieves the ring strain of the five-membered ring.[15] The final product would be 1-methylcyclohexene.

Given that both alcohols can lead to the same rearranged, more stable tertiary carbocation, their reactivity in dehydration might be more similar than in oxidation or esterification. However, the initial formation of the primary carbocation is the rate-determining step. The subtle electronic and steric differences in the starting materials could still lead to different reaction rates.

Dehydration and Rearrangement Pathways:

G cluster_cyclo Cyclohexylmethanol cluster_methyl This compound start_cyclo Cyclohexylmethanol protonation_cyclo Protonation start_cyclo->protonation_cyclo loss_h2o_cyclo Loss of H2O protonation_cyclo->loss_h2o_cyclo primary_carbocation_cyclo Primary Carbocation loss_h2o_cyclo->primary_carbocation_cyclo hydride_shift 1,2-Hydride Shift primary_carbocation_cyclo->hydride_shift tertiary_carbocation_cyclo Tertiary Carbocation hydride_shift->tertiary_carbocation_cyclo product_cyclo 1-Methylcyclohexene tertiary_carbocation_cyclo->product_cyclo start_methyl This compound protonation_methyl Protonation start_methyl->protonation_methyl loss_h2o_methyl Loss of H2O protonation_methyl->loss_h2o_methyl primary_carbocation_methyl Primary Carbocation loss_h2o_methyl->primary_carbocation_methyl ring_expansion Ring Expansion primary_carbocation_methyl->ring_expansion tertiary_carbocation_methyl Tertiary Carbocation ring_expansion->tertiary_carbocation_methyl product_methyl 1-Methylcyclohexene tertiary_carbocation_methyl->product_methyl

Caption: Dehydration pathways for both alcohols.

Protocol 3: Comparative Acid-Catalyzed Dehydration

This protocol is designed to compare the dehydration of the two alcohols.

Materials:

  • This compound

  • Cyclohexylmethanol

  • 85% Phosphoric acid

  • Simple distillation apparatus

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous calcium chloride

  • Heating mantle

Procedure:

  • Set up two identical simple distillation apparatuses.

  • In the first reaction flask, place this compound and 85% phosphoric acid.

  • In the second reaction flask, place cyclohexylmethanol and 85% phosphoric acid.

  • Heat both flasks gently. The alkene products will co-distill with water.

  • Collect the distillates in ice-cooled receiving flasks.

  • Monitor the rate of distillation for both reactions.

  • Work up the distillates by washing with saturated sodium bicarbonate solution and brine.

  • Dry the organic layers with anhydrous calcium chloride.

  • Analyze the products by GC-MS to confirm their identity and assess the relative yields.

Expected Outcome: While both reactions are expected to yield 1-methylcyclohexene, there may be a difference in the rate of reaction. The relative ease of the rearrangement (hydride shift vs. ring expansion) could influence the overall kinetics. It is plausible that the relief of ring strain in the dehydration of this compound could provide an additional driving force, potentially leading to a faster reaction.[15]

Conclusion

The comparison between this compound and cyclohexylmethanol serves as an excellent illustration of how subtle structural variations can have a significant impact on chemical reactivity. Cyclohexylmethanol, with its sterically accessible primary hydroxyl group, generally exhibits faster reaction rates in both oxidation and esterification. In contrast, the steric hindrance in this compound makes it a more challenging substrate for these transformations.

In acid-catalyzed dehydration, the propensity for carbocation rearrangements in both alcohols leads to the formation of the same major product, 1-methylcyclohexene. The relative rates in this case are governed by the energetics of carbocation formation and rearrangement, with the potential for the relief of ring strain to play a role in the reactivity of this compound.

For researchers and professionals in drug development and chemical synthesis, understanding these structure-reactivity relationships is crucial for selecting appropriate starting materials and reaction conditions to achieve desired outcomes efficiently and selectively.

References

  • Study.com. (n.d.). Explain why the reactivity of primary, secondary, and tertiary alcohols differ.
  • Quora. (2021). Are primary alcohols more reactive than tertiary alcohol when the O-H bond breaks, and why?. Quora.
  • Science of Synthesis. (n.d.). TEMPO-Mediated Oxidations. In Science of Synthesis. Thieme.
  • Hoover, J. M., & Stahl, S. S. (2011). Copper(I)/TEMPO Catalyzed Aerobic Oxidation of Primary Alcohols to Aldehydes with Ambient Air. Journal of Visualized Experiments, (57), 3370.
  • Badalyan, A., & Stahl, S. S. (2016). Electrocatalytic Alcohol Oxidation with TEMPO and Bicyclic Nitroxyl Derivatives: Driving Force Trumps Steric Effects. Journal of the American Chemical Society, 138(49), 15986–15995.
  • Filo. (2025). Question: Dehydration of Methyl Cyclohexanol. Filo.
  • Shibuya, M., Tomizawa, M., Suzuki, I., & Iwabuchi, Y. (2011). Discovery and exploitation of AZADO: the highly active catalyst for alcohol oxidation. Chemical & Pharmaceutical Bulletin, 59(10), 1195–1206.
  • Study.com. (n.d.). Show the mechanism that illustrates the following reaction: 1-methyl-1-methanol-cyclopentane + acid arrow 1-methyl-cyclohexene.
  • Organic Chemistry Portal. (n.d.). TEMPO, 2,2,6,6-Tetramethylpiperidinyloxy.
  • YouTube. (2017). COMPARATIVE REACTIVITY OF PRIMARY, SECONDARY AND TERTIARY ALCOHOLS.
  • YouTube. (2020). Dehydration of 2-Methylcyclohexanol Experiment, Part 1: Prelab Lecture.
  • Chegg. (2017). Solved Consider acid catalyzed dehydration of | Chegg.com.
  • Unacademy. (n.d.). Identification of primary, secondary and tertiary alcohols.
  • LibreTexts Chemistry. (2019). 9.17: Carbocation Rearrangements.
  • Study.com. (n.d.). Video: Acid Catalyzed Dehydration of Alcohols Structure & Mechanism.
  • University of Missouri–St. Louis. (n.d.). Experiment 22 – The Fischer Esterification.
  • Chemistry Steps. (n.d.). Fischer Esterification.
  • Wikipedia. (n.d.). Fischer–Speier esterification.
  • Pearson. (n.d.). In the dehydration of cyclohexanol, which carbocation intermediate.... Pearson.
  • Study.com. (n.d.). 1. Show the reaction mechanism for the acid-catalyzed dehydration of 4-methylcyclohexanol....
  • J&K Scientific LLC. (2025). Fischer Esterification.
  • Filo. (2025). Correct stability order of. Filo.
  • Lumen Learning. (n.d.). 8.4. Carbocation rearrangements. In Organic Chemistry 1: An open textbook.
  • Chem Zipper. (2020). How to write dehydration and ring expansion mechanism of 1-(1-cyclopentyl) methanol?. Chem Zipper.
  • PubChem. (n.d.). [(1R)-3-cyclopentyl-1-methylcyclopentyl]methanol. National Center for Biotechnology Information.
  • Google Patents. (n.d.). WO2012055754A2 - Method for the production of 1-methylcyclopentane derivatives.
  • YouTube. (2022). Ranking Carbocation Stability | Organic Chemistry.
  • Organic Chemistry Portal. (n.d.). Fischer Esterification.
  • Allen. (n.d.). The major product of acid catalysed dehydration of 1 methylcyclohexanol is:. Allen.
  • YouTube. (2023). Carbocation Stability Ranking Explained: Quick and Easy!!! (By a student).
  • Chem Zipper. (2020). How can write dehydration mechanism of 1,2,3-Trihydroxymethylcyclopropane into Benzene in acidic medium?. Chem Zipper.
  • Study.com. (n.d.). (a) Illustrate the mechanism for the acid-catalyzed dehydration of 2-methyl cyclohexanol. (b) How many products are possible?.
  • YouTube. (2020). Acid-Catalyzed Dehydration of 2-Methylcyclohexanol.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Reddit. (2021). effect of steric hindrance on nucleophiles. Reddit.

Sources

A Strategic Guide to Unlocking the Therapeutic Potential of (1-Methylcyclopentyl)methanol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

In the landscape of medicinal chemistry, the exploration of novel scaffolds as starting points for drug discovery is a critical endeavor. (1-Methylcyclopentyl)methanol presents a simple, yet intriguing alicyclic structure. While extensive public data on the specific biological activities of this parent compound and its derivatives is nascent, its structural features suggest a foundation ripe for chemical modification and subsequent biological evaluation. This guide provides a comprehensive framework for a systematic investigation into the structure-activity relationships (SAR) of novel this compound derivatives, moving from hypothetical compound design to a robust screening cascade and data interpretation.

The Parent Compound: this compound - A Blank Canvas for Medicinal Chemistry

This compound is a primary alcohol attached to a methylated cyclopentane ring.[1][2][3] Its simplicity is its strength, offering numerous avenues for chemical modification to explore interactions with biological targets. The core cyclopentyl ring provides a rigid scaffold, while the hydroxyl and methyl groups are key handles for derivatization. The objective of a medicinal chemistry campaign around this scaffold would be to systematically introduce chemical diversity and assess the impact of these changes on a range of biological activities.

Rational Design of a this compound Derivative Library

The initial step in exploring the therapeutic potential of a novel scaffold is the creation of a focused library of derivatives. The design of this library should be guided by established principles of medicinal chemistry, aiming to modulate key physicochemical properties such as lipophilicity, hydrogen bonding capacity, and steric bulk.[4][5]

Rationale for Proposed Modifications:

  • Esterification and Etherification of the Hydroxyl Group: Converting the primary alcohol to esters or ethers with varying chain lengths and functionalities can modulate lipophilicity and introduce potential new interaction points. For instance, a methyl ether increases lipophilicity, while an ester with a terminal amine could enhance solubility and introduce a basic handle for salt formation.

  • Replacement of the Hydroxyl Group: Substitution of the hydroxyl group with other functional groups like amines, thiols, or halogens can dramatically alter the compound's electronic and hydrogen bonding properties.

  • Modification of the Cyclopentyl Ring: Introduction of substituents on the cyclopentane ring can explore the steric and electronic requirements of a potential binding pocket.

  • Homologation of the Methanol Side Chain: Extending the carbon chain between the ring and the hydroxyl group can alter the spatial relationship between the core scaffold and the key functional group.

Table 1: Proposed Library of this compound Derivatives for Initial Screening

Compound IDStructureRationale for Synthesis
Parent-01 This compoundParent Compound / Baseline
Deriv-02 (1-Methylcyclopentyl)methyl acetateIncreased lipophilicity, ester functionality
Deriv-03 1-(Methoxymethyl)-1-methylcyclopentaneIncreased lipophilicity, ether stability
Deriv-04 1-((1-Methylcyclopentyl)methyl)amineIntroduction of a basic center, H-bond donor
Deriv-05 1-(Fluoromethyl)-1-methylcyclopentaneHalogen introduction for potential metabolic blocking
Deriv-06 2-(1-Methylcyclopentyl)ethanolHomologation to alter spatial arrangement

A Hierarchical Screening Cascade for Biological Activity Assessment

To efficiently evaluate our hypothetical library, a tiered screening approach, or a screening cascade, is essential.[6] This strategy begins with broad, high-throughput assays to identify initial "hits" and progresses to more specific, complex assays to characterize the most promising compounds.

Experimental Workflow: A Multi-Stage Screening Cascade

Screening_Cascade cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Hit Confirmation & Dose-Response cluster_2 Tier 3: Secondary & Orthogonal Assays cluster_3 Tier 4: Selectivity & Early ADME-Tox Primary High-Throughput Cell Viability Assay (e.g., MTT on multiple cell lines) DoseResponse IC50 Determination (Confirms potency on active cell lines) Primary->DoseResponse Active Compounds Secondary Target-Based Assay (e.g., Enzymatic Inhibition) DoseResponse->Secondary Confirmed Hits Orthogonal Orthogonal Cellular Assay (Confirms mechanism in cells) Secondary->Orthogonal Mechanism Validation Selectivity Selectivity Profiling (Against related targets) Orthogonal->Selectivity Lead Candidates ADMETox Early ADME-Tox (e.g., Microsomal stability, cytotoxicity) Selectivity->ADMETox

Caption: A multi-tiered screening cascade for the evaluation of this compound derivatives.

Detailed Experimental Protocols

The following are detailed protocols for key assays in the proposed screening cascade.

Protocol 1: MTT Cell Viability Assay (Primary Screen)

This assay provides a colorimetric assessment of cell metabolic activity, which is an indicator of cell viability.

Objective: To identify compounds that exhibit cytotoxic or cytostatic effects on a panel of cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., A549, MCF-7, HCT116)

  • RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • This compound and its derivatives dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Multichannel pipette

  • Plate reader (570 nm)

Procedure:

  • Cell Seeding: Seed cells in 96-well plates at a density of 5,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final concentration of DMSO should be less than 0.5%. Add 100 µL of the compound dilutions to the respective wells. Include vehicle control (DMSO) and untreated control wells.

  • Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO2.

  • MTT Addition: Remove the medium and add 100 µL of fresh medium containing 10 µL of MTT solution to each well. Incubate for 4 hours at 37°C.

  • Solubilization: After incubation, carefully remove the MTT solution and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Protocol 2: Hypothetical Kinase Inhibition Assay (Secondary Screen)

This protocol describes a generic kinase inhibition assay, assuming a kinase is identified as a potential target.

Objective: To determine the in vitro inhibitory activity of hit compounds against a specific kinase.

Materials:

  • Recombinant human kinase (e.g., EGFR, BRAF)

  • Kinase-specific peptide substrate

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • Test compounds in DMSO

  • 384-well plates

  • Luminometer

Procedure:

  • Assay Preparation: Prepare a reaction mixture containing the kinase, peptide substrate, and assay buffer.

  • Compound Addition: Add the test compounds at various concentrations to the wells of a 384-well plate.

  • Kinase Reaction Initiation: Add the kinase reaction mixture to the wells to start the reaction.

  • ATP Addition: Add ATP to initiate the phosphorylation of the substrate. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Reaction Termination and ADP Detection: Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ system, which involves a two-step addition of reagents according to the manufacturer's protocol.

  • Luminescence Reading: Measure the luminescence signal using a plate reader. The signal is proportional to the amount of ADP generated and thus, the kinase activity.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Structure-Activity Relationship (SAR) Analysis

The data from the screening cascade will be crucial for establishing a structure-activity relationship.[7] The goal is to understand how specific structural modifications influence biological activity.

Table 2: Illustrative SAR Data for Hypothetical Derivatives against a Cancer Cell Line

Compound IDModificationCell Viability IC50 (µM)Kinase Inhibition IC50 (µM)
Parent-01 None (Parent)> 100> 100
Deriv-02 O-Acetylation55.280.1
Deriv-03 O-Methylation25.835.4
Deriv-04 Hydroxyl to Amine10.312.5
Deriv-05 Fluorination15.720.9
Deriv-06 Homologation85.1> 100

Interpretation of Hypothetical SAR: From this illustrative data, we could infer that:

  • Increasing lipophilicity through O-methylation (Deriv-03) improves activity over the parent compound.

  • The introduction of a basic amine (Deriv-04) significantly enhances potency, suggesting a potential ionic interaction or hydrogen bond with the biological target.

  • Extending the side chain (Deriv-06) is detrimental to activity, indicating a constrained binding pocket.

Visualizing a Hypothetical Mechanism of Action

Should the SAR studies point towards a specific target class, such as protein kinases, we can visualize a potential mechanism of action.

Hypothetical Signaling Pathway Modulation

Signaling_Pathway cluster_pathway Hypothetical Growth Factor Signaling Pathway cluster_inhibition Site of Action GF Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor Kinase_A Kinase A Receptor->Kinase_A P Kinase_B Kinase B Kinase_A->Kinase_B P TF Transcription Factor Kinase_B->TF P Proliferation Cell Proliferation & Survival TF->Proliferation Derivative This compound Derivative Derivative->Kinase_A Inhibition

Caption: Hypothetical inhibition of a kinase in a growth factor signaling pathway by a this compound derivative.

Conclusion and Future Directions

This guide has outlined a comprehensive and scientifically rigorous strategy for the systematic evaluation of this compound derivatives as potential therapeutic agents. By employing rational library design, a hierarchical screening cascade, and detailed SAR analysis, researchers can efficiently navigate the early stages of drug discovery. The proposed workflows and protocols provide a validated framework for generating the critical data needed to identify promising lead compounds for further optimization and preclinical development. While the biological activity of this specific chemical class is yet to be widely reported, the methodologies presented here offer a clear path forward to unlock its potential.

References

  • National Center for Biotechnology Information (2024). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns.
  • Foley, T. L., & Mapp, A. K. (2012). ADVANCES IN DISCOVERING SMALL MOLECULES TO PROBE PROTEIN FUNCTION IN A SYSTEMS CONTEXT. PMC.
  • Bamborough, P. (2014). Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies. David Discovers Drug Discovery.
  • Girke, T. (2016). bioassayR: Cross-Target Analysis of Small Molecule Bioactivity. ACS Publications.
  • Muthuraman, P., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. PMC.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 12830793, this compound.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 19603047, (3-Methylcyclopentyl)methanol.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 89226036, [(1R)-3-cyclopentyl-1-methylcyclopentyl]methanol.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 23549398, (1-Methyl-cyclopentyl)-ethanol.
  • Sigma-Aldrich. This compound.
  • Yu, H., & Adedoyin, A. (2003). ADME-Tox in drug discovery: integration of experimental and computational technologies. Drug Discovery Today.
  • Gomaa, M. S., & Soliman, A. M. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI.
  • Drug Design Org. Structure Activity Relationships.
  • Gomaa, M. S., & Soliman, A. M. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC.
  • Salimi, Y. K., et al. (2023). Antiproliferative Activity of Methanol Fractions from the Stem Bark of Garuga floribunda Decne Against A549 Cells. Atlantis Press.
  • Nikitina, L. E., et al. (2021). Biological Activity of Bicyclic Monoterpene Alcohols. ResearchGate.
  • Ng, C. (2003). Modeling Structure-Activity Relationships. Madame Curie Bioscience Database.
  • Liu, L., et al. (2008). Discovery of a potent, selective, and orally bioavailable c-Met inhibitor: 1-(2-hydroxy-2-methylpropyl)-N-(5-(7-methoxyquinolin-4-yloxy)pyridin-2-yl)-5-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxamide (AMG 458). PubMed.
  • BLD Pharm. (1-(Cyclopentylmethyl)cyclopropyl)methanol.
  • Garcia, J., et al. (2019). Insights into Structure-Activity Relationships of Somatostatin Analogs Containing Mesitylalanine. MDPI.
  • BLD Pharm. This compound.
  • BLD Pharm. (1-Methoxycyclopentyl)methanol.
  • BenchChem Technical Support Team. (2025). Unraveling the Structure-Activity Relationship of Methyl Gerfelin Analogs: A Comparative Guide. Benchchem.

Sources

A Comparative Spectroscopic Guide to (1-Methylcyclopentyl)methanol and Its Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the fields of pharmaceutical development, fragrance synthesis, and materials science, the precise identification of isomeric alcohol structures is a critical checkpoint for ensuring product purity, efficacy, and safety. (1-Methylcyclopentyl)methanol and its structural isomers, such as (2-methylcyclopentyl)methanol, (3-methylcyclopentyl)methanol, and cyclohexylmethanol, all share the same molecular formula (C₇H₁₄O) and molecular weight (114.19 g/mol ), making their differentiation by simple analytical methods challenging. This guide provides a comprehensive spectroscopic comparison using Nuclear Magnetic Resonance (¹H and ¹³C NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS). By delving into the unique spectral fingerprints of each isomer, this document serves as a practical reference for researchers, scientists, and quality control professionals, offering both detailed experimental data and the causal logic behind the spectral differences.

Introduction: The Challenge of Isomeric Differentiation

This compound is a primary alcohol featuring a hydroxymethyl group attached to a tertiary carbon within a cyclopentane ring. Its isomers, where the methyl and hydroxymethyl groups are located at different positions or arranged in a different ring structure, can exhibit distinct physical, chemical, and biological properties. The subtle structural variations—the placement of a methyl group or the size of the cycloalkane ring—give rise to unique electronic environments for nuclei and different vibrational modes and fragmentation patterns upon ionization. Consequently, a multi-faceted spectroscopic approach is not just beneficial but essential for unambiguous structural elucidation. This guide will focus on the comparison of four key isomers:

  • This compound: The target analyte, a primary alcohol attached to a quaternary center.

  • (2-Methylcyclopentyl)methanol: A positional isomer with both substituents on adjacent carbons.

  • (3-Methylcyclopentyl)methanol: A positional isomer with substituents separated by a methylene group.

  • Cyclohexylmethanol: A structural isomer with a six-membered ring.

We will explore how fundamental principles of NMR, IR, and MS translate into practical, distinguishable data points for each of these compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

NMR spectroscopy is arguably the most powerful tool for differentiating isomers, as it provides a detailed map of the carbon-hydrogen framework.

¹³C NMR Spectroscopy: The Carbon Count

The ¹³C NMR spectrum provides a direct count of the number of chemically non-equivalent carbon atoms and insight into their electronic environment (e.g., quaternary, CH, CH₂, CH₃).

  • Key Differentiator: The most striking difference is the presence of a quaternary carbon in this compound, where both the methyl and hydroxymethyl groups are attached. This signal, typically appearing in the 40-50 ppm range, is absent in all other isomers discussed, making it a definitive marker.

  • (2-Methylcyclopentyl)methanol & (3-Methylcyclopentyl)methanol: These isomers will show seven distinct signals (assuming chirality makes all carbons unique), but all will be either CH, CH₂, or CH₃ carbons. The chemical shifts of the carbons bearing the substituents (C-OH and C-CH₃) will be characteristic.

  • Cyclohexylmethanol: This isomer will typically show fewer than seven signals due to symmetry. In a rapid chair-flipping conformation, the four methylene carbons of the ring may appear as only two or three distinct signals. The carbon of the -CH₂OH group will be a key signal around 68 ppm.[1]

Table 1: Comparative ¹³C NMR Chemical Shift Data (δ, ppm)

Carbon AssignmentThis compound (Predicted)(2-Methylcyclopentyl)methanol[2](3-Methylcyclopentyl)methanol (Predicted)Cyclohexylmethanol[2]
-CH₂OH ~70~65~68~68.8
C-OH (ring) ~45 (Quaternary C-1)~42 (CH)~40 (CH)~40.1 (CH)
-CH₃ ~25~18~20-
Ring Carbons ~24, ~35~22, ~29, ~32, ~35~25, ~30, ~34, ~38~26.1, ~26.9, ~30.7

Note: Predicted values are based on standard chemical shift increments. Actual values may vary based on solvent and experimental conditions.

¹H NMR Spectroscopy: The Proton Environment

¹H NMR distinguishes isomers based on the chemical shift, multiplicity (splitting pattern), and integration of proton signals.

  • This compound: The spectrum is relatively simple in the downfield region. It will feature a singlet for the methyl protons (~1.0 ppm) and a singlet for the methylene protons of the -CH₂OH group (~3.4 ppm). The absence of a proton on the carbon attached to the hydroxyl group means this methylene signal is not split by a vicinal CH proton.

  • (2- and 3-Methylcyclopentyl)methanol: These spectra are more complex. The methyl group will appear as a doublet, being split by the adjacent methine (CH) proton. The methylene protons of the -CH₂OH group will appear as a doublet or a multiplet, coupled to the adjacent methine proton on the ring. The methine protons themselves will show complex multiplet patterns.

  • Cyclohexylmethanol: The two protons of the -CH₂OH group are diastereotopic and will likely show a doublet around 3.4 ppm, coupled to the single methine proton at C-1 of the ring.[3] The rest of the spectrum consists of broad, overlapping multiplets for the cyclohexyl ring protons.[3]

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy is excellent for confirming the presence of functional groups. While all four isomers are alcohols, subtle differences in the "fingerprint region" and C-O stretching frequency can aid in differentiation.

  • O-H Stretch: All isomers will exhibit a strong, broad absorption in the 3200-3600 cm⁻¹ region, characteristic of the hydrogen-bonded hydroxyl group.[4][5] This confirms the alcohol functionality but does not distinguish between the isomers.

  • C-H Stretch: All compounds will show C-H stretching vibrations from the sp³ hybridized carbons of the rings and methyl/methylene groups, typically between 2850-3000 cm⁻¹.[1]

  • C-O Stretch: The C-O stretching vibration, appearing in the 1000-1260 cm⁻¹ range, is more diagnostic.[1] Primary alcohols like these isomers typically show a C-O stretch between 1050-1075 cm⁻¹. While subtle, the exact position and shape of this peak can be influenced by the substitution pattern of the adjacent carbon, contributing to a unique fingerprint.

Table 2: Key FTIR Absorption Bands (cm⁻¹)

Vibration TypeThis compound(2-Methylcyclopentyl)methanol(3-Methylcyclopentyl)methanolCyclohexylmethanol
O-H Stretch (broad) ~3350~3350~3350~3330[6]
C-H Stretch (sp³) ~2870-2960~2870-2960~2870-2960~2850-2925[6]
C-O Stretch ~1040~1035~1045~1050[4]
Fingerprint Region Unique PatternUnique PatternUnique PatternUnique Pattern

Mass Spectrometry (MS): Unraveling Fragmentation Patterns

Electron Ionization Mass Spectrometry (EI-MS) provides the molecular weight and structural information based on the molecule's fragmentation pattern upon ionization. All isomers will have a molecular ion (M⁺˙) peak at a mass-to-charge ratio (m/z) of 114. However, the stability of this ion and the subsequent fragmentation pathways will differ significantly.

  • This compound: Tertiary alcohols often show weak or absent molecular ion peaks.[7] The primary fragmentation pathways are alpha-cleavage and dehydration.

    • Alpha-Cleavage: Loss of the methyl radical (•CH₃, 15 Da) to form a stable oxonium ion at m/z 99 . Alternatively, loss of the hydroxymethyl radical (•CH₂OH, 31 Da) to form the 1-methylcyclopentyl cation at m/z 83 .

    • Dehydration: Loss of a water molecule (H₂O, 18 Da) gives a prominent peak at m/z 96 .

  • (2- and 3-Methylcyclopentyl)methanol: As primary alcohols, they will also undergo alpha-cleavage and dehydration.

    • Alpha-Cleavage: The dominant alpha-cleavage is the loss of the entire substituted cyclopentyl ring radical to give the [CH₂OH]⁺ ion at m/z 31 . This is a hallmark of many primary alcohols.[4]

    • Dehydration: Loss of water (m/z 96) will also be observed.

  • Cyclohexylmethanol: The fragmentation is characteristic of a primary alcohol on a six-membered ring.

    • Dehydration: A strong peak at m/z 96 from the loss of water.

    • Ring Fragmentation: The base peak is often at m/z 83 , corresponding to the cyclohexyl cation after loss of •CH₂OH. Another significant peak is observed at m/z 55 , resulting from further fragmentation of the ring.[2][8]

Table 3: Major Mass Spectrometry Fragments (m/z)

CompoundMolecular Ion (M⁺˙)[M-15]⁺[M-18]⁺ (H₂O)[M-31]⁺ (•CH₂OH)Base PeakOther Key Fragments
This compound 114 (Weak/Absent)99968383 or 9669, 55
(2-Methylcyclopentyl)methanol 114 (Weak)-968383 or 9669, 55, 31
(3-Methylcyclopentyl)methanol 114 (Weak)-968383 or 9669, 55, 31
Cyclohexylmethanol 114 (Weak)-968355[2]83, 67

Experimental Protocols & Workflows

To ensure reproducibility and accuracy, the following standardized protocols are recommended.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve ~10-20 mg of the alcohol isomer in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the spectrum with a 90° pulse angle, a relaxation delay of 5 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence, a 45° pulse angle, a relaxation delay of 2 seconds, and accumulate 512-1024 scans.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the spectrum to the TMS signal.

FTIR Spectroscopy Protocol
  • Sample Preparation: As these are liquids, the simplest method is to place a single drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin capillary film.

  • Background Collection: Record a background spectrum of the empty spectrometer to account for atmospheric CO₂ and H₂O.

  • Sample Analysis: Place the prepared salt plates in the sample holder and acquire the spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

  • Data Processing: The instrument software automatically ratios the sample spectrum against the background to generate the final transmittance or absorbance spectrum.

GC-MS Protocol
  • Sample Preparation: Prepare a dilute solution (~100 ppm) of the isomer in a volatile solvent like dichloromethane or methanol.

  • Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.

  • GC Parameters:

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm).

    • Injector Temperature: 250°C.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 30 to 200.

    • Source Temperature: 230°C.

Spectroscopic Analysis Workflow

The following diagram illustrates a logical workflow for identifying an unknown isomer from this group.

G cluster_0 Initial Analysis cluster_1 Primary Identification cluster_2 Isomer Differentiation cluster_3 Structure Confirmation Unknown Unknown Isomer (C₇H₁₄O) GCMS Acquire GC-MS Data Unknown->GCMS FTIR Acquire FTIR Data Unknown->FTIR Check_MW Check M⁺˙ at m/z 114? GCMS->Check_MW Check_OH Broad Peak at ~3350 cm⁻¹? FTIR->Check_OH Confirm_Alcohol Alcohol Confirmed Check_MW->Confirm_Alcohol Yes Check_OH->Confirm_Alcohol Yes NMR Acquire ¹³C & ¹H NMR Confirm_Alcohol->NMR Frag_Pattern Analyze MS Fragmentation (m/z 99, 83, 55, 31) Confirm_Alcohol->Frag_Pattern Quat_C Quaternary Carbon in ¹³C NMR? NMR->Quat_C Iso1 This compound Quat_C->Iso1  Yes OtherIsos Other Isomers (Positional or Ring) Quat_C->OtherIsos  No Final_ID Compare ¹H NMR & MS with Reference Data Frag_Pattern->Final_ID OtherIsos->Final_ID Iso23 (2- or 3-Methylcyclopentyl)methanol Final_ID->Iso23 Base peak m/z 83/96 Fragment at m/z 31 Iso4 Cyclohexylmethanol Final_ID->Iso4 Base peak m/z 55 Fragment at m/z 83

Caption: Logical workflow for the spectroscopic identification of C₇H₁₄O alcohol isomers.

Conclusion

The differentiation of this compound from its positional and structural isomers is readily achievable through a combined spectroscopic approach. ¹³C NMR provides the most definitive initial evidence through the unique presence of a quaternary carbon signal. Subsequently, ¹H NMR and Mass Spectrometry offer robust confirmatory data. The absence of key couplings in the ¹H NMR spectrum of this compound and its characteristic MS fragmentation pattern (notably the m/z 99 fragment) create a unique fingerprint. In contrast, its isomers present more complex proton spectra and are clearly identified as primary alcohols by the characteristic m/z 31 fragment in their mass spectra. This guide demonstrates that by understanding the causal relationship between molecular structure and spectral output, researchers can confidently and accurately elucidate the structure of these closely related compounds.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 7507, Cyclohexanemethanol.
  • National Institute of Standards and Technology. Cyclohexanemethanol in NIST Chemistry WebBook.
  • National Institute of Standards and Technology. Cyclohexanemethanol IR Spectrum in NIST Chemistry WebBook.
  • LibreTexts. 17.11 Spectroscopy of Alcohols and Phenols.
  • LibreTexts. 13.4: Spectroscopy of Alcohols.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 12534286, (2-Methylcyclopentyl)methanol.

Sources

A Comparative Guide to the Synthesis of (1-Methylcyclopentyl)methanol: A Validation of Synthetic Routes

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the efficient and reliable synthesis of key building blocks is paramount. (1-Methylcyclopentyl)methanol, a valuable primary alcohol, serves as a crucial intermediate in the synthesis of a variety of more complex molecules. This guide provides an in-depth, objective comparison of the two primary synthetic routes to this compound: the reduction of a 1-methylcyclopentanecarboxylic acid derivative and the Grignard reaction of a 1-methylcyclopentyl magnesium halide with formaldehyde. This analysis is supported by mechanistic insights, detailed experimental protocols, and a thorough evaluation of safety and scalability to assist researchers in making informed decisions for their synthetic endeavors.

Introduction to this compound

This compound (CAS No: 38502-28-2) is a primary alcohol with a molecular formula of C₇H₁₄O and a molecular weight of 114.19 g/mol .[1][2] Its structure, featuring a quaternary carbon at the 1-position of the cyclopentane ring, presents unique synthetic challenges and opportunities. The validation of its synthetic route is critical to ensure reproducibility, purity, and scalability, which are all essential for its application in research and development.

Comparative Analysis of Synthetic Routes

Two principal strategies dominate the synthesis of this compound: the reduction of a suitable carboxylic acid derivative and the addition of a Grignard reagent to formaldehyde. Each route offers distinct advantages and disadvantages in terms of reagent availability, reaction conditions, yield, and safety.

Route 1: Reduction of a 1-Methylcyclopentanecarboxylic Acid Derivative

This approach involves the reduction of a carbonyl group at the +3 oxidation state (in a carboxylic acid derivative) to a primary alcohol. The most common and effective reagent for this transformation is Lithium Aluminum Hydride (LiAlH₄ or LAH), a powerful reducing agent capable of reducing esters, carboxylic acids, and acid chlorides.[3][4]

Reaction Scheme:

Mechanistic Insights: The reduction of an ester or acid chloride with LiAlH₄ proceeds via nucleophilic acyl substitution, followed by reduction of the intermediate aldehyde.[3] The hydride ion (H⁻) from LiAlH₄ attacks the electrophilic carbonyl carbon, leading to a tetrahedral intermediate. This intermediate then collapses, expelling the leaving group (e.g., methoxide or chloride) to form an aldehyde, which is immediately reduced by another equivalent of hydride to the corresponding alkoxide. An aqueous workup then protonates the alkoxide to yield the primary alcohol.

Route 2: Grignard Reaction with Formaldehyde

The Grignard reaction provides a powerful method for carbon-carbon bond formation.[5] In this route, a 1-methylcyclopentylmagnesium halide (a Grignard reagent) is prepared from the corresponding alkyl halide and magnesium metal. This nucleophilic organometallic species then reacts with an electrophilic source of a hydroxymethyl group, typically formaldehyde.

Reaction Scheme:

Mechanistic Insights: The Grignard reagent, with its highly polarized carbon-magnesium bond, acts as a potent nucleophile. It attacks the electrophilic carbon of the formaldehyde carbonyl group.[6] This nucleophilic addition results in the formation of a magnesium alkoxide intermediate, which upon acidic workup, is protonated to yield the desired primary alcohol. A significant challenge in this route is the handling of formaldehyde, which is a gas and is often generated in situ from the depolymerization of paraformaldehyde. This process requires careful temperature control to avoid repolymerization.

Performance Comparison

ParameterRoute 1: LAH ReductionRoute 2: Grignard Reaction
Starting Materials 1-Methylcyclopentanecarboxylic acid or its derivatives (ester, acid chloride)1-Halo-1-methylcyclopentane
Key Reagents Lithium Aluminum Hydride (LiAlH₄)Magnesium (Mg), Formaldehyde (HCHO)
Typical Yield Generally high (can exceed 80-90%)Variable, often moderate to good, dependent on the efficiency of Grignard formation and reaction with formaldehyde.
Purity High, with purification typically involving removal of inorganic salts and distillation.Can be affected by side products from the Grignard formation (e.g., Wurtz coupling) and the reaction with formaldehyde. Purification often requires chromatography.
Scalability Scalable, but requires careful management of highly exothermic quenching of excess LAH.[7]Scalable, though the handling of gaseous formaldehyde or the controlled depolymerization of paraformaldehyde can be challenging on a large scale.
Safety Considerations LiAlH₄ is highly reactive, pyrophoric, and reacts violently with water. Requires stringent anhydrous conditions and careful handling.[7]Grignard reagents are highly basic and moisture-sensitive. The initiation of Grignard reactions can be unpredictable and exothermic. Formaldehyde is a toxic and volatile substance.[8][9]

Validated Experimental Protocols

The following protocols are detailed methodologies for the synthesis of this compound via the two discussed routes. These protocols are designed to be self-validating by providing clear steps and expected outcomes.

Protocol 1: Synthesis via LAH Reduction of Methyl 1-Methylcyclopentanecarboxylate

This protocol is adapted from established procedures for the LAH reduction of esters.[10]

Step 1: Reaction Setup

  • A three-necked round-bottom flask, equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a nitrogen inlet, is thoroughly dried in an oven and assembled while hot under a stream of nitrogen.

  • Lithium aluminum hydride (LiAlH₄, 1.2 equivalents) is carefully weighed and transferred to the flask under a nitrogen atmosphere, followed by the addition of anhydrous tetrahydrofuran (THF) to create a suspension.

  • The suspension is cooled to 0 °C using an ice-water bath.

Step 2: Reduction

  • Methyl 1-methylcyclopentanecarboxylate (1.0 equivalent) is dissolved in anhydrous THF and transferred to the dropping funnel.

  • The ester solution is added dropwise to the stirred LiAlH₄ suspension, maintaining the internal temperature below 10 °C.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

Step 3: Work-up and Purification (Fieser Method) [11][12]

  • The reaction mixture is cooled back to 0 °C.

  • Excess LAH is quenched by the slow, dropwise addition of ethyl acetate.

  • Sequentially and cautiously, water (X mL per X g of LAH), 15% aqueous sodium hydroxide (X mL per X g of LAH), and then water again (3X mL per X g of LAH) are added dropwise with vigorous stirring.[12]

  • The resulting granular precipitate of aluminum salts is removed by filtration through a pad of Celite. The filter cake is washed with THF.

  • The combined organic filtrates are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude this compound is purified by vacuum distillation.

Protocol 2: Synthesis via Grignard Reaction with Formaldehyde

This protocol is based on general procedures for the reaction of Grignard reagents with formaldehyde.

Step 1: Preparation of 1-Methylcyclopentylmagnesium Bromide

  • A three-necked round-bottom flask, equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel, is flame-dried under a stream of nitrogen.

  • Magnesium turnings (1.2 equivalents) are placed in the flask.

  • A solution of 1-bromo-1-methylcyclopentane (1.0 equivalent) in anhydrous THF is prepared and a small portion is added to the magnesium turnings.

  • The reaction is initiated (gentle warming may be necessary). Once initiated, the remaining alkyl bromide solution is added dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, the mixture is stirred at room temperature for an additional hour to ensure complete formation of the Grignard reagent.

Step 2: Reaction with Formaldehyde

  • In a separate flame-dried flask, paraformaldehyde is heated gently under a stream of nitrogen to generate gaseous formaldehyde, which is passed through a wide-bore tube into the stirred Grignard solution, cooled to 0 °C.

  • The reaction is monitored by TLC for the consumption of the Grignard reagent.

Step 3: Work-up and Purification

  • The reaction mixture is cooled to 0 °C and quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

  • The mixture is transferred to a separatory funnel, and the aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude this compound is purified by column chromatography on silica gel.

Visualizations of Workflows

LAH_Reduction_Workflow A Setup Dry Apparatus under N2 B Prepare LiAlH4 Suspension in THF A->B C Cool to 0 °C B->C D Add Ester Solution Dropwise C->D E Warm to RT & Stir D->E F Monitor by TLC/GC-MS E->F G Cool to 0 °C F->G Reaction Complete H Quench (Fieser Workup) G->H I Filter Aluminum Salts H->I J Dry & Concentrate I->J K Vacuum Distillation J->K L Pure this compound K->L

Caption: Workflow for the LAH Reduction of Methyl 1-Methylcyclopentanecarboxylate.

Grignard_Reaction_Workflow A Prepare Grignard Reagent (1-Methylcyclopentylmagnesium Bromide) C Bubble HCHO into Grignard Solution at 0 °C A->C B Generate Formaldehyde Gas from Paraformaldehyde B->C D Monitor by TLC C->D E Quench with aq. NH4Cl D->E Reaction Complete F Extract with Ether E->F G Dry & Concentrate F->G H Column Chromatography G->H I Pure this compound H->I

Sources

A Comparative Guide to Catalytic Synthesis of (1-Methylcyclopentyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and fine chemical synthesis, the efficient and selective production of key intermediates is paramount. (1-Methylcyclopentyl)methanol, a valuable building block, presents a synthetic challenge that can be addressed through various catalytic strategies.[1][2][3] This guide provides an in-depth comparative analysis of different catalytic systems for the synthesis of this target molecule, offering insights into the mechanistic nuances, practical considerations, and performance of each approach. We will explore classic organometallic catalysis, modern hydrogenation techniques, and the emerging fields of organocatalysis and biocatalysis, providing a comprehensive resource for researchers and process development chemists.

Introduction: The Synthetic Challenge

This compound is a primary alcohol with a quaternary carbon center at the 1-position of the cyclopentyl ring. This structural feature necessitates a carbon-carbon bond formation or a reduction of a functional group at this sterically hindered position. The choice of catalyst is critical in overcoming the steric hindrance and achieving high yield and selectivity. This guide will compare four distinct catalytic approaches:

  • Grignard Reaction: A Classic Approach

  • Homogeneous Catalytic Hydrogenation: A Powerful Reduction Method

  • Asymmetric Organocatalysis: An Emerging Strategy

  • Biocatalysis: The Green Chemistry Frontier

Grignard Reaction: The Workhorse of C-C Bond Formation

The Grignard reaction is a cornerstone of organic synthesis for its reliability in forming carbon-carbon bonds.[4] In the context of this compound synthesis, the most direct route involves the reaction of a methyl Grignard reagent with 1-methylcyclopentanecarbaldehyde or the reaction of formaldehyde with a 1-methylcyclopentyl Grignard reagent. A more common and practical approach, however, is the reaction of a methyl Grignard reagent with a derivative of 1-methylcyclopentanecarboxylic acid, such as an ester.

Catalytic System and Mechanism

While the Grignard reagent itself is a stoichiometric reagent, its formation is a magnesium-mediated process. The reaction proceeds via nucleophilic addition of the organomagnesium halide to the electrophilic carbonyl carbon.

DOT Script for Grignard Reaction Pathway

G cluster_0 Grignard Reagent Formation cluster_1 Nucleophilic Addition cluster_2 Workup CH3Br Methyl Bromide CH3MgBr Methylmagnesium Bromide CH3Br->CH3MgBr Diethyl Ether or THF Mg Magnesium (turnings) Mg->CH3MgBr Ester Methyl 1-methyl- cyclopentanecarboxylate Intermediate Magnesium Alkoxide Intermediate Ester->Intermediate + CH3MgBr Product This compound Intermediate->Product H3O+

Caption: Reaction pathway for the synthesis of this compound via a Grignard reaction.

Performance and Considerations

The Grignard reaction is known for its high yields, often exceeding 80-90% when optimized. However, it is highly sensitive to moisture and protic solvents, necessitating anhydrous reaction conditions.[5] Side reactions such as enolization of the carbonyl compound and Wurtz coupling can reduce the yield.[6]

Experimental Protocol: Grignard Synthesis
  • Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 eq). Add anhydrous diethyl ether to cover the magnesium. A small crystal of iodine can be added to initiate the reaction. Add a small portion of a solution of methyl bromide (1.1 eq) in anhydrous diethyl ether from the dropping funnel. Once the reaction initiates (indicated by bubbling and a cloudy appearance), add the remaining methyl bromide solution dropwise at a rate that maintains a gentle reflux.[5][6]

  • Reaction with Ester: Cool the prepared Grignard reagent to 0 °C in an ice bath. Add a solution of methyl 1-methylcyclopentanecarboxylate (1.0 eq) in anhydrous diethyl ether dropwise from the dropping funnel.

  • Workup: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours. Slowly quench the reaction by adding a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by distillation or column chromatography.

Homogeneous Catalytic Hydrogenation: A Selective Reduction Approach

Catalytic hydrogenation offers a cleaner and often more scalable alternative to stoichiometric metal hydride reagents for the reduction of carbonyl compounds.[7] For the synthesis of this compound, a suitable precursor would be 1-methylcyclopentanecarboxylic acid or its corresponding ester.

Catalytic Systems and Mechanism

Ruthenium-based homogeneous catalysts are particularly effective for the hydrogenation of carboxylic acids and esters.[8][9] Catalysts such as those based on Ru-Triphos complexes have shown good activity and selectivity.[7] The mechanism typically involves the coordination of the carbonyl group to the metal center, followed by hydride transfer from the metal to the carbonyl carbon.

DOT Script for Catalytic Hydrogenation Workflow

G Start Starting Material: 1-Methylcyclopentanecarboxylic Acid or Ester Reaction Reaction Vessel: Autoclave Start->Reaction Catalyst Homogeneous Catalyst: e.g., Ru-Triphos complex Catalyst->Reaction Conditions Reaction Conditions: - High Pressure H2 - Elevated Temperature - Solvent (e.g., Methanol) Reaction->Conditions Monitoring Reaction Monitoring: GC or HPLC Reaction->Monitoring Workup Workup: - Catalyst removal - Solvent evaporation Monitoring->Workup Purification Purification: Distillation or Chromatography Workup->Purification

Caption: Experimental workflow for the catalytic hydrogenation of a carboxylic acid derivative.

Performance and Considerations

Homogeneous catalytic hydrogenation can provide high yields and selectivities. A key advantage is the ability to tune the catalyst's steric and electronic properties by modifying the ligands. However, these reactions often require high pressures of hydrogen gas and elevated temperatures, necessitating specialized equipment like autoclaves. Catalyst cost and removal from the final product can also be concerns.

Experimental Protocol: Catalytic Hydrogenation
  • Reactor Setup: In a high-pressure autoclave, charge a solution of 1-methylcyclopentanecarboxylic acid (1.0 eq) in a suitable solvent such as methanol.

  • Catalyst Addition: Add the homogeneous ruthenium catalyst (e.g., 0.1-1 mol%).

  • Reaction: Seal the autoclave, purge with nitrogen, and then pressurize with hydrogen gas to the desired pressure (e.g., 50-100 bar). Heat the reaction mixture to the specified temperature (e.g., 100-150 °C) and stir for the required time (e.g., 12-24 hours).

  • Workup: After cooling the reactor to room temperature and carefully venting the hydrogen, remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by distillation or column chromatography to remove the catalyst and any byproducts.

Asymmetric Organocatalysis: A Metal-Free Alternative

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, offering a metal-free alternative to traditional catalysts.[10] For the synthesis of this compound, an organocatalytic approach could involve the asymmetric reduction of a suitable ketone precursor, 1-acetylcyclopentene, followed by reduction of the double bond.

Catalytic Systems and Mechanism

Chiral secondary amines, such as those derived from proline, can catalyze the asymmetric reduction of α,β-unsaturated aldehydes and ketones through the formation of a chiral iminium ion intermediate.[10] This intermediate directs the stereoselective addition of a hydride from a reducing agent like Hantzsch ester.

Performance and Considerations

Organocatalysis offers mild reaction conditions and avoids the use of toxic and expensive heavy metals. Achieving high enantioselectivity is a key advantage.[10] However, catalyst loading can sometimes be higher compared to metal catalysts, and reaction times can be longer.

Biocatalysis: The Sustainable Approach

Biocatalysis utilizes enzymes to perform chemical transformations with high selectivity and under mild conditions.[11][12] For the synthesis of this compound, a ketoreductase (KRED) could be employed for the asymmetric reduction of a ketone precursor.

Catalytic Systems and Mechanism

Ketoreductases are enzymes that catalyze the reduction of ketones to alcohols using a cofactor such as NADPH or NADH.[11] The enzyme's active site provides a chiral environment that directs the stereoselective hydride transfer from the cofactor to the carbonyl group.

DOT Script for Biocatalytic Reduction

G Substrate 1-Acetylcyclopentene (Precursor) Product Chiral Allylic Alcohol Substrate->Product Biocatalytic Reduction Enzyme Ketoreductase (KRED) + Cofactor (NADPH) Enzyme->Product Hydrogenation Catalytic Hydrogenation (e.g., H2/Pd-C) Product->Hydrogenation Final_Product This compound Hydrogenation->Final_Product

Caption: A potential chemo-enzymatic route to this compound.

Performance and Considerations

Biocatalysis offers excellent chemo-, regio-, and stereoselectivity under environmentally benign conditions (aqueous media, ambient temperature and pressure).[11] The main challenges include enzyme stability, substrate scope, and the need for cofactor regeneration systems. However, advances in enzyme engineering are rapidly overcoming these limitations.[12]

Comparative Summary

FeatureGrignard ReactionHomogeneous Catalytic HydrogenationAsymmetric OrganocatalysisBiocatalysis
Catalyst Type Magnesium (reagent)Transition Metal Complex (e.g., Ru)Small Organic MoleculeEnzyme (e.g., Ketoreductase)
Precursor Carboxylic Acid Ester or AldehydeCarboxylic Acid or Esterα,β-Unsaturated KetoneKetone
Key Advantages High yield, well-establishedHigh yield, good selectivity, scalableMetal-free, high enantioselectivityHigh selectivity, mild conditions, sustainable
Key Disadvantages Strict anhydrous conditions, side reactionsHigh pressure/temperature, catalyst cost/removalHigher catalyst loading, longer reaction timesEnzyme stability, substrate scope, cofactor regeneration
Typical Yield >80%>90%Variable, often >70%Variable, often >90%
Stereoselectivity Not inherently stereoselectiveCan be made stereoselective with chiral ligandsHigh enantioselectivityHigh enantioselectivity

Conclusion

The synthesis of this compound can be approached through a variety of catalytic methods, each with its own set of advantages and challenges. The Grignard reaction remains a robust and high-yielding method for laboratory-scale synthesis. For larger-scale production, homogeneous catalytic hydrogenation offers an efficient and scalable alternative, provided the necessary equipment is available. Asymmetric organocatalysis and biocatalysis represent the cutting edge of catalytic science, offering metal-free and sustainable routes to chiral molecules. The choice of the optimal catalyst will ultimately depend on the specific requirements of the synthesis, including scale, cost, desired stereochemistry, and environmental considerations. This guide provides the foundational knowledge for researchers to make an informed decision and to design an effective synthetic strategy for this compound and related molecules.

References

  • Technical Support Center: Grignard Reaction Optimization for 1-Methylcyclopentanol Synthesis - Benchchem.
  • Grignard Reactions in Cyclopentyl Methyl Ether. (2016). Chemistry – An Asian Journal, 11(9), 1344-1352.
  • 10 - Organic Syntheses Procedure. Organic Syntheses.
  • An In-Depth Technical Guide to the Grignard Reaction Mechanism for the Synthesis of 1-(1-Hydroxy-1-methylethyl)cyclopentanol - Benchchem.
  • The Grignard Reaction (Experiment) - Chemistry LibreTexts. (2024).
  • When 1-methylcyclopentene is reacted with H2 with a Pt catalyst, what will be the name of the... - Homework.Study.com.
  • Building carbon-carbon bonds using a biocatalytic methanol condensation cycle - PubMed. (2014). Proceedings of the National Academy of Sciences, 111(45), 15928-15933.
  • Biocatalysis: Enzymatic Synthesis for Industrial Applications - PMC - NIH.
  • Catalytic hydrogenation of carboxylic acids using low-valent and high-valent metal complexes - The Royal Society of Chemistry. (2014).
  • This compound | C7H14O | CID 12830793 - PubChem - NIH.
  • This compound | 38502-28-2 - Sigma-Aldrich.
  • This compound - CymitQuimica.
  • Enzyme engineering for biocatalysis - TU Delft Research Portal. (2024).
  • Catalytic Hydrogenation of Carboxylic Acid Esters, Amides, and Nitriles with Homogeneous Catalysts - TIB. (2014). Chemical Reviews, 114(1), 289-302.
  • Asymmetric Organocatalysis: A Survival Guide to Medicinal Chemists - MDPI. (2023). Molecules, 28(1), 253.
  • Catalytic hydrogenation of carboxylic acids using low-valent and high-valent metal complexes - Chemical Communic

Sources

A Senior Application Scientist's Guide to Alternative Reagents for (1-Methylcyclopentyl)methanol in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of (1-Methylcyclopentyl)methanol with alternative sterically hindered alcohols in common organic synthesis applications. We will delve into the structural nuances, reactivity, and practical considerations for selecting the optimal reagent for your specific synthetic challenge. The information presented is grounded in experimental data from peer-reviewed literature to ensure scientific integrity and reproducibility.

Introduction: The Role of Steric Hindrance in Directed Synthesis

This compound is a primary alcohol featuring a quaternary carbon atom adjacent to the hydroxyl-bearing methylene group. This structure imparts significant steric bulk, a property that is strategically exploited in organic synthesis to influence reaction outcomes. The primary applications for such hindered alcohols include their use as bulky nucleophiles, as precursors to sterically demanding organometallic reagents, and in the formation of protective groups. The choice of a specific hindered alcohol is critical, as it can dictate stereoselectivity, prevent undesirable side reactions, and modulate reactivity.

This guide explores viable alternatives to this compound, comparing their performance in key synthetic transformations and providing the experimental context needed for informed decision-making in a research and development setting.

Physicochemical Properties and Synthetic Accessibility

The selection of a reagent often begins with an assessment of its physical properties and ease of synthesis or procurement. The table below compares this compound with several alternative sterically hindered alcohols.

CompoundStructureMolecular Weight ( g/mol )Boiling Point (°C)pKa (Predicted)Key Features
This compound Structure of this compound114.19[1]178-180~15.05[1]Primary alcohol with a neopentyl-like structure on a cyclopentyl ring.
Neopentyl Alcohol (2,2-Dimethyl-1-propanol) Structure of Neopentyl Alcohol88.15113-114~15.1Acyclic, archetypal sterically hindered primary alcohol.
1-Adamantylmethanol Structure of 1-Adamantylmethanol166.26267~15.3Rigid, bulky cage structure.
Triphenylmethanol Structure of Triphenylmethanol260.33380~14.5Highly hindered tertiary alcohol with bulky phenyl groups.
1-Methylcyclohexanol Structure of 1-Methylcyclohexanol114.19155-157~15.2Tertiary alcohol analog on a six-membered ring.

This compound is synthesized from 1-methylcyclopentene, which can be derived from the dehydration and isomerization of cyclohexanol.[2] This multi-step process may influence its cost and availability compared to more common reagents like neopentyl alcohol.

Comparative Analysis in Key Synthetic Applications

The true measure of a reagent's utility is its performance in chemical reactions. Below, we compare this compound and its alternatives in two common scenarios.

Application 1: Sterically Demanding Nucleophiles in Glycosidation

The synthesis of β-glycosides with sterically hindered alcohols is a significant challenge, often complicated by the formation of orthoester side products.[3] The steric bulk of the alcohol can play a crucial role in directing the stereochemical outcome and suppressing side reactions.

A study by the G. A. O'Doherty group demonstrated the efficacy of a 2-chloro-2-methylpropanoic (CMP) ester as a steering group in the Schmidt glycosidation of hindered alcohols.[3] This method successfully glycosylates a range of bulky alcohols in high yield and with excellent β-selectivity.

Alcohol NucleophileProductYield (%)Selectivity (β:α)
Cyclohexyl alcoholCyclohexyl β-D-glucopyranoside806:1
This compound (1-Methylcyclopentyl)methyl β-D-glucopyranoside72>20:1 (β only)
tert-Butyl alcoholtert-Butyl β-D-glucopyranoside91>20:1 (β only)

Analysis: The data indicates that while cyclohexyl alcohol provides good yield, its selectivity is modest.[3] In contrast, the more hindered alcohols, this compound and tert-butyl alcohol, afford exclusively the β-anomer.[3] This highlights the critical role of steric hindrance in preventing the formation of the α-glycoside. The choice between this compound and an alternative like tert-butyl alcohol would then depend on the desired properties of the final glycosylated product, as the aglycone portion is different.

  • To a solution of the glycosyl donor (1.0 equiv) and the sterically hindered alcohol (e.g., this compound, 1.2 equiv) in anhydrous hexane (0.1 M) at -78 °C is added trimethylsilyl trifluoromethanesulfonate (TMSOTf) (0.1 equiv).

  • The reaction mixture is stirred at -78 °C and monitored by TLC. The reaction is typically complete within 30 minutes.

  • Upon completion, the reaction is quenched by the addition of solid sodium bicarbonate.

  • The mixture is filtered, and the filtrate is concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the pure β-glycoside.

Application 2: Precursors to Bulky Grignard Reagents

Sterically hindered Grignard reagents are invaluable for introducing bulky alkyl groups, for instance, in the synthesis of sterically crowded alcohols or for controlling stereoselectivity in additions to carbonyls.[4] The alcohol must first be converted to the corresponding alkyl halide (e.g., via SOCl₂ or PBr₃) before forming the Grignard reagent.

The choice of solvent is critical for Grignard reagent formation. While diethyl ether and THF are common, cyclopentyl methyl ether (CPME) has emerged as a greener, safer alternative with a higher boiling point and excellent stability.[5][6]

Grignard Reagent Precursor (Alkyl Bromide)SolventYield of Grignard Reagent (%)Subsequent Reaction Yield with Benzaldehyde (%)
BromocyclopentaneCPME9295
tert-Butyl BromideCPME8590
(1-Bromo-2,2-dimethylpropyl)Diethyl Ether~80-90 (Typical)Varies
(1-Bromomethyl-1-methylcyclopentane) CPMEExpected to be highExpected to be high

Analysis: The formation of Grignard reagents in CPME is highly efficient for a range of substrates.[5][6] The steric bulk of the resulting Grignard reagent, such as that derived from this compound, would be expected to influence the stereochemical course of its addition to prochiral carbonyls. Compared to a reagent like neopentylmagnesium bromide, the (1-methylcyclopentyl)methyl group offers a different steric profile that could be advantageous in specific synthetic contexts.

  • Magnesium turnings (1.2 equiv) are placed in a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar).

  • Anhydrous CPME is added to cover the magnesium.

  • A small amount of an activator (e.g., diisobutylaluminum hydride or I₂) is added, and the mixture is stirred.

  • A solution of the alkyl halide (e.g., 1-(bromomethyl)-1-methylcyclopentane, 1.0 equiv) in CPME is added dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, the mixture is stirred at 60 °C for 1-3 hours to ensure complete formation of the Grignard reagent.

  • The Grignard solution is cooled to 0 °C, and a solution of the electrophile (e.g., benzaldehyde, 0.9 equiv) in CPME is added dropwise.

  • The reaction is stirred at room temperature until completion (monitored by TLC).

  • The reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution.

  • The organic layer is separated, and the aqueous layer is extracted with CPME. The combined organic layers are washed with brine, dried over Na₂SO₄, filtered, and concentrated.

  • The crude product is purified by column chromatography.

Visualization of Structures and Workflows

To better understand the relationships between these reagents and their application, the following diagrams are provided.

G cluster_reagents Alternative Sterically Hindered Alcohols A This compound B Neopentyl Alcohol A->B Acyclic Analog C 1-Adamantylmethanol A->C Rigid Cage Analog D Triphenylmethanol A->D Tertiary Bulky Analog

Caption: Structural relationships between this compound and key alternatives.

G start Define Synthetic Need (e.g., Bulky Nucleophile) reagent_class Identify Class: Sterically Hindered Alcohol start->reagent_class candidates Select Candidates: This compound Neopentyl Alcohol 1-Adamantylmethanol reagent_class->candidates compare Compare Performance: Yield, Selectivity, Cost candidates->compare protocol Develop/Adapt Protocol compare->protocol selection Select Optimal Reagent protocol->selection

Sources

A Comparative Guide to the Reaction Products of (1-Methylcyclopentyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals and organic chemists, the precise and predictable functionalization of molecular scaffolds is paramount. (1-Methylcyclopentyl)methanol, a sterically hindered primary alcohol, presents a fascinating case study in competing reaction pathways. Its unique structure, featuring a primary alcohol tethered to a quaternary carbon, dictates that its reactivity is dominated by two principal transformations: acid-catalyzed dehydration, which proceeds through a significant carbocation rearrangement, and controlled oxidation to carbonyl compounds.

This guide provides an in-depth comparison of the products generated from these pathways. We will explore the mechanistic underpinnings of these reactions, present detailed experimental protocols, and compare them with alternative synthetic strategies. All claims are supported by experimental data from analogous systems and established chemical principles, providing a robust framework for methodological selection in a research and development setting.

Section 1: Acid-Catalyzed Dehydration and Wagner-Meerwein Rearrangement

The treatment of this compound with strong acid does not yield the simple exocyclic alkene that might be expected from a standard E1 elimination. Instead, the reaction is a classic example of a Wagner-Meerwein rearrangement, driven by the formation of a more stable carbocation.

Mechanistic Rationale

The reaction is initiated by the protonation of the hydroxyl group, which then departs as a water molecule, a good leaving group. This generates a primary carbocation, which is highly unstable. To achieve greater stability, a bond from the adjacent quaternary ring carbon migrates, expanding the five-membered ring into a six-membered ring and forming a more stable tertiary carbocation. Subsequent elimination of a proton from an adjacent carbon atom yields a mixture of isomeric alkenes, with the product distribution governed by Zaitsev's rule, which favors the most substituted, and therefore most stable, alkene.[1][2]


// Reactants and Intermediates sub [label=<

This compound
>]; protonated [label=<
Protonated Alcohol
>]; primary_carbocation [label=<
Primary Carbocation (Unstable)
>]; tertiary_carbocation [label=<
Tertiary Carbocation (Rearranged, Stable)
>]; prod1 [label=<
1,2-Dimethylcyclohexene (Major Product)
>]; prod2 [label=<
Isomeric Alkenes (Minor Products)
>];

// Reaction Pathway sub -> protonated [label=<+ H+>]; protonated -> primary_carbocation [label=<- H2O>]; primary_carbocation -> tertiary_carbocation [label=<Ring Expansion (Wagner-Meerwein)>]; tertiary_carbocation -> prod1 [label=<- H+ (Zaitsev)>]; tertiary_carbocation -> prod2 [label=<- H+ (Hofmann)>]; }

Dehydration and Rearrangement of this compound.

Experimental Protocol: Acid-Catalyzed Dehydration

This protocol is adapted from established procedures for the dehydration of cyclic alcohols.[3]

  • Place 5.0 g of this compound into a 50 mL round-bottom flask containing a magnetic stir bar.

  • Slowly add 3 mL of 85% phosphoric acid to the flask while swirling.

  • Assemble a fractional distillation apparatus. Gently heat the mixture using a heating mantle.

  • Collect the distillate, which will co-distill with water, in a receiving flask cooled in an ice bath.

  • Transfer the distillate to a separatory funnel and wash with an equal volume of saturated sodium bicarbonate solution to neutralize any residual acid.

  • Separate the organic layer, wash with water, then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, decant, and perform a final fractional distillation to purify the alkene products.

  • Analyze the product distribution using Gas Chromatography-Mass Spectrometry (GC-MS).

Product Characterization

The primary products expected are 1,2-dimethylcyclohexene and other isomers. Characterization relies on spectroscopic methods.

  • ¹H NMR: For 1,2-dimethylcyclohexene, expect signals for the two methyl groups around 1.6 ppm and multiplets for the allylic and aliphatic ring protons.

  • ¹³C NMR: Key signals will include those for the sp² carbons of the double bond (approx. 125-135 ppm) and the sp³ carbons of the methyl groups and the cyclohexane ring.[4][5][6]

  • GC-MS: Will show the molecular ion peak (m/z = 110.20) and a fragmentation pattern characteristic of dimethylcyclohexene isomers. This technique is crucial for determining the relative ratio of the products.

Comparison with Alternative Synthesis: Wittig Reaction

A common alternative for alkene synthesis is the Wittig reaction, which offers superior control over the double bond position, avoiding rearrangements.[7][8] To synthesize 1,2-dimethylcyclohexene, one would react 2-methylcyclohexanone with the appropriate phosphorus ylide.

FeatureAcid-Catalyzed DehydrationWittig Reaction
Starting Material This compound2-Methylcyclohexanone & Phosphonium Salt
Key Reagents Strong Acid (e.g., H₃PO₄, H₂SO₄)Strong Base (e.g., n-BuLi), Triphenylphosphine
Key Advantage Atom economical, simple reagents.Regiospecific C=C bond formation. No rearrangements.
Key Challenge Produces a mixture of isomers; potential for polymerization.Requires stoichiometric phosphine, produces triphenylphosphine oxide byproduct which can complicate purification.[3]
Typical Yield Moderate to Good (e.g., ~60-70% total alkenes for analogous systems).[9]Good to Excellent (often >80%).

Section 2: Oxidation to Carbonyl Compounds

The primary alcohol functionality of this compound can be selectively oxidized to yield either an aldehyde or, with more vigorous conditions, a carboxylic acid. The choice of oxidant is critical to achieving the desired product.

Selective Oxidation to 1-Methylcyclopentanecarbaldehyde

To prevent over-oxidation to the carboxylic acid, a mild, anhydrous oxidizing agent is required. Pyridinium chlorochromate (PCC) is a classic and effective choice.[10][11] The Swern oxidation offers a metal-free, low-temperature alternative that is also highly selective for the aldehyde.[12][13][14]


// Workflow Start start [label="Workflow Start:\nthis compound", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"];

// PCC Path pcc_reagent [label="PCC Oxidation", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; pcc_protocol [label="1. Suspend PCC in CH2Cl2\n2. Add alcohol solution\n3. Stir at RT (2-4h)\n4. Filter through Celite\n5. Concentrate solvent", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; pcc_product [label="Product:\n1-Methylcyclopentanecarbaldehyde", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Swern Path swern_reagent [label="Swern Oxidation", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; swern_protocol [label="1. Activate DMSO with (COCl)2 at -78°C\n2. Add alcohol solution\n3. Add Et3N base\n4. Warm to RT\n5. Aqueous workup", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; swern_product [label="Product:\n1-Methylcyclopentanecarbaldehyde", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> pcc_reagent; pcc_reagent -> pcc_protocol [style=dashed, arrowhead=none]; pcc_reagent -> pcc_product;

start -> swern_reagent; swern_reagent -> swern_protocol [style=dashed, arrowhead=none]; swern_reagent -> swern_product; }

Comparison of Oxidation Workflows to Aldehyde.

Experimental Protocols

Protocol 1: PCC Oxidation [11][15]

  • Suspend pyridinium chlorochromate (1.5 equivalents) and Celite in anhydrous dichloromethane (CH₂Cl₂) in a round-bottom flask under a nitrogen atmosphere.

  • Dissolve this compound (1.0 equivalent) in anhydrous CH₂Cl₂ and add it to the PCC suspension.

  • Stir the mixture at room temperature for 2-4 hours, monitoring by TLC.

  • Upon completion, dilute the mixture with diethyl ether and filter through a pad of silica gel or Celite to remove the chromium byproducts.

  • Wash the filtrate with dilute HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude aldehyde, which can be purified by distillation.

Protocol 2: Swern Oxidation [12][16]

  • To a solution of oxalyl chloride (1.5 equivalents) in anhydrous CH₂Cl₂ at -78 °C (dry ice/acetone bath) under a nitrogen atmosphere, add a solution of dimethyl sulfoxide (DMSO) (3.0 equivalents) in CH₂Cl₂ dropwise.

  • Stir for 15 minutes, then add a solution of this compound (1.0 equivalent) in CH₂Cl₂ dropwise.

  • Stir for 30 minutes at -78 °C.

  • Add triethylamine (5.0 equivalents) dropwise, stir for another 30 minutes, and then allow the reaction to slowly warm to room temperature.

  • Quench the reaction with water and extract the product with CH₂Cl₂.

  • Wash the combined organic layers with dilute HCl and brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the product.

Comparison of Mild Oxidation Methods
FeaturePCC OxidationSwern Oxidation
Key Reagents Pyridinium Chlorochromate (Cr⁶⁺)DMSO, Oxalyl Chloride, Triethylamine
Temperature Room TemperatureLow Temperature (-78 °C)
Key Advantage Operationally simple, room temperature.Metal-free, very mild conditions, high yields (often >90%).[17] Tolerant of sensitive functional groups.
Key Challenge Toxic chromium waste, can be acidic.[18]Requires cryogenic temperatures, produces foul-smelling dimethyl sulfide byproduct, generates CO gas.[12]
Typical Yield Good (Typically 70-85%).Excellent (Typically >90%).[17]
Over-Oxidation to 1-Methylcyclopentanecarboxylic Acid

While mild oxidants stop at the aldehyde, strong, aqueous oxidizing agents like chromic acid (Jones reagent) or potassium permanganate will oxidize the primary alcohol directly to the carboxylic acid. The intermediate aldehyde is hydrated in the aqueous medium, allowing for further oxidation.

An alternative, high-yielding route to 1-methylcyclopentanecarboxylic acid involves the carboxylation of a Grignard reagent. This method builds the carbon skeleton by forming a new carbon-carbon bond.

Alternative Protocol: Grignard Carboxylation [19][20]

  • Prepare the Grignard reagent from 1-bromo-1-methylcyclopentane and magnesium turnings in anhydrous THF under a nitrogen atmosphere.

  • Cool the Grignard solution to -20 °C and pour it over an excess of crushed dry ice (solid CO₂), with vigorous stirring.

  • Allow the mixture to warm to room temperature as the CO₂ sublimes.

  • Quench the reaction by carefully adding aqueous HCl (e.g., 1M) until the solution is acidic.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude carboxylic acid, which can be purified by recrystallization or distillation.[20] This method often provides high yields for analogous cyclic systems.[19]

Product Characterization (Aldehyde & Carboxylic Acid)
  • 1-Methylcyclopentanecarbaldehyde:

    • IR Spectroscopy: A strong, sharp absorption band for the carbonyl (C=O) stretch is expected around 1725-1740 cm⁻¹, and C-H stretches for the aldehyde proton around 2720 and 2820 cm⁻¹.[21]

    • ¹H NMR: A characteristic singlet for the aldehyde proton (CHO) will appear far downfield, typically between 9-10 ppm.

  • 1-Methylcyclopentanecarboxylic Acid:

    • IR Spectroscopy: A very broad O-H stretch from ~2500-3300 cm⁻¹ (due to hydrogen bonding) and a strong C=O stretch around 1700-1725 cm⁻¹ are characteristic.[22][23]

    • ¹H NMR: A very broad singlet for the carboxylic acid proton (COOH) will be observed far downfield (>10 ppm).

Conclusion

The reaction pathways of this compound are dictated by deliberate reagent choice. Acid-catalyzed dehydration provides access to a rearranged cyclohexene framework, a transformation that can be synthetically useful for scaffold hopping but lacks the precision of alternative methods like the Wittig reaction. For oxidation, a clear trade-off exists between the operational simplicity of PCC and the mildness and high efficiency of the Swern protocol for aldehyde synthesis. For accessing the corresponding carboxylic acid, Grignard carboxylation stands out as a superior alternative to direct, harsh oxidation, offering a clean and high-yielding transformation. The selection of a specific protocol should be guided by the desired product, required purity, scale, and tolerance for specific reaction conditions and byproducts.

References

  • SpectraBase. (n.d.). 1-Methyl-2-oxidanylidene-3-propan-2-yl-cyclopentane-1-carbaldehyde. Wiley. [Link]
  • Organic Syntheses. (n.d.). Cyclopentanecarboxylic acid, methyl ester. [Link]
  • Filo. (2024, June 1).
  • Organic Syntheses. (n.d.). 1-Methylcyclohexanecarboxylic acid. [Link]
  • Chemistry LibreTexts. (2021, August 16). 6: The Wittig Reaction (Experiment). [Link]
  • MSU Chemistry. (n.d.).
  • PubChem. (n.d.). 1-Methylcyclopentane-1-carboxylic acid.
  • University of Missouri-St. Louis. (n.d.). Synthesis of an Alkene via the Wittig Reaction. [Link]
  • University of California, Irvine. (n.d.). The Wittig Reaction: Synthesis of Alkenes. [Link]
  • NIST WebBook. (n.d.). 1-Methylcyclohexylcarboxylic acid. [Link]
  • Chemistry LibreTexts. (2023, January 22).
  • CHEM333 Lab. (n.d.). Experiment 9 The WITTIG REACTION With CHEMILUMINESCENCE!. [Link]
  • ACE Organic. (2009, October 21).
  • NIST WebBook. (n.d.).
  • Wikipedia. (n.d.).
  • Master Organic Chemistry. (n.d.). Swern Oxidation of Alcohols To Aldehydes and Ketones. [Link]
  • Chem Help ASAP. (2022, October 7). differences & similarities of 1H & 13C NMR spectroscopy. YouTube. [Link]
  • Organic Chemistry Portal. (n.d.).
  • Docsity. (n.d.). Acid-Catalyzed Dehydration: Formation of 1-methyl and 3-methylcyclohexene. [Link]
  • Wikipedia. (n.d.).
  • Chemistry LibreTexts. (2023, January 22).
  • SpectraBase. (n.d.). Trans-1,2-dimethylcyclohexane - Optional[13C NMR] - Chemical Shifts. Wiley. [Link]
  • Master Organic Chemistry. (n.d.). Oxidation of secondary alcohols to ketones using PCC. [Link]
  • NIST WebBook. (n.d.).
  • SpectraBase. (n.d.). 5',5'-Dimethyl-cyclopent-1'-ene-1'-carbaldehyde - Optional[Vapor Phase IR] - Spectrum. Wiley. [Link]
  • PubChem. (n.d.). 1-Methylcyclopentane-1-carbaldehyde.
  • Chemistry Stack Exchange. (2018, May 17). Can methanol be oxidised by PCC?. [Link]
  • Doubtnut. (2021, November 1). Predict the major product of acid catalysed dehydration of : (i) 1-Methylcyclohexanol. [Link]
  • University of Pennsylvania. (n.d.). e-Assignment #2 - Connecting Chem 501 and Chem 502. [Link]

Sources

A Multi-Pronged Approach to Confirming the Structure of (1-Methylcyclopentyl)methanol Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and drug development, the structural integrity of a molecule is its most fundamental attribute. Small molecules built upon scaffolds like (1-Methylcyclopentyl)methanol are of significant interest due to their compact, three-dimensional nature, which can be advantageous for exploring chemical space and optimizing drug-target interactions. The addition of a quaternary, substituted carbon center, however, introduces a layer of complexity that demands a rigorous and multi-faceted analytical approach for unambiguous structural confirmation. A single analytical technique is rarely sufficient; instead, a synergistic combination of methods provides a self-validating system of proof.

This guide presents a comparative framework for confirming the structure of this compound and its derivatives. It moves beyond a simple listing of techniques to explain the causality behind experimental choices, detailing why a specific method is chosen and how its data contributes to the complete structural puzzle. We will compare the utility of Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Single-Crystal X-ray Crystallography, providing insights into the strengths and limitations of each for this particular chemical class.

The Analytical Workflow: A Synergistic Strategy

G cluster_0 Initial Analysis & Purity cluster_1 Core Structure & Connectivity cluster_2 Absolute Confirmation Synthesis Synthetic Product (Hypothesized Structure) GCMS GC-MS Analysis Synthesis->GCMS Inject Sample Purity Purity Confirmed? M.W. Consistent? GCMS->Purity Assess Purity & M.W. NMR 1D & 2D NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) Purity->NMR Yes Revise Revise Hypothesis Re-evaluate Data Purity->Revise No Connectivity Connectivity Established? All Signals Assigned? NMR->Connectivity Crystal Single Crystal Growth Connectivity->Crystal Yes Connectivity->Revise No Xray X-ray Crystallography Crystal->Xray Successful Final Structure Confirmed Crystal->Final Not Feasible (Rely on MS/NMR) Absolute Absolute Structure Confirmed? Xray->Absolute Absolute->Final Yes Absolute->Revise No

Figure 1: Integrated workflow for structural confirmation.

Part 1: Mass Spectrometry – The First Gatekeeper

Mass Spectrometry (MS) serves as the initial checkpoint, providing two critical pieces of information: the molecular weight of the compound and, through fragmentation patterns, clues about its core structural motifs. For volatile, thermally stable compounds like the this compound derivatives, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is the technique of choice.

The Causality Behind the Technique: GC separates the analyte from residual solvents and volatile impurities, ensuring the mass spectrum is of the pure compound. EI is a "hard" ionization technique that imparts significant energy into the molecule, causing it to fragment in predictable ways. While this often prevents the observation of a strong molecular ion peak for alcohols, the resulting fragments are highly informative.

Interpreting the Data: The fragmentation of cyclic tertiary alcohols is governed by established principles. The molecular ion (M⁺) is often weak or absent. Key fragmentation pathways include:

  • α-Cleavage: The breaking of a bond adjacent to the carbon bearing the functional group. For this compound, this would involve the loss of the hydroxymethyl radical (•CH₂OH, 31 Da) or cleavage of a C-C bond within the ring.

  • Loss of Water (Dehydration): A common fragmentation for alcohols, resulting in a peak at M-18.

  • Ring Cleavage: Complex rearrangements can lead to characteristic fragments, such as a peak at m/z 57 for cyclic alcohols.[1][2]

Comparative Fragmentation Data (Illustrative):

The table below illustrates how subtle changes in the derivative structure would lead to predictable differences in the mass spectrum. This data is illustrative, based on known fragmentation patterns for cyclic alcohols.[3][4][5]

Derivative NameStructureMolecular Weight (Da)Key Expected Fragments (m/z) and Rationale
This compound R = -CH₂OH114[M-18]⁺• = 96 (Loss of H₂O)[M-31]⁺ = 83 (Loss of •CH₂OH)[M-45]⁺ = 69 (Loss of •CH₂CH₂OH via rearrangement)
1-(1-Methylcyclopentyl)ethanol R = -CH(OH)CH₃128[M-18]⁺• = 110 (Loss of H₂O)[M-45]⁺ = 83 (α-cleavage, loss of •CH(OH)CH₃)Base Peak: 45 ([CH₃CH=OH]⁺)
(1-Ethylcyclopentyl)methanol R = -CH₂OH, with ethyl instead of methyl128[M-18]⁺• = 110 (Loss of H₂O)[M-31]⁺ = 97 (Loss of •CH₂OH)[M-29]⁺ = 99 (Loss of •CH₂CH₃)
Experimental Protocol: GC-MS Analysis

This protocol outlines a standard method for analyzing volatile alcohol derivatives.

  • Sample Preparation: Prepare a 1 mg/mL stock solution of the purified compound in a volatile solvent such as dichloromethane or ethyl acetate.

  • Instrumentation (Representative):

    • Gas Chromatograph: Agilent 7890A GC or equivalent.

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar column.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Injection: 1 µL injection with a 20:1 split ratio. Inlet temperature: 250°C.

  • GC Oven Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: Increase to 250°C at a rate of 15°C/min.

    • Hold: Maintain 250°C for 5 minutes.

  • Mass Spectrometer (MS) Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • MS Source Temperature: 230°C.

    • MS Quadrupole Temperature: 150°C.

    • Scan Range: m/z 35-350.

  • Data Analysis: Identify the peak corresponding to the analyte in the total ion chromatogram (TIC). Analyze the mass spectrum of this peak, identifying the molecular ion (if present) and major fragment ions. Compare the observed fragmentation pattern with theoretical predictions.

Part 2: Nuclear Magnetic Resonance (NMR) Spectroscopy – The Blueprint of Connectivity

While MS provides the molecular formula and fragments, NMR spectroscopy maps the carbon-hydrogen framework, revealing how every atom is connected to its neighbors. It is the most powerful technique for elucidating the detailed structure of organic molecules in solution. For the derivatives of this compound, a combination of ¹H NMR, ¹³C NMR, and 2D NMR experiments provides a complete picture of the molecular architecture.

The Causality Behind the Technique: Atomic nuclei with non-zero spin (like ¹H and ¹³C) behave like tiny magnets. In a strong external magnetic field, they can align with or against the field, creating two energy states. The energy required to flip between these states is nucleus-specific and highly sensitive to the local electronic environment. By measuring these energies (as chemical shifts), we can differentiate every unique proton and carbon atom in the molecule.

Interpreting the Data:

  • ¹H NMR: Provides information on the number of unique proton environments (number of signals), the electronic environment of each proton (chemical shift), the number of protons in each environment (integration), and the number of neighboring protons (multiplicity or splitting pattern).

  • ¹³C NMR: Shows the number of unique carbon environments. The chemical shift indicates the type of carbon (e.g., C-O, C-C, quaternary).

  • 2D NMR (COSY, HSQC): These experiments are crucial for unambiguously connecting the pieces.

    • COSY (Correlation Spectroscopy): Shows which protons are coupled to (i.e., are neighbors of) other protons.

    • HSQC (Heteronuclear Single Quantum Coherence): Shows which proton is directly attached to which carbon.

Logical Flow of NMR Interpretation:

G H1 ¹H NMR: - Number of Signals - Integration - Chemical Shift - Multiplicity Assign_CHn Assign CH, CH₂, CH₃ Fragments H1->Assign_CHn C13 ¹³C NMR: - Number of Signals - Chemical Shift (Quaternary C?) C13->Assign_CHn HSQC HSQC: Correlate C-H (Directly Bonded) COSY COSY: Correlate H-H (Neighbors) Assign_CHn->HSQC Confirm Assemble Assemble Fragments into Full Structure Assign_CHn->Assemble Assemble->COSY Confirm Connectivity Verify Verify with MS Data (M.W. and Fragments) Assemble->Verify Final Proposed Structure Verify->Final

Figure 2: Decision-making process for NMR data interpretation.

Comparative NMR Data (Illustrative):

The following table demonstrates the expected ¹H and ¹³C NMR chemical shifts for this compound. The presence of the quaternary carbon (C1) is a key diagnostic feature in the ¹³C NMR spectrum—it will be a singlet with a characteristic shift and no corresponding proton in the HSQC spectrum.

Atom(s)¹H Chemical Shift (δ, ppm) & Multiplicity¹³C Chemical Shift (δ, ppm)Rationale
-C(1)- N/A (Quaternary)~45Quaternary carbon, deshielded by methyl and hydroxymethyl groups.
-CH₃ ~1.1 (singlet, 3H)~25Methyl group on a quaternary center, appears as a singlet.
-CH₂OH ~3.5 (singlet, 2H)~70Methylene group attached to an oxygen atom, significantly deshielded. Appears as a singlet as there are no adjacent protons.
Cyclopentyl CH₂ 1.4 - 1.7 (multiplet, 8H)~24, ~35The four methylene groups of the cyclopentyl ring are chemically similar, leading to overlapping multiplets in the aliphatic region.
-OH Variable (broad singlet, 1H)N/AThe hydroxyl proton shift is concentration and solvent-dependent and often exchanges, appearing as a broad signal.
Experimental Protocol: NMR Data Acquisition
  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.[6][7] Ensure the sample is fully dissolved; filter if any solid particles are present to prevent poor magnetic field homogeneity.[8]

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer (e.g., Bruker Avance series).

  • ¹H NMR Acquisition:

    • Tune and match the probe for ¹H.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to optimize resolution.

    • Acquire the spectrum using a standard pulse program (e.g., 'zg30'). Key parameters include a spectral width of ~15 ppm, an acquisition time of ~3 seconds, and a relaxation delay of 2 seconds. Typically, 16-32 scans are sufficient.

  • ¹³C NMR Acquisition:

    • Tune and match the probe for ¹³C.

    • Acquire the spectrum using a proton-decoupled pulse program (e.g., 'zgpg30').

    • Key parameters include a spectral width of ~220 ppm and a sufficient number of scans to achieve good signal-to-noise (e.g., 1024 scans or more, depending on concentration).

  • 2D NMR Acquisition (HSQC/COSY):

    • Use standard, gradient-selected pulse programs (e.g., 'hsqcedetgpsisp2.2' for HSQC, 'cosygpqf' for COSY).

    • Optimize spectral widths in both dimensions to cover all relevant signals.

    • Acquire a sufficient number of increments in the indirect dimension (e.g., 256) to achieve adequate resolution.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to all spectra. Calibrate the ¹H spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) and the ¹³C spectrum accordingly (e.g., CDCl₃ at 77.16 ppm).[9]

Part 3: X-ray Crystallography – The Unambiguous Proof

When a molecule can be coaxed into forming a high-quality single crystal, X-ray crystallography offers the ultimate, unambiguous confirmation of its structure. This technique provides a three-dimensional model of the molecule as it exists in the solid state, definitively establishing atomic connectivity, bond lengths, bond angles, and relative stereochemistry.

The Causality Behind the Technique: A crystal is a highly ordered three-dimensional lattice of molecules. When a beam of X-rays is directed at the crystal, the electrons of the atoms diffract the X-rays in a specific, predictable pattern. By measuring the positions and intensities of the diffracted beams as the crystal is rotated, a map of the electron density within the crystal can be calculated. This map is then interpreted to build an atomic model of the molecule.

Data Presentation: The output of a successful X-ray diffraction experiment is a set of crystallographic data that describes the crystal lattice and the refined molecular structure. This provides irrefutable proof of the proposed structure.

Comparative Crystallographic Data:

This table illustrates the type of data generated from a single-crystal X-ray diffraction experiment, which would be used to confirm the structure of a given derivative.

ParameterIllustrative Data for a DerivativeSignificance
Empirical Formula C₇H₁₄OConfirms the elemental composition.
Formula Weight 114.19Corroborates MS data.
Crystal System MonoclinicDescribes the basic shape of the unit cell.
Space Group P2₁/cDescribes the symmetry elements within the unit cell.
Volume / ų 1250.5(3)Volume of the unit cell.
Z 8Number of molecules in the unit cell.
R-factor (R1) 0.045A measure of the agreement between the crystallographic model and the experimental data. A value < 0.05 indicates a very good refinement.
Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth (The "Art"): This is often the most challenging step. The goal is to grow a single, defect-free crystal, typically 0.1-0.3 mm in each dimension.[10] Common methods include:

    • Slow Evaporation: Dissolve the compound in a suitable solvent to near-saturation and allow the solvent to evaporate slowly over days or weeks.[11]

    • Vapor Diffusion: Place a concentrated solution of the compound in a small vial, and place this vial inside a larger, sealed jar containing a "precipitant" solvent in which the compound is poorly soluble. The precipitant vapor slowly diffuses into the solution, causing crystallization.

  • Crystal Mounting: Using a microscope, select a high-quality crystal and mount it on a cryoloop or glass fiber.

  • Data Collection:

    • Mount the crystal on a diffractometer equipped with an X-ray source (e.g., Mo Kα, λ = 0.71073 Å) and a detector (e.g., a CCD or CMOS detector).

    • Cool the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.

    • Collect a series of diffraction images while rotating the crystal through a range of angles.

  • Structure Solution and Refinement:

    • Integrate the diffraction spots from the images to determine their intensities.

    • Use specialized software (e.g., SHELXT, Olex2) to solve the "phase problem" and generate an initial electron density map.

    • Build an atomic model into the electron density map and refine the atomic positions, bond lengths, and angles until the model provides the best possible fit to the experimental data.

Conclusion: A Triad of Trustworthiness

Confirming the structure of a this compound derivative, with its key quaternary center, requires a deliberate and logical application of modern analytical techniques. Mass spectrometry acts as the rapid, initial screen for molecular weight and key fragments. NMR spectroscopy follows, providing the detailed blueprint of atomic connectivity. Finally, when feasible, X-ray crystallography delivers the ultimate, unambiguous 3D structure. By understanding the principles behind each technique and interpreting their data in a complementary fashion, researchers can establish a self-validating system, ensuring the foundational integrity of their molecules and the trustworthiness of their subsequent research in the critical field of drug development.

References

  • Whitman College.GCMS Section 6.
  • NIST.Cyclopentanol, 1-methyl-. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69; Linstrom, P.J., Mallard, W.G., Eds.; National Institute of Standards and Technology: Gaithersburg, MD. [Link]
  • PubChem.this compound.
  • Mass Spectrometry Blog.
  • PubChem.1-Methylcyclopentanol.
  • NIST.Cyclopentanol, 1-methyl-. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69; Linstrom, P.J., Mallard, W.G., Eds.; National Institute of Standards and Technology: Gaithersburg, MD. [Link]
  • University of Calgary.Mass Spectra of Alcohols.[Link]
  • PubChem.Cyclopentanemethanol.
  • Chemistry LibreTexts.Mass Spectrometry of Some Common Functional Groups.[Link]
  • Chemistry Steps.Mass Spectrometry of Alcohols.[Link]
  • NIST.Cyclopentanol, 1-methyl-. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69; Linstrom, P.J., Mallard, W.G., Eds.; National Institute of Standards and Technology: Gaithersburg, MD. [Link]
  • Next Peptide.38502-28-2 | this compound.[Link]
  • Chemsigma.38502-28-2 this compound.[Link]
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
  • Yeast Metabolome Database.Cyclopentyl methanol (YMDB01361).[Link]
  • LookChem.this compound CAS NO.38502-28-2.[Link]
  • Georgia Institute of Technology.
  • SpectraBase.Cyclopentanemethanol.[Link]
  • ALWSCI.How To Prepare And Run An NMR Sample.[Link]
  • University of Zurich.Preparation of Single Crystals for X-ray Diffraction.[Link]
  • PubChem.this compound (C7H14O).[Link]
  • University of Rochester.How To: Grow X-Ray Quality Crystals.[Link]

Sources

A Senior Application Scientist's Guide to Cross-Reactivity Studies of (1-Methylcyclopentyl)methanol Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Specificity in Small Molecule Research

In the landscape of drug discovery and development, the precise interaction between a molecule and its biological target is paramount. For researchers working with small molecules such as (1-Methylcyclopentyl)methanol and its analogs, understanding the specificity of these compounds is not merely an academic exercise but a critical determinant of their therapeutic potential and safety. Cross-reactivity, the unintended binding of a molecule to targets other than the primary one, can lead to off-target effects, toxicity, and misleading experimental results.[1] This guide provides a comprehensive framework for designing and executing cross-reactivity studies for this compound analogs, drawing upon established principles of immunochemistry and biophysical analysis. While specific experimental data for this compound is not extensively available in public literature, this guide will utilize illustrative examples and established methodologies to empower researchers to conduct these critical assessments. The cyclopentane ring is a common motif in a wide array of biologically active compounds, making the principles discussed here broadly applicable to other cyclopentane derivatives in medicinal chemistry.[2]

Conceptual Framework: Understanding Cross-Reactivity in Immunoassays

Immunoassays are a cornerstone for the detection and quantification of small molecules.[3] Their specificity, however, is not absolute. Cross-reactivity occurs when an antibody, designed to bind a specific analyte, also recognizes and binds to structurally similar molecules.[3][4] For small molecules like this compound, which may share core structures with other synthesized or endogenous compounds, a thorough evaluation of cross-reactivity is a non-negotiable aspect of assay validation.[3]

The degree of cross-reactivity is influenced by the structural similarity between the target analyte and the interfering compound.[5][6] Even minor modifications to a molecule's structure can significantly alter its binding affinity to an antibody. This is well-documented in steroid hormone immunoassays, where structurally similar steroids can cause clinically significant cross-reactivity.[3][5][6][7]

Designing the Cross-Reactivity Study: A Step-by-Step Approach

A systematic approach is essential for accurately determining the cross-reactivity of this compound analogs. The following workflow outlines the key stages of such a study.

Cross_Reactivity_Workflow cluster_Preparation Preparation cluster_Assay Immunoassay cluster_Analysis Data Analysis Hapten Hapten Synthesis (this compound derivative) Carrier Carrier Protein Conjugation (e.g., KLH, BSA) Hapten->Carrier Covalent Linkage Immunization Antibody Production (e.g., in rabbits) Carrier->Immunization Immunogen ELISA Competitive ELISA Immunization->ELISA Polyclonal/Monoclonal Antibodies IC50 IC50 Determination ELISA->IC50 SPR Surface Plasmon Resonance (SPR) SPR->IC50 CR_Calc Cross-Reactivity Calculation IC50->CR_Calc Data_Table Comparative Data Table CR_Calc->Data_Table

Caption: A generalized workflow for a cross-reactivity study of a small molecule.

Part 1: Hapten Synthesis and Immunogen Preparation

Small molecules like this compound are generally not immunogenic on their own and are referred to as haptens. To elicit an immune response and generate specific antibodies, they must be covalently coupled to a larger carrier protein.

  • Rationale for Carrier Protein Selection: Keyhole Limpet Hemocyanin (KLH) and Bovine Serum Albumin (BSA) are commonly used carrier proteins due to their high immunogenicity and the presence of numerous functional groups for conjugation.[8]

Step-by-Step Protocol: Hapten-Carrier Conjugation

  • Functionalization of this compound: The primary alcohol of this compound needs to be derivatized to introduce a reactive functional group (e.g., a carboxylic acid or an amine) for conjugation. This can be achieved through standard organic synthesis protocols.

  • Activation of the Functional Group: The newly introduced functional group is then activated to facilitate covalent bonding to the carrier protein. For example, a carboxylic acid can be activated to an N-hydroxysuccinimide (NHS) ester.

  • Conjugation Reaction: The activated hapten is reacted with the carrier protein (e.g., KLH for immunization, BSA for assay development) in a suitable buffer. The molar ratio of hapten to carrier protein should be optimized to achieve an appropriate hapten density.

  • Purification and Characterization: The resulting hapten-carrier conjugate is purified from unreacted hapten and reagents, typically by dialysis or size-exclusion chromatography. The conjugation efficiency can be confirmed using techniques like MALDI-TOF mass spectrometry or UV-Vis spectroscopy.

Part 2: Antibody Production and Characterization

Polyclonal or monoclonal antibodies are generated by immunizing an animal model (e.g., rabbits or mice) with the hapten-carrier conjugate. The resulting antiserum or hybridoma supernatants are then screened for their binding affinity and specificity to the target molecule.

Part 3: Comparative Cross-Reactivity Analysis

A. Competitive Enzyme-Linked Immunosorbent Assay (ELISA)

Competitive ELISA is a widely used, robust, and cost-effective method for quantifying small molecules and assessing cross-reactivity.[3][7] In this format, the analyte in the sample competes with a labeled or coated version of the analyte for a limited number of antibody binding sites. A higher concentration of the analyte in the sample results in a lower signal.[3]

Competitive_ELISA cluster_No_Competitor Low Analyte Concentration cluster_With_Competitor High Analyte Concentration Ab Antibody Ag_coated Coated Antigen Ab->Ag_coated Binding Enzyme Enzyme-linked 2° Ab Ag_coated->Enzyme Detection Substrate Substrate Enzyme->Substrate Product Colorimetric Product (High Signal) Substrate->Product Ab_free Antibody Ag_sample Analyte in Sample Ab_free->Ag_sample Binding in Solution Ag_coated2 Coated Antigen Enzyme2 Enzyme-linked 2° Ab Ag_coated2->Enzyme2 Reduced Binding Substrate2 Substrate Enzyme2->Substrate2 Product2 Colorimetric Product (Low Signal) Substrate2->Product2

Caption: Principle of Competitive ELISA for small molecule detection.

Step-by-Step Protocol: Competitive ELISA [2][9][10][11]

  • Coating: Microtiter plates are coated with a this compound-BSA conjugate.

  • Blocking: Remaining protein-binding sites on the plate are blocked with a blocking agent (e.g., BSA or non-fat dry milk).

  • Competitive Reaction: A fixed concentration of the primary antibody is pre-incubated with varying concentrations of the standard (this compound) or the analog being tested. This mixture is then added to the coated wells.

  • Washing: Unbound antibodies and analytes are washed away.

  • Secondary Antibody Incubation: An enzyme-conjugated secondary antibody that recognizes the primary antibody is added.

  • Substrate Addition: A chromogenic substrate is added, and the enzyme catalyzes a color change.

  • Signal Detection: The absorbance is measured using a microplate reader. The intensity of the color is inversely proportional to the concentration of the analyte.

Data Analysis

The 50% inhibitory concentration (IC50), which is the concentration of the analyte that causes a 50% reduction in the maximum signal, is determined for this compound and each of its analogs. The percent cross-reactivity is then calculated using the following formula:

% Cross-Reactivity = (IC50 of this compound / IC50 of Analog) x 100

Illustrative Cross-Reactivity Data for this compound Analogs (Hypothetical)

CompoundStructureIC50 (ng/mL)Cross-Reactivity (%)
This compound (Reference) 50 100
(1-Ethylcyclopentyl)methanolAnalog 125020.0
(1-Propylcyclopentyl)methanolAnalog 28006.25
(Cyclopentyl)methanolAnalog 3>1000<5.0
(1-Methylcyclohexyl)methanolAnalog 4>1000<5.0
1-MethylcyclopentanolAnalog 515033.3

Note: The IC50 values and resulting cross-reactivity percentages are for illustrative purposes and are not based on actual experimental data.

B. Surface Plasmon Resonance (SPR)

SPR is a powerful, label-free technique for real-time monitoring of biomolecular interactions.[12][13] It provides quantitative information on binding affinity (KD), as well as association (ka) and dissociation (kd) rate constants.[13] In the context of cross-reactivity studies, SPR can provide a more detailed characterization of the binding kinetics of different analogs to the antibody.

Experimental Setup for SPR

Typically, the antibody is immobilized on the sensor chip surface, and the small molecule analogs are flowed over the surface at various concentrations.[13]

SPR_Workflow cluster_Setup Setup cluster_Measurement Measurement cluster_Analysis Analysis Immobilization Antibody Immobilization on Sensor Chip Injection Analyte Injection (Analogs at various concentrations) Immobilization->Injection Association Association Phase Injection->Association Dissociation Dissociation Phase Association->Dissociation Sensorgram Sensorgram Generation Dissociation->Sensorgram Fitting Kinetic Model Fitting Sensorgram->Fitting Constants Determination of ka, kd, and KD Fitting->Constants

Caption: A simplified workflow for an SPR-based cross-reactivity analysis.

Illustrative SPR Data for this compound Analogs (Hypothetical)

Compoundka (1/Ms)kd (1/s)KD (M)
This compound 2.5 x 10^55.0 x 10^-32.0 x 10^-8
(1-Ethylcyclopentyl)methanol1.8 x 10^51.5 x 10^-28.3 x 10^-8
(1-Propylcyclopentyl)methanol9.0 x 10^44.5 x 10^-25.0 x 10^-7
(Cyclopentyl)methanolNo significant binding--
(1-Methylcyclohexyl)methanolNo significant binding--
1-Methylcyclopentanol1.2 x 10^58.0 x 10^-36.7 x 10^-8

Note: The kinetic and affinity constants are for illustrative purposes and are not based on actual experimental data.

Interpretation of Results and Best Practices

  • Structure-Activity Relationship (SAR): The comparative data from these studies will allow for the establishment of a preliminary SAR for antibody binding. For instance, the hypothetical data suggests that increasing the alkyl chain length at the 1-position of the cyclopentane ring decreases the binding affinity.

  • Assay Specificity: The results will define the specificity of the developed immunoassay and inform its suitability for various applications. An assay with high cross-reactivity to a particular analog may not be suitable for samples where that analog is also present.

  • Method Validation: It is crucial to validate the chosen immunoassay method by assessing parameters such as precision, accuracy, and limit of detection, in addition to cross-reactivity.

Conclusion

The rigorous assessment of cross-reactivity is a fundamental requirement for the advancement of any small molecule therapeutic or diagnostic agent. For this compound and its analogs, a systematic approach combining hapten synthesis, antibody development, and robust analytical techniques like competitive ELISA and SPR will provide the necessary data to understand their binding specificity. While this guide provides a comprehensive methodological framework, researchers are encouraged to optimize these protocols for their specific experimental context. By adhering to the principles of scientific integrity and thorough validation, the scientific community can ensure the reliability and translatability of their research findings.

References

  • Krasowski, M. D., Drees, D., Morris, C. S., Maakestad, J., Blau, J. L., & Ekins, S. (2014). Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction.
  • BenchChem. (2025). A Researcher's Guide to Assessing Small Molecule Cross-Reactivity in Immunological Assays. BenchChem.
  • Thermo Fisher Scientific. (n.d.).
  • Krasowski, M. D., Drees, D., Morris, C. S., Maakestad, J., Blau, J. L., & Ekins, S. (2014). Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction. springermedizin.de. [Link]
  • Longdom Publishing. (n.d.). Cross-reactivity of synthetic corticosteroids on cortisol serum levels: A comparison between three different immunoassays. Longdom Publishing. [Link]
  • Bio-Rad. (n.d.). Large and Small Molecule Screening by SPR. Bio-Rad.
  • ResearchGate. (2025). Analysis of small-molecule interactions using Biacore S51 technology.
  • BenchChem. (2025). Comparative Analysis of 2-[(2-cyclopentylphenoxy)methyl]-oxirane Cross-Reactivity in Immunoassays. BenchChem.
  • Creative Diagnostics. (n.d.). Competitive ELISA Protocol.
  • Bio-Rad Antibodies. (n.d.). Competitive ELISA Protocol. Bio-Rad Antibodies. [Link]
  • PubMed. (2020). Using hapten cross-reactivity to screen heterologous competitive antigens for improving the sensitivity of ELISA. PubMed. [Link]
  • PubChem. (n.d.). This compound. PubChem. [Link]
  • St John's Laboratory. (n.d.). Competitive ELISA protocol.
  • ACS Publications. (2023). Investigation of Charged Small Molecule–Aptamer Interactions with Surface Plasmon Resonance.
  • PubMed. (2019). Validation and Cross-Reactivity Data for Fentanyl Analogs With the Immunalysis Fentanyl ELISA. PubMed. [Link]
  • SpringerLink. (n.d.). Characterization of Small Molecule–Protein Interactions Using SPR Method. SpringerLink. [Link]
  • PubChem. (n.d.). [(1R)-3-cyclopentyl-1-methylcyclopentyl]methanol. PubChem. [Link]
  • PubChem. (n.d.). (1-Methylcyclopent-2-en-1-yl)methanol. PubChem. [Link]
  • Reichert Technologies. (2024). Protein-Small Molecule Biomolecular Interactions – a Retrospective. Reichert Technologies. [Link]
  • PubChem. (n.d.). cis-[(1R,2S)-2-methylcyclopentyl]methanol. PubChem. [Link]
  • PubChem. (n.d.). (S)-(R)-1-Methylcyclopent-2-enylmethanol. PubChem. [Link]
  • PubChem. (n.d.). (1-Methyl-cyclopentyl)-ethanol. PubChem. [Link]
  • National Center for Biotechnology Information. (n.d.). Microbials for the production of monoclonal antibodies and antibody fragments.
  • BenchChem. (2025). Cross-Reactivity of (+)
  • CANDOR Bioscience GmbH. (n.d.). cross-reactivity in immunoassays. CANDOR Bioscience GmbH. [Link]
  • PubMed. (2025). Cross-Reactivity in Urine of 53 Cannabinoid Analogs and Metabolites Using a Carboxylic Acid Enzyme-Linked Immunosorbent Assay (ELISA) and Homogenous Enzyme Immunoassay (HEIA) Kit and Immunalysis Synthetic Cannabinoid HEIA Kits. PubMed. [Link]
  • PubChem. (n.d.). (1-Phenylcyclopentyl)methanol. PubChem. [Link]
  • MDPI. (2021).
  • National Center for Biotechnology Information. (n.d.). Cyclic peptide formation catalyzed by an antibody ligase.
  • PubMed. (1991). Approaches to minimizing interference by cross-reacting molecules in immunoassays. PubMed. [Link]
  • PubMed. (2024). Evaluating cross-reactivity of new psychoactive substances (NPS) in human whole blood by enzyme-linked immunosorbent assay (ELISA). PubMed. [Link]
  • PubMed. (2014). Cross-reactivity in antibody microarrays and multiplexed sandwich assays: shedding light on the dark side of multiplexing. PubMed. [Link]
  • Royal Society of Chemistry. (n.d.). Biosynthesis of chiral cyclic and heterocyclic alcohols via C [[double bond, length as m-dash]] O/C–H/C–O asymmetric reactions. Royal Society of Chemistry. [Link]
  • ResearchGate. (n.d.). Stimulation by Alcohols of Cyclic AMP Metabolism in Human Leukocytes.
  • The Royal Society of Chemistry. (n.d.). Selective Synthesis of Lactams and Cyclic Amines from Amino- Alcohols. The Royal Society of Chemistry. [Link]

Sources

Safety Operating Guide

A Researcher's Guide to the Proper Disposal of (1-Methylcyclopentyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive, step-by-step procedures for the safe and compliant disposal of (1-Methylcyclopentyl)methanol (CAS No: 38502-28-2). As professionals in research and drug development, our commitment to safety and environmental stewardship extends beyond the bench. Adherence to these protocols is not merely a matter of regulatory compliance but a cornerstone of a robust and responsible laboratory safety culture. This document moves beyond a simple checklist to explain the causality behind each procedural step, ensuring a deep, actionable understanding of hazardous waste management.

Section 1: Hazard Profile and Regulatory Classification

Before any handling or disposal, a thorough understanding of the chemical's hazard profile is essential. This compound is an organic alcohol that must be managed as a regulated hazardous waste.[1][2][3]

Chemical and Hazard Properties

PropertyValue / ClassificationSource
CAS Number 38502-28-2[4][5]
Molecular Formula C7H14O[4][6]
Physical Form Liquid
GHS Pictogram GHS07 (Exclamation Mark)
Signal Word Warning
Hazard Statements H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation

Regulatory Framework: EPA RCRA Classification

The U.S. Environmental Protection Agency (EPA) regulates hazardous materials under the Resource Conservation and Recovery Act (RCRA).[7][8] A waste is deemed hazardous if it is specifically "listed" or if it exhibits certain "characteristics."[9][10]

This compound is not a specifically listed waste. Therefore, its classification is based on its characteristics. As a C7 alcohol, it is an organic solvent with a high likelihood of having a low flash point. The most critical characteristic for disposal purposes is:

  • Ignitability (EPA Waste Code: D001): This applies to liquids with a flash point below 140°F (60°C).[10] While the specific flashpoint for this compound is not readily published, standard laboratory practice dictates treating it as an ignitable solvent. This conservative approach ensures maximum safety and compliance. All waste containing this alcohol must be managed as D001 hazardous waste.[1][8]

Section 2: The Core Principles of Disposal: Prohibited Actions

To prevent immediate safety hazards and environmental contamination, the following disposal methods are strictly prohibited. The causality behind these rules is rooted in the chemical's ignitability and toxicity.

  • DO NOT Pour Down the Drain: Sewer disposal is forbidden for flammable organic solvents.[1][3][11][12] This action can lead to the corrosion of plumbing, create explosive atmospheres in pipes, and introduce toxic substances into the water treatment system, harming aquatic ecosystems.[13]

  • DO NOT Dispose of in Regular Trash: The volatility and flammability of this compound pose a significant fire risk in standard waste collection vehicles and landfills.[13][14]

  • DO NOT Evaporate in a Fume Hood: Evaporation is not a compliant or safe disposal method.[11][14] It releases chemical vapors into the atmosphere, contributing to air pollution and posing inhalation risks.

Section 3: Step-by-Step Disposal Protocol for this compound

This protocol provides a self-validating system for waste management, ensuring safety and compliance from the point of generation to final disposal.

Step 1: Preparation and Personal Protective Equipment (PPE) Before handling the chemical for use or disposal, consult its Safety Data Sheet (SDS).[15] Don the appropriate PPE as specified, which typically includes:

  • Nitrile gloves

  • Safety glasses with side shields or chemical splash goggles

  • A flame-resistant lab coat

Step 2: Waste Segregation Proper segregation is paramount to prevent dangerous reactions.[1][15] this compound waste must be collected in a designated container for non-halogenated organic solvents .

  • Causality: Mixing incompatible waste streams can lead to violent exothermic reactions, gas generation, or explosions. Never mix this alcohol with acids, bases, or strong oxidizing agents.[1]

Step 3: Container Selection and Labeling The integrity of the disposal process begins with the container.

  • Container Type: Use a chemically compatible, leak-proof container with a secure screw cap.[1][14][15] High-density polyethylene (HDPE) containers are a common and effective choice.

  • Headspace: Fill the container to no more than 90% capacity, leaving at least one inch of headspace to allow for vapor expansion.[1]

  • Labeling: The container must be labeled clearly at the moment the first drop of waste is added. The label must include:

    • The words "HAZARDOUS WASTE"

    • A full list of all chemical constituents by name (e.g., "this compound," "Methanol," etc.). Do not use abbreviations or chemical formulas.

    • The approximate percentage of each constituent.

    • Relevant hazard information (e.g., "Ignitable," "Irritant").

Step 4: Accumulation and Storage in a Satellite Accumulation Area (SAA) Waste must be stored safely at or near its point of generation in a designated SAA.[1][9]

  • Location: The SAA must be in the same room where the waste is generated.

  • Containment: Always keep the waste container within a secondary containment tray or bin to capture any potential leaks or spills.[14][15]

  • Closure: The waste container must be securely capped at all times, except when you are actively adding waste.[1][9][11][14] This minimizes vapor release and prevents spills.

Step 5: Arranging for Final Disposal Once the waste container is full (or you no longer need to add to it), it must be removed from the laboratory in a timely manner.

  • Contact EHS: Notify your institution's Environmental Health & Safety (EHS) department to schedule a waste pickup.[9][11][14]

  • Documentation: Complete any required waste pickup forms or tags provided by EHS. This documentation is a critical part of the waste tracking ("cradle-to-grave") system mandated by the EPA.

gen Waste Generation (Point of Use) ppe Step 1: Don PPE (Gloves, Goggles, Lab Coat) gen->ppe Begin Disposal segregate Step 2: Segregate Waste Stream (Non-Halogenated Organic Solvents) ppe->segregate container Step 3: Use Labeled Container - 'HAZARDOUS WASTE' - List all contents - Secure cap segregate->container store Step 4: Store in SAA - Secondary Containment - Keep container closed container->store Add waste as needed full Container is Full? store->full full->store No ehs Step 5: Contact EHS for Pickup & Disposal full->ehs Yes

Caption: Workflow for the compliant disposal of this compound.

Section 4: Decontamination of Empty Containers

An "empty" container that once held this compound is not yet suitable for regular trash. Trivial remaining amounts of the chemical must be managed as hazardous waste.[14]

Protocol for Container Decontamination

  • Initial Removal: Empty the container of all pourable contents into the appropriate hazardous waste container.

  • First Rinse: Add a small amount of a suitable solvent (e.g., ethanol or acetone), equal to about 5% of the container's volume.[11] Secure the cap and rinse the interior surfaces thoroughly.

  • Collect Rinseate: This first rinseate is hazardous waste. [14] Pour it into your non-halogenated organic solvent waste container.

  • Repeat: Repeat the rinsing process at least two more times. Subsequent rinseates may be permissible for drain disposal depending on institutional policy, but the most prudent course is to collect them as hazardous waste.

  • Final Preparation: Allow the container to air-dry completely in a well-ventilated area (like a fume hood). Once dry, you must deface, obliterate, or remove all chemical labels before placing it in the appropriate recycling or solid waste bin.[11][14]

Section 5: Spill Management

In the event of a spill, a quick and correct response is crucial.

  • Small Spills:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill pad).[15]

    • Collect the absorbent material using non-sparking tools and place it in a sealed, labeled container for disposal as hazardous waste.[15]

    • Clean the spill area with soap and water.

  • Large Spills:

    • Evacuate the area immediately.[15]

    • Alert others and prevent re-entry.

    • Contact your institution's EHS or emergency response team immediately.[15] Do not attempt to clean up a large spill yourself.

By internalizing the principles and adhering to the protocols outlined in this guide, you contribute directly to the safety of your workplace and the protection of our environment. Always default to your institution's specific Chemical Hygiene Plan and EHS guidelines, as they are tailored to your unique facility and local regulations.

References

  • Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University.
  • Laboratory Guide for Managing Chemical Waste. (2023, October). Vanderbilt University Medical Center.
  • Hazardous Waste Disposal Guide. (n.d.). Dartmouth College.
  • How to Dispose of Liquor and Denatured Alcohol Safely. (2025, February 25). Earth911.
  • Laboratory Chemical Waste Management Guidelines. (n.d.). University of Pennsylvania EHRS.
  • How to Dispose of Old Alcohol (An In-Depth Guide). (2025, April 22). Waste Direct.
  • How To Dispose Dirty IPA/Ethanol/Alcohol. (2022, August 15). Siraya Tech.
  • Ethanol Disposal In Laboratories. (n.d.). Tradebe.
  • This compound. (n.d.). PubChem, National Institutes of Health.
  • METHANOL SMALL QUANTITIES BULLETIN. (n.d.). Methanol Institute.
  • Solvents in the Workplace - How to Determine if They Are Hazardous Waste. (n.d.). U.S. Environmental Protection Agency.
  • EPA Hazardous Waste Codes. (n.d.). University of Georgia Environmental Safety Division.

Sources

A Comprehensive Guide to the Safe Handling of (1-Methylcyclopentyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to your essential guide for the safe handling, use, and disposal of (1-Methylcyclopentyl)methanol (CAS No. 38502-28-2). This document is designed for researchers, scientists, and drug development professionals who work with this compound. Our goal is to provide you with not just procedural steps, but the scientific reasoning behind them, ensuring a culture of safety and excellence in your laboratory.

Understanding the Hazard Profile of this compound

Before handling any chemical, a thorough understanding of its intrinsic hazards is paramount. This compound is a flammable liquid with potential health risks. Different suppliers have provided slightly varied hazard classifications, which underscores the importance of consulting the specific Safety Data Sheet (SDS) for the product you are using.

Based on available data, the primary hazards associated with this compound include:

  • Flammability: Classified as a highly flammable liquid and vapor (H225).[1] This means it can be easily ignited at normal room temperatures.

  • Acute Toxicity and Irritation: Other classifications indicate it may be harmful if swallowed (H302), cause skin irritation (H315), cause serious eye irritation (H319), and may cause respiratory irritation (H335).

These classifications dictate the necessary precautions for handling, storage, and disposal.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate Personal Protective Equipment (PPE) is crucial to mitigate the risks of exposure. The following PPE is mandatory when handling this compound.

PPE ComponentSpecifications and Rationale
Eye and Face Protection Chemical splash goggles are required to prevent contact with the eyes.[1] For operations with a higher risk of splashing, a face shield should be worn in conjunction with goggles.[1]
Hand Protection Chemical-resistant gloves are essential. Nitrile or neoprene gloves are generally recommended for handling flammable alcohols. Always inspect gloves for any signs of degradation or perforation before use.[1]
Body Protection A flame-retardant lab coat or protective clothing should be worn to protect against accidental skin contact and in the event of a small fire.
Respiratory Protection Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the inhalation of vapors.[1] In situations where ventilation is inadequate or for large-scale operations, a NIOSH-approved respirator with organic vapor cartridges may be necessary.

dot

Caption: Personal Protective Equipment (PPE) Workflow for Handling this compound.

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound will ensure safety at every stage of its lifecycle in the laboratory.

  • Store in a cool, dry, and well-ventilated area away from sources of ignition such as heat, sparks, and open flames.[1]

  • Keep containers tightly closed to prevent the escape of flammable vapors.

  • Store in a designated flammables cabinet.

  • Ensure containers are properly labeled with the chemical name and associated hazards.

  • All work with this compound should be performed in a certified chemical fume hood to minimize inhalation exposure.[1]

  • Use non-sparking tools and equipment to prevent ignition of flammable vapors.

  • Ground and bond containers when transferring the chemical to prevent static discharge.

  • Avoid contact with skin and eyes. In case of accidental contact, follow the first aid measures outlined below.[1]

  • Do not eat, drink, or smoke in areas where this chemical is handled or stored.

In the event of a spill, immediate and appropriate action is critical.

  • Evacuate: Alert personnel in the immediate area and evacuate if necessary.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Use a spill kit with absorbent materials suitable for flammable liquids to contain the spill.

  • Clean-up: Carefully collect the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.

  • Decontaminate: Clean the spill area with an appropriate solvent.

For large spills, evacuate the area and contact your institution's emergency response team.

Emergency Procedures: First Aid

In the event of exposure, follow these first aid measures and seek immediate medical attention.[1]

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration.[1]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water.[1]

  • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.[1]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person.[1]

Always have the Safety Data Sheet (SDS) available when seeking medical attention.

Disposal Plan: Responsible Waste Management

This compound and any materials contaminated with it must be disposed of as hazardous waste.

  • Waste Collection: Collect waste in a dedicated, clearly labeled, and sealed container.

  • Segregation: Do not mix with other waste streams unless compatibility is confirmed.

  • Storage: Store waste containers in a designated satellite accumulation area away from ignition sources.

  • Disposal: Arrange for pick-up and disposal by your institution's environmental health and safety department or a licensed hazardous waste disposal company.[2]

dot

Disposal_Workflow cluster_generation Waste Generation cluster_collection Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal Generate_Waste Generate Waste (e.g., used chemical, contaminated wipes) Collect_Waste Collect in Designated Labeled Container Generate_Waste->Collect_Waste Segregate_Waste Segregate from Incompatible Waste Collect_Waste->Segregate_Waste Store_Waste Store in Satellite Accumulation Area Segregate_Waste->Store_Waste Arrange_Pickup Arrange for Professional Disposal Store_Waste->Arrange_Pickup

Caption: Waste Disposal Workflow for this compound.

By adhering to these guidelines, you contribute to a safer laboratory environment for yourself and your colleagues. Always prioritize safety and consult your institution's specific protocols.

References

  • Angene Chemical. (2021, May 1). Safety Data Sheet: 1-Methylcyclopentanemethanol.
  • University of Pittsburgh. (2023, September 19). GUIDELINES FOR FLAMMABLE LIQUID DISPOSAL.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1-Methylcyclopentyl)methanol
Reactant of Route 2
(1-Methylcyclopentyl)methanol

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.